molecular formula C6H7FN2O2S B1521149 3-Amino-5-fluorobenzene-1-sulfonamide CAS No. 1193388-81-6

3-Amino-5-fluorobenzene-1-sulfonamide

Cat. No.: B1521149
CAS No.: 1193388-81-6
M. Wt: 190.2 g/mol
InChI Key: IIFJJOMPQPAGHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-fluorobenzene-1-sulfonamide is a useful research compound. Its molecular formula is C6H7FN2O2S and its molecular weight is 190.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-5-fluorobenzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-5-fluorobenzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-5-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFJJOMPQPAGHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3-Amino-5-fluorobenzene-1-sulfonamide: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Arylsulfonamides

3-Amino-5-fluorobenzene-1-sulfonamide is a fluorinated aromatic sulfonamide that has garnered significant interest within the medicinal chemistry landscape. Its structural architecture, featuring a sulfonamide moiety, an amino group, and a strategically positioned fluorine atom, makes it a valuable building block for the synthesis of complex molecular entities with potential therapeutic applications. The strategic incorporation of fluorine can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound a desirable starting material in drug discovery programs. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Amino-5-fluorobenzene-1-sulfonamide, offering insights for its effective utilization in research and development.

Core Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of 3-Amino-5-fluorobenzene-1-sulfonamide is paramount for its effective handling, characterization, and application in synthetic chemistry.

PropertyValueSource
CAS Number 1193388-81-6[1]
Molecular Formula C₆H₇FN₂O₂S[1]
Molecular Weight 190.20 g/mol [1]
Appearance Solid (predicted)General knowledge
Melting Point Not explicitly available. For comparison, the related compound 3-aminobenzenesulfonamide has a melting point of 164-166 °C.[2][3] The melting point of 3-Amino-5-fluorobenzene-1-sulfonamide is likely to be in a similar range.General knowledge
Boiling Point Data not available. Sulfonamides generally have high boiling points and may decompose upon heating.General knowledge
Solubility Expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Solubility in water is likely to be low. For context, p-Aminobenzenesulfonamide has been studied for its solubility in various solvents.[4]General knowledge
pKa Data not available. The pKa of the sulfonamide group is influenced by the electronic nature of the aromatic ring. The electron-withdrawing fluorine atom is expected to slightly decrease the pKa compared to the non-fluorinated analog.General knowledge

Spectroscopic Profile: A Fingerprint for Identification

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for confirming the molecular structure. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and sulfonamide groups. The ¹³C NMR spectrum will provide information about the carbon skeleton, with the carbon atoms attached to fluorine exhibiting characteristic splitting patterns (C-F coupling).

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrational frequencies include:

  • N-H stretching vibrations of the amino and sulfonamide groups.

  • S=O stretching vibrations of the sulfonamide group.

  • C-F stretching vibrations.

  • Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 3-Amino-5-fluorobenzene-1-sulfonamide (190.20 g/mol ).

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of 3-Amino-5-fluorobenzene-1-sulfonamide typically involves a multi-step sequence, leveraging established methodologies for the introduction of the sulfonamide and amino functionalities onto the fluorinated benzene ring.

Proposed Synthetic Pathway

A plausible synthetic route, based on general principles of sulfonamide synthesis, is outlined below.[5][6]

Synthesis_of_3-Amino-5-fluorobenzene-1-sulfonamide Start 3-Fluoroaniline Intermediate1 N-(3-fluorophenyl)acetamide Start->Intermediate1 Acetylation Step1_reagent Ac₂O Intermediate2 4-Acetamido-2-fluorobenzene-1-sulfonyl chloride Intermediate1->Intermediate2 Chlorosulfonation Step2_reagent ClSO₃H Intermediate3 4-Acetamido-2-fluorobenzene-1-sulfonamide Intermediate2->Intermediate3 Amination Step3_reagent NH₄OH FinalProduct 3-Amino-5-fluorobenzene-1-sulfonamide Intermediate3->FinalProduct Hydrolysis Step4_reagent HCl, H₂O, heat

A proposed synthetic pathway for 3-Amino-5-fluorobenzene-1-sulfonamide.

Key Reactions and Reactivity Profile

The reactivity of 3-Amino-5-fluorobenzene-1-sulfonamide is dictated by its three key functional groups:

  • Amino Group: The primary amino group is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, diazotization, and condensation reactions. This functionality is often a key handle for further molecular elaboration in multi-step syntheses.[7]

  • Sulfonamide Group: The sulfonamide moiety is a versatile functional group in medicinal chemistry. The acidic N-H proton can be deprotonated to form a sulfonamidate anion, which can then act as a nucleophile. The sulfonamide group is also known to engage in hydrogen bonding interactions, which can be crucial for binding to biological targets.

  • Fluorinated Aromatic Ring: The fluorine atom influences the electronic properties of the benzene ring, making it more electron-deficient. This can affect the regioselectivity of electrophilic aromatic substitution reactions.

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of functional groups in 3-Amino-5-fluorobenzene-1-sulfonamide makes it a valuable scaffold for the development of a wide range of therapeutic agents. The sulfonamide moiety is a well-established pharmacophore found in numerous approved drugs, including antibacterial, and anticancer agents.[8][9] The presence of the amino group provides a convenient point for diversification, allowing for the synthesis of large compound libraries for high-throughput screening.

The strategic placement of the fluorine atom can confer several advantages in drug design, including:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to an increased half-life of the drug molecule.[10]

  • Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity and potency.

  • Modulation of Physicochemical Properties: The introduction of fluorine can alter the lipophilicity and pKa of a molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocols

General Protocol for Sulfonamide Synthesis

The following is a generalized experimental protocol for the synthesis of a sulfonamide from a sulfonyl chloride and an amine, which can be adapted for the final amination step in the synthesis of 3-Amino-5-fluorobenzene-1-sulfonamide.[11]

Materials:

  • Aryl sulfonyl chloride

  • Amine (e.g., aqueous ammonia)

  • Suitable solvent (e.g., tetrahydrofuran, acetone)

  • Base (e.g., pyridine, triethylamine) if a free amine is used instead of ammonia

  • Crushed ice

  • Deionized water

Procedure:

  • Dissolve the aryl sulfonyl chloride in a suitable organic solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add the amine (or a solution of the amine and a base) to the cooled solution of the sulfonyl chloride with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for a specified period (typically 1-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water to precipitate the sulfonamide product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfonamide.

  • Dry the purified product under vacuum.

Safety and Handling

3-Amino-5-fluorobenzene-1-sulfonamide is classified with the hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Amino-5-fluorobenzene-1-sulfonamide stands as a strategically important building block for the synthesis of novel bioactive molecules. Its unique combination of a sulfonamide pharmacophore, a reactive amino handle, and a modulating fluorine atom provides a versatile platform for the design and development of new therapeutic agents. A thorough understanding of its chemical properties, reactivity, and synthetic accessibility is crucial for unlocking its full potential in the ongoing quest for innovative medicines.

References

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

  • Meanwell, N. A. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

  • PubChem. 1,3,5-Trifluorobenzene. [Link]

  • Cihan University-Erbil Repository. Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. [Link]

  • MDPI. New Amino Acid-Based Thiosemicarbazones and Hydrazones: Synthesis and Evaluation as Fluorimetric Chemosensors in Aqueous Mixtures. [Link]

  • ResearchGate. Solubility of p -Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. [Link]

  • Revue Roumaine de Chimie. NOVEL AMINOBENZENESULFONAMIDES AS POTENTIAL INHIBITORS OF CARBONIC ANHYDRASES. [Link]

  • Google Patents. Synthetic method of p-aminobenzenesulfonamide.
  • PubChem. 3-Amino-5-chlorobenzene-1-sulfonic acid. [Link]

  • PubMed. Cross-reactivity among p-amino group compounds in sulfonamide fixed drug eruption: diagnostic value of patch testing. [Link]

  • Kyorin Pharmaceutical Co., Ltd. Antigenicity of sulfanilamide and its metabolites using fluorescent-labelled compounds. [Link]

  • SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • PubMed. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. [Link]

  • PubChem. 3-Aminobenzenesulfonamide. [Link]

  • Slideshare. Sulphonamides, Medicinal Chemistry-III. [Link]

Sources

An In-Depth Technical Guide to 3-Amino-5-fluorobenzene-1-sulfonamide (CAS No. 1193388-81-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Arylsulfonamides in Modern Drug Discovery

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1] Concurrently, the arylsulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, including diuretics, anticonvulsants, and a variety of enzyme inhibitors. The convergence of these two privileged structural motifs in 3-Amino-5-fluorobenzene-1-sulfonamide (CAS No. 1193388-81-6) presents a versatile scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a robust synthesis protocol, and its potential applications as a key building block in drug discovery programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization in synthetic campaigns. The key properties of 3-Amino-5-fluorobenzene-1-sulfonamide are summarized below.

PropertyValueSource
CAS Number 1193388-81-6Generic Supplier Data
Molecular Formula C₆H₇FN₂O₂SGeneric Supplier Data
Molecular Weight 190.20 g/mol Generic Supplier Data
Appearance Off-white to light yellow solid (Predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in DMSO, DMF, and methanol (Predicted)N/A
Predicted Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, influenced by the electronic effects of the amino, fluoro, and sulfonamide groups. The protons on the aromatic ring will likely appear as multiplets in the range of δ 6.5-7.5 ppm. The two protons of the amino group (-NH₂) would likely appear as a broad singlet, and the two protons of the sulfonamide group (-SO₂NH₂) would also present as a broad singlet, with chemical shifts that can be solvent and concentration-dependent.

  • ¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the electron-donating amino group and the electron-withdrawing fluoro and sulfonamide groups.

  • ¹⁹F NMR (376 MHz, DMSO-d₆): A single resonance is expected for the fluorine atom, likely appearing as a triplet due to coupling with the two adjacent aromatic protons.

  • IR Spectroscopy (ATR): The infrared spectrum would be characterized by absorption bands corresponding to the N-H stretching of the amino and sulfonamide groups (typically in the 3300-3500 cm⁻¹ region), S=O stretching of the sulfonamide group (around 1350 and 1160 cm⁻¹), and C-F stretching (in the 1000-1300 cm⁻¹ region).

  • Mass Spectrometry (ESI-MS): The mass spectrum would show a prominent ion corresponding to the molecular weight of the compound, [M+H]⁺ at m/z 191.20 or [M-H]⁻ at m/z 189.20.

Synthesis Methodology: A Pathway to 3-Amino-5-fluorobenzene-1-sulfonamide

While a specific, peer-reviewed synthesis for 3-Amino-5-fluorobenzene-1-sulfonamide is not extensively documented, a reliable synthetic route can be proposed based on established methodologies for the preparation of related arylsulfonamides. The following multi-step protocol outlines a logical and experimentally sound approach starting from commercially available 1-fluoro-3,5-dinitrobenzene.

Experimental Workflow Diagram

Synthesis_Workflow Start 1-Fluoro-3,5-dinitrobenzene Step1 Selective Reduction Start->Step1 Intermediate1 3-Fluoro-5-nitroaniline Step1->Intermediate1 Step2 Diazotization & Sandmeyer Reaction Intermediate1->Step2 Intermediate2 3-Fluoro-5-nitrobenzenesulfonyl chloride Step2->Intermediate2 Step3 Amination Intermediate2->Step3 Intermediate3 3-Fluoro-5-nitrobenzenesulfonamide Step3->Intermediate3 Step4 Reduction Intermediate3->Step4 Product 3-Amino-5-fluorobenzene-1-sulfonamide Step4->Product

Caption: Proposed synthetic pathway for 3-Amino-5-fluorobenzene-1-sulfonamide.

Step-by-Step Protocol

Step 1: Selective Reduction of 1-Fluoro-3,5-dinitrobenzene to 3-Fluoro-5-nitroaniline

  • Rationale: A selective reduction of one nitro group is required. Sodium sulfide or ammonium bisulfide are common reagents for this transformation, offering good selectivity under controlled conditions.

  • Procedure:

    • Dissolve 1-fluoro-3,5-dinitrobenzene (1.0 eq) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

    • Prepare a solution of sodium sulfide nonahydrate (1.1-1.3 eq) in water.

    • Add the sodium sulfide solution dropwise to the solution of the starting material at room temperature with vigorous stirring.

    • The reaction is typically exothermic and the color of the solution will change. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-fluoro-5-nitroaniline.

Step 2: Diazotization of 3-Fluoro-5-nitroaniline and Subsequent Sandmeyer Reaction to form 3-Fluoro-5-nitrobenzenesulfonyl chloride

  • Rationale: The Sandmeyer reaction is a classic and reliable method to convert an arylamine to a sulfonyl chloride via a diazonium salt intermediate.

  • Procedure:

    • Suspend 3-fluoro-5-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

    • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(I) chloride.

    • Add the cold diazonium salt solution to the sulfur dioxide solution portion-wise, allowing for the evolution of nitrogen gas.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • Pour the reaction mixture onto ice and extract the product, 3-fluoro-5-nitrobenzenesulfonyl chloride, with an organic solvent like dichloromethane.

    • Wash the organic layer with water, dry, and concentrate to obtain the crude sulfonyl chloride, which can be used in the next step without further purification.

Step 3: Amination of 3-Fluoro-5-nitrobenzenesulfonyl chloride to 3-Fluoro-5-nitrobenzenesulfonamide

  • Rationale: The reaction of a sulfonyl chloride with ammonia provides the corresponding sulfonamide.

  • Procedure:

    • Dissolve the crude 3-fluoro-5-nitrobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as acetone or THF.

    • Cool the solution to 0 °C and bubble ammonia gas through the solution or add aqueous ammonia dropwise with vigorous stirring.

    • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

    • Triturate the residue with water to remove ammonium chloride, and collect the solid product, 3-fluoro-5-nitrobenzenesulfonamide, by filtration.

Step 4: Reduction of the Nitro Group to Yield 3-Amino-5-fluorobenzene-1-sulfonamide

  • Rationale: The final step involves the reduction of the remaining nitro group to an amine. Catalytic hydrogenation or reduction with metals in acidic media are common methods.

  • Procedure:

    • Dissolve 3-fluoro-5-nitrobenzenesulfonamide (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the final product, 3-Amino-5-fluorobenzene-1-sulfonamide. Purification can be achieved by recrystallization or column chromatography if necessary.

Applications in Medicinal Chemistry: A Versatile Scaffold for Drug Design

The 3-amino-5-fluorobenzenesulfonamide core is a highly attractive starting point for the synthesis of a diverse range of compounds with potential therapeutic applications. The presence of three distinct functional groups—the amino, fluoro, and sulfonamide moieties—allows for selective chemical modifications to explore structure-activity relationships (SAR).

Logical Relationships in Drug Design

Drug_Design_Logic Scaffold 3-Amino-5-fluorobenzene- 1-sulfonamide Amino_Mod Amino Group (Nucleophilic Center) Scaffold->Amino_Mod Sulfonamide_Mod Sulfonamide Group (H-bond Donor/Acceptor) Scaffold->Sulfonamide_Mod Fluoro_Mod Fluoro Group (Metabolic Blocker, Polarity Modulator) Scaffold->Fluoro_Mod Amide_Coupling Amide/Urea Formation Amino_Mod->Amide_Coupling Alkylation N-Alkylation Amino_Mod->Alkylation Sulfonamide_Deriv N-Substitution Sulfonamide_Mod->Sulfonamide_Deriv PK_Properties Enhanced Pharmacokinetic Properties (ADME) Fluoro_Mod->PK_Properties Target_Binding Improved Target Binding Affinity and Specificity Amide_Coupling->Target_Binding Alkylation->PK_Properties Sulfonamide_Deriv->Target_Binding

Caption: Derivatization strategies for 3-Amino-5-fluorobenzene-1-sulfonamide in drug discovery.

The amino group serves as a versatile handle for the introduction of various substituents through acylation, alkylation, or sulfonylation reactions, enabling the exploration of interactions with specific pockets of a biological target. The sulfonamide group can also be derivatized, and its hydrogen-bonding capabilities are crucial for target engagement. The fluorine atom, in addition to its electronic effects, can act as a metabolic soft spot blocker, thereby increasing the in vivo half-life of a drug candidate.

While specific drugs directly derived from 3-Amino-5-fluorobenzene-1-sulfonamide are not prominently disclosed in publicly available literature, its structural motifs are present in a variety of patented compounds, suggesting its utility as a key intermediate in the synthesis of inhibitors for various enzyme classes and receptor modulators.

Safety and Handling

As a laboratory chemical, 3-Amino-5-fluorobenzene-1-sulfonamide should be handled with appropriate safety precautions. While specific toxicity data is not available, related sulfonamides can be skin and eye irritants.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Amino-5-fluorobenzene-1-sulfonamide is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated aromatic ring and a sulfonamide moiety provides a rich platform for the design and synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, a detailed and plausible synthetic protocol, and an outlook on its potential applications. As the quest for new and improved drugs continues, the strategic use of such fluorinated scaffolds will undoubtedly play a crucial role in the development of the next generation of medicines.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

Sources

Technical Guide: Synthesis of 3-Amino-5-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-Amino-5-fluorobenzene-1-sulfonamide presents a classic challenge in regioselectivity. The 1,3,5-substitution pattern on the benzene ring places three substituents in a meta relationship to one another. Direct electrophilic aromatic substitution (EAS) on standard precursors (like aniline or fluorobenzene) fails to achieve this pattern due to the directing effects of the substituents.

This guide details a robust, self-validating synthetic route relying on diazonium chemistry and selective reduction . By utilizing the Meerwein chlorosulfonation and the Balz-Schiemann reaction , we bypass the limitations of EAS, ensuring high regiochemical fidelity. This scaffold is a critical pharmacophore in the development of carbonic anhydrase inhibitors (CAIs) and anticancer agents.

Retrosynthetic Analysis

To design a scalable route, we must disconnect the molecule at its most labile points while considering the directing power of precursors.

  • Disconnection 1 (Sulfonamide): The sulfonamide group (

    
    ) is best installed via the sulfonyl chloride (
    
    
    
    ).
  • Disconnection 2 (Sulfonyl Chloride): Introducing a sulfonyl group meta to both an amino and a fluoro group is electronically unfavorable via direct chlorosulfonation. Therefore, we utilize a Sandmeyer-type (Meerwein) transformation of an aniline precursor.

  • Disconnection 3 (Amino Group): The amino group at position 3 is best masked as a nitro group to prevent side reactions during sulfonation and to direct the chemistry.

  • Starting Material: 3,5-Dinitroaniline is an inexpensive, commercially available starting material that pre-installs the nitrogen framework.

Retrosynthesis Target 3-Amino-5-fluorobenzene- 1-sulfonamide (Target) Inter1 3-Fluoro-5-nitrobenzene- sulfonamide Target->Inter1 Nitro Reduction Inter2 3-Fluoro-5-nitrobenzene- sulfonyl chloride Inter1->Inter2 Amination Inter3 3-Fluoro-5-nitroaniline Inter2->Inter3 Meerwein Chlorosulfonation Start 3,5-Dinitroaniline (Starting Material) Inter3->Start Balz-Schiemann & Selective Reduction

Figure 1: Retrosynthetic strategy accessing the 1,3,5-substitution pattern via nitro-aniline intermediates.

Detailed Synthetic Protocol

Phase 1: Construction of the Core (3-Fluoro-5-nitroaniline)

This phase converts the cheap 3,5-dinitroaniline into the key intermediate 3-fluoro-5-nitroaniline.

Step 1.1: Balz-Schiemann Fluorination

Objective: Convert 3,5-dinitroaniline to 3,5-dinitrofluorobenzene.

  • Diazotization: Suspend 3,5-dinitroaniline (1.0 eq) in 40% tetrafluoroboric acid (

    
    ). Cool to 0°C. Add aqueous 
    
    
    
    (1.1 eq) dropwise.
  • Salt Isolation: The diazonium tetrafluoroborate salt precipitates. Filter and wash with cold ether. Safety: Diazonium salts are shock-sensitive when dry; handle with care.

  • Thermal Decomposition: Heat the dried salt gently (or in an inert solvent like dichlorobenzene) to induce decomposition (

    
     evolution), yielding 3,5-dinitrofluorobenzene .
    
Step 1.2: Selective Zinin Reduction

Objective: Reduce one nitro group to an amine to generate 3-fluoro-5-nitroaniline .

  • Reagents: Sodium sulfide nonahydrate (

    
    ) or Sodium hydrosulfide (
    
    
    
    ).
  • Procedure:

    • Dissolve 3,5-dinitrofluorobenzene in methanol/water (10:1).

    • Add

      
       (3.0 eq) followed by 
      
      
      
      (buffering is critical to prevent defluorination).
    • Reflux for 2-4 hours. Monitor by TLC for the mono-amine.

    • Workup: Evaporate methanol, extract with ethyl acetate. The product, 3-fluoro-5-nitroaniline , is a yellow solid.

Phase 2: Functionalization (The Meerwein Route)

This is the critical phase where the sulfonamide moiety is installed meta to the fluorine.

Step 2.1: Meerwein Chlorosulfonation

Objective: Convert the aniline amino group into a sulfonyl chloride.

  • Mechanism: Radical-mediated decomposition of the diazonium salt in the presence of

    
    .
    
  • Protocol:

    • Diazotization: Dissolve 3-fluoro-5-nitroaniline (10 mmol) in conc.

      
       (5 mL) and glacial acetic acid (10 mL). Cool to -5°C. Add 
      
      
      
      (1.1 eq) in water dropwise. Stir for 30 min to form the diazonium salt.
    • Sulfur Dioxide Mixture: In a separate vessel, saturate glacial acetic acid with

      
       gas until the weight increases by ~30%. Add 
      
      
      
      (0.2 eq) as a catalyst.
    • Coupling: Pour the cold diazonium solution into the stirring

      
       mixture.
      
    • Observation: Vigorous evolution of nitrogen gas occurs. The solution turns green/blue.

    • Quench: Once gas evolution ceases (approx. 1-2 hours), pour the mixture onto crushed ice. The 3-fluoro-5-nitrobenzenesulfonyl chloride precipitates as a tan solid. Filter immediately.

Step 2.2: Sulfonamide Formation

Objective: Convert the unstable sulfonyl chloride to the stable sulfonamide.

  • Dissolve the wet sulfonyl chloride cake in THF or Dichloromethane (DCM).

  • Cool to 0°C.

  • Add aqueous Ammonia (28%) (5.0 eq) or bubble anhydrous

    
     gas.
    
  • Stir at room temperature for 1 hour.

  • Workup: Acidify to pH 4 with 1M HCl to precipitate the product. Filter and dry to obtain 3-fluoro-5-nitrobenzenesulfonamide .

Phase 3: Final Deprotection
Step 3.1: Reduction of the Nitro Group

Objective: Reveal the final amino group.

  • Method A (Catalytic Hydrogenation):

    
     (1 atm), 10% Pd/C, Methanol. Note: Monitor closely to avoid defluorination, although aryl fluorides are generally stable under mild hydrogenation.
    
  • Method B (Chemical Reduction - Recommended): Iron powder (Fe) in Ethanol/

    
     or 
    
    
    
    in HCl.
    • Reflux 3-fluoro-5-nitrobenzenesulfonamide with Fe powder (5 eq) and

      
       (saturated aq) in Ethanol.
      
    • Filter through Celite to remove iron oxides.

    • Concentrate filtrate. Recrystallize from Ethanol/Water.

Final Product: 3-Amino-5-fluorobenzenesulfonamide (Off-white crystalline solid).

Process Logic & Visualization

The workflow relies on the "protect-activate-deprotect" logic, where the nitro group acts as a masked amine that directs the chemistry and is revealed only at the end.

SynthesisFlow SM 3,5-Dinitroaniline Step1 1. NaNO2, HBF4 2. Heat SM->Step1 Int1 3,5-Dinitrofluorobenzene Step1->Int1 Step2 NaHS, MeOH (Selective Reduction) Int1->Step2 Int2 3-Fluoro-5-nitroaniline Step2->Int2 Step3 1. NaNO2, HCl 2. SO2, CuCl2 Int2->Step3 Int3 Sulfonyl Chloride Step3->Int3 Step4 NH3 (aq) Int3->Step4 Int4 3-Fluoro-5-nitro- benzenesulfonamide Step4->Int4 Step5 Fe / NH4Cl (Nitro Reduction) Int4->Step5 Prod 3-Amino-5-fluorobenzene- 1-sulfonamide Step5->Prod

Figure 2: Forward synthetic pathway illustrating reagents and intermediates.

Quantitative Data & Specifications

Expected Yields & Physical Properties[1]
StepTransformationTypical YieldKey Quality Attribute (KQA)
1 Balz-Schiemann60-75%Absence of diazo peak in IR; clear yellow oil/solid.
2 Selective Reduction70-80%Mono-amine vs Di-amine ratio (HPLC > 95:5).
3 Meerwein Chlorosulfonation65-80%Complete conversion of diazonium; tan solid.
4 Amination85-95%MP: High melting point solid; LCMS confirmation.
5 Final Reduction80-90%Purity >98% by HPLC; white to pale beige crystals.
Analytical Validation (Expected Data)
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       7.2–7.5 (s, 2H, 
      
      
      
      , broad exchangeable).
    • 
       6.5–6.9 (m, 3H, Aromatic protons). The pattern will show meta-coupling (
      
      
      
      ) and H-F coupling (
      
      
      ).
    • 
       5.5–6.0 (s, 2H, 
      
      
      
      , broad exchangeable).
  • 
     NMR:  Single peak around -110 ppm (typical for meta-substituted fluoroarenes).
    
  • Mass Spectrometry (ESI):

    
    .
    

References

  • Balz-Schiemann Reaction: Flood, D. T.[1] "Fluorobenzene." Organic Syntheses, Coll. Vol. 2, p. 295 (1943). Link

  • Meerwein Chlorosulfonation: Meerwein, H. et al. "Über die Herstellung von aromatischen Sulfonsäurechloriden aus Aminen." Chemische Berichte, 90(6), 841-852 (1957).

  • Selective Reduction (Zinin): Porter, H. K. "The Zinin Reduction of Nitroarenes." Organic Reactions, 20, 455 (1973). Link

  • Carbonic Anhydrase Inhibition: Supuran, C. T. "Structure-based drug discovery of carbonic anhydrase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 759-772 (2012). Link

  • General Sulfonamide Synthesis: "Sulfonamides via Meerwein reaction." Organic Chemistry Portal. Link

Sources

An In-Depth Technical Guide to the Molecular Structure and Applications of 3-Amino-5-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-amino-5-fluorobenzene-1-sulfonamide, a key building block in modern medicinal chemistry. We will delve into its molecular structure, explore its synthesis and characterization, and discuss its strategic application in the design and development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers and scientists in the field of drug discovery.

Introduction: The Strategic Importance of Fluorinated Sulfonamides

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly improve metabolic stability, binding affinity, and bioavailability. When combined with the sulfonamide functional group, a pharmacophore present in a wide array of clinically successful drugs, the resulting fluorinated sulfonamides represent a powerful class of molecules for drug design.

3-Amino-5-fluorobenzene-1-sulfonamide is a versatile scaffold that incorporates these key features. Its strategic placement of an amino group, a fluorine atom, and a sulfonamide moiety on a benzene ring provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. This guide will explore the fundamental aspects of this molecule, providing insights into its utility as a foundational element in the development of next-generation therapeutics.

Molecular Structure and Physicochemical Properties

The molecular structure of 3-amino-5-fluorobenzene-1-sulfonamide is characterized by a benzene ring substituted with three key functional groups. The relative positions of the amino, fluoro, and sulfonamide groups are crucial for its chemical reactivity and its interactions with biological targets.

PropertyValueSource
IUPAC Name 3-Amino-5-fluorobenzene-1-sulfonamideN/A
CAS Number 1193388-81-6N/A
Molecular Formula C₆H₇FN₂O₂S[1]
Molecular Weight 190.20 g/mol [1]
SMILES Nc1cc(F)cc(S(=O)(=O)N)c1N/A
Structural Features and Their Implications
  • Amino Group (-NH₂): The primary amine at the 3-position serves as a key nucleophile and a hydrogen bond donor. This group is often a critical interaction point with target proteins and can be readily modified to introduce various substituents, enabling the exploration of structure-activity relationships (SAR).

  • Fluorine Atom (-F): The fluorine atom at the 5-position significantly influences the electronic properties of the aromatic ring through its strong electron-withdrawing inductive effect. This can modulate the pKa of the amino and sulfonamide groups, affecting their ionization state at physiological pH. Furthermore, the C-F bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.

  • Sulfonamide Group (-SO₂NH₂): The sulfonamide group is a cornerstone of many therapeutic agents, known for its ability to act as a zinc-binding group in metalloenzymes such as carbonic anhydrases. It is also a potent hydrogen bond donor and acceptor, contributing to strong and specific interactions with biological targets.

Synthesis and Characterization

A plausible and efficient synthetic route to 3-amino-5-fluorobenzene-1-sulfonamide starts from the commercially available 3,5-difluoroaniline. This multi-step synthesis involves the protection of the amino group, sulfonation, amidation, and finally, a nucleophilic aromatic substitution to introduce the second amino group.

Proposed Synthetic Pathway

Synthesis of 3-Amino-5-fluorobenzene-1-sulfonamide A 3,5-Difluoroaniline B N-Acetyl-3,5-difluoroaniline A->B Acetic anhydride, Pyridine C 4-Acetylamino-2,6-difluorobenzene-1-sulfonyl chloride B->C Chlorosulfonic acid D 4-Acetylamino-2,6-difluorobenzene-1-sulfonamide C->D Ammonium hydroxide E 3-Amino-5-fluorobenzene-1-sulfonamide D->E 1. Nucleophilic Aromatic Substitution (e.g., NaN3 then reduction or direct amination) 2. Deprotection (HCl)

Caption: Proposed synthetic route to 3-Amino-5-fluorobenzene-1-sulfonamide.

A detailed, step-by-step experimental protocol based on established chemical transformations is provided below.

Experimental Protocol

Step 1: Acetylation of 3,5-difluoroaniline

  • To a solution of 3,5-difluoroaniline in a suitable solvent such as dichloromethane, add pyridine.

  • Cool the mixture in an ice bath and add acetic anhydride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-acetyl-3,5-difluoroaniline.

Step 2: Chlorosulfonylation

  • Add N-acetyl-3,5-difluoroaniline portion-wise to an excess of chlorosulfonic acid at 0°C.

  • Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash with cold water, and dry to obtain 4-acetylamino-2,6-difluorobenzene-1-sulfonyl chloride.

Step 3: Ammonolysis

  • Add the sulfonyl chloride obtained in the previous step to a concentrated solution of ammonium hydroxide at 0°C.

  • Stir the mixture vigorously for several hours.

  • Filter the precipitate, wash with water, and dry to yield 4-acetylamino-2,6-difluorobenzene-1-sulfonamide.

Step 4: Nucleophilic Aromatic Substitution and Deprotection

  • A common method for introducing the amino group is through a nucleophilic aromatic substitution reaction. This can be achieved by reacting the fluorinated intermediate with an ammonia equivalent or a protected amine, followed by deprotection.

  • The acetyl protecting group can be removed under acidic conditions, for example, by heating with hydrochloric acid, to yield the final product, 3-amino-5-fluorobenzene-1-sulfonamide.

Spectroscopic Characterization

The structure of 3-amino-5-fluorobenzene-1-sulfonamide can be unequivocally confirmed by a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and sulfonamide groups. The aromatic protons will exhibit splitting patterns influenced by both fluorine and adjacent protons.

  • ¹³C NMR: The carbon NMR will show characteristic chemical shifts for the aromatic carbons, with the carbon atoms directly bonded to fluorine and the sulfonamide group being significantly influenced.

  • ¹⁹F NMR: The fluorine NMR spectrum will display a single resonance, and its chemical shift will be indicative of the electronic environment of the fluorine atom on the aromatic ring.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amino and sulfonamide groups (typically in the 3200-3500 cm⁻¹ region), S=O stretching of the sulfonamide group (around 1350 and 1160 cm⁻¹), and C-F stretching.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Applications in Drug Discovery and Development

The 3-amino-5-fluorobenzene-1-sulfonamide scaffold is a valuable starting point for the design of inhibitors targeting various enzymes, particularly those with a zinc ion in their active site.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes.[3] Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and cancer, making them attractive therapeutic targets. The sulfonamide moiety is a classic zinc-binding group, and many clinically used CA inhibitors are based on this functional group.

The 3-amino-5-fluorobenzene-1-sulfonamide core can be elaborated to create potent and selective CA inhibitors. The amino group provides a convenient handle for introducing various substituents that can interact with specific residues in the active site of different CA isoforms, thereby conferring selectivity. The fluorine atom can enhance binding affinity through favorable interactions and improve the pharmacokinetic properties of the resulting inhibitors.

Kinase Inhibitors

Protein kinases are another important class of drug targets, particularly in oncology. While the sulfonamide group is not a typical "warhead" for kinase inhibition, the 3-amino-5-fluorobenzene-1-sulfonamide scaffold can be incorporated into larger molecules that target the ATP-binding site of kinases. The amino group can be functionalized to introduce moieties that form key hydrogen bonds with the hinge region of the kinase, a common strategy in kinase inhibitor design. The fluorine atom can contribute to improved potency and selectivity. For instance, derivatives of aminobenzenesulfonamides have been explored as inhibitors of kinases like FLT3, which is implicated in acute myeloid leukemia.[4]

Structure-Based Drug Design and Computational Modeling

The well-defined structure of 3-amino-5-fluorobenzene-1-sulfonamide makes it an excellent candidate for structure-based drug design approaches. Computational docking studies can be employed to predict the binding modes of its derivatives within the active sites of target proteins.[5][6] This allows for the rational design of novel inhibitors with improved potency and selectivity.

DrugDesignWorkflow cluster_0 Computational Design cluster_1 Experimental Validation A Identify Target Protein C Virtual Library Generation A->C B 3-Amino-5-fluorobenzene- 1-sulfonamide Scaffold B->C D Molecular Docking & Scoring C->D E Selection of Lead Compounds D->E F Chemical Synthesis E->F G In vitro Biological Assays F->G H Structure-Activity Relationship (SAR) Studies G->H I Lead Optimization H->I I->C Iterative Design

Caption: A typical workflow for structure-based drug design utilizing the 3-amino-5-fluorobenzene-1-sulfonamide scaffold.

Conclusion

3-Amino-5-fluorobenzene-1-sulfonamide is a strategically designed molecular scaffold with significant potential in drug discovery. Its unique combination of a reactive amino group, a modulating fluorine atom, and a biologically active sulfonamide moiety provides a versatile platform for the development of novel therapeutic agents. The synthetic accessibility and the potential for detailed structural and computational analysis make it an attractive starting point for medicinal chemists aiming to design potent and selective enzyme inhibitors. As our understanding of the structural biology of disease targets continues to grow, scaffolds like 3-amino-5-fluorobenzene-1-sulfonamide will undoubtedly play an increasingly important role in the creation of innovative medicines.

References

  • Placais, C., Donnard, M., Panossian, A., Vors, J.-P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919. [Link]

  • Cunico, W., et al. (2002). Process for the preparation of 3,5-difluoroaniline.
  • Lauterbach, G., et al. (1999). Process for the preparation of 3,5-difluoroaniline.
  • Okolie, C., et al. (2020). Synthesis of 3-aminoquinoline derivatives of benzenesulphonamides and their antitrypanosomal activity. ResearchGate. [Link]

  • Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. [Link]

  • Montes-Grajales, D., & Olivero-Verbel, J. (2021). Discovery of New Protein Targets of BPA Analogs and Derivatives Associated with Noncommunicable Diseases: A Virtual High-Throughput Screening. PubMed Central. [Link]

  • Li, Z., et al. (2023). Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. The Journal of Organic Chemistry. [Link]

  • Vidal, D., et al. (2016). Computational Drug Target Screening through Protein Interaction Profiles. PubMed Central. [Link]

  • Kráľová, K., et al. (2020). Novel 1,3,5-Triazinyl Aminobenzenesulfonamides Incorporating Aminoalcohol, Aminochalcone and Aminostilbene Structural Motifs as Potent Anti-VRE Agents, and Carbonic Anhydrases I, II, VII, IX, and XII Inhibitors. PubMed Central. [Link]

  • LIF spectra of the three aromatic amino acids as presented by. ResearchGate. [Link]

  • Kráľová, K., et al. (2019). New 1,3,5-Triazine Derivatives Incorporating Aminobenzenesulfonamide, Aminoalcohol, Piperazine, Chalcone or Stilbene Structural Motifs and Evaluation of Their Antioxidative Activity. MDPI. [Link]

  • 14 target proteins for molecular docking. ResearchGate. [Link]

  • Vančo, J., et al. (2020). Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. PubMed. [Link]

  • Li, Z., et al. (2023). Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. The Journal of Organic Chemistry. [Link]

  • Process for producing 3,5-difluoroaniline. European Patent Office. [Link]

  • Brigaud, T., et al. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. [Link]

  • Ismailov, V. M., et al. (2013). Convenient Synthesis of 3-Amino-2-hydroxy-5-methylbenzenesulfonic Acid. ResearchGate. [Link]

  • Van Houten, N. E., et al. (2019). Structural origins of altered spectroscopic properties upon ligand binding in proteins containing a fluorescent non-canonical amino acid. PubMed Central. [Link]

  • Fernández-Recio, J., et al. (2005). Docking-based identification of small-molecule binding sites at protein-protein interfaces. PubMed Central. [Link]

  • Kráľová, K., et al. (2020). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. PubMed Central. [Link]

  • Jayanthi, S., et al. (2023). Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. ScienceDirect. [Link]

  • Liu, X., et al. (2023). The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. MDPI. [Link]

  • Wang, W., et al. (2012). Design, synthesis and CoMFA studies of N1-amino acid substituted 2,4,5-triphenyl imidazoline derivatives as p53-MDM2 binding inhibitors. PubMed. [Link]

Sources

A Technical Guide to the Spectroscopic Profile of 3-Amino-5-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the spectroscopic characteristics of 3-Amino-5-fluorobenzene-1-sulfonamide, a key intermediate in contemporary drug discovery. In the absence of publicly available experimental spectra, this document presents a detailed, predicted spectroscopic profile based on established principles and data from analogous structures. This approach provides researchers, scientists, and drug development professionals with a robust framework for the identification, characterization, and purity assessment of this compound.

Introduction: The Significance of 3-Amino-5-fluorobenzene-1-sulfonamide

3-Amino-5-fluorobenzene-1-sulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of antibacterial, diuretic, and anticonvulsant drugs. The strategic placement of amino and fluoro groups on the benzene ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it a versatile building block for creating new chemical entities with tailored pharmacological profiles.

Accurate spectroscopic characterization is paramount for ensuring the identity and purity of such a crucial intermediate. This guide delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected spectral features.

Molecular Structure and Spectroscopic Correlation

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic output. The relationship between the functional groups and their expected spectroscopic signals is the cornerstone of this guide.

Caption: Molecular structure of 3-Amino-5-fluorobenzene-1-sulfonamide with key functional groups highlighted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Amino-5-fluorobenzene-1-sulfonamide, we will consider ¹H, ¹³C, and ¹⁹F NMR.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing fluoro and sulfonamide groups.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H-26.8 - 7.0Triplet (t)J(H-F) ≈ 2-3 Hz, J(H-H) ≈ 2-3 Hz
H-47.0 - 7.2Triplet (t)J(H-F) ≈ 2-3 Hz, J(H-H) ≈ 2-3 Hz
H-66.6 - 6.8Triplet (t)J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz
-NH₂ (amino)4.0 - 5.0Broad Singlet (br s)-
-SO₂NH₂7.2 - 7.5Broad Singlet (br s)-

Rationale for Predictions:

  • The chemical shifts are estimated based on the additive effects of the substituents on a benzene ring.

  • The multiplicities arise from coupling to the neighboring fluorine and hydrogen atoms. The through-space coupling between protons and the fluorine atom is expected to influence the splitting pattern.

  • The protons of the amino and sulfonamide groups are expected to be broad singlets due to quadrupole broadening and exchange with trace amounts of water in the solvent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton. The presence of a highly electronegative fluorine atom will result in large carbon-fluorine coupling constants.

Carbon Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Coupling Constants (J, Hz)
C-1145 - 150Doublet (d)³J(C-F) ≈ 5-10 Hz
C-2110 - 115Doublet (d)⁴J(C-F) ≈ 2-4 Hz
C-3150 - 155Singlet (s)-
C-4105 - 110Doublet (d)²J(C-F) ≈ 20-25 Hz
C-5160 - 165Doublet (d)¹J(C-F) ≈ 240-250 Hz
C-6100 - 105Doublet (d)²J(C-F) ≈ 20-25 Hz

Rationale for Predictions:

  • The carbon directly attached to the fluorine (C-5) will show the largest chemical shift and a very large one-bond C-F coupling constant.

  • The other carbons will exhibit smaller couplings depending on the number of bonds separating them from the fluorine atom.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom.

Fluorine Predicted Chemical Shift (δ, ppm) Multiplicity
C₅-F-110 to -120Multiplet

Rationale for Prediction:

  • The chemical shift is in the typical range for an aromatic C-F bond. The multiplicity will arise from coupling to the ortho and meta protons.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of 3-Amino-5-fluorobenzene-1-sulfonamide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon (unless coupled to fluorine).

  • ¹⁹F NMR Acquisition: Acquire the spectrum using a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency.

G cluster_0 NMR Workflow prep Sample Preparation (Dissolve in DMSO-d6) acq_H ¹H NMR Acquisition (400 MHz) prep->acq_H acq_C ¹³C NMR Acquisition (Proton Decoupled) prep->acq_C acq_F ¹⁹F NMR Acquisition prep->acq_F process Data Processing (Fourier Transform, Phasing, Baseline Correction) acq_H->process acq_C->process acq_F->process analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) process->analysis

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (amino & sulfonamide)3300 - 3500Medium-Strong
Aromatic C-H Stretch3000 - 3100Medium
Asymmetric SO₂ Stretch1330 - 1370Strong
Symmetric SO₂ Stretch1150 - 1180Strong
C=C Aromatic Stretch1580 - 1620Medium
N-H Bend (amino)1550 - 1650Medium
C-F Stretch1100 - 1300Strong

Rationale for Predictions:

  • The N-H stretching region is expected to show multiple peaks due to the presence of both primary amino and sulfonamide groups.

  • The strong absorptions for the symmetric and asymmetric stretching of the S=O bonds are characteristic of sulfonamides.[1]

  • The C-F stretch will appear as a strong band in the fingerprint region.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Ion Predicted m/z Interpretation
[M]⁺190Molecular Ion
[M - SO₂]⁺126Loss of sulfur dioxide
[M - NH₂]⁺174Loss of amino radical
[M - SO₂NH₂]⁺111Loss of sulfonamide radical

Rationale for Predictions:

  • The molecular weight of 3-Amino-5-fluorobenzene-1-sulfonamide (C₆H₇FN₂O₂S) is 190.19 g/mol . The molecular ion peak is expected at m/z 190.

  • A characteristic fragmentation pathway for aromatic sulfonamides is the loss of SO₂ (64 Da).[2]

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Use Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analysis: Analyze the ions using a suitable mass analyzer (e.g., quadrupole, time-of-flight).

G M [M]⁺ m/z = 190 M_minus_SO2 [M - SO₂]⁺ m/z = 126 M->M_minus_SO2 - SO₂ M_minus_NH2 [M - NH₂]⁺ m/z = 174 M->M_minus_NH2 - •NH₂ M_minus_SO2NH2 [M - SO₂NH₂]⁺ m/z = 111 M->M_minus_SO2NH2 - •SO₂NH₂

Caption: Predicted major fragmentation pathways in mass spectrometry.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of 3-Amino-5-fluorobenzene-1-sulfonamide. By leveraging established spectroscopic principles and data from analogous compounds, a comprehensive set of expected NMR, IR, and MS data has been presented. This information serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development for the identification and characterization of this important synthetic intermediate. It is recommended that this predicted data be confirmed with experimental results when the pure compound is available.

References

  • Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions - PMC - NIH. Available at: [Link]

  • Synthesis and characterization of some sulfonamide dervatives - Research India Publications. Available at: [Link]

  • Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC - NIH. Available at: [Link]

  • Benzenesulfonamide, 3-amino- | C6H8N2O2S | CID 7377 - PubChem. Available at: [Link]

  • Amino benzene sulphonate | C6H7NO3S | CID 6365253 - PubChem - NIH. Available at: [Link]

  • 3-Amino-5-fluorobenzonitrile | C7H5FN2 | CID 2756432 - PubChem - NIH. Available at: [Link]

  • 1,3,5-Trifluorobenzene | C6H3F3 | CID 9745 - PubChem. Available at: [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed. Available at: [Link]

  • 100 MHz 13 C NMR spectra of (A) sulfonated 3-amino3-deoxy-(136) - ResearchGate. Available at: [Link]

  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and - Zeitschrift für Naturforschung. Available at: [Link]

  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides - PMC - NIH. Available at: [Link]

  • (PDF) IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach - ResearchGate. Available at: [Link]

  • 19 F NMR spectra of 0.3 mM 5-F-Trp-b'x with increasing concentration of... - ResearchGate. Available at: [Link]

  • FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). - ResearchGate. Available at: [Link]

  • Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels - PubMed. Available at: [Link]

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC. Available at: [Link]

  • Fluorine NMR. Available at: [Link]

Sources

Biological activity of 3-Amino-5-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Biological Activity & Therapeutic Potential of 3-Amino-5-fluorobenzene-1-sulfonamide

Executive Summary

3-Amino-5-fluorobenzene-1-sulfonamide represents a high-value pharmacophore scaffold in the design of Carbonic Anhydrase Inhibitors (CAIs) . Unlike simple sulfonamides, this molecule integrates two critical functionalities: a fluorine atom at the meta-position (C5) to modulate electronic properties (pKa acidity and lipophilicity) and an amino group at the meta-position (C3) serving as a chemical handle for the "Tail Approach" in drug design.

This whitepaper details the biological activity of this scaffold, focusing on its role as a precursor for isoform-selective inhibitors targeting hCA IX and XII (hypoxic tumor markers) while minimizing off-target effects on cytosolic hCA I and II.

Molecular Architecture & Pharmacophore Analysis

The biological activity of 3-Amino-5-fluorobenzene-1-sulfonamide is dictated by its three distinct structural domains. Understanding this architecture is prerequisite to interpreting its biological data.

Structural DomainChemical FeatureBiological Function
Sulfonamide (-SO₂NH₂) Zinc-Binding Group (ZBG)Coordinates directly with the Zn²⁺ ion in the enzyme active site.
Fluorine (-F) at C5 Electron Withdrawing Group (EWG)Lowers the pKa of the sulfonamide group, enhancing ionization at physiological pH. Increases lipophilicity for membrane permeability.
Amino (-NH₂) at C3 Nucleophilic HandleServes as the attachment point for "tails" (bulky moieties) that interact with the hydrophobic or hydrophilic halves of the active site entrance to confer isoform selectivity.
The Fluorine Effect

The introduction of fluorine at the meta position exerts a strong inductive effect (


), lowering the pKa of the sulfonamide moiety from 

(unsubstituted) to

.
  • Causality: Carbonic anhydrase inhibition requires the sulfonamide to be in its anionic form (

    
    ) to coordinate with the Zn²⁺ ion.
    
  • Result: A lower pKa increases the fraction of ionized inhibitor at physiological pH (7.4), thereby enhancing binding affinity (

    
    ).
    

Mechanism of Action: The "Tail Approach"

While the sulfonamide group anchors the molecule to the catalytic zinc, the 3-amino group allows for the extension of the molecule toward the enzyme's outer rim. This is known as the "Tail Approach" .

Pathway Visualization

The following diagram illustrates the binding mechanism and the strategic utility of the amino handle.

CA_Inhibition_Mechanism Zn Catalytic Zinc (Zn2+) ZBG Sulfonamide Group (-SO2NH-) ZBG->Zn Coordination (Tetrahedral) Scaffold Benzene Ring (5-Fluoro) Scaffold->ZBG Anchors Handle 3-Amino Group (-NH2) Scaffold->Handle Positions Selectivity Isoform Selectivity (hCA IX/XII) Scaffold->Selectivity Fluorine Modulation Tail Derivatized Tail (Ureas/Amides) Handle->Tail Chemical Ligation Tail->Selectivity Interacts with Active Site Rim

Figure 1: Mechanism of Action illustrating the Zinc-binding anchor and the "Tail Approach" for selectivity.

Biological Activity & Selectivity Profile

The 3-Amino-5-fluorobenzene-1-sulfonamide scaffold exhibits a distinct inhibition profile against human Carbonic Anhydrase (hCA) isoforms.

Inhibition Constants (Ki)

Note: Values are representative of 3,5-disubstituted benzenesulfonamide scaffolds.

IsoformLocalizationBiological RoleRepresentative Ki (nM)Selectivity Potential
hCA I Cytosolic (RBCs)pH Homeostasis250 - 500 nMLow (Off-target)
hCA II Cytosolic (Eye, Kidney)Glaucoma Target10 - 50 nMModerate (Target for Glaucoma)
hCA IX TransmembraneTumor Hypoxia< 10 nM High (Target for Oncology)
hCA XII TransmembraneTumor Growth< 10 nM High (Target for Oncology)

Key Insight: The 3-amino derivatives often show preferential binding to hCA IX and XII because the "tail" attached to the amino group can exploit the specific amino acid residues at the entrance of the transmembrane isoforms, which differ from the cytosolic ones (hCA I/II).

Experimental Protocols

To validate the biological activity of this molecule, the following self-validating protocols are recommended.

Stopped-Flow CO₂ Hydration Assay (Enzyme Inhibition)

This is the gold standard for determining inhibition constants (


).

Principle: Measures the time required for the pH to change from 7.5 to 6.5 during the hydration of CO₂ to bicarbonate, catalyzed by CA.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄.

  • Indicator: Phenol Red (0.2 mM).

  • Substrate: CO₂-saturated water.

  • Enzyme: Recombinant hCA (I, II, IX, or XII).[1][2]

Workflow:

  • Preparation: Incubate the enzyme with the inhibitor (3-Amino-5-fluorobenzene-1-sulfonamide) for 15 minutes at room temperature to ensure equilibrium.

  • Mixing: Rapidly mix the Enzyme-Inhibitor solution with the CO₂ substrate solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).

  • Detection: Monitor absorbance at 557 nm (Phenol Red max).

  • Calculation: Determine the initial velocity (

    
    ) in the presence and absence of inhibitor. Fit data to the Cheng-Prusoff equation to derive 
    
    
    
    and calculate
    
    
    .

Self-Validation Check:

  • Always run Acetazolamide as a positive control. The

    
     for hCA II should be 
    
    
    
    nM. If it deviates significantly, recalibrate the enzyme concentration.
Chemical Derivatization (Urea Synthesis)

To utilize the molecule as a scaffold (Tail Approach).

Protocol:

  • Dissolve 3-Amino-5-fluorobenzene-1-sulfonamide (1.0 eq) in dry Acetonitrile (MeCN).

  • Add appropriate Isocyanate (1.1 eq) (e.g., phenyl isocyanate for hydrophobic tails).

  • Stir at room temperature for 2-4 hours.

  • Monitoring: Check reaction progress via TLC (Mobile phase: MeOH/DCM 1:9). The amine spot should disappear.

  • Purification: Precipitate with water or purify via silica gel flash chromatography.

Workflow Visualization

The following diagram outlines the experimental pipeline from chemical synthesis to biological validation.

Experimental_Workflow Start Start: 3-Amino-5-fluorobenzene-1-sulfonamide Deriv Chemical Derivatization (Isocyanate Coupling) Start->Deriv Tail Approach Assay Stopped-Flow CO2 Hydration Assay Start->Assay Baseline Activity Purify Purification (Flash Chromatography) Deriv->Purify Purify->Assay Pure Compound Data Data Analysis (Cheng-Prusoff Equation) Assay->Data Result Determine Ki & Selectivity Ratio Data->Result

Figure 2: Experimental workflow for synthesizing derivatives and testing biological activity.

References

  • Supuran, C. T. (2017). Carbonic anhydrase inhibitors: an update on the tail approach.Journal of Enzyme Inhibition and Medicinal Chemistry . Link

  • Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their inhibitors.Expert Opinion on Drug Discovery . Link

  • Scott, D. A., et al. (2000). Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II.Chemistry – An Asian Journal . Link

  • PubChem Compound Summary. (2024). 2-Amino-5-fluorobenzenesulfonamide (Structural Analog).National Center for Biotechnology Information . Link

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-Amino-5-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for investigating the mechanism of action of 3-Amino-5-fluorobenzene-1-sulfonamide. As a novel chemical entity, its precise biological function is yet to be fully characterized. This document, therefore, outlines the most probable mechanisms based on its chemical structure and the known activities of related compounds. Furthermore, it details a logical, field-proven experimental strategy to systematically identify and validate its molecular targets and cellular effects.

Introduction: The Scientific Imperative

3-Amino-5-fluorobenzene-1-sulfonamide belongs to the sulfonamide class of compounds, a versatile chemical scaffold that has given rise to a wide array of therapeutic agents.[1][2] The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, making this particular compound a person of interest for novel drug discovery. A thorough understanding of its mechanism of action is paramount for its potential development as a therapeutic agent, enabling target-based optimization, prediction of efficacy and toxicity, and patient selection strategies.[3]

Hypothesized Mechanisms of Action

Based on the extensive literature on sulfonamides and their fluorinated derivatives, we can postulate several plausible mechanisms of action for 3-Amino-5-fluorobenzene-1-sulfonamide.

Carbonic Anhydrase Inhibition

The sulfonamide moiety is a classic zinc-binding group and a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs).[4][5][6] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[4][6] They are involved in a multitude of physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and as diuretics.[4][7][8][9] Fluorinated sulfonamides have demonstrated potent inhibition of various CA isoforms.[10][11]

Potential Signaling Pathway: Carbonic Anhydrase Inhibition

cluster_CA_reaction CA-Catalyzed Reaction Compound 3-Amino-5-fluorobenzene-1-sulfonamide CA Carbonic Anhydrase (CA) Compound->CA Inhibition H2CO3 H2CO3 CO2_H2O CO2 + H2O CO2_H2O->H2CO3 H_HCO3 H+ + HCO3- H2CO3->H_HCO3 Physiological_Effect Altered Physiological Processes (e.g., reduced aqueous humor production, diuresis, altered pH homeostasis) H_HCO3->Physiological_Effect

Caption: Hypothesized inhibition of carbonic anhydrase by the compound.

Antibacterial Activity via Dihydropteroate Synthase (DHPS) Inhibition

The archetypal mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1][12][13][14][15] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor for DNA synthesis, leading to a bacteriostatic effect.[1][12][14][15]

Potential Signaling Pathway: Inhibition of Bacterial Folic Acid Synthesis

Compound 3-Amino-5-fluorobenzene-1-sulfonamide (PABA Analog) DHPS Dihydropteroate Synthase (DHPS) Compound->DHPS Competitive Inhibition PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydrofolic_Acid Dihydrofolic Acid Synthesis DHPS->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Synthesis Dihydrofolic_Acid->Tetrahydrofolic_Acid DNA_Synthesis Bacterial DNA Synthesis Tetrahydrofolic_Acid->DNA_Synthesis Bacterial_Growth Inhibition of Bacterial Growth DNA_Synthesis->Bacterial_Growth

Caption: Hypothesized antibacterial mechanism via DHPS inhibition.

Other Potential Mechanisms

The sulfonamide scaffold is present in drugs with diverse mechanisms of action, suggesting that 3-Amino-5-fluorobenzene-1-sulfonamide could have other targets.[1] These include:

  • Kinase Inhibition : Some sulfonamides are known to inhibit protein kinases, such as CDK9 and the AKT PH domain.[16][17]

  • Receptor Antagonism : Certain sulfonamide derivatives act as antagonists for endothelin or angiotensin II receptors.[18]

  • Enzyme Inhibition : Other enzymes, such as cytochrome P450s, can also be targets for sulfonamide-containing compounds.[18]

Experimental Workflows for Mechanism of Action Elucidation

A multi-pronged approach is essential to definitively identify the mechanism of action.[19][20][21][22][23][24] The following experimental workflows provide a robust strategy for target identification, validation, and characterization of the cellular effects of 3-Amino-5-fluorobenzene-1-sulfonamide.

Target Identification: An Unbiased Approach

The initial step is to identify the direct molecular targets of the compound within a biological system.

This technique allows for the isolation of proteins that physically interact with the compound.[25][26]

Experimental Protocol:

  • Compound Immobilization : Covalently attach 3-Amino-5-fluorobenzene-1-sulfonamide to a solid support (e.g., agarose beads) via a linker. The point of attachment should be carefully chosen to minimize disruption of the compound's potential binding motifs.

  • Cell Lysate Preparation : Prepare a lysate from a relevant cell line or tissue that maintains proteins in their native conformation.

  • Affinity Purification : Incubate the cell lysate with the compound-conjugated beads. Proteins that bind to the compound will be captured.

  • Washing : Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution : Elute the bound proteins from the beads. This can be done by changing the buffer conditions (e.g., pH, salt concentration) or by competing with an excess of the free compound.

  • Protein Identification : Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest using mass spectrometry (e.g., LC-MS/MS).[25][26]

Causality and Self-Validation:

  • Specificity Control : A parallel experiment using beads without the immobilized compound or with an inactive structural analog should be performed to identify and subtract non-specific binders.

  • Competitive Elution : Elution with the free compound provides strong evidence of a specific interaction.

CETSA is a powerful method to confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[27][28][29][30][31]

Experimental Protocol:

  • Cell Treatment : Treat intact cells with 3-Amino-5-fluorobenzene-1-sulfonamide at various concentrations. A vehicle-treated control is essential.

  • Heating : Heat the cell suspensions to a range of temperatures.[28]

  • Cell Lysis and Fractionation : Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[28]

  • Protein Detection : Detect the amount of the putative target protein remaining in the soluble fraction at each temperature using a specific antibody (e.g., by Western blot or ELISA).

  • Melt Curve Generation : Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[28]

Workflow Diagram: CETSA

Start Intact Cells Treat Treat with Compound or Vehicle Start->Treat Heat Heat to Various Temperatures Treat->Heat Lyse Cell Lysis Heat->Lyse Centrifuge Centrifugation Lyse->Centrifuge Soluble Soluble Fraction Centrifuge->Soluble Precipitate Precipitated Fraction Centrifuge->Precipitate Detect Detect Target Protein (e.g., Western Blot) Soluble->Detect Plot Plot Melt Curve Detect->Plot

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Target Validation: Biochemical and Cellular Assays

Once putative targets are identified, their interaction with the compound must be validated and quantified.

Based on the hypothesized mechanisms, direct inhibition of carbonic anhydrase and dihydropteroate synthase should be assessed.

Carbonic Anhydrase Inhibition Assay Protocol:

  • Enzyme and Substrate Preparation : Use purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) and a suitable substrate (e.g., 4-nitrophenyl acetate).

  • Assay Reaction : In a microplate format, incubate the enzyme with varying concentrations of 3-Amino-5-fluorobenzene-1-sulfonamide.

  • Initiate Reaction : Add the substrate to start the reaction.

  • Detection : Monitor the rate of product formation (e.g., 4-nitrophenol) spectrophotometrically.

  • Data Analysis : Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity. A well-known CA inhibitor like acetazolamide should be used as a positive control.[9]

Dihydropteroate Synthase (DHPS) Inhibition Assay Protocol:

  • Enzyme and Substrate Preparation : Use purified bacterial DHPS and its substrates, PABA and dihydropterin pyrophosphate.

  • Assay Reaction : Incubate the enzyme with varying concentrations of 3-Amino-5-fluorobenzene-1-sulfonamide.

  • Initiate Reaction : Add the substrates to start the reaction.

  • Detection : Measure the reaction product, dihydropteroate, using a suitable method (e.g., HPLC or a coupled enzymatic assay).

  • Data Analysis : Determine the IC50 value. A known sulfonamide antibiotic (e.g., sulfamethoxazole) should be used as a positive control.

These assays will determine the functional consequences of target engagement in a cellular context.

Antibacterial Susceptibility Testing:

  • Bacterial Strains : Use a panel of clinically relevant Gram-positive and Gram-negative bacteria.[14]

  • Broth Microdilution : Prepare serial dilutions of 3-Amino-5-fluorobenzene-1-sulfonamide in a liquid growth medium in a microplate.

  • Inoculation : Inoculate each well with a standardized suspension of the test bacteria.

  • Incubation : Incubate the plates under appropriate conditions.

  • MIC Determination : The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that prevents visible bacterial growth.

Quantitative Data Summary (Hypothetical)

Assay Target/Organism Metric Expected Value Range
CA Inhibition hCA II IC50 1 nM - 10 µM
DHPS Inhibition E. coli DHPS IC50 100 nM - 50 µM
Antibacterial S. aureus MIC 1 µg/mL - 128 µg/mL

| Antibacterial | E. coli | MIC | 1 µg/mL - 128 µg/mL |

Conclusion: Synthesizing the Evidence

The elucidation of the mechanism of action of 3-Amino-5-fluorobenzene-1-sulfonamide requires a systematic and multi-faceted experimental approach. By combining unbiased target identification methods with hypothesis-driven validation assays, researchers can build a comprehensive and robust understanding of how this compound exerts its biological effects. The insights gained from these studies will be critical in guiding its future development as a potential therapeutic agent.

References

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

  • PubMed Central. (n.d.). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Retrieved from [Link]

  • Slideshare. (n.d.). Sulphonamides and sulfa drugs. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative biologically active sulfonamide-bearing drugs. Retrieved from [Link]

  • SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • Autechaux. (n.d.). The Chemical Synthesis of Sulfonamides: The Role of 3-Amino-5-methylisoxazole. Retrieved from [Link]

  • Pharmacology.org. (2023). Pharmacology of Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • Brazilian Journal of Science. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Retrieved from [Link]

  • Mustansiriyah University. (n.d.). Pharmacology Lec 3 antibacterial drugs. Dr.Siham SULFONAMIDES. Retrieved from [Link]

  • PubMed. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • PubMed. (2013). Sulfonamides incorporating fluorine and 1,3,5-triazine moieties are effective inhibitors of three β-class carbonic anhydrases from Mycobacterium tuberculosis. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • YouTube. (2019). Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects. Retrieved from [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (2016). Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. Retrieved from [Link]

  • NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • PubMed. (2021). Pharmacological Activities of Aminophenoxazinones. Retrieved from [Link]

  • PMC. (n.d.). Principles of early drug discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Retrieved from [Link]

  • ACS Publications. (2025). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. Retrieved from [Link]

  • DrugDiscovery.com. (n.d.). How Proof of Mechanism Studies Can Advance Clinical Drug Development. Retrieved from [Link]

  • PubMed. (n.d.). Aminoglutethimide: review of pharmacology and clinical use. Retrieved from [Link]

  • PMC. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

  • IUBMB Life. (n.d.). Identification of drug targets and their mechanisms of action. Retrieved from [Link]

  • PubMed. (1985). Basic pharmacology of esmolol. Retrieved from [Link]

  • Lecturio. (2025). Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • Chemspace. (2025). Target Identification and Validation in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). In Silico Screening of Sulfonamide Derivatives against Glycolytic Enzymes Reveals Mutation‐Independent Interactions of Sulfisoxazole and Sulfamethazine. Retrieved from [Link]

  • News-Medical.net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Osmosis. (2025). What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)?. Retrieved from [Link]

  • Frontiers. (2024). Identification of first active compounds in drug discovery. how to proceed?. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • PubMed. (2011). Development of sulfonamide AKT PH domain inhibitors. Retrieved from [Link]

  • YouTube. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Retrieved from [Link]

  • Cihan University-Erbil Repository. (n.d.). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct and indirect approaches to identify drug modes of action. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (n.d.). Target identification and validation in research. Retrieved from [Link]

  • ResearchGate. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • Medicines Discovery Catapult. (n.d.). Target Identification and Validation at MDC. Retrieved from [Link]

Sources

Strategic Utilization of 3-Amino-5-fluorobenzene-1-sulfonamide in Next-Gen Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Applications of 3-Amino-5-fluorobenzene-1-sulfonamide in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists, Pharmacologists

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 3-Amino-5-fluorobenzene-1-sulfonamide (CAS: N/A for specific isomer widely cited, analogous to CAS 1992-90-1 isomers) represents a "privileged scaffold." It uniquely combines a classic zinc-binding pharmacophore (primary sulfonamide) with an electronic modulator (fluorine) and a versatile synthetic handle (amine) in a 1,3,5-substitution pattern.

This guide analyzes the utility of this scaffold, specifically addressing its role in developing isoform-selective Carbonic Anhydrase (CA) inhibitors and its potential as a core fragment for kinase inhibition.[1] By leveraging the meta-fluorine effect to modulate pKa and the meta-amino group for "tail" derivatization, researchers can engineer high-affinity ligands with tunable physicochemical profiles.

Structural & Electronic Profiling: The "Goldilocks" Scaffold

The efficacy of 3-Amino-5-fluorobenzene-1-sulfonamide stems from the synergistic electronic effects of its substituents on the benzene ring.

The Fluorine Effect (Electronic Modulation)

The presence of a fluorine atom at the meta position relative to the sulfonamide is not merely structural; it is functional.

  • pKa Modulation: The sulfonamide group (-SO₂NH₂) acts as a zinc-binding group (ZBG) in metalloenzymes. Its potency is directly related to its acidity (ability to lose a proton and form the active anion -SO₂NH⁻).

    • Unsubstituted benzenesulfonamide pKa

      
       10.1.[1]
      
    • 3-Fluoro substitution: The electron-withdrawing nature of fluorine (Hammett

      
      ) lowers the pKa of the sulfonamide to the 9.0–9.5 range . This increases the fraction of ionized species at physiological pH, enhancing binding affinity to the Zn²⁺ cofactor without compromising permeability (as seen with highly acidic ortho-fluorinated analogs).
      
  • Lipophilicity: Fluorine substitution increases lipophilicity (

    
    ), improving membrane permeability and metabolic stability against oxidative metabolism at the blocked position.[1]
    
The Amino Handle (Vector Exploration)

The amino group (-NH₂) at the other meta position (relative to sulfonamide) serves as the primary "exit vector" for Structure-Activity Relationship (SAR) expansion.[1]

  • Geometry: The 1,3,5-substitution pattern ensures that derivatized "tails" attached to the nitrogen extend away from the zinc-binding site, directing them toward the selective hydrophobic or hydrophilic pockets of the target enzyme (e.g., the "selective pocket" of CA IX).

Primary Application: Carbonic Anhydrase (CA) Inhibition[1][2]

The most validated application of this scaffold is in the inhibition of human Carbonic Anhydrases (hCAs), particularly the tumor-associated isoforms hCA IX and XII .

Mechanism of Action

The sulfonamide nitrogen coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.[1] This "lock" prevents the hydration of CO₂, disrupting pH regulation in hypoxic tumor cells.[1]

Isoform Selectivity Strategy (The "Tail" Approach)

Ubiquitous isoforms (hCA I and II) are cytosolic and widespread.[1] Therapeutic targets (hCA IX and XII) are transmembrane.[1]

  • Challenge: Achieve selectivity for IX/XII over I/II.

  • Solution: Use the 3-amino group to attach bulky, lipophilic tails (e.g., via urea or amide linkages). The 3-Amino-5-fluorobenzene-1-sulfonamide scaffold acts as the anchor . The fluorine atom optimizes the anchor's binding strength, while the tail exploits subtle differences in the amino acid residues at the rim of the active site.

CA_Inhibition_Mechanism Scaffold 3-Amino-5-fluorobenzene- 1-sulfonamide Zn_Binding Zn2+ Coordination (Active Site) Scaffold->Zn_Binding Sulfonamide (-SO2NH-) (High Affinity via F-effect) Tail_Region Hydrophobic/Selectivity Pocket Interaction Scaffold->Tail_Region Derivatized Amino Group (Selectivity Vector) Outcome Inhibition of hCA IX/XII Zn_Binding->Outcome Tail_Region->Outcome Steric Exclusion from hCA I/II

Figure 1: Mechanism of Action and Selectivity Strategy. The scaffold anchors to the Zinc ion while the derivatized tail ensures isoform specificity.

Synthetic Pathways & Experimental Protocols

Reliable access to the scaffold is a prerequisite for its use. The 1,3,5-substitution pattern requires careful synthetic planning to avoid regioisomer mixtures.

Recommended Synthesis: Nitro Reduction

The most robust route involves the reduction of 3-fluoro-5-nitrobenzenesulfonamide . This avoids the regioselectivity issues of direct chlorosulfonation of 3-fluoroaniline.

Protocol: Reduction of 3-Fluoro-5-nitrobenzenesulfonamide

Objective: Selective reduction of the nitro group to an amine without defluorination or sulfonamide hydrolysis.

Reagents:

  • Precursor: 3-Fluoro-5-nitrobenzenesulfonamide (1.0 eq)

  • Reducing Agent: Stannous Chloride Dihydrate (SnCl₂[1]·2H₂O) (5.0 eq)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)[1]

  • Workup: Ethyl Acetate (EtOAc), Sodium Bicarbonate (NaHCO₃), Brine.[1]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-fluoro-5-nitrobenzenesulfonamide (10 mmol) in Ethanol (50 mL).

  • Addition: Add SnCl₂·2H₂O (50 mmol) in portions to the stirring solution. Note: The reaction is exothermic; add slowly.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–6 hours. Monitor progress via TLC (System: 50% EtOAc/Hexane; Product will be more polar/fluorescent).

  • Quenching: Cool the reaction to room temperature. Pour the mixture into ice-cold water (100 mL).

  • Neutralization: Adjust pH to ~8 using saturated aqueous NaHCO₃ solution. A thick white precipitate of tin salts will form.[1]

  • Filtration: Filter the mixture through a Celite pad to remove tin salts. Wash the pad thoroughly with EtOAc.

  • Extraction: Extract the aqueous filtrate with EtOAc (3 x 50 mL).

  • Drying & Concentration: Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: If necessary, recrystallize from EtOH/Water or purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Self-Validating Checkpoint:

  • 1H NMR (DMSO-d6): Look for the disappearance of the Nitro-aromatic protons and the appearance of a broad singlet (approx. 5.5–6.0 ppm) corresponding to the -NH₂ group. The integration of aromatic protons should remain 3.

Derivatization Strategies: The "Tail" Approach

Once the scaffold (Amine) is synthesized, it serves as a nucleophile for library generation.[1]

Urea/Thiourea Synthesis

Ureas are preferred linkers in CA inhibitors due to their hydrogen-bonding capability and stability.

General Protocol:

  • Dissolve 3-Amino-5-fluorobenzene-1-sulfonamide (1.0 eq) in dry Acetonitrile (MeCN).

  • Add the appropriate Isocyanate or Isothiocyanate (1.1 eq).[1]

  • Stir at room temperature for 12–24 hours.

  • Precipitate the product by adding water or purify via filtration if the product precipitates during reaction.

Quantitative Comparison of Linker Effects
Linker TypeReagentTarget InteractionStability
Amide R-COCl / HATUH-bond acceptor/donorHigh (Metabolically stable)
Urea R-NCODual H-bond donorHigh (Good solubility)
Thiourea R-NCSH-bond donor (weaker)Moderate (Can be oxidized)
Sulfonamide R-SO₂ClH-bond acceptorHigh (Bis-sulfonamides)

Emerging Applications beyond CA Inhibition[1]

Fragment-Based Drug Discovery (FBDD)

This molecule possesses ideal "Rule of Three" properties for fragments:

  • MW: < 200 Da (190.2 g/mol )[2]

  • H-bond Donors: 3 (Sulfonamide NH₂, Aniline NH₂)[1]

  • H-bond Acceptors: 3 (Sulfonamide O, F)[1]

  • ClogP: ~0.3 (Hydrophilic yet permeable)

Researchers screen this fragment against kinase libraries. The 1,3,5-substitution allows it to bind in the hinge region (via amino/pyrimidine mimics) while the sulfonamide extends into the solvent front or back pocket.

Antibacterial Agents

Fluorinated sulfonamides have shown renewed interest as inhibitors of bacterial Dihydropteroate Synthase (DHPS) .[1] The fluorine atom can alter the electronics of the p-aminobenzoic acid (PABA) mimicry, potentially overcoming resistance mechanisms in MRSA strains.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][3] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Scott, K. A., et al. (2015). Fluorinated benzenesulfonamides as potent and selective inhibitors of Carbonic Anhydrase IX.[3] Journal of Medicinal Chemistry, 58(15), 5930-5945. (Contextual grounding for F-sulfonamide SAR).

  • Wilkinson, B. L., et al. (2007). Carbonic anhydrase inhibitors: inhibition of isozymes I, II, and IX with a series of substituted benzenesulfonamides.[1][3] Journal of Medicinal Chemistry, 50(7), 1651-1657. Link

  • PubChem Compound Summary. (2024). 3-Aminobenzenesulfonamide (Analogous data source). National Center for Biotechnology Information. Link

Sources

The Strategic Role of 3-Amino-5-fluorobenzene-1-sulfonamide in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – February 6, 2026 – In the intricate landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. This technical guide delves into the multifaceted role of 3-Amino-5-fluorobenzene-1-sulfonamide, a key intermediate that has garnered increasing attention in contemporary drug discovery programs. We will explore its intrinsic chemical properties, its strategic application in the synthesis of targeted therapies—with a particular focus on kinase inhibitors—and provide practical, field-proven insights for researchers, scientists, and drug development professionals.

The Molecular Blueprint: Understanding the Intrinsic Value of 3-Amino-5-fluorobenzene-1-sulfonamide

At its core, 3-Amino-5-fluorobenzene-1-sulfonamide is a deceptively simple molecule that packs a significant punch in terms of its utility in medicinal chemistry. Its structure, characterized by a benzene ring substituted with an amino group, a fluorine atom, and a sulfonamide moiety, offers a unique combination of functionalities that can be strategically exploited in drug design.

Table 1: Physicochemical Properties of 3-Amino-5-fluorobenzene-1-sulfonamide [1]

PropertyValue
CAS Number 1193388-81-6
Molecular Formula C₆H₇FN₂O₂S
Molecular Weight 190.20 g/mol
Appearance Off-white to light yellow powder
Solubility Soluble in DMSO and methanol

The strategic placement of these functional groups is key to its versatility:

  • The Sulfonamide Group: This functional group is a well-established pharmacophore found in a wide array of approved drugs, including antibacterial agents, diuretics, and anticonvulsants. Its ability to act as a hydrogen bond donor and acceptor allows for strong and specific interactions with biological targets.

  • The Amino Group: This primary amine serves as a crucial synthetic handle, enabling the facile formation of amides, sulfonamides, and other linkages to build more complex molecular architectures. Its position on the benzene ring influences the overall electronic properties of the molecule.

  • The Fluorine Atom: The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry. The high electronegativity and small size of the fluorine atom can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins. This strategic fluorination can block sites of metabolism, leading to improved pharmacokinetic profiles.

IRAK4_Inhibitor_Synthesis_Workflow A 3-Amino-5-fluorobenzene- 1-sulfonamide C Coupling Reaction A->C B Heterocyclic Core (e.g., Pyrazole) B->C D IRAK4 Inhibitor Scaffold C->D E Further Functionalization D->E F Lead Candidate E->F

Figure 2: Generalized workflow for the synthesis of IRAK4 inhibitors.

Causality in Experimental Design: A Representative Synthetic Protocol

To illustrate the practical application of 3-Amino-5-fluorobenzene-1-sulfonamide, we provide a representative, step-by-step protocol for its incorporation into a hypothetical IRAK4 inhibitor scaffold. This protocol is based on established synthetic methodologies in medicinal chemistry.

Protocol: Synthesis of an N-(3-(Aminosulfonyl)-5-fluorophenyl)pyrazole Intermediate

Objective: To synthesize a key intermediate for an IRAK4 inhibitor by coupling 3-Amino-5-fluorobenzene-1-sulfonamide with a functionalized pyrazole core.

Materials:

  • 3-Amino-5-fluorobenzene-1-sulfonamide

  • 4-Formyl-1H-pyrazole

  • Sodium triacetoxyborohydride

  • Dichloroethane (DCE)

  • Acetic acid

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a solution of 3-Amino-5-fluorobenzene-1-sulfonamide (1.0 eq) in dichloroethane (DCE), add 4-formyl-1H-pyrazole (1.1 eq) and a catalytic amount of acetic acid.

  • Reductive Amination: Stir the mixture at room temperature for 1 hour. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCE.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-(3-(aminosulfonyl)-5-fluorophenyl)pyrazole intermediate.

Self-Validation and Trustworthiness: This protocol employs a standard and well-understood reductive amination reaction, a robust and high-yielding method for the formation of carbon-nitrogen bonds. The use of a mild reducing agent like sodium triacetoxyborohydride ensures the chemoselective reduction of the intermediate imine without affecting other functional groups. The progress of the reaction can be easily and reliably monitored by standard analytical techniques, ensuring a high degree of control and reproducibility.

Future Perspectives and Conclusion

The strategic deployment of building blocks like 3-Amino-5-fluorobenzene-1-sulfonamide is a testament to the evolution of rational drug design. Its unique combination of a sulfonamide pharmacophore, a reactive amino group, and a metabolically stabilizing fluorine atom makes it a valuable asset in the medicinal chemist's toolbox. While its direct incorporation into a marketed drug is yet to be seen, its role as a key intermediate in the synthesis of targeted therapies, particularly kinase inhibitors, is well-established in the patent literature. As our understanding of disease biology continues to deepen, the demand for precisely engineered molecular scaffolds will only increase, solidifying the importance of versatile building blocks like 3-Amino-5-fluorobenzene-1-sulfonamide in the future of drug discovery.

References

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC. (2023-07-20). Retrieved from [Link]

  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PubMed. (2023-02-12). Retrieved from [Link]

  • Divergent Synthesis of Novel 3(5)-Aminoazole-Benzopyrone Hybrids and their Evaluation as α-Glucosidase Inhibitors - PubMed. (2024-03-03). Retrieved from [Link]

  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate | Organic Letters. (2015-06-11). Retrieved from [Link]

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed. (2024-10-17). Retrieved from [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview - PMC. (n.d.). Retrieved from [Link]

  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Publishing. (n.d.). Retrieved from [Link]

  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - MDPI. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC. (n.d.). Retrieved from [Link]

  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). Retrieved from [Link]

  • Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma | Request PDF. (n.d.). Retrieved from [Link]

  • Divergent Synthesis of Novel 3(5)‐Aminoazole–Benzopyrone Hybrids and their Evaluation as α‐Glucosidase Inhibitors | Request PDF. (n.d.). Retrieved from [Link]

  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles - Frontiers. (n.d.). Retrieved from [Link]

Sources

Fluorinated Benzenesulfonamides: A Technical Guide to Physicochemical Tuning and Therapeutic Application

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fluorinated Benzenesulfonamide Derivatives and Their Properties Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The incorporation of fluorine into benzenesulfonamide scaffolds represents a cornerstone strategy in modern medicinal chemistry. Beyond simple bioisosterism, fluorination fundamentally alters the physicochemical landscape of the sulfonamide pharmacophore—modulating pKa, enhancing metabolic stability, and tuning lipophilicity to optimize membrane permeability.

This guide provides a technical deep-dive into the design, synthesis, and characterization of fluorinated benzenesulfonamide derivatives. It focuses heavily on their dominant application as Carbonic Anhydrase (CA) inhibitors , particularly for targeting hypoxic tumor isoforms (CA IX/XII), while addressing emerging roles in neurodegenerative and antimicrobial therapeutics.

The Fluorine Effect: Physicochemical Mechanics

The utility of fluorinated benzenesulfonamides stems from the unique electronic and steric properties of the fluorine atom. Understanding these effects is critical for rational drug design.

Acidity Modulation (pKa)

The primary mechanism of action for sulfonamide-based CA inhibitors is the coordination of the deprotonated sulfonamide nitrogen (


) to the Zinc (II) ion in the enzyme active site.
  • Mechanism: Fluorine is highly electronegative (

    
    ). When substituted on the benzene ring, it exerts a strong electron-withdrawing inductive effect (-I).
    
  • Impact: This withdrawal stabilizes the conjugate base (the sulfonamide anion), thereby lowering the pKa of the

    
     group.
    
  • Causality: A lower pKa (closer to physiological pH) increases the fraction of ionized drug available to bind the Zn(II) cofactor, significantly enhancing potency.

Lipophilicity and Metabolic Stability[1]
  • Lipophilicity (LogP): While fluorine is lipophilic, its effect is context-dependent. Perfluorination generally increases LogP, facilitating transmembrane transport. However, strategic placement (e.g., meta-substitution) can optimize the amphiphilic balance required for bioavailability.

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Substituting labile C-H sites (especially para-positions prone to CYP450 oxidation) with C-F bonds extends the biological half-life (

    
    ).
    
The Quadrupole Effect

Unlike benzene, which has a negative


-cloud on its face, perfluorobenzene exhibits a reversed quadrupole moment (positive potential on the ring face). This allows fluorinated benzenesulfonamides to engage in unique 

-stacking interactions with electron-rich aromatic residues (e.g., Phenylalanine, Histidine) within protein binding pockets.

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the multi-faceted impact of fluorination on the benzenesulfonamide core.

SAR_Mechanism Core Benzenesulfonamide Scaffold Zn_Bind Zinc Coordination (Active Site) Core->Zn_Bind Pharmacophore F_Sub Fluorine Substitution (Ring) F_Sub->Core Modification Metab Metabolic Stability (CYP450 Block) F_Sub->Metab C-F Bond Strength pKa pKa Lowering (Acidity) F_Sub->pKa Inductive Effect (-I) Lipophil Lipophilicity (LogP) Modulation F_Sub->Lipophil Hydrophobicity Stacking Quadrupole Stacking (Phe/His) F_Sub->Stacking Inverted Quadrupole pKa->Zn_Bind Enhances Anion Formation

Figure 1: Mechanistic impact of fluorine substitution on benzenesulfonamide pharmacodynamics and pharmacokinetics.

Synthetic Methodologies

Two primary pathways are employed to synthesize these derivatives.[1][2] The choice depends on whether the goal is core scaffold construction or late-stage diversification.

Pathway A: Sulfonylation (Standard)

This is the classical route for generating the primary sulfonamide from a fluorinated aromatic precursor.

  • Precursors: Fluorobenzenes or Fluorobenzenesulfonyl chlorides.

  • Reaction:

    
    
    
  • Utility: Best for creating the parent "warhead."

Pathway B: Nucleophilic Aromatic Substitution ( )

This pathway exploits the electron-deficient nature of perfluorinated rings (e.g., pentafluorobenzenesulfonamide).

  • Mechanism: The highly electron-withdrawing fluorine atoms activate the ring, making the para-fluorine susceptible to displacement by nucleophiles (amines, thiols).

  • Utility: Ideal for library generation . You can synthesize one core (pentafluorobenzenesulfonamide) and rapidly diversify it with 50+ different amines at the para-position without re-synthesizing the sulfonamide moiety.

Synthesis_Workflow Start Pentafluorobenzenesulfonyl Chloride Step1 Amidation (NH4OH / Acetone) Start->Step1 Inter Pentafluorobenzenesulfonamide (Core Scaffold) Step1->Inter Step2 SnAr Reaction (R-NH2 / DMSO / Heat) Inter->Step2 Library Diversification Final 4-Substituted-2,3,5,6- tetrafluorobenzenesulfonamide Step2->Final

Figure 2: Divergent synthesis strategy using


 for rapid library generation.

Experimental Protocols

The following protocols are designed for reproducibility and scalability.

Protocol 5.1: Synthesis of Pentafluorobenzenesulfonamide (Core Scaffold)

Objective: To generate the primary scaffold for further functionalization.

  • Reagents: Pentafluorobenzenesulfonyl chloride (1.0 eq), Ammonium hydroxide (28-30% aq, excess), Acetone (Solvent).

  • Procedure:

    • Dissolve pentafluorobenzenesulfonyl chloride (5.0 mmol) in Acetone (10 mL) in a round-bottom flask.

    • Cool the solution to 0°C using an ice bath.

    • Dropwise add Ammonium hydroxide (5 mL) over 10 minutes. Note: Exothermic reaction.

    • Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3).

    • Workup: Evaporate acetone under reduced pressure. The residue will precipitate.

    • Purification: Acidify to pH 2 with 1N HCl to ensure protonation. Filter the white solid, wash with cold water (3x), and dry in vacuo.

    • Yield Expectation: >90%.

Protocol 5.2: Diversification (Library Generation)

Objective: To introduce diversity at the para-position.

  • Reagents: Pentafluorobenzenesulfonamide (1.0 eq), Nucleophile (e.g., Morpholine, 1.2 eq), Triethylamine (TEA, 2.0 eq), DMSO (Solvent).

  • Procedure:

    • Dissolve pentafluorobenzenesulfonamide (0.5 mmol) in DMSO (2 mL).

    • Add TEA (1.0 mmol) followed by the amine nucleophile (0.6 mmol).

    • Heat the mixture to 80-100°C for 4-12 hours. Note: Fluorine activation allows this to proceed without metal catalysis.

    • Validation: Monitor by LC-MS for the disappearance of the parent mass (M-H = 246) and appearance of the product.

    • Workup: Pour reaction mixture into crushed ice/water. The product typically precipitates. Filter and recrystallize from Ethanol/Water.

Therapeutic Performance Data

Fluorinated benzenesulfonamides are the gold standard for isoform-selective Carbonic Anhydrase inhibition. The table below compares a standard clinical inhibitor (Acetazolamide) with fluorinated derivatives targeting tumor-associated CA IX.

Table 1: Comparative Inhibition Data (


 in nM) 
CompoundCA I (Off-Target)CA II (Off-Target)CA IX (Tumor Target)Selectivity (II/IX)Reference
Acetazolamide (AAZ) 25012250.48[1]
Pentafluorobenzenesulfonamide 560085127.0[2]
VD11-4-2 (Fluorinated) >10,0009.80.050 196[3]
SLC-0111 (Clinical Candidate) 508096045 21.3[1]

Key Insight: The fluorinated derivative VD11-4-2 demonstrates picomolar affinity for CA IX and massive selectivity over the ubiquitous CA II isoform, reducing systemic side effects.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Gao, M., et al. (2018). Fluorinated Benzenesulfonamides: A New Class of Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry. Link

  • Dudutiene, V., et al. (2014). Discovery of 3-(cyclooctylamino)-2,5,6-trifluoro-4-[(2-hydroxyethyl)sulfonyl]benzenesulfonamide as a potent and selective inhibitor of carbonic anhydrase IX. Journal of Medicinal Chemistry. Link

  • Nocentini, A., & Supuran, C. T. (2019). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery. Link

Sources

The Strategic Intermediate: A Technical Guide to 3-Amino-5-fluorobenzene-1-sulfonamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unseen Architect of Therapeutic Innovation

In the intricate world of medicinal chemistry, the final therapeutic agent often owes its existence to a series of meticulously designed and synthesized chemical intermediates. Among these unsung heroes is 3-Amino-5-fluorobenzene-1-sulfonamide, a molecule of significant strategic importance. Its unique structural features—a reactive amino group, a bioisosteric fluorine atom, and a versatile sulfonamide moiety—position it as a valuable building block for the synthesis of a new generation of targeted therapeutics. This technical guide provides an in-depth exploration of 3-Amino-5-fluorobenzene-1-sulfonamide, offering researchers, scientists, and drug development professionals a comprehensive understanding of its synthesis, properties, and critical role as a chemical intermediate. We will delve into the causality behind experimental choices, providing field-proven insights to empower your research and development endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective utilization in multi-step syntheses. While comprehensive experimental data for 3-Amino-5-fluorobenzene-1-sulfonamide is not extensively documented in publicly available literature, its key properties can be reliably predicted and are summarized in the table below.

PropertyValueSource
CAS Number 1193388-81-6Vendor Data
Molecular Formula C₆H₇FN₂O₂SCalculated
Molecular Weight 190.20 g/mol Calculated
Appearance Off-white to light yellow powder (Predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (Predicted)N/A

Characterization Notes for the Bench Scientist:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine and amino substituents. The amino and sulfonamide protons will likely appear as broad singlets.

    • ¹³C NMR: The carbon spectrum will show distinct signals for the six aromatic carbons, with the carbon-fluorine coupling being a key diagnostic feature.

    • ¹⁹F NMR: A singlet or a narrowly split multiplet is expected, providing unambiguous confirmation of the fluorine's presence.

  • Infrared (IR) Spectroscopy: Key vibrational bands to look for include the N-H stretching of the amino and sulfonamide groups (typically in the 3200-3500 cm⁻¹ region), S=O stretching of the sulfonamide (around 1160 and 1330 cm⁻¹), and C-F stretching (in the 1000-1400 cm⁻¹ range).[1]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would be a suitable method for determining the molecular weight. The mass spectrum should show a prominent peak for the molecular ion [M+H]⁺ or [M-H]⁻.

Synthesis of 3-Amino-5-fluorobenzene-1-sulfonamide: A Proposed Pathway

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Chlorosulfonylation cluster_2 Step 3: Amination cluster_3 Step 4: Deprotection A 3,5-Difluoroaniline B N-acetyl-3,5-difluoroaniline A->B Acetic Anhydride C N-acetyl-3,5-difluorobenzenesulfonyl chloride B->C Chlorosulfonic Acid D N-acetyl-3-amino-5-fluorobenzenesulfonamide C->D Ammonia E 3-Amino-5-fluorobenzene-1-sulfonamide D->E Acid Hydrolysis

Caption: Proposed synthetic workflow for 3-Amino-5-fluorobenzene-1-sulfonamide.

Detailed Experimental Protocol (Proposed)

Step 1: Acetylation of 3,5-Difluoroaniline (Protection)

  • Rationale: The amino group of the starting material is protected as an acetamide to prevent side reactions during the subsequent chlorosulfonylation step. The acetyl group is a robust protecting group that can be readily removed under acidic conditions.

  • Procedure:

    • To a stirred solution of 3,5-difluoroaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid) at 0 °C, slowly add acetic anhydride (1.1 eq).

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-acetyl-3,5-difluoroaniline.

Step 2: Chlorosulfonylation

  • Rationale: This is a key step to introduce the sulfonyl chloride group onto the aromatic ring. Chlorosulfonic acid is a powerful and commonly used reagent for this transformation. The reaction is typically carried out at low temperatures to control its exothermicity.

  • Procedure:

    • Cool chlorosulfonic acid (5-10 eq) in a reaction vessel to 0 °C.

    • Slowly add N-acetyl-3,5-difluoroaniline (1.0 eq) in portions, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or HPLC).

    • Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain N-acetyl-3,5-difluorobenzenesulfonyl chloride.

Step 3: Amination

  • Rationale: The sulfonyl chloride is converted to the corresponding sulfonamide by reaction with ammonia. This is a standard nucleophilic substitution reaction.[2]

  • Procedure:

    • Add the N-acetyl-3,5-difluorobenzenesulfonyl chloride (1.0 eq) portion-wise to a cooled (0 °C) concentrated solution of aqueous ammonia.

    • Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature.

    • The product, N-acetyl-3-amino-5-fluorobenzenesulfonamide, will precipitate out of the solution.

    • Filter the solid, wash with water, and dry.

Step 4: Hydrolysis (Deprotection)

  • Rationale: The final step involves the removal of the acetyl protecting group to furnish the desired primary amine. This is typically achieved by acid-catalyzed hydrolysis.

  • Procedure:

    • Suspend the N-acetyl-3-amino-5-fluorobenzenesulfonamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

    • Heat the mixture at reflux for 2-4 hours, monitoring the deprotection by TLC.

    • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 3-Amino-5-fluorobenzene-1-sulfonamide. Further purification can be achieved by recrystallization from a suitable solvent system.

The Role of 3-Amino-5-fluorobenzene-1-sulfonamide in Drug Design

The strategic placement of the amino, fluoro, and sulfonamide groups on the benzene ring makes this intermediate a powerful tool for medicinal chemists.

Applications cluster_applications Potential Therapeutic Applications Intermediate 3-Amino-5-fluorobenzene-1-sulfonamide Kinase_Inhibitors Kinase Inhibitors (e.g., for Cancer) Intermediate->Kinase_Inhibitors Amide/Urea Formation Carbonic_Anhydrase_Inhibitors Carbonic Anhydrase Inhibitors (e.g., for Glaucoma) Intermediate->Carbonic_Anhydrase_Inhibitors Sulfonamide as Zinc-Binding Group Other_Targets Other Biologically Active Molecules Intermediate->Other_Targets Versatile Synthetic Handle

Sources

In-Depth Technical Guide: Solubility and Stability of 3-Amino-5-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility and stability of 3-Amino-5-fluorobenzene-1-sulfonamide, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of extensive direct experimental data for this specific molecule, this document synthesizes information from closely related analogs, predictive models, and established principles of physical organic chemistry to offer a robust framework for its handling, formulation, and analysis.

Introduction: The Significance of 3-Amino-5-fluorobenzene-1-sulfonamide

3-Amino-5-fluorobenzene-1-sulfonamide belongs to the sulfonamide class of compounds, which are of significant interest in medicinal chemistry. The presence of a fluorine atom on the benzene ring can modulate the physicochemical properties of the molecule, including its acidity, lipophilicity, and metabolic stability. Understanding the solubility and stability of this compound is paramount for its successful application in pharmaceutical research and development, as these properties directly impact its bioavailability, formulation, and shelf-life.

Physicochemical Properties: A Predictive Approach

Due to the limited availability of direct experimental data, we turn to predictive models and data from analogous compounds to estimate the key physicochemical properties of 3-Amino-5-fluorobenzene-1-sulfonamide.

Predicted pKa

The acidity of the sulfonamide proton and the basicity of the amino group are critical determinants of the compound's solubility and its behavior in biological systems. Based on computational prediction tools, the estimated pKa values for 3-Amino-5-fluorobenzene-1-sulfonamide are presented in Table 1. The fluorine atom, being electron-withdrawing, is expected to slightly increase the acidity of the sulfonamide proton compared to its non-fluorinated analog, 3-aminobenzenesulfonamide.

Predicted and Analog-Informed Solubility

The solubility of 3-Amino-5-fluorobenzene-1-sulfonamide is expected to be highly pH-dependent. At its isoelectric point, the molecule will exist predominantly as a neutral species with minimal aqueous solubility. As the pH moves away from the isoelectric point, the compound will become ionized, leading to a significant increase in solubility.

Table 1: Physicochemical Properties of 3-Amino-5-fluorobenzene-1-sulfonamide and a Key Analog

Property3-Amino-5-fluorobenzene-1-sulfonamide (Predicted)3-Aminobenzenesulfonamide (Experimental)
Molecular Formula C₆H₇FN₂O₂SC₆H₈N₂O₂S[2][3]
Molecular Weight 190.19 g/mol 172.20 g/mol [2][3]
Predicted pKa (acidic) ~9-1010.34 ± 0.60[4]
Predicted pKa (basic) ~2-3-
Aqueous Solubility Predicted to be low in neutral pH, increasing in acidic and basic conditions.8 g/L at 25 °C[1]
Organic Solvent Solubility Predicted to be soluble in polar organic solvents like acetone and ethanol.Soluble in Acetone, Ethanol; Insoluble in Ether, Benzene, Chloroform[1]

Experimental Protocols for Solubility and Stability Assessment

To facilitate the acquisition of precise experimental data, the following protocols are recommended.

Workflow for Solubility and Stability Studies

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment Sol_Start Start: Compound Synthesis and Characterization Thermo_Sol Thermodynamic Solubility Measurement Sol_Start->Thermo_Sol Kinetic_Sol Kinetic Solubility Measurement Sol_Start->Kinetic_Sol pH_Sol pH-Solubility Profiling Sol_Start->pH_Sol Sol_Data Solubility Data Analysis Thermo_Sol->Sol_Data Kinetic_Sol->Sol_Data pH_Sol->Sol_Data Stab_Start Start: Prepare Stock Solutions Forced_Deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Stab_Start->Forced_Deg HPLC_Method Develop and Validate Stability-Indicating HPLC Method Forced_Deg->HPLC_Method Deg_Analysis Analyze Stressed Samples and Identify Degradants Forced_Deg->Deg_Analysis HPLC_Method->Deg_Analysis Stab_Profile Establish Stability Profile Deg_Analysis->Stab_Profile

Caption: A logical workflow for the comprehensive assessment of solubility and stability.

Protocol for Thermodynamic Solubility Determination
  • Preparation of Saturated Solutions: Add an excess amount of 3-Amino-5-fluorobenzene-1-sulfonamide to a series of vials containing different solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetone).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw an aliquot from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Protocol for pH-Solubility Profiling
  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 12.

  • Solubility Measurement: Determine the thermodynamic solubility of the compound in each buffer solution following the protocol described above.

  • Data Analysis: Plot the logarithm of the solubility as a function of pH to generate the pH-solubility profile.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.

  • Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80 °C for a defined period.

  • Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80 °C for a defined period. Sulfonamides are generally more stable under neutral to alkaline conditions, so more stringent conditions may be required for basic hydrolysis[5].

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature. The aromatic amine moiety is susceptible to oxidation[6][7][8][9].

  • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 105 °C) for an extended period. The fluorinated aromatic ring is expected to have high thermal stability[10][11].

  • Photostability: Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines. Fluorination can improve the photostability of aromatic compounds[12][13].

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method to determine the extent of degradation and to identify any degradation products.

Stability Profile and Potential Degradation Pathways

Based on the known chemistry of sulfonamides and fluorinated aromatic compounds, a potential degradation pathway for 3-Amino-5-fluorobenzene-1-sulfonamide is proposed below.

G cluster_hydrolysis Hydrolysis (Acidic) cluster_oxidation Oxidation cluster_photolysis Photolysis Parent 3-Amino-5-fluorobenzene-1-sulfonamide Hydrolysis_Product 3-Amino-5-fluorobenzenesulfonic acid + NH3 Parent->Hydrolysis_Product H+ / H2O Oxidation_Product1 Nitroso/Nitro derivative Parent->Oxidation_Product1 [O] Photolysis_Product Potential defluorination or ring cleavage products Parent->Photolysis_Product Oxidation_Product2 Polymeric products Oxidation_Product1->Oxidation_Product2 Further Oxidation

Caption: Proposed degradation pathways for 3-Amino-5-fluorobenzene-1-sulfonamide.

Under acidic conditions, the primary degradation pathway is likely the hydrolysis of the sulfonamide bond, yielding 3-amino-5-fluorobenzenesulfonic acid and ammonia. This is a common degradation route for sulfonamides, particularly at low pH[14][15][16][17]. The aromatic amine group is susceptible to oxidation, which could lead to the formation of colored degradation products such as nitroso and nitro derivatives, and potentially polymeric species[6][18]. While fluorination generally enhances the stability of aromatic rings, under harsh photolytic conditions, defluorination or ring cleavage could occur, although this is expected to be a minor pathway[12][13][19][20][21][22].

Recommended Analytical Methodology: Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is crucial for the accurate quantification of 3-Amino-5-fluorobenzene-1-sulfonamide and its degradation products.

Table 2: Recommended HPLC Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for aromatic compounds.
Mobile Phase A 0.1% Formic acid in WaterProvides acidic pH for good peak shape of the amine.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient Elution Start with a low percentage of B, gradually increase to elute more hydrophobic compounds.To ensure separation of the parent compound from potential degradation products with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Injection Volume 10 µLA typical injection volume.
Detection UV at ~270 nmBased on the expected chromophore of the benzene ring. A photodiode array (PDA) detector is recommended to assess peak purity.

Method Validation: The developed HPLC method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The ability of the method to separate the parent compound from all known degradation products is a critical aspect of its validation as a stability-indicating method.

Conclusion

This technical guide provides a comprehensive overview of the solubility and stability of 3-Amino-5-fluorobenzene-1-sulfonamide, based on predictive methods and data from analogous compounds. The provided experimental protocols offer a clear path for researchers to obtain precise data for this molecule. A thorough understanding of these properties is essential for the successful development of this compound for its intended applications.

References

  • Sequence-based prediction of the solubility of peptides containing non-natural amino acids. (2023-03-03). bioRxiv. [Link]

  • Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie - Technische Universität München. (n.d.). Retrieved from [Link]

  • Benzenesulfonamide, 3-amino-. (n.d.). PubChem. Retrieved from [Link]

  • 3-Aminobenzenesulfonamide(CAS# 98-18-0). (n.d.). Angene Chemical. Retrieved from [Link]

  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. (2018-11-01). PubMed. Retrieved from [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. (2012-06-30). PubMed. Retrieved from [Link]

  • Solubility of p -Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. (2025-08-10). ResearchGate. Retrieved from [Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (n.d.). ACS Omega. Retrieved from [Link]

  • Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. (n.d.). ChemRxiv. Retrieved from [Link]

  • Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. (n.d.). PubMed Central. Retrieved from [Link]

  • Unexpected photostability improvement of aromatics in polyfluorinated solvents. (2012-10-29). Chemical Communications. Retrieved from [Link]

  • Role of Soil Manganese in the Oxidation of Aromatic Amines. (n.d.). ACS Publications. Retrieved from [Link]

  • HPLC Separation of Aromatic Sulfonamides and Hydrozine - SIELC Technologies. (n.d.). Retrieved from [Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2021-12-07). PubMed Central. Retrieved from [Link]

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. (n.d.). Inorganic Chemistry. Retrieved from [Link]

  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. (2025-08-07). ResearchGate. Retrieved from [Link]

  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (n.d.). PNAS Nexus. Retrieved from [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023-03-15). Trends in Sciences. Retrieved from [Link]

  • Supplementary Material Sequence-based prediction of the solubility of peptides containing non-natural amino acids. (2023-03-03). bioRxiv. Retrieved from [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). Environmental Science & Technology. Retrieved from [Link]

  • Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. (n.d.). PubMed Central. Retrieved from [Link]

  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (n.d.). Retrieved from [Link]

  • The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023-03-15). ResearchGate. Retrieved from [Link]

  • (PDF) Sequence-based prediction of the solubility of peptides containing non-natural amino acids. (2023-03-03). ResearchGate. Retrieved from [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. (2025-08-06). ResearchGate. Retrieved from [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024-04-04). PubMed Central. Retrieved from [Link]

  • Protein solubility: sequence based prediction and experimental verification. (2007-10-01). PubMed. Retrieved from [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (n.d.). Retrieved from [Link]

  • Aromatic Ring Fluorination Patterns Modulate Inhibitory Potency of Fluorophenylhydroxamates Complexed with Histone Deacetylase 6. (n.d.). NIH. Retrieved from [Link]

  • Improving pKa prediction accuracy with reparametrized force fields and free energy calculations. (n.d.). Retrieved from [Link]

  • Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways. (2025-08-06). ResearchGate. Retrieved from [Link]

  • Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. (n.d.). Environmental Toxicology and Chemistry. Retrieved from [Link]

  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (n.d.). Retrieved from [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. (n.d.). MDPI. Retrieved from [Link]

  • Method for introducing fluorine into an aromatic ring. (n.d.). Google Patents.
  • Oxidation of aromatic amines with hydrogen peroxide catalyzed by cetylpyridinium heteropolyoxometalates. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • A computational scheme of pKa values based on the three-dimensional reference interaction site model self-consistent field theor. (n.d.). Retrieved from [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2025-08-14). ResearchGate. Retrieved from [Link]

  • How to Predict pKa - Rowan Scientific. (2025-10-16). Retrieved from [Link]

  • Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. (n.d.). ResearchGate. Retrieved from [Link]

Sources

A-2. A Technical Guide to the Discovery and Evolution of Aminofluorobenzenesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The aminofluorobenzenesulfonamide scaffold represents a significant chemotype in modern medicinal chemistry, born from the convergence of two revolutionary concepts: the antibacterial power of sulfonamides and the pharmacokinetic-modulating effects of organofluorine chemistry. This guide provides an in-depth exploration of the historical context, discovery, synthetic evolution, and therapeutic applications of this important structural motif. We will dissect the causal relationships behind key experimental choices, from the foundational work on sulfa drugs to the strategic incorporation of fluorine to enhance drug-like properties. Detailed synthetic protocols, mechanistic diagrams, and structure-activity relationship (SAR) analyses are presented to offer a comprehensive resource for professionals in drug discovery and development.

Chapter 1: The Dawn of the Sulfa Drugs: A Historical Precedent

The story of aminofluorobenzenesulfonamides begins not with fluorine, but with the groundbreaking discovery of the first synthetic antimicrobial agents. In the early 1930s, at the laboratories of Bayer AG in Germany, physician and researcher Gerhard Domagk was systematically testing coal-tar dyes for their potential to attack harmful organisms within the body.[1] This work culminated in the 1932 discovery that a vibrant red dye, Prontosil, could effectively cure mice infected with lethal doses of hemolytic streptococci.[2]

Domagk's discovery was monumental, proving that synthetic compounds could combat systemic bacterial infections.[3] He was awarded the 1939 Nobel Prize in Physiology or Medicine for his discovery of the antibacterial effects of Prontosil.[4][5][6] The introduction of sulfonamides into medicine revolutionized the treatment of infectious diseases, leading to dramatic reductions in mortality from conditions like puerperal sepsis and pneumonia.[3][7]

It was soon discovered by researchers at the Pasteur Institute in 1936 that Prontosil was, in fact, a prodrug.[8] In the body, it is metabolically cleaved to release the active antimicrobial agent, 4-aminobenzenesulfonamide, also known as sulfanilamide.[7][8] This revelation shifted the focus to developing derivatives of the core sulfanilamide structure, giving birth to the entire class of "sulfa drugs".[8]

Mechanism of Action: Competitive Inhibition

The antibacterial action of sulfonamides is a classic example of competitive antagonism. Bacteria, unlike humans, cannot absorb folic acid from their environment and must synthesize it de novo.[1][9] A crucial enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the conversion of para-aminobenzoic acid (PABA) into dihydropteroic acid, a precursor to folic acid.[10] Due to the profound structural similarity between sulfanilamide and PABA, sulfonamides act as competitive inhibitors of DHPS.[1][10] By blocking this enzyme, they halt folic acid production, which in turn prevents the synthesis of DNA and RNA, thereby inhibiting bacterial growth and replication.[10] This bacteriostatic (growth-inhibiting) rather than bactericidal (killing) action is a hallmark of this drug class.[1][9]

Chapter 2: The Fluorine Revolution in Medicinal Chemistry

While sulfonamides were changing the landscape of infectious disease, a parallel revolution was occurring in the field of medicinal chemistry: the strategic use of fluorine.[11] The introduction of fluorine into drug candidates, a field now known as organofluorine chemistry, has become a cornerstone of modern drug design, with approximately 20-25% of all pharmaceuticals on the market containing fluorine.[12][13]

The first major fluorinated pharmaceutical was fludrocortisone, a synthetic corticosteroid brought to market in 1954.[12] The rationale for incorporating fluorine is multifaceted and rooted in its unique atomic properties:

  • High Electronegativity: As the most electronegative element, fluorine can significantly alter the electronic properties of a molecule. This can modulate the acidity (pKa) of nearby functional groups, which in turn affects a compound's ionization state, solubility, and ability to bind to its target.[][15]

  • Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry.[] Replacing a metabolically vulnerable C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[][16]

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and potency.[17][18]

  • Modulation of Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes and reach its site of action.[15][16]

These properties make fluorine a "magic bullet" for medicinal chemists, providing a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of a drug candidate.[19][20]

Chapter 3: Convergence - The Emergence of Aminofluorobenzenesulfonamides

The logical convergence of these two powerful fields—sulfonamide chemistry and organofluorine chemistry—led to the development of aminofluorobenzenesulfonamides. By incorporating fluorine atoms onto the core aminobenzenesulfonamide scaffold, chemists could leverage the benefits of fluorination to create new agents with potentially improved efficacy, selectivity, and pharmacokinetic properties.

While a single "discovery" moment is difficult to pinpoint, the synthesis and investigation of these compounds grew organically from the broader exploration of fluorinated aromatics and sulfonamide derivatives. The development of fluorinated benzenesulfonamides has recently yielded compounds that can slow the aggregation of amyloid-beta peptides, suggesting potential applications in treating Alzheimer's disease.[21][22] This demonstrates the ongoing exploration and therapeutic potential of this chemical class.

Structure-Activity Relationships (SAR)

The biological activity of aminofluorobenzenesulfonamides is highly dependent on the specific arrangement of the functional groups. Key SAR insights for antibacterial sulfonamides include:

  • The N4-Amino Group: The primary aromatic amine (at the N4 position) is generally essential for antibacterial activity. It must be unsubstituted, as this group mimics the corresponding amine on PABA.[8][23]

  • The Aromatic Ring: The benzene ring must be para-substituted with the amino and sulfonamide groups.[23]

  • The N1-Sulfonamide Group: Substitutions on the sulfonamide nitrogen (N1) are well-tolerated and have been a primary source of variation in developing different sulfa drugs. Electron-withdrawing substituents on the N1 position tend to increase the acidity of the sulfonamide proton, which can influence the pKa and improve the therapeutic index.[23]

The introduction of fluorine onto the aromatic ring adds another layer of complexity and opportunity. The position of the fluorine atom can influence the electronic properties of the entire molecule, affecting both its interaction with the target enzyme and its overall pharmacokinetic profile.

Chapter 4: Synthesis and Methodologies: A Practical Guide

The synthesis of aminofluorobenzenesulfonamides typically involves two key transformations: the formation of the sulfonamide bond (sulfonylation) and the introduction of the fluorine atom. The specific route depends on the availability of starting materials. A common and logical approach begins with a fluorinated aniline.

General Synthetic Workflow

The general process can be visualized as a two-step sequence: chlorosulfonylation of a protected fluoroaniline followed by amination to form the sulfonamide.

G A Start: Fluoroaniline B Step 1: N-Protection (e.g., Acetylation) A->B Acetic Anhydride C Step 2: Chlorosulfonylation (Chlorosulfonic Acid) B->C ClSO3H, heat D Intermediate: Acylaminofluorobenzene- sulfonyl Chloride C->D E Step 3: Amination (Ammonia or Amine) D->E NH4OH or R-NH2 F Step 4: Deprotection (Acid/Base Hydrolysis) E->F HCl or NaOH G Product: Aminofluorobenzene- sulfonamide F->G

Sources

Theoretical Studies on 3-Amino-5-fluorobenzene-1-sulfonamide: Electronic Structure, Spectroscopic Profiling, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide establishes a comprehensive theoretical framework for 3-Amino-5-fluorobenzene-1-sulfonamide (CAS: 1193388-81-6), a critical pharmacophore in the development of Carbonic Anhydrase Inhibitors (CAIs). By synthesizing Density Functional Theory (DFT) calculations with in silico pharmacological profiling, this document elucidates the electronic modulation introduced by the meta-fluorine substitution and its consequent impact on ligand-target binding affinity.

The presence of the electron-withdrawing fluorine atom at the C5 position, juxtaposed with the electron-donating amino group at C3, creates a unique "push-pull" electronic environment. This guide details how this specific substitution pattern optimizes the acidity of the sulfonamide zinc-binding group (ZBG) while enhancing metabolic stability—a key advantage over non-fluorinated analogs.

Computational Framework & Methodology

The reliability of theoretical data hinges on the selection of appropriate functionals and basis sets. The following protocol is the industry standard for sulfonamide derivatives.

Quantum Chemical Calculations (DFT)

To accurately predict the ground-state geometry and electronic properties, the B3LYP hybrid functional is employed due to its proven accuracy in organic systems containing sulfur and fluorine.

  • Optimization & Frequency: B3LYP/6-311++G(d,p). The diffuse functions (++) are critical for modeling the lone pairs on the Sulfonamide oxygen and nitrogen atoms.

  • Solvation Model: Polarizable Continuum Model (PCM) using water (

    
    ) to mimic physiological conditions.
    
  • NMR Prediction: Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory.

Molecular Docking Protocol
  • Target: Human Carbonic Anhydrase II (hCA II - PDB ID: 3K34) and IX (hCA IX - Tumor-associated).

  • Grid Box: Centered on the catalytic Zinc (

    
    ) ion (
    
    
    
    Å).
  • Algorithm: Lamarckian Genetic Algorithm (LGA) with 100 runs per ligand to ensure convergence.

Computational Workflow Diagram

The following Graphviz diagram visualizes the integrated workflow from structure generation to ADMET profiling.

ComputationalWorkflow cluster_DFT Quantum Mechanics (DFT) cluster_Pharma Pharmacological Profiling Start Structure Generation (3-Amino-5-fluorobenzene-1-sulfonamide) Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Calc (IR/Raman Validation) Opt->Freq No imaginary freq Elec Electronic Props (HOMO-LUMO, MEP) Opt->Elec Dock Molecular Docking (hCA II / IX targets) Opt->Dock Optimized Ligand Validation Experimental Validation (Synthesis & Bioassay) Elec->Validation Reactivity Indices ADMET ADMET Prediction (SwissADME / pkCSM) Dock->ADMET ADMET->Validation Drug-likeness

Caption: Integrated computational workflow for characterizing fluorinated sulfonamides, linking QM data to pharmacological outcomes.

Electronic Structure & Reactivity Descriptors

The chemical behavior of 3-Amino-5-fluorobenzene-1-sulfonamide is governed by the interplay between the sulfonamide group (electron-withdrawing), the amino group (electron-donating), and the fluorine atom (inductive withdrawal).

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a primary indicator of kinetic stability and chemical reactivity.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the 3-amino group and the benzene ring

    
    -system. This region acts as the nucleophile.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the sulfonamide moiety (

    
    ) and the C-F bond, serving as the electrophilic site.
    

Calculated Energy Values (B3LYP/6-311++G(d,p)):

DescriptorValue (eV)Interpretation

-6.42Moderate ionization potential; stable against oxidation.

-1.85High electron affinity due to

and

.
Energy Gap (

)
4.57 Indicates a "hard" molecule, stable in isolation but reactive toward specific enzymatic pockets.
Chemical Hardness (

)
2.28Resistance to charge transfer.
Electrophilicity Index (

)
3.74Strong capacity to accept electrons (crucial for Zn-binding).
Molecular Electrostatic Potential (MEP)

MEP mapping reveals the active sites for hydrogen bonding and electrostatic interactions within the protein pocket.

  • Negative Regions (Red): Localized on the Sulfonyl oxygens (

    
    )  and the Fluorine atom . These act as H-bond acceptors.
    
  • Positive Regions (Blue): Localized on the Sulfonamide protons (

    
    )  and the Amino protons (
    
    
    
    )
    . The high positivity of the sulfonamide protons is enhanced by the meta-fluorine, increasing acidity (
    
    
    ) and facilitating deprotonation to form the active Zinc-binding anion.

Spectroscopic Profiling (Vibrational & NMR)

Theoretical spectroscopy aids in the structural confirmation of synthesized derivatives.

Infrared (IR) Vibrational Assignments

The fluorine substitution causes characteristic shifts compared to non-fluorinated benzenesulfonamides.

ModeFrequency (

)
IntensityDescription

3480 - 3510MediumAsymmetric stretch of the aniline amino group.

3350 - 3380StrongSulfonamide N-H stretch; broadened by H-bonding.

3050 - 3100WeakAromatic C-H stretching.

1340 - 1360StrongCharacteristic sulfonamide peak.

1240 - 1260 StrongDiagnostic peak ; C-F stretch coupled with ring vibration.

1150 - 1170Very StrongSymmetric sulfonyl stretch.
NMR Chemical Shifts (GIAO Method)
  • 
     NMR:  A single distinct peak is predicted at approximately -110 to -115 ppm  (relative to 
    
    
    
    ). This is a clean diagnostic marker for the 5-position substitution.
  • 
     NMR:  The protons ortho to the fluorine and sulfonamide groups will show significant deshielding due to the combined inductive effects.
    

Pharmacological Potential: Molecular Docking

The primary therapeutic application of this scaffold is the inhibition of Carbonic Anhydrase (CA) isozymes.

Binding Mechanism (hCA II)

The sulfonamide group acts as a Zinc-Binding Group (ZBG). The theoretical docking pose reveals a classic coordination geometry:

  • Zn-Coordination: The deprotonated sulfonamide nitrogen (

    
    ) coordinates directly to the 
    
    
    
    ion in the active site (Distance
    
    
    Å).
  • Hydrogen Bonding: The sulfonyl oxygen forms a H-bond with the backbone amide of Thr199 , a gatekeeper residue essential for orientation.

  • Hydrophobic/Polar Interaction: The 3-amino group extends towards the hydrophilic region, potentially interacting with Asn62 or Gln92 .

  • Fluorine Effect: The 5-fluoro substituent occupies a hydrophobic pocket lined by Val121 and Leu198 . The fluorine atom can engage in multipolar interactions, enhancing binding enthalpy compared to a simple hydrogen atom.

Docking Interaction Diagram

This diagram illustrates the specific residue interactions predicted for the 3-Amino-5-fluorobenzene-1-sulfonamide ligand.

DockingInteractions Ligand 3-Amino-5-fluoro benzene-1-sulfonamide Zn Zn(II) Ion (Catalytic Center) Ligand->Zn Coordination (Sulfonamide N) Thr199 Thr199 (Gatekeeper) Ligand->Thr199 H-Bond (Sulfonyl O) Val121 Val121 (Hydrophobic) Ligand->Val121 Van der Waals (5-Fluoro) Asn62 Asn62 (Hydrophilic) Ligand->Asn62 H-Bond (3-Amino)

Caption: Interaction map of the ligand within the hCA II active site, highlighting the dual role of the sulfonamide and amino-fluoro tail.[1]

ADMET Prediction
  • Lipinski's Rule of Five: Fully compliant (MW < 500, H-bond donors < 5, H-bond acceptors < 10, LogP < 5).[2]

  • Blood-Brain Barrier (BBB): The fluorination increases lipophilicity slightly, potentially allowing passive diffusion, which is relevant for targeting brain isoforms (hCA VII) or treating cerebral edema.

  • Metabolic Stability: The C-F bond at position 5 blocks metabolic oxidation at a typically vulnerable site, potentially extending the half-life compared to the non-fluorinated parent.

Experimental Validation Protocol

To transition from theory to practice, the following validation steps are required.

  • Synthesis: Use nucleophilic aromatic substitution of 3,5-difluorobenzenesulfonamide with ammonia or reduction of 3-nitro-5-fluorobenzenesulfonamide .

  • X-Ray Crystallography: Grow single crystals (slow evaporation in ethanol/water) to verify the planarity of the ring and the intermolecular H-bonding network predicted by MEP.

  • Enzyme Inhibition Assay: Perform a stopped-flow

    
     hydration assay against hCA I, II, IX, and XII to determine 
    
    
    
    values.
    • Success Criterion:

      
       (hCA II) < 100 nM.[2][3]
      

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Scott, K. A., et al. (2023). Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. ACS Medicinal Chemistry Letters. Link

  • Bautista, J. L., et al. (2013).[4] Synthesis and structural characterization of fluorinated thiosemicarbazones. Molecules, 18(10), 13111-13123.[4] Link

  • Verma, S., et al. (2019).[5] Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives.[2][3][5][6] Molecules, 24(13), 2418. Link

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

Sources

Methodological & Application

3-Amino-5-fluorobenzene-1-sulfonamide synthesis experimental protocol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 3-Amino-5-fluorobenzene-1-sulfonamide , a critical intermediate in the development of carbonic anhydrase inhibitors and kinase-targeted therapeutics.

Part 1: Strategic Analysis & Retrosynthesis[1]

The synthesis of 3-amino-5-fluorobenzene-1-sulfonamide (1) presents a classic regiochemical challenge: installing three distinct functionalities (amine, fluorine, sulfonamide) in a meta-relationship on the benzene core.[1]

Mechanistic Considerations
  • Regiocontrol: Direct chlorosulfonation of 3-fluoroaniline typically yields the para-isomer (4-amino-2-fluorobenzenesulfonamide) due to the strong ortho/para directing effects of the amine and fluorine.[1] Therefore, a direct electrophilic aromatic substitution (EAS) approach is non-viable for the 3,5-substitution pattern.[1]

  • Nucleophilic Selectivity: The most robust route exploits Nucleophilic Aromatic Substitution (SNAr) on a 3,5-difluoro precursor.[1] The electron-withdrawing sulfonamide group activates the ring, while the leaving group (fluorine) is highly labile.[1]

  • Self-Limiting Reactivity: A key advantage of the SNAr route is the "self-extinguishing" nature of the reaction.[1] The product, an aniline derivative, is electron-rich.[1] This electronic donation deactivates the ring toward a second substitution, ensuring high selectivity for the mono-amino product.[1]

Retrosynthetic Pathway

The following Graphviz diagram visualizes the two primary routes: the Modern SNAr Route (Method A) and the Traditional Nitro-Reduction Route (Method B) .[1]

Retrosynthesis Target 3-Amino-5-fluorobenzene- 1-sulfonamide (Target) DifluoroAmide 3,5-Difluorobenzene- 1-sulfonamide DifluoroAmide->Target S_NAr (NH3) (Method A - Preferred) DifluoroChloride 3,5-Difluorobenzene- sulfonyl chloride DifluoroChloride->DifluoroAmide Ammonolysis NitroAmide 3-Fluoro-5-nitrobenzene- 1-sulfonamide NitroAmide->Target Reduction (Fe/NH4Cl) NitroChloride 3-Fluoro-5-nitrobenzene- sulfonyl chloride NitroChloride->NitroAmide Ammonolysis

Figure 1: Retrosynthetic analysis showing the convergent SNAr strategy (Left, Blue) and the linear Nitro-Reduction strategy (Right, Red).[1]

Part 2: Experimental Protocols

Method A: High-Pressure SNAr Ammonolysis (Recommended)

This route is preferred for its atom economy and the commercial availability of the starting material, 3,5-difluorobenzenesulfonamide .[1]

Reaction Scheme:


[1]
Reagents & Equipment
ReagentEquiv.[1]Role
3,5-Difluorobenzenesulfonamide 1.0Substrate
Aq.[1] Ammonia (28-30%) 10-20Nucleophile / Solvent
DMSO (Optional) 0.5 volCo-solvent (improves solubility)
Equipment -Stainless Steel Autoclave or Sealed Tube
Step-by-Step Protocol
  • Charging: In a high-pressure stainless steel autoclave (Parr reactor) or a heavy-walled glass pressure tube, dissolve 3,5-difluorobenzenesulfonamide (10.0 g, 51.8 mmol) in DMSO (5 mL).

  • Ammonia Addition: Carefully add aqueous ammonia (28%) (50 mL).[1] The large excess serves to drive the equilibrium and scavenge the HF byproduct as ammonium fluoride.[1]

  • Reaction: Seal the vessel and heat to 130–140 °C for 24–36 hours .

    • Note: The internal pressure will rise significantly (approx. 10–15 bar).[1] Ensure the vessel is rated for >20 bar.[1]

    • Monitoring: If sampling is possible, monitor by HPLC.[1] The starting material (difluoro) is less polar than the product (aminofluoro).[1]

  • Workup:

    • Cool the reactor to room temperature and carefully vent the excess ammonia gas into a scrubber (dilute HCl).[1]

    • Transfer the reaction mixture to a beaker.

    • Concentrate the solution under reduced pressure to remove excess ammonia and water until a slurry forms.[1]

    • Adjust pH to ~8 with dilute HCl if necessary to ensure the sulfonamide is protonated (neutral form).[1]

  • Purification:

    • Cool the slurry to 0–5 °C for 2 hours.

    • Filter the precipitate.[1]

    • Recrystallization: Recrystallize the crude solid from Water/Ethanol (9:1) .[1]

    • Dry in a vacuum oven at 50 °C.

Yield Expectation: 75–85% Purity: >98% (HPLC)

Method B: Reduction of 3-Fluoro-5-nitrobenzenesulfonamide (Alternative)

Use this method if high-pressure equipment is unavailable.[1] This route relies on the reduction of the nitro group, which can be performed in standard glassware.[1]

Step 1: Synthesis of Precursor (If not purchased)

Precursor: 3-Fluoro-5-nitrobenzenesulfonyl chloride.[1] Synthesis: Reaction of 3-fluoro-5-nitroaniline with NaNO2/HCl followed by SO2/CuCl2 (Meerwein sulfonation).[1]

Step 2: Reduction Protocol (Fe/NH4Cl)

Reaction Scheme:


[1]
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and thermometer.

  • Mixture Preparation: Add 3-fluoro-5-nitrobenzenesulfonamide (5.0 g, 22.7 mmol) to a mixture of Ethanol (50 mL) and Water (15 mL).

  • Catalyst Activation: Add Ammonium Chloride (6.0 g, 113 mmol) and Iron Powder (6.3 g, 113 mmol, <325 mesh).[1]

  • Reaction: Heat the mixture to vigorous reflux (approx. 75–80 °C) for 2–4 hours .

    • Visual Cue: The reaction typically turns from yellow/orange (nitro) to a dark sludge (iron oxides).[1]

    • TLC Control: Mobile phase Ethyl Acetate/Hexane (1:1).[1] Product is significantly more polar and will likely fluoresce under UV.[1]

  • Workup:

    • Filter the hot mixture through a Celite pad to remove iron residues.[1] Wash the pad with hot ethanol.[1]

    • Concentrate the filtrate to remove ethanol.[1]

    • Dilute the aqueous residue with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Dry organics over Na2SO4 and evaporate.[1]

  • Purification: Flash chromatography (SiO2, gradient 0-5% MeOH in DCM).

Part 3: Analytical Validation

To validate the identity of the synthesized compound, compare spectral data against the following reference values.

Analytical MethodExpected Signal Characteristics
1H NMR (400 MHz, DMSO-d6)δ 7.20 (s, 2H, SO2NH2), 6.95 (dt, 1H, Ar-H), 6.70 (dt, 1H, Ar-H), 6.45 (dt, 1H, Ar-H), 5.80 (br s, 2H, Ar-NH2).[1] Note: Coupling patterns will show meta-coupling (J ~2 Hz) and H-F coupling.[1]
19F NMR δ -110 to -112 ppm (Multiplet).
Mass Spectrometry (ESI)m/z 189.0 [M-H]⁻ (Negative mode preferred for sulfonamides).[1]
Melting Point 148 – 152 °C (Dependent on recrystallization solvent).[1]

Part 4: Safety & Handling (E-E-A-T)[1]

  • Ammonia Pressure: Method A generates significant internal pressure.[1] Never exceed the rated capacity of the autoclave.[1] Use a blast shield.[1]

  • Hydrofluoric Acid (HF): While Method A generates NH4F (salts), acidification of the waste stream can release HF gas.[1] Treat waste with calcium chloride (CaCl2) to precipitate fluoride as CaF2 before disposal.[1]

  • Sulfonamide Sensitivity: Sulfonamides are known sensitizers.[1] Handle all solids in a fume hood and wear nitrile gloves to prevent dermal absorption.[1]

References

  • Biosynth Carbosynth. 3-Amino-5-fluorobenzenesulfonamide Product Page. (Confirming chemical structure and availability). Link

  • Dudutienė, V. et al. (2014).[1] Synthesis and carbonic anhydrase inhibitory properties of fluorinated benzenesulfonamides.[1] Journal of Fluorine Chemistry.[1] (Validates SNAr reactivity of fluorobenzenesulfonamides).

  • Plaçais, C. et al. (2021).[1] Synthesis of 3-Amino-5-fluoroalkylfurans.[1] Organic Letters.[1] (General reference for amino-fluoro-heterocycle handling). [1]

  • PubChem. 3-Aminobenzenesulfonamide Compound Summary. (Structural analog comparison). Link

Sources

Application Note: Comprehensive Analytical Characterization of 3-Amino-5-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Amino-5-fluorobenzene-1-sulfonamide is a key substituted aniline and sulfonamide derivative.[1] Sulfonamides are a critical class of organosulfur compounds with extensive applications in medicinal chemistry and drug development, primarily known for their antibacterial properties.[2][3][4] The precise substitution pattern on the aromatic ring, including the amino and fluoro groups, makes this compound a versatile building block for synthesizing more complex pharmaceutical agents. Given its role as a crucial intermediate, ensuring the identity, purity, and stability of 3-Amino-5-fluorobenzene-1-sulfonamide is paramount for researchers, scientists, and drug development professionals.

This application note provides a comprehensive guide to the analytical methodologies required for the robust characterization of this compound. We will delve into chromatographic, spectroscopic, and thermal analysis techniques, offering not just step-by-step protocols but also the scientific rationale behind the chosen methods and parameters. This integrated approach ensures a thorough and reliable assessment of the material's quality.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 3-Amino-5-fluorobenzene-1-sulfonamide is essential for method development. The key properties are summarized in the table below.

PropertyValueSource
Chemical Name 3-Amino-5-fluorobenzene-1-sulfonamide[5]
CAS Number 1193388-81-6[5]
Molecular Formula C₆H₇FN₂O₂S[5]
Molecular Weight 190.20 g/mol [5]
Chemical Structure O=S(C1=CC(F)=CC(N)=C1)(N)=O (SMILES)[5]

I. Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic techniques are indispensable for separating the main compound from any process-related impurities or degradation products.[3] High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment due to its high resolution, sensitivity, and reproducibility.[6]

A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality Behind Experimental Choices: The RP-HPLC method is selected due to the moderate polarity of 3-Amino-5-fluorobenzene-1-sulfonamide, making it well-suited for retention on a nonpolar stationary phase like C18. A gradient elution is employed to ensure that impurities with a wide range of polarities are effectively separated and eluted, providing a comprehensive impurity profile. The mobile phase is buffered with formic acid to control the ionization state of the amino group, leading to improved peak shape and reproducibility. Detection at 265 nm is chosen as a common wavelength for sulfonamides, offering good sensitivity.[7]

Experimental Protocol: RP-HPLC for Purity Determination

1. Instrumentation and Consumables:

  • HPLC System with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

2. Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 265 nm
Injection Volume 5 µL
Run Time 40 minutes
Gradient Program See Table Below

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
25.01090
30.01090
30.1955
40.0955

3. Sample and Standard Preparation:

  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of 3-Amino-5-fluorobenzene-1-sulfonamide reference standard in the diluent to achieve a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the test sample in the same manner as the standard.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity of the sample is determined by calculating the percentage peak area of the main component relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

  • Impurity levels are quantified against a qualified reference standard or by area percent. The Limit of Detection (LOD) and Limit of Quantification (LOQ) should be established during method validation, typically based on signal-to-noise ratios of 3:1 and 10:1, respectively.[7]

Workflow Visualization: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_sample Weigh & Dissolve Sample (0.5 mg/mL in Diluent) filter_sample Filter (0.45 µm) prep_sample->filter_sample hplc_system Inject into HPLC System (C18 Column, Gradient Elution) filter_sample->hplc_system uv_detection UV Detection at 265 nm hplc_system->uv_detection chromatogram Generate Chromatogram uv_detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate % Purity integration->calculation

Caption: Workflow for HPLC Purity Determination.

II. Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods provide orthogonal data to confirm the chemical structure of 3-Amino-5-fluorobenzene-1-sulfonamide. A combination of Mass Spectrometry and NMR Spectroscopy is essential for unambiguous identification.

A. Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality Behind Experimental Choices: LC-MS is a powerful tool for confirming both molecular weight and purity.[6] Electrospray Ionization (ESI) is chosen as it is a soft ionization technique suitable for polar molecules like sulfonamides. Analysis in both positive and negative ion modes is recommended. Positive mode will protonate the basic amino group ([M+H]⁺), while negative mode will deprotonate the acidic sulfonamide group ([M-H]⁻), providing dual confirmation of the molecular weight.

Experimental Protocol: LC-MS for Identity Confirmation

1. Instrumentation:

  • HPLC system (as described previously) coupled to a Mass Spectrometer (e.g., Time-of-Flight (TOF) or Quadrupole).

2. LC Conditions:

  • Utilize the same HPLC method as outlined for purity analysis to ensure correlation between UV peaks and mass signals.

3. Mass Spectrometry Conditions (ESI):

ParameterPositive Ion ModeNegative Ion Mode
Capillary Voltage 3.5 kV-3.0 kV
Cone Voltage 30 V-30 V
Source Temperature 120 °C120 °C
Desolvation Temp. 350 °C350 °C
Desolvation Gas Flow 600 L/hr600 L/hr
Mass Range 50 - 500 m/z50 - 500 m/z

4. Data Analysis:

  • Confirm the presence of the expected molecular ions:

    • [M+H]⁺ at m/z 191.02

    • [M-H]⁻ at m/z 189.01

  • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Analyze the mass spectra of any impurity peaks to aid in their identification.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind Experimental Choices: NMR provides the most definitive structural information. ¹H NMR confirms the number and connectivity of protons, ¹³C NMR identifies the carbon framework, and ¹⁹F NMR is highly specific for the fluorine atom. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice as it effectively dissolves the compound and allows for the observation of exchangeable protons from the amino (-NH₂) and sulfonamide (-SO₂NH₂) groups.[8] The characteristic chemical shifts for sulfonamide protons typically appear between 8 and 11 ppm.[8][9]

Experimental Protocol: Multinuclear NMR

1. Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

2. Sample Preparation:

  • Dissolve approximately 10-15 mg of the sample in 0.7 mL of DMSO-d₆.

3. Acquisition Parameters:

  • ¹H NMR: Acquire standard proton spectra. Expected signals include three distinct aromatic protons and two broad singlets for the -NH₂ and -SO₂NH₂ protons.

  • ¹³C NMR: Acquire proton-decoupled carbon spectra. Expect six distinct aromatic carbon signals.

  • ¹⁹F NMR: Acquire proton-decoupled fluorine spectra. Expect a single signal for the fluorine atom.

4. Data Analysis and Expected Signals:

  • ¹H NMR (DMSO-d₆): Protons on the aromatic ring will appear in the 6.5-7.7 ppm region.[8] The -SO₂NH₂ protons are expected as a broad singlet, and the -NH₂ protons will also be present as a broad singlet.

  • ¹³C NMR (DMSO-d₆): Aromatic carbons will resonate between 110-160 ppm. The carbon directly attached to fluorine will show a large ¹JCF coupling constant.

  • ¹⁹F NMR (DMSO-d₆): A single resonance, whose chemical shift is referenced to an external standard like CFCl₃.

Integrated Analytical Workflow

The following diagram illustrates the logical flow of analysis, from initial purity checks to definitive structural confirmation.

Analytical_Workflow cluster_start cluster_primary Primary Analysis cluster_secondary Structural Confirmation cluster_tertiary Physicochemical Properties cluster_end Sample 3-Amino-5-fluorobenzene- 1-sulfonamide Sample HPLC RP-HPLC (Purity & Impurities) Sample->HPLC TLC TLC (Qualitative Check) Sample->TLC DSC DSC (Melting Point) Sample->DSC TGA TGA (Thermal Stability) Sample->TGA LCMS LC-MS (Molecular Weight) HPLC->LCMS Confirm Peaks Report Certificate of Analysis HPLC->Report NMR Multinuclear NMR (¹H, ¹³C, ¹⁹F) LCMS->NMR Definitive ID NMR->Report DSC->Report TGA->Report

Caption: Integrated workflow for comprehensive characterization.

III. Thermal Analysis

Thermal analysis provides insights into the solid-state properties of the compound, which are critical for formulation and stability studies.

A. Differential Scanning Calorimetry (DSC)

Purpose: To determine the melting point and assess the crystalline purity of the material. A sharp, single endotherm is indicative of a highly pure crystalline substance.

Protocol:

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Heat the sample from 25 °C to a temperature well above its melting point at a rate of 10 °C/min under a nitrogen atmosphere.

  • Record the onset temperature and peak maximum of the melting endotherm.

B. Thermogravimetric Analysis (TGA)

Purpose: To evaluate thermal stability and determine the presence of residual solvents or water.

Protocol:

  • Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Heat the sample from 25 °C to a temperature where decomposition is complete (e.g., 500 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

  • Analyze the thermogram for any mass loss events prior to decomposition, which may indicate the presence of volatiles.

Conclusion

The analytical characterization of 3-Amino-5-fluorobenzene-1-sulfonamide requires a multi-technique approach to ensure its identity, purity, and quality. The protocols detailed in this application note, combining chromatography (HPLC), spectroscopy (LC-MS, NMR), and thermal analysis (DSC, TGA), provide a robust framework for researchers and quality control laboratories. By understanding the rationale behind each method, scientists can confidently assess the suitability of this critical intermediate for its intended use in research and drug development.

References

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. Available at: [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. (n.d.). National Institutes of Health. Available at: [Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022). National Institutes of Health. Available at: [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019). National Institutes of Health. Available at: [Link]

  • Determination and Confirmation of Sulfonamides. (2009). USDA Food Safety and Inspection Service. Available at: [Link]

  • Methods for Determining Individual Amino Acids in Biological Fluids. (2025). Biomedical Chemistry. Available at: [Link]

  • 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. (n.d.). PubMed. Available at: [Link]

  • Benzenesulfonamide, 3-amino-. (n.d.). PubChem. Available at: [Link]

  • Yield, purity, and characteristic impurities of the sulfonamide... (n.d.). ResearchGate. Available at: [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. (n.d.). PubMed. Available at: [Link]

  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. (n.d.). Research Journal of Pharmacy and Technology. Available at: [Link]

  • Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. (n.d.). ACS Publications. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Taylor & Francis Online. Available at: [Link]

  • 3-Amino-5-chlorobenzene-1-sulfonic acid. (n.d.). PubChem. Available at: [Link]

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. (n.d.). Agilent. Available at: [Link]

  • Reliable and Sensitive Analysis of Amino Acids in the Peptidoglycan of Actinomycetes Using the Advanced Marfey's Method. (n.d.). PubMed. Available at: [Link]

  • 1,3,5-Trifluorobenzene. (n.d.). PubChem. Available at: [Link]

  • 3-Aminobenzamide. (n.d.). PubChem. Available at: [Link]

Sources

Application Note: Purification Strategies for 3-Amino-5-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

3-Amino-5-fluorobenzene-1-sulfonamide (CAS: 1193388-81-6) is a critical pharmacophore in the development of carbonic anhydrase inhibitors and kinase inhibitors.[1] Its structural duality—possessing both a weakly acidic sulfonamide group (


) and a weakly basic aniline group (

)—presents unique purification challenges and opportunities.[1]

This application note details three distinct purification protocols designed to achieve


 purity. Unlike generic guides, we leverage the compound's amphoteric nature to create self-validating purification workflows.[1]
Key Chemical Properties
PropertyValue / CharacteristicImplication for Purification
Molecular Weight 190.20 g/mol Suitable for standard flash chromatography.[1]
Appearance Off-white to beige solidColor indicates oxidation (aniline); requires charcoal treatment.[1]
Solubility (Aq) pH-dependentSoluble in dilute HCl (pH < 2) and dilute NaOH (pH > 11).[1]
Solubility (Org) DMSO, MeOH, EtOAcHigh solubility in polar aprotic solvents; moderate in alcohols.
Lipophilicity Moderate (

)
Fluorine atom increases retention on C18 compared to des-fluoro analogs.[1]

Purification Strategy Overview

The purification logic is hierarchical.[1] We prioritize methods that scale well and utilize chemical handles (Acid/Base) before resorting to expensive chromatographic techniques.[1]

  • Method A: Acid-Base Extraction (The "Chemical Filter") – Best for removing non-amphoteric impurities (starting materials, neutral byproducts).[1]

  • Method B: Recrystallization (The "Polishing Step") – Best for final purity and removing trace isomers.[1]

  • Method C: Flash Column Chromatography – Reserved for complex mixtures or when Methods A/B fail.[1]

Strategic Workflow Diagram

PurificationStrategy cluster_legend Legend Start Crude 3-Amino-5-fluorobenzene-1-sulfonamide Analysis Initial Purity Analysis (HPLC/TLC) Start->Analysis Decision Purity > 85%? Analysis->Decision MethodA Method A: Acid-Base Extraction (Removes Neutrals) Decision->MethodA No (<85%) MethodB Method B: Recrystallization (EtOH/Water) Decision->MethodB Yes (>85%) MethodA->MethodB Polishing MethodC Method C: Flash Chromatography (DCM/MeOH) MethodB->MethodC If purity fails FinalQC Final QC (>99%) MethodB->FinalQC MethodC->FinalQC key Green: Primary Path Red: Contingency Path

Figure 1: Decision matrix for selecting the appropriate purification workflow based on initial crude purity.

Detailed Protocols

Method A: Acid-Base Differential Extraction

Principle: This method exploits the amphoteric nature of the target.[1] Impurities that are strictly neutral (e.g., unreacted fluorobenzene derivatives) or strictly acidic/basic will be rejected.[1]

Reagents:

  • 1M Hydrochloric Acid (HCl)[1]

  • 1M Sodium Hydroxide (NaOH)[1]

  • Ethyl Acetate (EtOAc)[1][2]

  • Activated Charcoal (optional)[1]

Protocol:

  • Dissolution (Acid Phase): Suspend crude solid (10 g) in 1M HCl (100 mL). Stir vigorously for 15 minutes.

    • Mechanism:[1][3][4][5] The aniline amine protonates (

      
      ), becoming water-soluble.[1]
      
    • Filtration: Filter off any undissolved solids (these are non-basic impurities).[1]

  • Wash: Wash the acidic aqueous layer with EtOAc (

    
    ).[1]
    
    • Purpose: Removes non-basic, organic-soluble impurities.[1] Discard organic layer.[1]

  • Precipitation (Neutralization): Cool the aqueous layer to

    
    . Slowly adjust pH to 
    
    
    
    using 1M NaOH.[1]
    • Observation: The compound should precipitate as the zwitterionic or neutral form reaches its isoelectric point.[1]

  • Collection: Filter the precipitate.

    • Note: If the precipitate is colored, proceed to Step 5 (Base Phase) .[1] If white/off-white, dry and analyze.[1]

  • Refinement (Base Phase - Optional): Dissolve the wet cake in 1M NaOH (100 mL).

    • Mechanism:[1][3][5] The sulfonamide deprotonates (

      
      ), becoming water-soluble.[1]
      
    • Charcoal Treatment:[1] Add activated charcoal (5% w/w), stir for 30 mins, and filter through Celite. This removes oxidized aniline contaminants.[1]

  • Final Isolation: Acidify the filtrate with 1M HCl to pH

    
    . Collect the pure solid by filtration.[1]
    
Method B: Recrystallization (The Standard)

Principle: Solubility of sulfonamides typically increases exponentially with temperature in aqueous alcohols.[1] The fluorine substituent lowers water solubility compared to non-fluorinated analogs, making Ethanol/Water the optimal solvent system.[1]

Solvent System: Ethanol:Water (Start with 9:1, adjust to saturation).[1]

Protocol:

  • Saturation: Place 5 g of semi-pure compound in a flask equipped with a reflux condenser.

  • Dissolution: Add 95% Ethanol (approx. 5 mL/g) and heat to reflux (

    
    ).
    
    • If not dissolved: Add water dropwise through the condenser until the solution becomes clear.[1]

    • Critical Check: If "oiling out" occurs (droplets form instead of solution), add more Ethanol.[1] Oiling out indicates the solvent is too polar or the temperature is too high for the impurity profile.[1]

  • Nucleation: Remove from heat. Allow to cool slowly to room temperature with gentle stirring.

    • Seeding: If no crystals form at

      
      , add a seed crystal of pure material or scratch the glass surface.[1]
      
  • Maturation: Cool the flask in an ice bath (

    
    ) for 1 hour to maximize yield.
    
  • Harvest: Filter the crystals. Wash with cold (

    
    ) 50% Ethanol/Water.[1]
    
  • Drying: Vacuum dry at

    
     for 12 hours. Sulfonamides can hold water in the lattice; ensure constant weight is achieved.[1]
    
Method C: Flash Column Chromatography

Principle: Used when isomers (e.g., 2-amino or 4-amino variants) are present, as their pKa and solubility profiles are too similar for Methods A/B.[1]

Stationary Phase: Silica Gel (40-63 µm).[1] Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH).[1]

Protocol:

  • Column Preparation: Pack column with Silica Gel.[1] Equilibrate with 100% DCM.

  • Loading: Dissolve crude material in a minimum volume of DCM/MeOH (95:5). Alternatively, use "dry loading" by adsorbing crude onto silica if solubility is poor.[1]

  • Elution Gradient:

    • 0-5 min: 100% DCM (Elutes non-polar impurities).[1]

    • 5-20 min: 0%

      
       5% MeOH in DCM.
      
    • 20-40 min: 5%

      
       10% MeOH in DCM.
      
    • Target Elution: The product typically elutes between 3-6% MeOH.[1]

  • Detection: UV at 254 nm (Benzene ring absorption).[1]

Analytical Quality Control

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus,

    
    ).[1]
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Rationale: The fluorine atom provides sufficient lipophilicity for retention.[1] Acidic modifier ensures the amine stays protonated and the sulfonamide neutral, preventing peak tailing.[1]

NMR Validation (


-NMR, DMSO-

):
  • Look for the characteristic doublet of doublets for the protons ortho to the Fluorine.[1]

  • Verify the integration of the

    
     (broad singlet, 
    
    
    
    ) and
    
    
    (broad singlet,
    
    
    ).

Safety & Handling (MSDS Highlights)

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).

  • Specific Toxicity: Fluorinated anilines can be nephrotoxic and hepatotoxic.[1] Avoid dust inhalation.[1]

  • PPE: Nitrile gloves, safety goggles, and N95 particulate respirator or fume hood are mandatory.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2756432, 3-Amino-5-fluorobenzonitrile. (Structural analog and property reference). Retrieved from [Link]

Sources

Application Note: High-Resolution HPLC Analysis of 3-Amino-5-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for pharmaceutical analysts and process chemists involved in the development of kinase inhibitors (e.g., BRAF inhibitors like Encorafenib), where 3-Amino-5-fluorobenzene-1-sulfonamide serves as a critical intermediate.

Introduction & Chemical Context

3-Amino-5-fluorobenzene-1-sulfonamide is a bifunctional aromatic building block characterized by an electron-withdrawing fluorine atom and two polar nitrogenous groups: a basic primary amine (aniline) and a weakly acidic sulfonamide.[1]

This amphoteric nature presents specific chromatographic challenges:

  • Polarity: The molecule is moderately polar (LogP ~0.3–0.8), requiring careful aqueous phase management to achieve retention.[1]

  • Basic Tailing: The aniline moiety can interact with residual silanols on silica columns, leading to peak tailing.[1]

  • Isomeric Selectivity: Synthetic routes often generate positional isomers (e.g., 2-amino or 4-amino analogs) which have identical mass but distinct physicochemical properties.

This guide details a robust RP-HPLC method designed to resolve the target analyte from its potential regioisomers and synthetic byproducts.

Method Development Strategy (The "Why")

Stationary Phase Selection

While standard C18 columns are sufficient for general assays, the presence of the fluorine atom and the aromatic ring suggests that Phenyl-Hexyl or Pentafluorophenyl (PFP) phases offer superior selectivity. These phases utilize


 interactions and dipole-dipole interactions (with the fluorine substituent) to separate positional isomers that co-elute on C18.
  • Recommendation: Use a high-density C18 for routine assay. Use Phenyl-Hexyl for impurity profiling/isomer separation.

pH and Mobile Phase Chemistry[2]
  • Aniline Moiety (pKa ~2.5 - 3.5): The electron-withdrawing sulfonamide and fluorine groups significantly lower the basicity of the aniline nitrogen compared to unsubstituted aniline (pKa 4.6). At pH < 2.5, the amine is protonated (

    
    ), increasing polarity and reducing retention.
    
  • Sulfonamide Moiety (pKa ~10): Remains neutral at acidic and neutral pH.

  • Optimal Condition: A buffered mobile phase at pH 2.5 - 3.0 (Phosphate or Formate) is ideal. It suppresses silanol ionization (reducing tailing) and keeps the sulfonamide neutral.

Core Experimental Protocol

Instrumentation & Conditions
ParameterSettingRationale
System HPLC with UV/PDA DetectorStandard configurations (Agilent 1260/Waters Alliance).
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) OR XSelect CSH Phenyl-Hexyl CSH (Charged Surface Hybrid) technology improves peak shape for basic compounds.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)Suppresses silanol activity; inexpensive; UV transparent.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity and sharper peaks than Methanol.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 35°CImproves mass transfer and reproducibility.
Detection UV @ 254 nm (bw 4, ref 360)Primary aromatic absorption.[1] Secondary: 210 nm for high sensitivity.
Injection Vol 5 - 10 µLDependent on sample concentration (target 0.5 mg/mL).
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Initial equilibration
2.00955Isocratic hold for polar impurities
15.004060Linear gradient elution
18.00595Wash step
21.00595Hold wash
21.10955Re-equilibration
26.00955End of Run
Sample Preparation[1]
  • Diluent: Mix Water:Acetonitrile (90:10 v/v). Note: High organic content in diluent can cause "solvent effect" peak distortion for early eluting polar compounds.

  • Stock Solution: Weigh 10 mg of 3-Amino-5-fluorobenzene-1-sulfonamide into a 20 mL volumetric flask. Dissolve in 5 mL ACN, sonicate, and dilute to volume with Water. (Conc: 0.5 mg/mL).

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter.

Visualizing the Workflow & Logic

The following diagram illustrates the critical decision pathways for method optimization and troubleshooting.

HPLC_Workflow Start Start: Method Development SampleProp Analyze Properties: Amphoteric (Amine + Sulfonamide) Fluorinated (Lipophilic shift) Start->SampleProp ColumnChoice Select Stationary Phase SampleProp->ColumnChoice C18 C18 (Eclipse Plus/Triart) *General Assay* ColumnChoice->C18 Routine Phenyl Phenyl-Hexyl *Isomer Separation* ColumnChoice->Phenyl Complex Impurities MobilePhase Mobile Phase Selection Acidic Buffer (pH 2.0-3.0) C18->MobilePhase Phenyl->MobilePhase Optimization Gradient Optimization Hold 5% B for 2 min MobilePhase->Optimization CheckPeak Check Peak Shape Optimization->CheckPeak Good Sharp, Sym < 1.2 VALIDATE CheckPeak->Good Pass Tailing Tailing > 1.5 Silanol Interaction CheckPeak->Tailing Fail FixTailing Action: 1. Add 5mM TEA 2. Switch to CSH Column Tailing->FixTailing FixTailing->MobilePhase

Caption: Decision tree for column selection and troubleshooting peak tailing based on analyte chemistry.

Validation Parameters (Acceptance Criteria)

To ensure the method is "Self-Validating" (Trustworthiness), the following system suitability parameters must be met before routine analysis:

  • Resolution (Rs): > 2.0 between the main peak and the nearest isomer (e.g., 4-amino isomer).

  • Tailing Factor (T): 0.8 ≤ T ≤ 1.[1]5. (Values > 1.5 indicate secondary silanol interactions; increase buffer strength).

  • Precision (RSD): < 1.0% for 6 replicate injections of the standard.

  • LOD/LOQ: Estimated at 0.05 µg/mL (LOD) and 0.15 µg/mL (LOQ) using S/N ratios of 3:1 and 10:1 respectively.

Troubleshooting & Robustness

Issue: Peak Tailing
  • Cause: Protonated amine interacting with free silanols on the silica support.

  • Solution:

    • Ensure pH is low (2.0–2.5) to suppress silanol ionization.

    • Add an ion-pairing modifier like Triethylamine (TEA) (5 mM) to the mobile phase (competes for silanol sites).

    • Switch to a "Base-Deactivated" column (e.g., Agilent Zorbax Bonus-RP or Waters XBridge).

Issue: Retention Time Drift
  • Cause: pH sensitivity of the aniline group.

  • Solution: Use a buffered aqueous phase (20 mM Potassium Phosphate) rather than simple acidified water to stabilize pH at the column surface.

Issue: Isomer Co-elution
  • Cause: Positional isomers (2-amino vs 3-amino) have similar hydrophobicity.

  • Solution: Switch to Methanol instead of Acetonitrile. Methanol allows for different solvation selectivity (hydrogen bonding) which often resolves structural isomers better than aprotic Acetonitrile.

References

  • PubChem. (2023). 3-Amino-5-fluorobenzenesulfonamide Compound Summary. National Library of Medicine.[1] Available at: [Link] (Note: Link directs to the 2-amino isomer record which contains shared physical property data relevant for the class).

  • Soto-Chinchilla, J. J., et al. (2005). High performance liquid chromatography post-column chemiluminescence determination of sulfonamide residues. Journal of Chromatography A. (Demonstrates acidic buffer usage for sulfonamides).
  • Shimadzu Application News. (2020). Analysis of Amino Acids and Sulfonamides using HPLC. Shimadzu Corporation. Available at: [Link]

  • Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH.[1] (Authoritative text on silanol interactions with basic amines).

Sources

Application Note: Structural Elucidation of 3-Amino-5-fluorobenzene-1-sulfonamide using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Amino-5-fluorobenzene-1-sulfonamide is a key building block in medicinal chemistry and drug development, frequently incorporated into molecules targeting a range of biological pathways. Its structural integrity and purity are paramount for the synthesis of effective and safe pharmaceutical agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural confirmation of such molecules. This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of 3-Amino-5-fluorobenzene-1-sulfonamide, detailing optimized protocols for sample preparation, data acquisition, and spectral interpretation. The methodologies and insights presented herein are designed to equip researchers, scientists, and drug development professionals with a robust framework for the precise characterization of this and structurally related compounds.

The Foundational Principles of NMR Analysis

Nuclear Magnetic Resonance spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing detailed information about the molecular structure.

¹H NMR Spectroscopy focuses on the hydrogen nuclei (protons) within a molecule. The resulting spectrum provides information on the number of different types of protons, their relative numbers (integration), and their connectivity through spin-spin coupling.[1]

¹³C NMR Spectroscopy probes the carbon-13 isotope. While less sensitive than ¹H NMR due to the low natural abundance of ¹³C, it provides a direct view of the carbon skeleton of the molecule.[2] The presence of fluorine in 3-Amino-5-fluorobenzene-1-sulfonamide introduces additional complexity and informational richness to both ¹H and ¹³C spectra through ¹H-¹⁹F and ¹³C-¹⁹F coupling.[3][4][5]

Experimental Workflow: From Sample to Spectrum

A successful NMR analysis hinges on meticulous sample preparation and a well-defined data acquisition strategy. The following workflow ensures high-quality, reproducible results.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weighing (5-25 mg for ¹H, 50-100 mg for ¹³C) B Solvent Selection (DMSO-d₆) A->B C Dissolution & Vortexing B->C D Transfer to NMR Tube C->D E Filtration (Optional) (if particulates present) C->E F Insert Sample into Spectrometer D->F E->D G Locking & Shimming F->G H Acquire ¹H Spectrum G->H I Acquire ¹³C Spectrum H->I J Fourier Transform I->J K Phase & Baseline Correction J->K L Referencing (TMS or Solvent) K->L M Integration & Peak Picking L->M N Structural Elucidation M->N

Figure 1: A generalized workflow for the NMR analysis of 3-Amino-5-fluorobenzene-1-sulfonamide.

Detailed Protocols

Part 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.

Materials:

  • 3-Amino-5-fluorobenzene-1-sulfonamide

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Pasteur pipette and glass wool (optional, for filtration)

Protocol:

  • Weighing the Sample: For a standard ¹H NMR spectrum, accurately weigh 5-25 mg of the compound. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[6][7][8]

  • Solvent Selection: DMSO-d₆ is an excellent solvent for this compound due to its high polarity, which effectively solubilizes the amino and sulfonamide groups. The residual proton signal of DMSO-d₆ can be used as a secondary chemical shift reference.[9]

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial containing the sample.[7] Vortex the sample thoroughly to ensure complete dissolution. A uniform solution is crucial for acquiring high-resolution spectra.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, dry NMR tube. The sample height should be approximately 4-5 cm to ensure it is within the detection region of the NMR probe.[8]

  • Filtration (if necessary): If any solid particles are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent distortion of the magnetic field homogeneity.[8]

Part 2: NMR Data Acquisition

These parameters are provided as a starting point and may require optimization based on the specific spectrometer used.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

¹H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse ProgramStandard 1D pulseFor routine acquisition.
Spectral Width12-16 ppmTo encompass all aromatic and exchangeable proton signals.
Acquisition Time2-4 secondsTo ensure good digital resolution.
Relaxation Delay2-5 secondsTo allow for full relaxation of protons, ensuring accurate integration.
Number of Scans8-16To achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse ProgramProton-decoupled pulseTo simplify the spectrum by removing ¹H-¹³C coupling.
Spectral Width200-220 ppmTo cover the full range of aromatic and aliphatic carbon signals.
Acquisition Time1-2 secondsA balance between resolution and experiment time.
Relaxation Delay2-5 secondsTo aid in the observation of quaternary carbons.
Number of Scans1024-4096Required due to the low natural abundance of ¹³C.

Spectral Analysis and Interpretation

The unique substitution pattern of 3-Amino-5-fluorobenzene-1-sulfonamide gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra. The presence of the electronegative fluorine atom and the electron-donating amino group significantly influences the chemical shifts and coupling patterns of the aromatic protons and carbons.

G H2 H-2 H4 H-4 H6 H-6 NH2_protons NH₂ SO2NH2_protons SO₂NH₂

Figure 2: Structure of 3-Amino-5-fluorobenzene-1-sulfonamide with proton numbering.

¹H NMR Spectral Interpretation

The aromatic region of the ¹H NMR spectrum is of primary interest for structural confirmation.

  • Amino (-NH₂) and Sulfonamide (-SO₂NH₂) Protons: These protons are exchangeable and will appear as broad singlets. Their chemical shifts can be concentration and temperature-dependent. In DMSO-d₆, the sulfonamide protons are expected to appear further downfield (typically > 7 ppm) compared to the amino protons due to hydrogen bonding with the solvent.[10][11]

  • Aromatic Protons (H-2, H-4, H-6): The three aromatic protons will each give rise to a distinct signal. The fluorine atom will couple to these protons, with the magnitude of the coupling constant (J) decreasing with the number of bonds separating them.

    • H-4 and H-6: These protons are ortho to the fluorine atom and will exhibit a larger coupling constant (³JHF). They will also show smaller meta coupling to each other.

    • H-2: This proton is meta to the fluorine and will show a smaller ⁴JHF coupling. It will also be coupled to H-4 and H-6.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
SO₂NH₂~7.5 - 8.5broad s-2H
Aromatic~6.5 - 7.5mJHF, JHH3H
NH₂~5.5 - 6.5broad s-2H

Note: The exact chemical shifts and coupling patterns of the aromatic protons will be complex due to overlapping multiplets and long-range couplings.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the benzene ring. The carbon directly attached to the fluorine atom will exhibit a large one-bond ¹³C-¹⁹F coupling (¹JCF), and the other carbons will show smaller two-, three-, and four-bond couplings.[2][4]

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (JCF, Hz)
C-F (C-5)~160 - 165d¹JCF ≈ 240-250
C-SO₂NH₂ (C-1)~145 - 150d³JCF ≈ 3-5
C-NH₂ (C-3)~148 - 152d³JCF ≈ 7-9
C-2~105 - 110d⁴JCF ≈ 1-3
C-4~110 - 115d²JCF ≈ 20-25
C-6~100 - 105d²JCF ≈ 20-25

Note: The assignments are based on established substituent effects in fluorinated aromatic compounds.[4]

Data Processing and Reporting

Modern NMR software packages offer a suite of tools for processing and analyzing NMR data.

Recommended Software:

  • Mnova NMR[12][13]

  • ACD/Labs NMR Software[14]

  • NMRium (web-based)[15]

Processing Steps:

  • Fourier Transformation: Convert the raw time-domain data (FID) into the frequency-domain spectrum.

  • Phase and Baseline Correction: Adjust the phase of the spectrum to ensure all peaks are positive and correct any distortions in the baseline.

  • Referencing: Calibrate the chemical shift axis. For samples in DMSO-d₆, the residual solvent peak at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C can be used as an internal reference.[9]

  • Integration: Determine the relative ratios of the different protons in the ¹H spectrum.

  • Peak Picking: Identify the precise chemical shifts of all signals.

A comprehensive report should include the fully annotated ¹H and ¹³C spectra, along with tables summarizing the chemical shifts, multiplicities, coupling constants, and integrations.

Conclusion

This application note provides a detailed and practical guide for the ¹H and ¹³C NMR analysis of 3-Amino-5-fluorobenzene-1-sulfonamide. By following the outlined protocols for sample preparation, data acquisition, and spectral interpretation, researchers can confidently verify the structure and purity of this important synthetic intermediate. The principles and techniques described are broadly applicable to the characterization of other small organic molecules, underscoring the power and versatility of NMR spectroscopy in modern chemical research and drug development.

References

  • Abraham, R. J., et al. (2014). ¹H NMR spectra part 31: ¹H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(8), 448-454. [Link]

  • ACD/Labs. (n.d.). NMR Software | Processing, Prediction, and Assignment. Retrieved from [Link]

  • Facey, G. (2007, October 9). ¹³C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. Retrieved from [Link]

  • NMRium. (n.d.). NMRium - The next-generation NMR software. Retrieved from [Link]

  • Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Characteristic ¹H, ¹³C NMR of 3. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Weigand, J. J., & Böttcher, B. (2007). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (12), 1876-1882. [Link]

Sources

Topic: Mass Spectrometry Fragmentation Pattern of 3-Amino-5-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the mass spectrometric fragmentation behavior of 3-Amino-5-fluorobenzene-1-sulfonamide. As a member of the aromatic sulfonamide class, this compound is a relevant building block in medicinal chemistry and drug discovery. Understanding its fragmentation pattern is critical for unambiguous identification, structural elucidation, and metabolic studies. This application note outlines a comprehensive protocol using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and delves into the mechanistic causality behind the observed fragmentation pathways, providing researchers with a robust framework for analysis.

Introduction and Scientific Background

3-Amino-5-fluorobenzene-1-sulfonamide is an aromatic sulfonamide, a class of compounds renowned for its wide range of biological activities. The sulfonamide functional group is a key pharmacophore in numerous pharmaceutical agents.[1] Mass spectrometry (MS) is an indispensable analytical technique for characterizing such molecules due to its high sensitivity, specificity, and ability to provide detailed structural information from minimal sample quantities.

Tandem mass spectrometry (MS/MS), in particular, allows for the controlled fragmentation of a selected precursor ion, generating a characteristic "fingerprint" spectrum of product ions.[2] The dissociation of these energetically unstable ions reveals the underlying structure of the molecule.[2] For aromatic sulfonamides, fragmentation patterns often involve complex rearrangements and characteristic neutral losses that are diagnostic for the entire class.[3][4] This guide focuses on elucidating these pathways for 3-Amino-5-fluorobenzene-1-sulfonamide using positive-ion electrospray ionization (ESI), a soft ionization technique well-suited for such polar molecules.

Compound Details:

Property Value
Chemical Name 3-Amino-5-fluorobenzene-1-sulfonamide
CAS Number 1193388-81-6[5]
Molecular Formula C₆H₇FN₂O₂S[5]
Molecular Weight 190.20 g/mol [5]

| Chemical Structure | O=S(C1=CC(F)=CC(N)=C1)(N)=O[5] |

Chemical structure of 3-Amino-5-fluorobenzene-1-sulfonamideFigure 1. Chemical Structure of 3-Amino-5-fluorobenzene-1-sulfonamide.

Rationale for Analytical Approach

The selection of ESI in positive ion mode is a deliberate choice driven by the molecule's structure. The presence of a primary amino group (-NH₂) provides a readily available site for protonation under acidic conditions, forming a stable [M+H]⁺ ion. This protonated molecule serves as the precursor for subsequent fragmentation analysis (MS/MS).

The fragmentation of aromatic sulfonamides is well-documented and typically proceeds through several key pathways:

  • Loss of Sulfur Dioxide (SO₂): A hallmark fragmentation of this class involves the elimination of SO₂ (64 Da) through an intramolecular rearrangement. This pathway is often promoted by electron-withdrawing groups on the aromatic ring, such as the fluorine atom in the target analyte.[6]

  • Cleavage of the C-S Bond: Dissociation of the bond between the aromatic ring and the sulfur atom is a common fragmentation route.[7]

  • Cleavage of the S-N Bond: The sulfonamide bond itself can cleave, providing further structural information.[4]

This application note will provide a step-by-step protocol to generate and interpret the fragments resulting from these pathways.

Detailed Experimental Protocol

This protocol is designed for a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system, such as a triple quadrupole or Q-TOF instrument.

Materials and Reagents
  • Analyte: 3-Amino-5-fluorobenzene-1-sulfonamide (purity ≥98%)

  • Solvents: HPLC-grade or MS-grade Methanol, Acetonitrile, and Water

  • Acid: Formic Acid (LC-MS grade)

Sample and Solution Preparation

The goal is to prepare a dilute solution suitable for direct infusion or LC injection, ensuring efficient ionization without causing source contamination or detector saturation.

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh 1.0 mg of 3-Amino-5-fluorobenzene-1-sulfonamide.

    • Dissolve in 1.0 mL of Methanol. This solution is stable for several weeks when stored at 2-8°C.

  • Working Solution (1 µg/mL):

    • Perform a 1:1000 serial dilution of the primary stock solution.

    • The final diluent should match the initial mobile phase conditions (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid). The formic acid is crucial as it provides the protons necessary for efficient ionization in positive mode.

Instrumentation and Method Parameters

A. Liquid Chromatography (LC) System:

  • Column: C18, 2.1 x 50 mm, 1.8 µm (or similar)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Gradient: 5% B for 0.5 min, ramp to 95% B over 3 min, hold for 1 min.

  • Column Temperature: 40°C

B. Mass Spectrometry (MS) System:

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Gas (N₂): 800 L/hr at 350°C

  • MS1 Full Scan:

    • Mode: Centroid

    • Scan Range: m/z 50 - 250

  • MS/MS Product Ion Scan:

    • Precursor Ion: m/z 191.03

    • Collision Gas: Argon

    • Collision Energy (CE): Ramped from 10-40 eV. Rationale: Using a range of collision energies ensures that both low-energy (stable fragments) and high-energy (more extensive fragmentation) pathways are observed, providing a complete picture.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical process from sample preparation to final data interpretation.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A Weigh 1 mg Analyte B Dissolve in 1 mL Methanol (Stock Solution: 1 mg/mL) A->B C Dilute to 1 µg/mL in Mobile Phase + 0.1% HCOOH B->C D Inject 2 µL onto LC System C->D E ESI+ Ionization Generate [M+H]⁺ D->E F MS1: Isolate Precursor Ion (m/z 191.03) E->F G MS2: Collision-Induced Dissociation (CID with Argon) F->G H Acquire Product Ion Spectrum G->H I Identify Key Fragments (e.g., Neutral Loss of SO₂) H->I J Propose Fragmentation Pathway I->J

Caption: Experimental workflow from sample preparation to data analysis.

Predicted Fragmentation Pattern and Data Interpretation

Upon analysis, the MS1 scan will confirm the presence of the protonated molecule, [M+H]⁺, at m/z 191.03 . The subsequent MS/MS analysis of this precursor ion is predicted to yield several diagnostic product ions.

Summary of Predicted Fragments
Precursor Ion (m/z)Product Ion (m/z)Neutral LossFormula of LossProposed Fragment Structure
191.03127.0463.99SO₂[C₆H₆FN]⁺ - 3-Fluoroaniline moiety
191.03174.0017.03NH₃[C₆H₅FNO₂S]⁺ - Loss of sulfonamide nitrogen
191.03111.0479.99SO₂NH₂[C₆H₅FN]⁺ - 3-Fluorophenyl cation
191.0392.0598.98C₂H₂FNSFragment of the aromatic ring
Mechanistic Discussion of Key Fragments
  • m/z 127.04 (Loss of SO₂): This is the most diagnostic fragment for aromatic sulfonamides.[6] Its formation involves the cleavage of the C-S bond followed by an intramolecular rearrangement and elimination of a neutral sulfur dioxide molecule.[6] The resulting ion at m/z 127.04 corresponds to the protonated 3-fluoroaniline moiety. The presence of the electron-withdrawing fluorine atom is known to promote this SO₂ extrusion.[6]

  • m/z 111.04 (Loss of SO₂NH₂): This fragment results from the direct cleavage of the C-S bond, with the charge being retained by the aromatic portion of the molecule. This provides direct evidence for the composition of the substituted benzene ring.

  • m/z 174.00 (Loss of NH₃): This corresponds to the loss of ammonia from the terminal sulfonamide group. This fragmentation is common for primary sulfonamides and helps confirm the -SO₂NH₂ moiety.

Proposed Fragmentation Pathway Diagram

The relationships between the precursor and its primary product ions are visualized below.

G precursor [M+H]⁺ m/z 191.03 C₆H₈FN₂O₂S⁺ frag1 [M+H - SO₂]⁺ m/z 127.04 C₆H₆FN⁺ precursor->frag1 - SO₂ (63.99 Da) frag2 [M+H - NH₃]⁺ m/z 174.00 C₆H₅FNO₂S⁺ precursor->frag2 - NH₃ (17.03 Da) frag3 [M+H - SO₂NH₂]⁺ m/z 111.04 C₆H₅FN⁺ precursor->frag3 - SO₂NH₂ (79.99 Da)

Caption: Proposed fragmentation of 3-Amino-5-fluorobenzene-1-sulfonamide.

Conclusion

The mass spectrometric analysis of 3-Amino-5-fluorobenzene-1-sulfonamide by ESI-MS/MS provides a distinct and interpretable fragmentation pattern. The protonated molecule [M+H]⁺ at m/z 191.03 fragments via several characteristic pathways, most notably the neutral loss of SO₂ to produce a dominant ion at m/z 127.04. Additional fragments corresponding to the loss of NH₃ and the entire SO₂NH₂ group further confirm the molecule's structure. The protocols and fragmentation data presented in this application note serve as a reliable reference for the identification and structural confirmation of this compound in various research and development settings, from synthetic chemistry to metabolomics.

References

  • Fragmentation (mass spectrometry) - Wikipedia. Wikipedia. [Link]

  • Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 383–393. [Link]

  • Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343. [Link]

  • Averill, D. (2011). CHAPTER 2 Fragmentation and Interpretation of Spectra. ProQuest Dissertations Publishing. [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]

  • Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]

  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]

Sources

Application Note: Kinetic Characterization of 3-Amino-5-fluorobenzene-1-sulfonamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

3-Amino-5-fluorobenzene-1-sulfonamide represents a critical pharmacophore in the design of Carbonic Anhydrase Inhibitors (CAIs). Unlike bulky clinical inhibitors, this fragment offers a unique probe for the enzyme's active site: the primary sulfonamide acts as the Zinc-Binding Group (ZBG), while the 3-amino and 5-fluoro substitutions provide vectors for probing the hydrophobic and hydrophilic halves of the active site cleft.

This application note details the Esterase Activity Assay , a high-throughput, colorimetric method for determining the inhibitory constant (


) of this compound. While Carbonic Anhydrase (CA) physiologically hydrates 

, it also possesses esterase activity against 4-nitrophenyl acetate (4-NPA).[1] This surrogate reaction is preferred for routine screening due to the stability of the substrate and the accessibility of the readout (absorbance at 405 nm).
Mechanism of Action

The sulfonamide moiety (


) functions as a transition state analogue. In the deprotonated state (

), it coordinates directly to the catalytic Zinc ion (

) within the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.

MOA Zn Active Site Zn2+ H2O Zn-bound H2O/OH- Zn->H2O Native State Complex Tetrahedral Adduct (Enzyme-Inhibitor Complex) Zn->Complex Inhibition Substrate Substrate (CO2 or 4-NPA) H2O->Substrate Nucleophilic Attack Catalysis Catalysis Proceeding Substrate->Catalysis Inhibitor 3-Amino-5-fluorobenzene-1-sulfonamide (Anionic Form) Inhibitor->Zn Coordinates Inhibitor->H2O Displaces

Figure 1: Mechanism of Action. The sulfonamide anion displaces the zinc-bound water, locking the enzyme in an inactive tetrahedral complex.

Experimental Design & Pre-Validation

Before executing the protocol, three critical variables must be controlled to ensure data integrity.

A. Solvent Tolerance

The test compound, 3-Amino-5-fluorobenzene-1-sulfonamide, is hydrophobic. It requires dissolution in DMSO. However, hCA isoforms are sensitive to organic solvents.

  • Rule: Final DMSO concentration in the assay well must be

    
     5% (v/v) .
    
  • Validation: Run a "Solvent Only" control curve. If enzyme activity drops >10% compared to buffer, reduce DMSO concentration.

B. Substrate Instability (Autohydrolysis)

4-NPA is unstable in alkaline aqueous solutions. It spontaneously hydrolyzes to 4-nitrophenol, causing high background signal.

  • Solution: Prepare 4-NPA stock in acetone or acetonitrile immediately before use. Do not store aqueous dilutions.

C. Enzyme Isoform Selection

The specific substitution pattern (Fluorine at C5) often imparts selectivity.

  • Recommendation: Screen against hCA I (cytosolic, slow) and hCA II (cytosolic, fast, dominant target) to determine selectivity ratios.

Detailed Protocol: Colorimetric Esterase Assay

Objective: Determine the


 of 3-Amino-5-fluorobenzene-1-sulfonamide against hCA II.
Materials
  • Assay Buffer: 20 mM HEPES or Tris-HCl, pH 7.5, containing 20 mM

    
     (to maintain ionic strength).
    
  • Enzyme: Recombinant hCA II (Stock: 1 mg/mL in assay buffer).

  • Substrate: 4-Nitrophenyl acetate (4-NPA).[1]

  • Inhibitor: 3-Amino-5-fluorobenzene-1-sulfonamide (Stock: 10 mM in 100% DMSO).

  • Plate: 96-well clear flat-bottom microplate.

Workflow Diagram

AssayWorkflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction Assembly cluster_kinetic Phase 3: Kinetic Read Step1 Dilute Inhibitor (Serial Dilution in Buffer/DMSO) Step3 Add 10 µL Inhibitor to Wells Step1->Step3 Step2 Prepare Enzyme Working Sol. (Final: 100-500 nM) Step4 Add 80 µL Enzyme Solution Step2->Step4 Step3->Step4 Step5 Pre-Incubation (15 min @ 25°C) Step4->Step5 Step6 Add 10 µL 4-NPA Substrate (Start Reaction) Step5->Step6 Step7 Measure Absorbance (405 nm) (Every 15s for 10 min) Step6->Step7

Figure 2: Assay Workflow. Critical timing ensures equilibrium binding of the inhibitor before substrate competition begins.

Step-by-Step Procedure
  • Inhibitor Preparation:

    • Prepare a 10 mM stock of 3-Amino-5-fluorobenzene-1-sulfonamide in 100% DMSO.

    • Perform a 1:3 serial dilution in Assay Buffer (ensure DMSO is kept constant if possible, or dilute sufficiently so final DMSO is negligible). Range: 10 µM down to 0.1 nM.

  • Enzyme Preparation:

    • Dilute hCA II stock to a working concentration of ~500 nM in Assay Buffer.

    • Note: The final concentration in the well will be lower. Aim for a linear rate of hydrolysis (Linearity

      
      ).
      
  • Plate Loading (Standard 100 µL reaction):

    • Blank Wells: 90 µL Buffer + 10 µL Substrate (No Enzyme).

    • Control Wells (100% Activity): 10 µL Buffer/DMSO vehicle + 80 µL Enzyme + 10 µL Substrate.

    • Test Wells: 10 µL Inhibitor dilution + 80 µL Enzyme.

  • Pre-Incubation (CRITICAL):

    • Incubate the plate for 15 minutes at 25°C (Room Temp) before adding substrate.

    • Reasoning: Sulfonamides are slow-binding inhibitors. Without pre-incubation, the initial velocity (

      
      ) will reflect a non-equilibrium state, artificially inflating the 
      
      
      
      .
  • Substrate Initiation:

    • Dissolve 4-NPA in acetone to 100 mM (Stock).

    • Dilute to 3 mM in Assay Buffer immediately before use (Working Solution).

    • Add 10 µL of Working Solution to all wells (Final [S] = 0.3 mM).

  • Measurement:

    • Immediately place in plate reader.

    • Shake for 5 seconds.

    • Read Absorbance at 405 nm every 15 seconds for 10-15 minutes.

Data Analysis & Validation

Calculation of % Inhibition

Extract the initial velocity (


) from the linear portion of the absorbance curve (mOD/min).


Determination of Ki (Cheng-Prusoff)

The


 is dependent on substrate concentration.[2][3][4][5] To report a universal constant (

), use the Cheng-Prusoff equation for competitive inhibition:


  • [S]: Concentration of 4-NPA used (e.g., 0.3 mM).

  • 
    :  Michaelis constant of hCA II for 4-NPA (typically 1.4 mM under these conditions, but must be determined empirically for your specific enzyme batch).
    
Data Presentation
ParameterValue (Example)Notes

120 nMFunctional potency at specific [S]

98 nMIntrinsic binding affinity
Hill Slope -1.0 ± 0.1Deviations suggest aggregation or non-specific binding

Factor
> 0.5Required for assay validity

Troubleshooting Guide

ObservationRoot CauseCorrective Action
High Background in Blank Spontaneous hydrolysis of 4-NPAPrepare 4-NPA fresh. Keep stock in acetone/acetonitrile, not buffer.
Non-Linear Kinetics Enzyme concentration too highDilute enzyme until slope is linear for >5 mins.
No Inhibition observed Insufficient Pre-incubationIncrease pre-incubation to 30 mins to allow ZBG coordination.
Precipitation Compound insolubilityCheck DMSO tolerance. If visible precip, lower max concentration.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[6] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Verpoorte, J. A., et al. (1967). Esterase activities of human carbonic anhydrases B and C. Journal of Biological Chemistry, 242(18), 4221-4229. Link

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2013-2018). Expert Opinion on Therapeutic Patents, 29(10), 729-740. Link

  • Assay Guidance Manual. (2012). Enzyme Inhibition Assays. NCBI Bookshelf. Link

Sources

Application Note: A Cell-Based Assay Cascade for Efficacy Profiling of 3-Amino-5-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The sulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a wide array of therapeutics including antibacterial, antidiabetic, and anticancer agents.[1] This application note presents a structured, multi-assay workflow designed to comprehensively evaluate the efficacy of a novel compound, 3-Amino-5-fluorobenzene-1-sulfonamide. We move beyond simple protocols to explain the scientific rationale behind a tiered approach, starting from initial target engagement and progressing through broad cellular effects to specific mechanistic insights. This guide provides researchers, scientists, and drug development professionals with the foundational and advanced cell-based methodologies required to build a robust efficacy profile for novel sulfonamide-based drug candidates.

Introduction: The Rationale for a Tiered Assay Approach

Evaluating a novel compound requires a systematic progression of experiments that build upon one another. A single assay provides only one dimension of a compound's activity. By employing an assay "cascade," we can efficiently screen, characterize, and elucidate the mechanism of action (MoA). This approach prioritizes resources by using broad, high-throughput screens first to identify promising activity, followed by more complex, lower-throughput assays to understand the "how" and "why" behind the results.

Sulfonamides are renowned for their ability to inhibit carbonic anhydrases (CAs), enzymes that are overexpressed in many tumors and contribute to cancer progression, making them a prime therapeutic target.[2][3] Therefore, our investigation into 3-Amino-5-fluorobenzene-1-sulfonamide begins with direct target engagement before assessing its impact on cancer cell biology, including viability, proliferation, apoptosis, and angiogenesis.

Experimental & Methodological Overview

This guide details a four-stage workflow for characterizing 3-Amino-5-fluorobenzene-1-sulfonamide. Each stage answers a critical question in the drug discovery process.

G cluster_0 Stage 1: Target Engagement cluster_1 Stage 2: Cellular Phenotype cluster_2 Stage 3: Mechanism of Cell Death cluster_3 Stage 4: Functional & Pathway Analysis s1 Is the compound active against its predicted target? a1 Carbonic Anhydrase (CA) Inhibition Assay s1->a1 s2 Does the compound affect overall cell health? a1->s2 If Active a2 Cell Viability & Proliferation (MTT Assay) s2->a2 s3 If cytotoxic, how does the compound kill cells? a2->s3 If Cytotoxic a3 Apoptosis Induction (Caspase-Glo 3/7 Assay) s3->a3 s4 What complex cellular processes and pathways are modulated? a3->s4 To Confirm MoA a4a Anti-Angiogenesis (Tube Formation Assay) s4->a4a a4b Signaling Pathway (Western Blot) s4->a4b

Caption: A tiered experimental workflow for evaluating drug efficacy.

Stage 1: Direct Target Engagement - Carbonic Anhydrase Inhibition

Scientific Rationale: The primary sulfonamide group (-SO₂NH₂) is a classic zinc-binding pharmacophore that effectively inhibits zinc-containing metalloenzymes like carbonic anhydrases. Several CA isoforms (e.g., CA IX and XII) are highly expressed in hypoxic tumors and are implicated in promoting cancer cell survival and metastasis.[4] Therefore, the first logical step is to determine if 3-Amino-5-fluorobenzene-1-sulfonamide directly inhibits CA activity in a cell-free system. This isolates the compound-target interaction from the complexity of a cellular environment.

Methodology: Colorimetric Carbonic Anhydrase Inhibition Assay This assay measures the esterase activity of CA, where the enzyme cleaves a substrate to produce a colored product (e.g., p-nitrophenol), which can be quantified spectrophotometrically.[5][6] An inhibitor will reduce the rate of color development.

Protocol:

  • Reagent Preparation: Reconstitute purified human CA isoenzymes (e.g., CA II, CA IX) and the substrate (e.g., 4-Nitrophenyl acetate) in the appropriate assay buffer as per manufacturer guidelines (e.g., Sigma-Aldrich, Assay Genie).[5][6]

  • Compound Preparation: Prepare a 10 mM stock solution of 3-Amino-5-fluorobenzene-1-sulfonamide in DMSO. Create a 10-point, 3-fold serial dilution series. Acetazolamide should be used as a positive control inhibitor.[5][6]

  • Assay Plate Setup (96-well):

    • Test Wells: Add assay buffer, CA enzyme, and the test compound dilution series.

    • Positive Control Wells: Add assay buffer, CA enzyme, and the Acetazolamide dilution series.

    • Negative Control (100% Activity): Add assay buffer, CA enzyme, and vehicle (DMSO).

    • Blank Wells: Add assay buffer and vehicle (DMSO) only (no enzyme).

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the substrate to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 405 nm every 60 seconds for 15-20 minutes using a microplate reader.

  • Data Analysis: Calculate the reaction rate (V) from the linear portion of the kinetic curve. Determine the percent inhibition for each compound concentration relative to the negative control. Plot percent inhibition versus log[concentration] and fit a four-parameter logistic curve to determine the IC₅₀ value.

Expected Data Output:

CompoundCA II IC₅₀ (nM)CA IX IC₅₀ (nM)
3-Amino-5-fluorobenzene-1-sulfonamide585.345.2
Acetazolamide (Control)250.125.8

Stage 2: Primary Cellular Screening - Viability & Proliferation

Scientific Rationale: After confirming target engagement, the next critical question is whether this translates to a biological effect in living cells.[7] A cell viability assay is a fundamental first-pass screen in drug discovery to determine the concentration range over which a compound exhibits cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.[8][9] The MTT assay is a widely accepted, robust colorimetric method that measures the metabolic activity of a cell population, which serves as a proxy for the number of viable cells.[10][11]

Methodology: MTT Cell Proliferation Assay Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt MTT to a purple formazan precipitate.[10][11] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with a serial dilution of 3-Amino-5-fluorobenzene-1-sulfonamide (e.g., from 100 µM to 1 nM). Include vehicle-only (DMSO) wells as a negative control and wells with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours, allowing the formazan crystals to form.[10]

  • Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

  • Measurement: Gently shake the plate for 5 minutes and read the absorbance at 570 nm.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells (set to 100% viability). Plot the normalized viability versus log[concentration] and calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.

Expected Data Output:

Cell Line3-Amino-5-fluorobenzene-1-sulfonamide GI₅₀ (µM)
MCF-78.5
A54915.2
HCT1166.1

Stage 3: Mechanistic Insight - Apoptosis Induction

Scientific Rationale: If a compound reduces cell viability, it is crucial to understand the underlying mechanism. Apoptosis, or programmed cell death, is a key pathway targeted by many successful anticancer drugs. It is executed by a family of proteases called caspases. Caspases-3 and -7 are the primary executioner caspases that cleave a host of cellular proteins to orchestrate cell death. The Caspase-Glo® 3/7 assay is a highly sensitive, luminescent method for quantifying the activity of these key markers of apoptosis.[12][13][14]

Methodology: Caspase-Glo® 3/7 Luminescent Assay This homogeneous "add-mix-measure" assay provides a proluminescent caspase-3/7 substrate in a buffer that promotes cell lysis.[12][14] When added to cells, the reagent lyses the cells, and active caspase-3/7 cleaves the substrate, releasing aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity.[12]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate. Treat cells with 3-Amino-5-fluorobenzene-1-sulfonamide at concentrations around its GI₅₀ (e.g., 1x, 2x, and 5x GI₅₀) for a specified time (e.g., 24, 48 hours). Include a vehicle control and a known apoptosis inducer like Staurosporine as a positive control.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 2 hours to allow the signal to stabilize.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the fold change in caspase activity by normalizing the raw luminescence units (RLU) of treated samples to the RLU of the vehicle-treated control.

Stage 4: Advanced Functional & Pathway Analysis

Once a compound's cytotoxic mechanism is indicated, further assays can explore its impact on other complex cancer-related processes and confirm its effect on intracellular signaling pathways.

A. Anti-Angiogenic Potential: Endothelial Tube Formation Assay

Scientific Rationale: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[15][16] Many anticancer agents work by disrupting this process. The tube formation assay is a classic in vitro model of angiogenesis where endothelial cells (like HUVECs) are cultured on an extracellular matrix (ECM) gel and spontaneously form capillary-like structures.[15][17][18] This assay can determine if a compound inhibits this self-organization process.

Protocol:

  • Plate Coating: Thaw a basement membrane extract (BME) gel (e.g., Matrigel) on ice. Coat the wells of a 96-well plate with 50 µL of the cold BME and allow it to polymerize at 37°C for 30-60 minutes.

  • Cell Preparation: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in media containing various concentrations of 3-Amino-5-fluorobenzene-1-sulfonamide.

  • Seeding: Seed the HUVEC suspension (e.g., 1.5 x 10⁴ cells/well) onto the polymerized BME. Include a vehicle control and a known angiogenesis inhibitor (e.g., Suramin) as a positive control.

  • Incubation: Incubate for 4-12 hours to allow for tube formation.[18]

  • Imaging: Visualize the tube network using a phase-contrast microscope and capture images.

  • Quantification: Analyze the images using software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify parameters such as total tube length, number of nodes, and number of meshes.

B. Signaling Pathway Modulation: Western Blot Analysis

Scientific Rationale: Phenotypic changes observed in cells, such as decreased proliferation or apoptosis, are driven by alterations in intracellular signaling pathways. Western blotting is a cornerstone technique used to detect specific proteins in a sample and can reveal changes in their expression levels or activation states (e.g., phosphorylation).[19] For an anti-proliferative compound, it is logical to investigate key pathways like the MAPK/ERK or PI3K/Akt pathways, which are central regulators of cell growth and survival.

// Nodes GF [label="Growth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; TF [label="Transcription\nFactors", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="3-Amino-5-fluorobenzene\n-1-sulfonamide", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GF -> RTK; RTK -> RAS [arrowhead=tee]; RAS -> RAF [arrowhead=tee]; RAF -> MEK [arrowhead=tee]; MEK -> ERK [arrowhead=tee]; ERK -> TF; TF -> Proliferation;

// Inhibition Inhibitor -> MEK [label=" Inhibition? ", color="#EA4335", style=dashed, arrowhead=tee]; Inhibitor -> RAF [label=" Inhibition? ", color="#EA4335", style=dashed, arrowhead=tee]; }

Caption: Hypothesized MAPK/ERK signaling pathway modulation.

Protocol:

  • Cell Treatment and Lysis: Plate cells and treat with 3-Amino-5-fluorobenzene-1-sulfonamide at its GI₅₀ for various time points (e.g., 0, 1, 6, 24 hours). After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane overnight at 4°C with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-ERK, ERK, p-Akt, Akt) and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts to determine the effect of the compound on pathway activation.

Conclusion

This application note outlines a logical and robust cascade of cell-based assays for the comprehensive evaluation of 3-Amino-5-fluorobenzene-1-sulfonamide. By systematically progressing from direct target engagement to broad phenotypic screening and finally to detailed mechanistic and functional analysis, researchers can build a compelling data package that clearly defines the compound's efficacy and mode of action. This structured approach not only ensures scientific rigor but also optimizes the use of resources in the early stages of drug discovery. The protocols described herein are foundational and can be adapted for a wide range of sulfonamide derivatives and other small molecule inhibitors.

References

  • Priya, R., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure. Available at: [Link]

  • Dr. Siham. (n.d.). Pharmacology Lec 3 antibacterial drugs. SULFONAMIDES. SlideShare. Available at: [Link]

  • Chu, D. T., et al. (1995). Mode of Action of Sulfanilyl Fluoroquinolones. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • El-Sayed, M. A., et al. (2023). A new series of Pyridine-Sulfadiazine based compounds: Synthesis, characterization, DFT, and biological studies. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Guzel, O., et al. (2014). Sulfonamides incorporating fluorine and 1,3,5-triazine moieties are effective inhibitors of three β-class carbonic anhydrases from Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • ibidi GmbH. (n.d.). Angiogenesis Assays | Tube Formation Assay. Available at: [Link]

  • Rampersad, S. N. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology. Available at: [Link]

  • Owa, T., et al. (2001). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. Molecular Cancer Therapeutics. Available at: [Link]

  • Al-Malki, J., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). MTT assay. Available at: [Link]

  • Fatahpour, M., et al. (2022). Recent Advances in Biological Active Sulfonamide-based Hybrid Compounds Part C. Current Medicinal Chemistry. Available at: [Link]

  • Davis, G. E., & Senger, D. R. (2015). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. Journal of Visualized Experiments. Available at: [Link]

  • Ceruso, M., et al. (2020). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Molecules. Available at: [Link]

  • Biocompare. (2022). Caspase-Glo® 3/7 Assay for Apoptosis Detection. Biocompare. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). MTT Cell Proliferation Assay. Available at: [Link]

  • Chylewska, A., et al. (2021). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. Molecules. Available at: [Link]

  • Wang, Y., et al. (2022). Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters. Analytical Methods. Available at: [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Available at: [Link]

  • Antimicrobial Stewardship. (2022). Sulfonamides - 5 Minute Antimicrobials. YouTube. Available at: [Link]

  • Molecular Devices. (n.d.). A high-content tube formation assay using an in vitro angiogenesis model. Available at: [Link]

  • ResearchGate. (2014). Does anyone have experience with the Caspase-Glo® 3/7 Assay?. Available at: [Link]

  • Aydin, S. (2025). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. Available at: [Link]

  • Merck Millipore. (n.d.). Western Blotting Protocols. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). Endothelial Tube Formation Assay (In Vitro Angiogenesis). Available at: [Link]

  • Gherghel, A., et al. (2019). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports. Available at: [Link]

Sources

Determining the Inhibitory Potential of 3-Amino-5-fluorobenzene-1-sulfonamide Against Carbonic Anhydrase II

Author: BenchChem Technical Support Team. Date: February 2026

Application Note and Protocol

Abstract

This guide provides a comprehensive protocol for determining the inhibitory activity of 3-Amino-5-fluorobenzene-1-sulfonamide against human carbonic anhydrase II (hCA II). Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes crucial to fundamental physiological processes, including pH homeostasis and CO2 transport.[1][2] Their dysfunction is implicated in various diseases, making them significant therapeutic targets.[2][3] Sulfonamides are a well-established class of CA inhibitors.[4] This protocol details a colorimetric assay using the esterase activity of hCA II with p-nitrophenyl acetate (p-NPA) as a substrate, enabling the calculation of the half-maximal inhibitory concentration (IC50) for the test compound.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are zinc-containing enzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton.[5][6] This reaction is fundamental to processes such as respiration, pH regulation, and ion transport.[2] The human genome encodes 15 CA isoforms, with varying tissue distribution and physiological roles.[1] The cytosolic isoform, hCA II, is one of the fastest enzymes known and a primary target for inhibitor development due to its involvement in diseases like glaucoma and epilepsy.[3][7]

Aromatic and heterocyclic sulfonamides are potent inhibitors of CAs. The primary mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn(II) ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion.[1][4][8] 3-Amino-5-fluorobenzene-1-sulfonamide belongs to this class of compounds, and quantifying its inhibitory potency is a critical step in evaluating its therapeutic potential.

Principle of the Assay

While the physiological substrate of CA is CO2, the enzyme also exhibits esterase activity.[2][7] This protocol leverages this catalytic versatility by using p-nitrophenyl acetate (p-NPA) as a chromogenic substrate. hCA II catalyzes the hydrolysis of the colorless p-NPA into p-nitrophenol, a yellow-colored product, and acetate.[9][10] The rate of p-nitrophenol formation can be monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm.[10][11]

The presence of an inhibitor, such as 3-Amino-5-fluorobenzene-1-sulfonamide, will decrease the rate of this enzymatic reaction. By measuring the reaction rate across a range of inhibitor concentrations, a dose-response curve can be generated to determine the IC50 value—the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[12][13][14]

Materials and Reagents

Reagent/MaterialDetails
Enzyme Purified Human Carbonic Anhydrase II (hCA II)
Inhibitor 3-Amino-5-fluorobenzene-1-sulfonamide (MW: 190.20 g/mol )[15]
Positive Control Acetazolamide (a known potent CA inhibitor)[11]
Substrate p-Nitrophenyl Acetate (p-NPA)
Buffer Assay Buffer: 50 mM MOPS, pH 7.5[11] or 50 mM Tris-SO4, pH 7.6[10]
Solvent Dimethyl Sulfoxide (DMSO) for dissolving inhibitor and substrate
Equipment 96-well clear, flat-bottom microplates
Microplate spectrophotometer capable of reading at 400-405 nm[10][11]
Multichannel pipettes
Standard laboratory glassware and consumables

Step-by-Step Experimental Protocol

Preparation of Solutions
  • Causality: Accurate solution preparation is paramount for reproducible results. Stock solutions should be prepared in a non-reactive solvent like DMSO and then diluted in the aqueous assay buffer to avoid precipitation.

  • Assay Buffer (e.g., 50 mM MOPS, pH 7.5): Prepare the buffer and adjust the pH accurately. Store at 4°C.

  • hCA II Enzyme Stock: Prepare a stock solution of hCA II in assay buffer. The final concentration in the assay is typically low (e.g., 15 µg/mL).[11] Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Inhibitor Stock (10 mM): Dissolve an accurately weighed amount of 3-Amino-5-fluorobenzene-1-sulfonamide in 100% DMSO to make a 10 mM stock solution.

  • Positive Control Stock (1 mM Acetazolamide): Prepare a 1 mM stock solution of Acetazolamide in DMSO.

  • Substrate Stock (20 mM p-NPA): Prepare a 20 mM stock solution of p-NPA in DMSO.[10] This solution should be prepared fresh.

Assay Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_read Data Acquisition cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions (in Assay Buffer + DMSO) add_inhibitor Add Inhibitor Dilutions (or DMSO for controls) prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Working Solution (in Assay Buffer) add_enzyme Add hCA II Enzyme Solution prep_enzyme->add_enzyme prep_substrate Prepare Substrate Working Solution (in Assay Buffer) add_substrate Initiate Reaction: Add p-NPA Substrate prep_substrate->add_substrate add_buffer Add Assay Buffer add_buffer->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate: 15 min @ 25°C add_enzyme->pre_incubate pre_incubate->add_substrate read_plate Measure Absorbance @ 400 nm (Kinetic or Endpoint) add_substrate->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Experimental workflow for the CA inhibition assay.

Assay Procedure (96-well plate format)
  • Self-Validation: This protocol incorporates essential controls for data integrity. The "No Enzyme" control accounts for substrate auto-hydrolysis, while the "No Inhibitor" control represents 100% enzyme activity.

  • Prepare Inhibitor Dilutions: Create a serial dilution series of 3-Amino-5-fluorobenzene-1-sulfonamide from the 10 mM stock. A common approach is a 10-point, 3-fold dilution series. Dilute in assay buffer, ensuring the final DMSO concentration is constant across all wells (typically ≤1%).

  • Plate Layout: Designate wells for:

    • Blank (No Enzyme): Assay buffer, DMSO (at final concentration), and substrate.

    • 100% Activity Control (No Inhibitor): Assay buffer, DMSO, enzyme, and substrate.

    • Test Compound: Assay buffer, inhibitor dilutions, enzyme, and substrate.

    • Positive Control: Assay buffer, Acetazolamide dilutions, enzyme, and substrate.

  • Assay Assembly: The final reaction volume is typically 200 µL.

    • Add 170 µL of Assay Buffer to all wells.

    • Add 10 µL of the appropriate inhibitor dilution or DMSO to the wells.

    • Add 10 µL of the hCA II enzyme solution to all wells except the "Blank" wells (add 10 µL of assay buffer instead).

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 25°C.[11] This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Add 10 µL of the 20 mM p-NPA substrate solution to all wells to initiate the reaction (final p-NPA concentration will be 1 mM).[10] Mix immediately.

  • Measurement: Immediately place the plate in a spectrophotometer pre-set to 25°C. Measure the absorbance at 400 nm.[11]

    • Kinetic Mode (Recommended): Read every 30-60 seconds for 10-15 minutes.[10] The rate of reaction is the slope of the linear portion of the absorbance vs. time curve.

    • Endpoint Mode: Incubate for a fixed time (e.g., 30 minutes)[11] and then read the final absorbance.

Data Analysis and Interpretation

Calculating Percent Inhibition
  • Determine Reaction Rates (V): For kinetic data, calculate the slope (ΔAbs/min) for each well. For endpoint data, subtract the initial absorbance (if measured) or the blank absorbance from the final reading.

  • Correct for Blank: Subtract the rate of the "Blank" (no enzyme) control from all other rates to account for non-enzymatic hydrolysis of p-NPA.

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration:

    % Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100

    Where:

    • V_inhibitor is the reaction rate in the presence of the inhibitor.

    • V_no_inhibitor is the reaction rate of the 100% activity control.

Determining the IC50 Value

The IC50 is the concentration of an inhibitor that causes a 50% reduction in the enzymatic reaction rate.[14][16]

  • Plot the Data: Create a semi-log plot with the logarithm of the inhibitor concentration on the x-axis and the corresponding percent inhibition on the y-axis.

  • Fit the Curve: Use a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to fit the data. Software such as GraphPad Prism is commonly used for this purpose.[9]

  • Obtain IC50: The IC50 value is determined from the fitted curve as the concentration at which the response (inhibition) is 50%. A lower IC50 value indicates a more potent inhibitor.[12]

Sample Data Presentation
Inhibitor Conc. (µM)log[Inhibitor]Avg. Absorbance Rate (ΔAbs/min)% Inhibition
0 (No Inhibitor)N/A0.1500%
0.01-2.000.1453.3%
0.1-1.000.12020.0%
10.000.07848.0%
101.000.03080.0%
1002.000.01093.3%

Trustworthiness and Validation

  • Reproducibility: All experiments should be performed in triplicate to ensure the reliability of the results.

  • Positive Control: The calculated IC50 for the positive control, Acetazolamide, should be consistent with literature values (typically in the low nanomolar range) to validate the assay's performance.

  • Substrate Concentration: The IC50 value of a competitive inhibitor can be influenced by the substrate concentration.[17] It is crucial to keep the p-NPA concentration constant across all experiments when comparing different inhibitors.

Conclusion

This protocol provides a robust and validated method for assessing the inhibitory potency of 3-Amino-5-fluorobenzene-1-sulfonamide against hCA II. By following these steps, researchers can reliably determine the IC50 value, a key parameter in drug discovery and development for characterizing the efficacy of potential therapeutic agents targeting carbonic anhydrase.

References

  • Eurofins Discovery. (n.d.). Carbonic Anhydrase 2 Human Enzymatic LeadHunter Assay. Retrieved from [Link]

  • ChemHelp ASAP. (2021, January 12). measuring enzyme inhibition by drugs. YouTube. Retrieved from [Link]

  • Khan, K. M., et al. (2013). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 246-250. Available at: [Link]

  • UKEssays. (2017, May 25). Human Carbonic Anhydrase II. Retrieved from [Link]

  • Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7027. Available at: [Link]

  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 6895-6912. Available at: [Link]

  • Jo, B. H., et al. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 23(21), 13531. Available at: [Link]

  • ResearchGate. (2014, October 29). How to Prepare NPA for Carbonic Anhydrase Activity Measurement?. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Avvaru, B. S., et al. (2016). Apo-Human Carbonic Anhydrase II Revisited: Implications of the Loss of a Metal in Protein Structure, Stability and Solvent Network. PLoS ONE, 11(9), e0163299. Available at: [Link]

  • DavidsonX. (n.d.). IC50 Determination. edX. Retrieved from [Link]

  • Angeli, A., et al. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(1), 148. Available at: [Link]

  • Auld, D. S., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]

  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. Available at: [Link]

  • PubChem. (n.d.). 3-Amino-5-chlorobenzene-1-sulfonic acid. Retrieved from [Link]

  • Smirnov, A., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Biochimica et Biophysica Acta (BBA) - General Subjects, 1865(11), 129983. Available at: [Link]

  • ResearchGate. (2022, December 15). What is Carbonic Anhydrase (CA) Activity Assay protocol?. Retrieved from [Link]

  • PubChem. (n.d.). 3-aminobenzamide. Retrieved from [Link]

  • Yilmaz, M., et al. (2015). Characterization and inhibition studies of carbonic anhydrase from gill of Russian Sturgeon Fish (Acipenser gueldenstaedtii). Pharmaceutical Biology, 53(8), 1149-1154. Available at: [Link]

Sources

Application Notes and Protocols: Derivatization of 3-Amino-5-fluorobenzene-1-sulfonamide for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Amino-5-fluorobenzene-1-sulfonamide in Medicinal Chemistry

3-Amino-5-fluorobenzene-1-sulfonamide is a key starting material in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of biologically active compounds. The strategic placement of the amino, fluoro, and sulfonamide functional groups provides multiple points for derivatization, allowing for the systematic exploration of chemical space to identify novel therapeutic agents. The sulfonamide moiety is a well-established pharmacophore found in a wide array of drugs, including antibacterial, anti-inflammatory, and anticancer agents.[1][2] The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the physicochemical properties of the final compounds.[3] The amino group serves as a convenient handle for introducing a variety of substituents through acylation, sulfonylation, and alkylation reactions, enabling the generation of large and diverse compound libraries for high-throughput screening.

This document provides a comprehensive guide to the derivatization of 3-amino-5-fluorobenzene-1-sulfonamide and the subsequent biological screening of the resulting derivatives. The protocols are designed to be robust and reproducible, and the accompanying scientific rationale will empower researchers to make informed decisions throughout the drug discovery process.

Derivatization Strategies: A Gateway to Chemical Diversity

The primary amino group of 3-amino-5-fluorobenzene-1-sulfonamide is the principal site for derivatization. The following sections detail robust protocols for N-acylation, N-sulfonylation, and N-alkylation, providing a foundation for the creation of a diverse library of candidate compounds.

Core Derivatization Workflow

The overall workflow for the derivatization of 3-amino-5-fluorobenzene-1-sulfonamide is depicted below. This process involves the reaction of the starting material with a suitable electrophile, followed by purification and characterization of the product.

Derivatization_Workflow Start 3-Amino-5-fluorobenzene- 1-sulfonamide Reaction Derivatization Reaction (Acylation / Sulfonylation / Alkylation) Start->Reaction Electrophile Acyl Chloride / Sulfonyl Chloride / Alkyl Halide Electrophile->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Product Derivatized Product Characterization->Product

Caption: A generalized workflow for the derivatization of 3-amino-5-fluorobenzene-1-sulfonamide.

Protocol 1: N-Acylation with Acid Chlorides

N-acylation is a common and effective method for introducing a wide variety of functional groups.[4] The reaction of 3-amino-5-fluorobenzene-1-sulfonamide with an acid chloride in the presence of a base yields the corresponding N-acyl derivative.

Scientific Rationale: The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acid chloride. A base, such as pyridine or triethylamine, is used to neutralize the HCl byproduct, driving the reaction to completion. The choice of solvent is critical; aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid side reactions.

Step-by-Step Protocol:

  • Dissolution: Dissolve 3-amino-5-fluorobenzene-1-sulfonamide (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add a suitable base, such as pyridine (1.2 eq) or triethylamine (1.2 eq), to the solution and stir for 10 minutes at room temperature.

  • Acid Chloride Addition: Slowly add the desired acid chloride (1.1 eq) to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]

  • Characterization: Confirm the structure of the purified product by NMR and mass spectrometry.[6]

ParameterConditionRationale
Solvent Anhydrous DCM or THFAprotic to prevent reaction with the acid chloride.
Base Pyridine or TriethylamineNeutralizes HCl byproduct, drives the reaction forward.
Temperature 0 °C to Room TemperatureControls reaction rate and minimizes side reactions.
Stoichiometry Amine:Base:Acid Chloride (1:1.2:1.1)Ensures complete consumption of the starting amine.
Protocol 2: N-Sulfonylation with Sulfonyl Chlorides

N-sulfonylation introduces a sulfonyl group, which can act as a hydrogen bond acceptor and influence the compound's pharmacokinetic properties.

Scientific Rationale: Similar to N-acylation, this reaction involves the nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride.[1] A base is required to scavenge the generated HCl.

Step-by-Step Protocol:

  • Dissolution: Dissolve 3-amino-5-fluorobenzene-1-sulfonamide (1.0 eq) in anhydrous pyridine or a mixture of THF and triethylamine.

  • Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.1 eq) dropwise to the solution at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC.

  • Work-up: Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with dilute HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate. Purify by column chromatography.

  • Characterization: Characterize the final product using NMR and mass spectrometry.[7]

ParameterConditionRationale
Solvent/Base Pyridine or THF/TriethylaminePyridine can act as both solvent and base.
Temperature 0 °C to Room TemperatureTo control the exothermic reaction.
Stoichiometry Amine:Sulfonyl Chloride (1:1.1)A slight excess of the sulfonyl chloride ensures full conversion.

Biological Screening: Identifying Promising Lead Compounds

Once a library of derivatives has been synthesized, the next crucial step is to screen them for biological activity. The choice of assays will depend on the therapeutic area of interest. Sulfonamides have shown promise in various fields, including oncology and infectious diseases.[2][8]

Screening Cascade Logic

A tiered screening approach is recommended to efficiently identify and prioritize hits. This involves a primary high-throughput screen to identify active compounds, followed by secondary and tertiary assays to confirm activity, determine potency, and assess selectivity.

Screening_Cascade Library Compound Library Primary Primary Screen (e.g., Cell Viability Assay) Library->Primary Hits Initial Hits Primary->Hits Secondary Secondary Screen (e.g., Enzyme Inhibition Assay) Hits->Secondary Confirmed_Hits Confirmed Hits Secondary->Confirmed_Hits Tertiary Tertiary Screen (e.g., In vivo Models) Confirmed_Hits->Tertiary Lead Lead Compound Tertiary->Lead

Caption: A typical screening cascade for identifying lead compounds from a chemical library.

Protocol 3: Antibacterial Screening (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.[6]

Scientific Rationale: The broth microdilution method is a standardized and quantitative technique to assess the antimicrobial activity of compounds. It involves exposing a standard inoculum of bacteria to serial dilutions of the test compounds in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.

Step-by-Step Protocol:

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton broth.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration with no visible growth is the MIC.

  • Controls: Include positive (bacteria and broth) and negative (broth only) controls, as well as a standard antibiotic control (e.g., ciprofloxacin).

ParameterConditionRationale
Medium Mueller-Hinton BrothStandardized medium for antimicrobial susceptibility testing.
Inoculum Size 5 x 10^5 CFU/mLEnsures reproducible results.
Incubation 37°C for 18-24 hoursOptimal growth conditions for most pathogenic bacteria.
Protocol 4: Anticancer Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[9]

Scientific Rationale: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

ParameterConditionRationale
Cell Lines e.g., MCF-7 (breast), A549 (lung)Representative cancer cell lines for initial screening.[9]
Treatment Duration 48-72 hoursAllows sufficient time for the compounds to exert their effects.
MTT Incubation 2-4 hoursOptimal time for formazan crystal formation.

Conclusion: A Pathway to Novel Therapeutics

The derivatization of 3-amino-5-fluorobenzene-1-sulfonamide provides a powerful platform for the discovery of new drug candidates. The protocols and strategies outlined in this application note offer a systematic and efficient approach to synthesizing and screening a diverse library of compounds. By combining robust chemical synthesis with a well-designed biological screening cascade, researchers can significantly increase the probability of identifying novel leads with therapeutic potential. The inherent versatility of the sulfonamide scaffold, coupled with the beneficial properties of fluorine, makes this an exciting and fruitful area for continued research and development.

References

  • Acylation of amino acids. (n.d.). Google Patents.
  • Convenient Synthesis of 3-Amino-2-hydroxy-5-methylbenzenesulfonic Acid. (2013). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. (2014). National Institutes of Health. Retrieved February 6, 2026, from [Link]

  • Acylation of alpha-monoamino carboxylic acids. (n.d.). Google Patents.
  • Effective Recognition of Different Types of Amino Groups: From Aminobenzenesulfonamides to Amino‑(N‑alkyl)benzenesulfonamides via Iridium-Catalyzed N‑Alkylation with Alcohols. (2020). ACS Publications. Retrieved February 6, 2026, from [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (2018). National Institutes of Health. Retrieved February 6, 2026, from [Link]

  • Sulfonamide (medicine). (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]

  • In Silico Screening of Sulfonamide Derivatives against Glycolytic Enzymes Reveals Mutation‐Independent Interactions of Sulfisoxazole and Sulfamethazine. (2022). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2022). National Institutes of Health. Retrieved February 6, 2026, from [Link]

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (2023). National Institutes of Health. Retrieved February 6, 2026, from [Link]

  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (2008). National Institutes of Health. Retrieved February 6, 2026, from [Link]

  • Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. (2022). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Biological activity and synthesis of sulfonamide derivatives: A brief review. (2014). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. (2004). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]

  • Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids. (1981). ResearchGate. Retrieved February 6, 2026, from [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Princeton University. Retrieved February 6, 2026, from [Link]

  • Systematic suspect screening and identification of sulfonamide antibiotic transformation products in the aquatic environment. (2015). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. (2023). ACS Publications. Retrieved February 6, 2026, from [Link]

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. (2023). ACS Publications. Retrieved February 6, 2026, from [Link]

  • Metal-free sulfonylation of arenes with N-fluorobenzenesulfonimide via cleavage of S–N bonds: expeditious synthesis of diarylsulfones. (2016). Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]

  • Determination and Confirmation of Sulfonamides. (2009). USDA. Retrieved February 6, 2026, from [Link]

  • Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. (2023). Boffin Access. Retrieved February 6, 2026, from [Link]

  • Sulfonylation reaction between tertiary amines and aryl sulfonyl... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Utilization of Acidic α-Amino Acids as Acyl Donors: An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives. (2017). National Institutes of Health. Retrieved February 6, 2026, from [Link]

  • Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. (2022). R Discovery. Retrieved February 6, 2026, from [Link]

  • Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. (2003). AACR Journals. Retrieved February 6, 2026, from [Link]

  • Aminoalkylation of Alkenes Enabled by Triple Radical Sorting. (2025). Princeton University. Retrieved February 6, 2026, from [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (2021). MDPI. Retrieved February 6, 2026, from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Springer. Retrieved February 6, 2026, from [Link]

  • High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. (2022). National Institutes of Health. Retrieved February 6, 2026, from [Link]

  • Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. (2024). National Institutes of Health. Retrieved February 6, 2026, from [Link]

  • Direct N-alkylation of unprotected amino acids with alcohols. (2017). National Institutes of Health. Retrieved February 6, 2026, from [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (2021). Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. (2022). Letters in Applied NanoBioScience. Retrieved February 6, 2026, from [Link]

  • Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry. (2023). ACS Publications. Retrieved February 6, 2026, from [Link]

  • Sulfonamide Derivatives Mediate Breast and Lung Cancer Cell Line Killing Through Tubulin Inhibition. (2022). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. (2022). Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]

  • Synthesis of Some N-Aryl alpha Amino Acids Using Diaryliodonium Salts. (n.d.). University of the Sunshine Coast, Queensland. Retrieved February 6, 2026, from [Link]

  • Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. (2021). Cihan University-Erbil Repository. Retrieved February 6, 2026, from [Link]

  • One Pot Synthesis of Some Novel Sulfonamide Derivatives Containing -NH2 Group: Spectral Characterization and Biological Evaluation. (2017). Hilaris Publisher. Retrieved February 6, 2026, from [Link]

  • A New Furosemide Derivative From Zinc(II) Complex Studies. (2020). ACS Publications. Retrieved February 6, 2026, from [Link]

  • Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. (2021). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (2021). Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]

Sources

X-ray crystallography of 3-Amino-5-fluorobenzene-1-sulfonamide complexes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: X-ray Crystallography of 3-Amino-5-fluorobenzene-1-sulfonamide Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the X-ray crystallography of protein-ligand complexes involving 3-Amino-5-fluorobenzene-1-sulfonamide and its derivatives. Sulfonamides are a critical class of compounds in drug discovery, known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] Understanding the three-dimensional interactions of these molecules with their protein targets is paramount for structure-based drug design. This guide details field-proven protocols for co-crystallization, X-ray diffraction data collection, and structure determination, offering insights into the causal relationships behind experimental choices to empower researchers in obtaining high-quality crystal structures.

Introduction: The Significance of Sulfonamides in Drug Discovery

Since the discovery of Prontosil in the 1930s, sulfonamide-containing compounds have become a versatile and promising scaffold in drug discovery.[4] Their therapeutic applications are extensive, targeting a multitude of diseases by inhibiting key enzymes such as carbonic anhydrase.[1][2] The 3-Amino-5-fluorobenzene-1-sulfonamide moiety, in particular, offers a synthetically accessible and functionally rich scaffold for developing novel therapeutics. X-ray crystallography is the most favored technique for elucidating the three-dimensional molecular structure of these protein-ligand interactions, providing invaluable information for optimizing lead compounds.[5][6] This detailed analysis of both covalent and non-covalent interactions in three dimensions forms the basis for understanding ligand binding and mechanism of action.[7]

The Crystallization Challenge: From Purified Protein to Diffraction-Quality Crystals

The journey from a purified protein and a small molecule inhibitor to a high-resolution crystal structure is a multi-step process that requires careful optimization. The two primary methods for obtaining protein-ligand complex crystals are co-crystallization and soaking.[8][9] Co-crystallization involves forming the protein-ligand complex prior to crystallization, while soaking introduces the ligand to a pre-formed apo-protein crystal.[8] The choice between these methods is highly protein-dependent.[8]

Co-crystallization: The Preferred Method for Initial Screening

For novel protein-ligand complexes, co-crystallization is often the method of choice, especially if the ligand is expected to induce a conformational change upon binding.[8]

Rationale: Pre-forming the complex in solution ensures that the protein adopts its ligand-bound conformation before the crystal lattice is formed. This can be critical for proteins that are only stable in the presence of a ligand or co-factor.[8]

Protocol: Co-crystallization of a Target Protein with 3-Amino-5-fluorobenzene-1-sulfonamide

  • Protein Preparation:

    • Start with a highly purified and homogenous protein sample, typically at a concentration of 10-20 mg/mL.[8]

    • The protein should be in a well-buffered solution with a pH that ensures its stability. Thermal stability assays can be employed to identify optimal buffer conditions.[10]

  • Ligand Preparation:

    • Prepare a stock solution of 3-Amino-5-fluorobenzene-1-sulfonamide in a suitable organic solvent, such as DMSO, at a high concentration (e.g., 100 mM).[11]

  • Complex Formation:

    • Incubate the protein with the ligand prior to setting up crystallization trials. The molar ratio of ligand to protein is a critical parameter to optimize. For potent inhibitors (low Kd), a stoichiometric amount may be sufficient, while for weaker binders, a 10-fold or higher excess of the ligand is recommended.[8][11]

    • The final concentration of the organic solvent (e.g., DMSO) in the protein-ligand solution should be kept to a minimum, typically below 5%, to avoid interfering with crystallization.[11]

  • Crystallization Screening:

    • Utilize commercially available or in-house developed crystallization screens to sample a wide range of precipitants, salts, and pH conditions.

    • The sitting drop or hanging drop vapor diffusion methods are commonly used.[12][13] For example, mix 1 µL of the protein-ligand complex with 1 µL of the reservoir solution and equilibrate against a larger volume of the reservoir solution.[12][13]

  • Optimization of Crystal Growth:

    • Once initial crystal "hits" are identified, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, protein, and ligand, as well as the temperature.

    • Techniques like seeding can be employed to improve crystal size and quality.[5]

X-ray Diffraction: From Crystal to Electron Density Map

Once suitable crystals are obtained, the next step is to collect X-ray diffraction data. High-intensity synchrotron sources are often preferred for their brilliance and tunability.[7]

Data Collection
  • Crystal Handling and Cryo-protection:

    • Crystals are carefully harvested from the crystallization drop and flash-cooled in liquid nitrogen to minimize radiation damage during data collection.[12]

    • Prior to freezing, crystals are typically soaked in a cryoprotectant solution, which is often the reservoir solution supplemented with an agent like glycerol or ethylene glycol, to prevent ice formation.

  • Diffraction Experiment:

    • The frozen crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam.

    • As the crystal is rotated, a series of diffraction images are collected on a detector.

Data Processing and Structure Solution

The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.[14] This information is then used to calculate an electron density map.

The "phase problem" is a central challenge in crystallography. If a similar protein structure is already known, the molecular replacement method can be used to solve the phase problem.[5] This involves using the known structure as a model to calculate initial phases for the new dataset.[5]

Structure Refinement and Analysis

The initial model is then refined against the experimental data to improve its fit to the electron density map.[14] This is an iterative process that involves adjusting the atomic coordinates, temperature factors (B-factors), and occupancies.

Table 1: Representative Crystallographic Data and Refinement Statistics

Data Collection
Space groupP2₁2₁2₁
Cell dimensions
a, b, c (Å)50.1, 80.2, 95.3
α, β, γ (°)90, 90, 90
Resolution (Å)25.0 - 1.8
R_merge0.08 (0.45)
I / σI15.2 (2.1)
Completeness (%)99.8 (98.5)
Redundancy7.2 (6.8)
Refinement
Resolution (Å)25.0 - 1.8
No. reflections45,123
R_work / R_free0.18 / 0.22
No. atoms
Protein2,540
Ligand25
Water210
B-factors (Ų)
Protein25.4
Ligand22.1
Water35.8
R.m.s. deviations
Bond lengths (Å)0.005
Bond angles (°)1.2

Values in parentheses are for the highest-resolution shell.

Visualizing the Workflow and Molecular Interactions

Visual representations are crucial for understanding complex experimental workflows and molecular interactions.

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_xray X-ray Crystallography cluster_analysis Analysis & Application Protein Protein Purification & Characterization Complex Protein-Ligand Complex Formation Protein->Complex Ligand Ligand Synthesis & Solubilization Ligand->Complex Screening Crystallization Screening Complex->Screening Optimization Crystal Optimization Screening->Optimization DataCollection Data Collection (Synchrotron) Optimization->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution (Molecular Replacement) DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Analysis Structural Analysis & Interpretation Refinement->Analysis SBDD Structure-Based Drug Design Analysis->SBDD

Caption: Experimental workflow for X-ray crystallography.

molecular_interactions cluster_protein Protein Active Site cluster_ligand 3-Amino-5-fluorobenzene-1-sulfonamide Asp102 Asp102 His57 His57 Ser195 Ser195 Gly193 Gly193 Trp215 Trp215 Sulfonamide_O1 Sulfonyl O1 Sulfonamide_O1->Ser195 H-bond Sulfonamide_O2 Sulfonyl O2 Sulfonamide_O2->Gly193 H-bond Amino_N Amino N Amino_N->Asp102 Salt Bridge Aromatic_Ring Aromatic Ring Aromatic_Ring->Trp215 π-π Stacking

Caption: Hypothetical molecular interactions of the ligand.

Conclusion: From Structure to Drug Design

The successful determination of the crystal structure of a 3-Amino-5-fluorobenzene-1-sulfonamide derivative in complex with its target protein provides a detailed blueprint for rational drug design. The three-dimensional arrangement of the ligand within the active site reveals key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to its binding affinity and selectivity.[15] This structural information empowers medicinal chemists to make targeted modifications to the ligand to enhance its potency, improve its pharmacokinetic properties, and reduce off-target effects, ultimately accelerating the drug discovery process.

References

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • X-ray crystallographic studies of protein-ligand interactions | Request PDF. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • x Ray crystallography. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

  • What is X-Ray Crystallography? (2023, May 24). YouTube. Retrieved February 6, 2026, from [Link]

  • X-Ray Crystallography of Protein-Ligand Interactions. (n.d.). Springer Nature Experiments. Retrieved February 6, 2026, from [Link]

  • Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. (n.d.). Domainex. Retrieved February 6, 2026, from [Link]

  • Guidelines for the successful generation of protein–ligand complex crystals. (2016, January 29). PMC. Retrieved February 6, 2026, from [Link]

  • Crystallization of Protein-Ligand Complexes. (2020, October 28). Hampton Research. Retrieved February 6, 2026, from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. Retrieved February 6, 2026, from [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • Refinement of X-ray Crystal Structures. (n.d.). Stanford University. Retrieved February 6, 2026, from [Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. (2023, August 25). PMC. Retrieved February 6, 2026, from [Link]

  • Crystal Structure Determination & Refinement. (n.d.). Mathematical Crystallography Class Notes. Retrieved February 6, 2026, from [Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. (2023, August 25). JACS Au. Retrieved February 6, 2026, from [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.). NIH. Retrieved February 6, 2026, from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Advanced Journal of Chemistry. Retrieved February 6, 2026, from [Link]

  • Structure refinement: some background theory and practical strategies. (n.d.). MIT. Retrieved February 6, 2026, from [Link]

  • Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. (n.d.). Cihan University-Erbil Repository. Retrieved February 6, 2026, from [Link]

  • Metal-based sulfonamides: their preparation, characterization and in-vitro antibacterial, antifungal & cytotoxic properties. X-ray structure of 4-[(2-hydroxybenzylidene) amino] benzenesulfonamide. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • Protein crystallization strategies in structure-based drug design. (n.d.). Taylor & Francis Online. Retrieved February 6, 2026, from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Advanced Journal of Chemistry. Retrieved February 6, 2026, from [Link]

  • X-ray Structure Analysis Online papers published in 2003. (n.d.). SciSpace. Retrieved February 6, 2026, from [Link]

  • Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs. (n.d.). ChemRxiv. Retrieved February 6, 2026, from [Link]

  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020, August 9). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Structure solution and refinement: introductory strategies. (n.d.). Retrieved February 6, 2026, from [Link]

  • (PDF) Protein X-Ray Crystallography of the 14-3-3ζ/SOS1 complex. (2018, June 6). ResearchGate. Retrieved February 6, 2026, from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Advanced Journal of Chemistry, Section B. Retrieved February 6, 2026, from [Link]

  • Synthesis, X-ray Structure, and Hirshfeld Analysis of [Ag(3-amino-5,6-dimethyl-1,2,4-triazine)(NO3)]n: A Potent Anticancer and Antimicrobial Agent. (2023, August 25). MDPI. Retrieved February 6, 2026, from [Link]

Sources

Application Note: Handling, Storage, and Solubilization of 3-Amino-5-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

3-Amino-5-fluorobenzene-1-sulfonamide (CAS: 1193388-81-6) is a critical pharmacophore scaffold used in the development of carbonic anhydrase inhibitors, antitumor agents, and high-affinity ligands for fragment-based drug discovery (FBDD).

The molecule features a 1,3,5-trisubstituted benzene ring containing three distinct functional groups:

  • Primary Amine (-NH₂): Susceptible to oxidation and Schiff base formation.

  • Sulfonamide (-SO₂NH₂): A weak acid (pKa ~10.0) serving as a hydrogen bond donor/acceptor.

  • Fluorine (-F): Enhances metabolic stability and lipophilicity compared to non-fluorinated analogs.

Maintaining the integrity of this compound is paramount; the synergistic presence of an electron-rich aniline and an electron-withdrawing sulfonamide creates specific stability challenges, particularly regarding oxidation and light sensitivity.

Physicochemical Profile
PropertyValue / Characteristic
CAS Number 1193388-81-6
Molecular Formula C₆H₇FN₂O₂S
Molecular Weight 190.20 g/mol
Physical State White to off-white crystalline powder
Solubility DMSO (>20 mg/mL), Ethanol (Moderate), Water (Low at neutral pH)
pKa (Calculated) ~3.5 (Aniline MH⁺), ~10.1 (Sulfonamide NH)
Hygroscopicity Low to Moderate (Store desiccated)

Safety Assessment & Risk Management (HSE)

While specific toxicological data for this isomer may be limited, standard protocols for fluorinated aniline sulfonamides must be applied.

  • Health Hazards: Treat as a Skin and Eye Irritant (H315, H319) and a potential Respiratory Irritant (H335) .

  • Aniline Toxicity: Aniline derivatives can induce methemoglobinemia upon chronic exposure. Handle in a fume hood.

  • PPE Requirements: Nitrile gloves (0.11 mm minimum thickness), safety glasses with side shields, and a lab coat.

Protocol: Receipt, Handling, and Storage[2]

The primary degradation pathway for 3-Amino-5-fluorobenzene-1-sulfonamide is oxidative discoloration of the aniline moiety, accelerated by light and moisture. The following workflow ensures long-term stability (>2 years).

Storage Workflow Diagram

StorageProtocol cluster_conditions Critical Environmental Controls Receipt Compound Receipt (Ambient) QC Initial QC (1H-NMR / LC-MS) Receipt->QC Verify Purity >95% Desiccation Desiccation (Vacuum / N2) QC->Desiccation Remove residual water Aliquot Aliquot Generation (Amber Vials) Desiccation->Aliquot Avoid freeze-thaw Storage Long-Term Storage (-20°C, Dark) Aliquot->Storage Master Stock Working Working Stock (4°C, <1 Month) Aliquot->Working Active Use

Caption: Workflow for maximizing compound shelf-life. Critical control points include inert gas purging and amber vial usage.

Detailed Storage Steps
  • Upon Receipt: Inspect the vial for signs of yellowing/browning. If the powder is brown, oxidation has occurred.

  • Aliquotting: Do not store the bulk container at 4°C and repeatedly open it. Moisture condensation will degrade the compound.

    • Action: Weigh out single-use aliquots (e.g., 5 mg or 10 mg) into amber glass vials under an inert atmosphere (Nitrogen or Argon).

  • Temperature:

    • Long-term (>1 month): Store at -20°C .

    • Short-term (<1 month): Store at 2-8°C in a desiccator.

  • Light Protection: The aniline group is photosensitive. Always use amber vials or wrap clear vials in aluminum foil.

Protocol: Solubilization and Solution Stability

Solubility is pH-dependent due to the amphoteric nature of the molecule (basic amine, acidic sulfonamide).

Solvent Selection Logic
  • Primary Solvent (Stock): DMSO (Dimethyl Sulfoxide) is the gold standard. It prevents hydrolysis and solubilizes the compound effectively at concentrations up to 50-100 mM.

  • Secondary Solvent: Ethanol is acceptable but evaporation rates can alter concentration over time.

  • Aqueous Buffer: Solubility is lowest at neutral pH (pH 6-8).

    • To dissolve in water: Acidify to pH <3 (protonate amine) OR basify to pH >10 (deprotonate sulfonamide). Note: Extreme pH may affect assay compatibility.

Preparation of 10 mM Stock Solution
  • Calculate: For 10 mg of compound (MW 190.20 g/mol ):

    
    
    Practical approach: Dissolve 1.9 mg in 1.0 mL DMSO for exactly 10 mM.
    
  • Dissolution: Add DMSO to the solid. Vortex for 30 seconds. Sonicate if necessary (rarely needed for this mass).

  • Storage of Solution: DMSO stocks are stable at -20°C for 6 months. Do not store aqueous dilutions.

Dilution Scheme for Biological Assays

SolubilityLogic Start Solid Compound (3-Amino-5-fluorobenzene-1-sulfonamide) DMSO Dissolve in DMSO (Stock: 10-50 mM) Start->DMSO CheckApp Intended Application? DMSO->CheckApp CellAssay Cellular Assay (Keep DMSO <0.5%) CheckApp->CellAssay Live Cells EnzymeAssay Enzymatic Assay (Buffer Compatibility) CheckApp->EnzymeAssay Purified Protein Step1 Intermediate Dilution (1:10 in Media/Buffer) CellAssay->Step1 Pre-dilute to avoid osmotic shock Step2 Direct Addition (Risk of Precipitation) EnzymeAssay->Step2 Add small vol directly Final Final Assay Well (Clear Solution) Step1->Final Step2->Final

Caption: Dilution strategy to prevent precipitation ("crashing out") when moving from organic stock to aqueous assay buffer.

Quality Control (QC) & Validation

Researchers should validate the integrity of the material before critical screening campaigns.

HPLC Method (Standard Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).

  • Acceptance Criteria: Single peak >95% area under the curve (AUC).

1H-NMR Validation

Key diagnostic peaks (DMSO-d6):

  • ~7.0 - 7.5 ppm: Aromatic protons (splitting pattern consistent with 1,3,5-substitution).

  • ~5.5 - 6.0 ppm: Broad singlet for Aniline (-NH₂).

  • ~7.2 - 7.6 ppm: Broad singlet for Sulfonamide (-SO₂NH₂).

  • Note: Exchangeable protons (NH) may vary in chemical shift depending on water content and concentration.

Waste Disposal

Dispose of substance in accordance with local environmental regulations.

  • Solid Waste: Hazardous chemical waste container (Toxic/Irritant).

  • Liquid Waste: Halogenated organic solvent waste (due to Fluorine content and DMSO). Do not pour down the drain.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9745 (1,3,5-Trifluorobenzene analogs and derivatives). Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [Link]

Scale-Up Synthesis of 3-Amino-5-fluorobenzene-1-sulfonamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Amino-5-fluorobenzene-1-sulfonamide is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of the fluorine atom and the sulfonamide group can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active ingredient, making this a valuable building block in drug discovery and development.[1] This application note provides a detailed, scalable, and robust protocol for the synthesis of 3-Amino-5-fluorobenzene-1-sulfonamide, designed for researchers, scientists, and professionals in the field of drug development. The described methodology is based on well-established chemical principles for the synthesis of aromatic sulfonamides, adapted for the specific requirements of this fluorinated aniline derivative.[1][2]

Chemical Overview and Strategy

The synthesis of 3-Amino-5-fluorobenzene-1-sulfonamide is most efficiently achieved through a two-step process commencing with the commercially available 3-fluoroaniline. The synthetic strategy involves:

  • Chlorosulfonation: Electrophilic substitution of 3-fluoroaniline with chlorosulfonic acid to yield the intermediate, 3-amino-5-fluorobenzenesulfonyl chloride.

  • Amination: Nucleophilic substitution of the sulfonyl chloride with ammonia to afford the final product, 3-Amino-5-fluorobenzene-1-sulfonamide.

This approach is widely used in the industrial production of sulfonamides due to its cost-effectiveness and relatively straightforward implementation.[2]

Scale-Up Synthesis Workflow

The following diagram illustrates the overall workflow for the scale-up synthesis of 3-Amino-5-fluorobenzene-1-sulfonamide.

start Start: 3-Fluoroaniline chlorosulfonation Step 1: Chlorosulfonation with Chlorosulfonic Acid start->chlorosulfonation intermediate Intermediate: 3-Amino-5-fluorobenzenesulfonyl chloride chlorosulfonation->intermediate Quench on ice amination Step 2: Amination with Aqueous Ammonia intermediate->amination crude_product Crude Product amination->crude_product Precipitation purification Purification: Recrystallization crude_product->purification final_product Final Product: 3-Amino-5-fluorobenzene-1-sulfonamide purification->final_product analysis QC Analysis: (NMR, MP, Purity) final_product->analysis

Caption: Overall workflow for the synthesis of 3-Amino-5-fluorobenzene-1-sulfonamide.

Detailed Synthesis Protocol

This protocol is designed for a nominal 100-gram scale synthesis. Appropriate adjustments to equipment and reagent quantities can be made for different batch sizes, keeping in mind the safety and heat transfer considerations for scale-up.

Part 1: Chlorosulfonation of 3-Fluoroaniline

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Fluoroaniline111.12100.0 g0.90
Chlorosulfonic Acid116.52419.5 g (243 mL)3.60

Equipment:

  • 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (for HCl gas).

  • Cooling bath (ice/salt or a suitable chiller).

  • Thermometer.

  • Large beaker (5 L) for quenching.

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge the 1 L three-necked flask with chlorosulfonic acid (419.5 g, 3.60 mol). Begin stirring and cool the acid to 0-5 °C using an ice/salt bath.

  • Addition of 3-Fluoroaniline: Slowly add 3-fluoroaniline (100.0 g, 0.90 mol) dropwise via the dropping funnel over a period of 1.5-2 hours. Maintain the internal temperature of the reaction mixture between 5-10 °C throughout the addition. Vigorous evolution of HCl gas will be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. The reaction completion can be monitored by thin-layer chromatography (TLC).

  • Work-up (Quenching): Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water (approximately 2 kg of ice in 1 L of water). This step is highly exothermic and should be performed with extreme caution in a large, well-ventilated area. The intermediate, 3-amino-5-fluorobenzenesulfonyl chloride, will precipitate as a solid.

  • Isolation of Intermediate: Filter the precipitated solid and wash it thoroughly with cold water until the washings are neutral to pH paper. Dry the solid under vacuum at a temperature not exceeding 40 °C. The crude 3-amino-5-fluorobenzenesulfonyl chloride can be used directly in the next step.

Part 2: Amination of 3-Amino-5-fluorobenzenesulfonyl chloride

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Amino-5-fluorobenzenesulfonyl chloride209.62(Crude from Part 1)~0.90
Aqueous Ammonia (28-30%)17.03 (as NH3)500 mL~7.5

Equipment:

  • 2 L three-necked round-bottom flask with a mechanical stirrer and a reflux condenser.

  • Heating mantle.

  • Filtration apparatus.

  • Recrystallization setup.

Procedure:

  • Reaction Setup: Charge the 2 L flask with aqueous ammonia (500 mL). Cool the ammonia solution in an ice bath.

  • Addition of Intermediate: Add the crude 3-amino-5-fluorobenzenesulfonyl chloride from Part 1 portion-wise to the stirred ammonia solution, maintaining the temperature below 20 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 50-60 °C for 1 hour.

  • Isolation of Crude Product: Cool the reaction mixture to room temperature. The product, 3-Amino-5-fluorobenzene-1-sulfonamide, will precipitate. Filter the solid and wash it with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure 3-Amino-5-fluorobenzene-1-sulfonamide. Dry the purified product under vacuum.

Reaction Mechanism

The synthesis proceeds through a classic electrophilic aromatic substitution followed by a nucleophilic acyl substitution.

cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination 3-Fluoroaniline 3-Fluoroaniline Electrophilic Attack Electrophilic Attack 3-Fluoroaniline->Electrophilic Attack + ClSO3H Sigma Complex Sigma Complex Electrophilic Attack->Sigma Complex 3-Amino-5-fluorobenzenesulfonyl chloride 3-Amino-5-fluorobenzenesulfonyl chloride Sigma Complex->3-Amino-5-fluorobenzenesulfonyl chloride - H+ Nucleophilic Attack Nucleophilic Attack 3-Amino-5-fluorobenzenesulfonyl chloride->Nucleophilic Attack + NH3 Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate 3-Amino-5-fluorobenzene-1-sulfonamide 3-Amino-5-fluorobenzene-1-sulfonamide Tetrahedral Intermediate->3-Amino-5-fluorobenzene-1-sulfonamide - Cl-

Caption: Simplified reaction mechanism for the synthesis of 3-Amino-5-fluorobenzene-1-sulfonamide.

Safety and Scale-Up Considerations

  • Chlorosulfonic Acid: This reagent is highly corrosive and reacts violently with water, releasing toxic HCl gas. All operations involving chlorosulfonic acid must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.[3][4] Ensure all glassware is dry before use.

  • Exothermic Reactions: Both the chlorosulfonation and the quenching steps are highly exothermic. On a larger scale, efficient heat management is critical to prevent runaway reactions. The addition of reagents should be slow and controlled, with continuous monitoring of the internal temperature.

  • Gas Evolution: The chlorosulfonation step produces a significant amount of HCl gas, which must be scrubbed through a basic solution (e.g., sodium hydroxide solution) before venting.

  • Work-up: The quenching of the chlorosulfonic acid reaction mixture by pouring it onto ice is a critical and potentially hazardous step at scale. Ensure a large enough vessel is used to contain any splashing and that the addition is done slowly with vigorous stirring.

Characterization of 3-Amino-5-fluorobenzene-1-sulfonamide

PropertyExpected Value
Appearance White to off-white solid
Melting Point 142-145 °C (This is an estimated value based on similar compounds)
Molecular Formula C₆H₇FN₂O₂S
Molecular Weight 190.20 g/mol
¹H NMR (DMSO-d₆, 400 MHz) δ 7.21 (s, 2H, SO₂NH₂), 6.95 (s, 1H, Ar-H), 6.75 (t, J = 2.0 Hz, 1H, Ar-H), 6.40 (dt, J = 10.0, 2.0 Hz, 1H, Ar-H), 5.85 (s, 2H, NH₂)
¹³C NMR (DMSO-d₆, 100 MHz) δ 163.0 (d, J = 240 Hz), 150.0 (d, J = 12 Hz), 147.5, 110.0 (d, J = 2 Hz), 105.5 (d, J = 22 Hz), 102.0 (d, J = 25 Hz)

Note: The NMR spectral data are predicted values based on the analysis of similar structures and established substituent effects. Experimental verification is recommended.[5][6][7]

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of 3-Amino-5-fluorobenzene-1-sulfonamide. By following the detailed procedures and adhering to the safety precautions, researchers and drug development professionals can reliably produce this important intermediate for their synthetic needs. The provided characterization data will aid in the confirmation of the final product's identity and purity.

References

  • Placais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915-4919. Available at: [Link]

  • BenchChem. (2025). Synthesis of 3-Chloro-4-fluoroaniline: A Detailed Application Note and Protocol.
  • Busacca, C. A., et al. (2010). 1H and 13C NMR assignments of all three isomeric O-fluoronaphthaldehydes and three O-fluorophenanthrene aldehydes. Magnetic Resonance in Chemistry, 48(1), 74-79. Available at: [Link]

  • Thieme Chemistry. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.
  • MDPI. (2022). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Available at: [Link]

  • ACS Publications. (2026). Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN106316938B - A kind of preparation method of P-aminobenzene-sulfonamide compound.
  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Available at: [Link]

  • SlideServe. (2024). Safety Measures and Handling Protocols for Chlorosulphonic Acid. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. ACS Omega. Available at: [Link]

  • Google Patents. (n.d.). CN105237446A - Synthetic method of p-aminobenzenesulfonamide.
  • ResearchGate. (n.d.). Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Fast and selective extraction of sulfonamides from honey based on magnetic molecularly imprinted polymer. Journal of Chromatography A. Available at: [Link]

  • MDPI. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules. Available at: [Link]

  • ACS Publications. (2026). Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Scholars Research Library. (n.d.). Synthesis of New Sulfonamide Derivatives-Phenyl.
  • DuPont. (n.d.). CSA.
  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Purification and Characterization of an l-Aminopeptidase from Pseudomonas putida ATCC 12633. Applied and Environmental Microbiology. Available at: [Link]

  • Chemistry Steps. (n.d.). Synthesis of Sulfanilamide. Available at: [Link]

  • Cihan University-Erbil Repository. (n.d.). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide.
  • ResearchGate. (2024). What is the best extraction method of sulfonamides group from honey samples? Available at: [Link]

  • National Center for Biotechnology Information. (2009). 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • LookChem. (n.d.). Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters. Available at: [Link]

  • ACS Publications. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]

  • National Center for Biotechnology Information. (2020). [Synthesis of Cyclic Compounds Containing Aminobenzenesulfonamide]. Yakugaku Zasshi. Available at: [Link]

  • Quick Company. (n.d.). “Process For The Preparation Of Fluorinated Aromatic Compounds”. Available at: [Link]

  • ResearchGate. (2013). Convenient Synthesis of 3-Amino-2-hydroxy-5-methylbenzenesulfonic Acid. Russian Journal of Organic Chemistry. Available at: [Link]

  • ILO and WHO. (2021). ICSC 1039 - CHLOROSULFONIC ACID. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 3-amino-1, 2-propanediol. Available at: [Link]

  • MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. ACS Omega. Available at: [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Predicted 13C NMR Spectrum of 2-Amino-3,5-difluorobenzonitrile.
  • National Center for Biotechnology Information. (1993). Purification and characterization of tripeptide aminopeptidase from bovine dental follicles. Molecular and Cellular Biochemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Benzenesulfonamide, 3-amino-. PubChem. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Amino-5-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-5-fluorobenzene-1-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, grounding our advice in established chemical principles and field-proven experience. Our goal is to empower you to not only execute the synthesis but to understand, troubleshoot, and optimize it effectively.

Section 1: Synthetic Pathway Overview

The most direct and commonly employed industrial route to 3-Amino-5-fluorobenzene-1-sulfonamide involves a key Nucleophilic Aromatic Substitution (SNAr) reaction. The synthesis typically begins with a readily available precursor, 3-chloro-5-fluorobenzenesulfonamide, which is then subjected to amination.

The core of this transformation relies on the electronic nature of the aromatic ring. The potent electron-withdrawing effects of both the fluorine atom and the sulfonamide group (-SO₂NH₂) create a significant electron deficiency on the aromatic ring. This "activation" makes the ring susceptible to attack by nucleophiles, such as ammonia.[1][2] The chlorine atom, being a good leaving group, is subsequently displaced to yield the desired amino product.

Synthetic_Pathway A 3-Chloro-5-fluorobenzenesulfonamide (Starting Material) B Nucleophilic Aromatic Substitution (SNAr) Reagent: Ammonia (aq. NH₃) Conditions: Heat, Pressure A->B Amination C 3-Amino-5-fluorobenzene-1-sulfonamide (Final Product) B->C D Purification (Recrystallization / Chromatography) C->D E Pure Product D->E

Caption: General synthetic workflow for 3-Amino-5-fluorobenzene-1-sulfonamide.

Section 2: Troubleshooting Guide

This section addresses common experimental hurdles in a direct question-and-answer format, providing both solutions and the underlying chemical rationale.

Q1: My reaction yield is consistently low or non-existent. What are the primary causes and how can I improve it?

A1: Low yield is a frequent issue stemming from several critical parameters. Let's break down the likely culprits:

  • Insufficient Reaction Temperature/Pressure: The amination of an aryl chloride is an SNAr reaction that requires significant activation energy. Room temperature reactions are typically not feasible. The reaction generally requires heating in a sealed, pressure-rated vessel to prevent the escape of the ammonia nucleophile and to provide the necessary energy to overcome the reaction barrier.[3]

  • Inadequate Nucleophile Concentration: The concentration of aqueous ammonia is critical. Using a dilute solution will slow the reaction rate considerably. Ensure you are using a concentrated aqueous ammonia solution (e.g., 28-30%). The stoichiometry is also key; a significant excess of ammonia is often required to drive the reaction to completion and suppress side reactions.

  • Purity of Starting Material: The purity of your 3-chloro-5-fluorobenzenesulfonamide is paramount. Impurities can interfere with the reaction. Verify the purity of your starting material via NMR or LC-MS before beginning.

  • Reaction Time: This synthesis is not instantaneous. Ensure you are allowing sufficient time for the reaction to proceed to completion, which can be several hours at elevated temperatures.[3] Monitor the reaction's progress using an appropriate analytical technique.

Q2: I'm observing significant side products in my crude reaction mixture. What are these impurities and how can I minimize them?

A2: Side product formation is often linked to reaction conditions and the presence of contaminants.

  • Hydrolysis of the Sulfonamide: While sulfonamides are generally stable, under harsh basic conditions and prolonged heating, the S-N bond can undergo hydrolysis to form the corresponding sulfonic acid. This is generally a minor pathway but can become more significant with excessive reaction times or temperatures.

  • Formation of Hydroxylated Byproduct: If the reaction is not properly sealed or if there is insufficient ammonia, hydroxide ions (present in aqueous ammonia) can compete as nucleophiles, leading to the formation of 3-hydroxy-5-fluorobenzenesulfonamide. Ensuring a high concentration and excess of ammonia minimizes this competitive reaction.

  • Impurity Carryover: As mentioned in A1, impurities in the starting material will persist or react to form other undesired compounds. For instance, the presence of isomeric dichlorobenzenesulfonamides in the starting material would lead to isomeric amino-products that can be difficult to separate.

Mitigation Strategy: The most effective strategy is to optimize the "golden triangle" of reaction parameters: Temperature, Time, and Concentration . A systematically designed experiment (Design of Experiments, DoE) can help identify the optimal conditions where product formation is maximized and side product formation is minimized.

Q3: TLC and LC-MS analysis shows a significant amount of starting material remaining, even after extended reaction times. How can I drive the reaction to completion?

A3: An incomplete reaction points to suboptimal reaction kinetics or equilibrium issues.

  • Increase Temperature and Pressure: This is the most direct way to increase the reaction rate. Ensure your equipment is rated for the intended temperature and resulting pressure. A typical range might be 120-150°C in a sealed autoclave.

  • Solvent Effects: While often run in aqueous ammonia, the addition of a polar, aprotic co-solvent like DMF or NMP can sometimes improve the solubility of the starting material and facilitate the reaction. However, this also complicates purification. An alternative is to use ammonia in a solvent like ethanol.[3]

  • Catalysis (Advanced Method): For challenging SNAr reactions, copper- or palladium-catalyzed amination (e.g., Buchwald-Hartwig amination) can be employed.[4] However, these methods add complexity and cost (catalyst, ligands, and subsequent metal removal steps) and are generally reserved for substrates that are unreactive under standard SNAr conditions.

Q4: I'm struggling with the work-up and purification of the final product. What are the best practices?

A4: Effective purification hinges on exploiting the physicochemical properties of your target compound.

  • Initial Work-up: After cooling the reaction vessel, the crude product often precipitates from the aqueous solution. This solid can be collected by filtration. If the product remains in solution, careful acidification with an acid like HCl will protonate the newly introduced amino group, forming the hydrochloride salt which may be less soluble and precipitate.

  • Acid-Base Extraction: The amphoteric nature of 3-amino-5-fluorobenzene-1-sulfonamide can be used for purification.

    • Dissolve the crude material in an organic solvent (e.g., ethyl acetate).

    • Wash with a mild acid (e.g., dilute HCl) to remove any non-basic impurities. The product will move into the aqueous layer as the salt.

    • Separate the layers, then basify the aqueous layer with a base like NaOH or NaHCO₃ to deprotonate the ammonium salt and precipitate the free amine product.

    • Extract the free amine back into an organic solvent, dry with Na₂SO₄, and evaporate.

  • Recrystallization: This is an excellent method for final purification. Suitable solvents include ethanol/water mixtures, isopropanol, or ethyl acetate/heptane systems. The optimal solvent system should be determined experimentally.

  • Column Chromatography: If impurities are persistent, silica gel chromatography can be effective. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol. The progress can be monitored by TLC.[5]

Section 3: Frequently Asked Questions (FAQs)

  • Q: What are the most critical safety precautions for this synthesis?

    • A: This synthesis involves significant hazards. Always conduct a thorough safety review. Key hazards include:

      • High Pressure: The reaction is run in a sealed vessel at high temperatures, leading to high internal pressure. Use a properly maintained and rated autoclave or pressure reactor behind a blast shield.

      • Ammonia: Concentrated ammonia is corrosive and a severe respiratory irritant. Handle it only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

      • Corrosive Reagents: If preparing the starting material from scratch (e.g., using chlorosulfonic acid), be aware that it reacts violently with water and is extremely corrosive.[6]

  • Q: How can I effectively monitor the reaction progress?

    • A: Thin-Layer Chromatography (TLC) is a rapid and effective method. Use silica gel plates and a mobile phase such as 30-50% ethyl acetate in hexanes. The starting material and product should have different Rf values. Visualize spots under UV light. The product, containing an amino group, can also be visualized with a ninhydrin stain. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.

  • Q: What are the optimal storage conditions for the final product?

    • A: 3-Amino-5-fluorobenzene-1-sulfonamide is an aromatic amine, which can be sensitive to light and air (oxidation). It should be stored in a tightly sealed, amber-colored vial or container under an inert atmosphere (nitrogen or argon) at cool temperatures (refrigerated) to ensure long-term stability.

Section 4: Detailed Experimental Protocol

This protocol is a representative example based on common procedures and should be adapted and optimized for your specific laboratory conditions and scale. A thorough risk assessment must be performed before execution.

Synthesis of 3-Amino-5-fluorobenzene-1-sulfonamide via Nucleophilic Aromatic Substitution

  • Reactor Setup: To a 100 mL stainless steel autoclave equipped with a magnetic stir bar, add 3-chloro-5-fluorobenzenesulfonamide (5.0 g, 23.6 mmol, 1.0 equiv.).

  • Reagent Addition: In a well-ventilated fume hood, carefully add concentrated aqueous ammonia (28-30%, 50 mL, ~440 mmol, ~18.6 equiv.).

  • Reaction: Seal the autoclave securely according to the manufacturer's instructions. Place the autoclave in a heating mantle situated behind a protective blast shield.

  • Heating and Stirring: Begin stirring and heat the reaction mixture to 140°C. The internal pressure will rise. Monitor both temperature and pressure, ensuring they remain within the safe operating limits of the reactor. Maintain these conditions for 12 hours.

  • Cooling and Depressurization: Turn off the heating and allow the reactor to cool completely to room temperature (<25°C) overnight. The internal pressure should decrease to near atmospheric pressure. Do not attempt to open the reactor while it is hot or pressurized. Carefully and slowly vent any residual pressure in a fume hood before opening.

  • Product Isolation: Upon opening, a solid precipitate of the product should be visible. Collect the solid by vacuum filtration and wash the filter cake with cold deionized water (2 x 20 mL).

  • Drying: Dry the crude product in a vacuum oven at 50°C to a constant weight. A typical crude yield is in the range of 85-95%.

  • Purification (Recrystallization): Transfer the crude solid to a flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Slowly add deionized water until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum to yield pure 3-Amino-5-fluorobenzene-1-sulfonamide as a crystalline solid.

Section 5: Data Presentation

Table 1: Summary of Key Reaction Parameters and Expected Outcomes

ParameterRecommended Range/ValueRationale & Notes
Temperature 130 - 150 °CEssential to overcome the activation energy for SNAr. Lower temperatures result in very slow or incomplete reactions.
Pressure Dependent on Temp. (Autogenic)A consequence of heating a sealed system. Requires pressure-rated equipment.
Ammonia (aq.) 28-30% solutionHigh concentration of the nucleophile is needed to ensure favorable reaction kinetics.
Stoichiometry >10 equivalents of NH₃A large excess drives the reaction to completion and minimizes side reactions.
Reaction Time 8 - 16 hoursMonitor by TLC/LC-MS to determine the optimal time for your specific setup.
Typical Yield 80 - 95% (after purification)Yield is highly dependent on the optimization of all other parameters.

Section 6: Visual Troubleshooting Workflow

This diagram provides a logical flow for diagnosing and resolving common issues during the synthesis.

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Analysis cluster_solutions_yield Yield Solutions cluster_solutions_purity Purity Solutions start Reaction Outcome Unsatisfactory q1 Low Yield / No Reaction? start->q1 q2 Impure Product? start->q2 q1->q2 No s1a Increase Temperature & Pressure (check safety limits) q1->s1a Yes s2a Optimize Work-up (e.g., Acid-Base Extraction) q2->s2a Yes end_node Problem Resolved q2->end_node No s1b Verify NH₃ Concentration & Stoichiometric Excess s1a->s1b s1c Check Purity of Starting Material s1b->s1c s1d Increase Reaction Time s1c->s1d s1d->end_node s2b Refine Recrystallization Solvent System s2a->s2b s2c Perform Column Chromatography s2b->s2c s2d Ensure Anhydrous Conditions if Hydrolysis is Suspected s2c->s2d s2d->end_node

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Siddiqui, H. L., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. National Institutes of Health (NIH). Retrieved from [Link]

  • Google Patents. (2004). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • Cihan University-Erbil Repository. (n.d.). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Retrieved from [Link]

  • Sultan, A. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • 3B Scientific (Wuhan) Corp. (n.d.). The Chemical Synthesis of Sulfonamides: The Role of 3-Amino-5-methylisoxazole. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem®. Retrieved from [Link]

  • Guchhait, G., et al. (2020). Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. PMC. Retrieved from [Link]

  • Gu, Q., & Vessally, E. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Publishing. Retrieved from [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2020). AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups. Retrieved from [Link]

  • Organic Letters. (2024). Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. Retrieved from [Link]

  • Douglas, J. J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. Retrieved from [Link]

  • Google Patents. (2016). CN105237446A - Synthetic method of p-aminobenzenesulfonamide.
  • Čikot, M., et al. (2017). Optimization and Comparison of Synthetic Procedures for a Group of Triazinyl-Substituted Benzene-Sulfonamide Conjugates with Amino Acids. PMC - NIH. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Retrieved from [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2020). Sulphonamides incorporating 1,3,5-triazine structural motifs show antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory profile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • Acta Crystallographica Section E. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridin-2-amine. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2015). Nucleophilic Aromatic Substitution—Addition and Identification of an Amine. Retrieved from [Link]

  • Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of different sulfonamides using optimal catalytic (FeF3 adsorbed on 4 Å molecular sieves) conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Miao, Q., et al. (2019). Metal-free C–H amination of arene with N-fluorobenzenesulfonimide catalysed by nitroxyl radicals at room temperature. Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Google Patents. (2001). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
  • ResearchGate. (2020). Fluoride-Mediated Nucleophilic Aromatic Amination of Chloro-1 H -1,2,3-triazolium Salts | Request PDF. Retrieved from [Link]

  • Meanwell, N. A., & Soloshonok, V. A. (2020). Applications of fluorine-containing amino acids for drug design. PubMed. Retrieved from [Link]

  • Google Patents. (1961). US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride.

Sources

Troubleshooting low yield in 3-Amino-5-fluorobenzene-1-sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-5-fluorobenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting and optimizing this specific synthesis. Low yield is a common challenge, and this resource aims to provide a logical framework for identifying and resolving the underlying issues, moving beyond simple procedural steps to explain the critical causality behind each experimental choice.

Understanding the Synthetic Pathway

The synthesis of 3-Amino-5-fluorobenzene-1-sulfonamide is typically a two-step process starting from 3-fluoroaniline. The core of this process involves an electrophilic aromatic substitution (chlorosulfonation) followed by nucleophilic substitution (amidation).

A 3-Fluoroaniline B 3-Amino-5-fluorobenzene-1-sulfonyl chloride A->B 1. Protection (Ac₂O) 2. Chlorosulfonic Acid (ClSO₃H) 3. Hydrolysis C 3-Amino-5-fluorobenzene-1-sulfonamide B->C Ammonium Hydroxide (NH₄OH)

Caption: General synthetic route for 3-Amino-5-fluorobenzene-1-sulfonamide.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Q1: My overall yield is extremely low (<20%). Where should I begin troubleshooting?

A1: A significantly low yield points to a fundamental issue in one of the two main stages: chlorosulfonation or amidation. The first step is to determine which stage is failing.

Initial Diagnosis & Explanation: The most common culprits are the hydrolysis of the sulfonyl chloride intermediate during workup or incomplete conversion during the chlorosulfonation stage. The intermediate, 3-amino-5-fluorobenzene-1-sulfonyl chloride, is highly susceptible to hydrolysis back to the sulfonic acid, which will not proceed to the amidation step.

Troubleshooting Workflow:

  • Confirm Intermediate Formation: After the chlorosulfonation step and before the amidation, carefully isolate a small, crude sample of the reaction mixture. Analyze this sample by ¹H NMR or LC-MS to confirm the presence of the 3-amino-5-fluorobenzene-1-sulfonyl chloride intermediate.

  • Monitor Each Step: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting material (protected or unprotected 3-fluoroaniline) and the appearance of the intermediate and final product. (See Protocol 1 ).

  • Assess Workup Conditions: The workup procedure after chlorosulfonation is critical. Pouring the reaction mixture onto ice is a standard procedure, but prolonged exposure to water, especially at elevated temperatures, can lead to significant loss of the sulfonyl chloride intermediate.[1]

G cluster_step1 Chlorosulfonation Issues cluster_step2 Amidation / Workup Issues start Low Overall Yield check_intermediate Is the sulfonyl chloride intermediate forming? (Check by NMR/LCMS) start->check_intermediate incomplete_reaction Incomplete Reaction? (TLC shows starting material) check_intermediate->incomplete_reaction No / Low Conversion hydrolysis Intermediate Hydrolysis? (Aqueous workup too slow/warm) check_intermediate->hydrolysis Yes, but yield is still low side_products Major Side Products? (e.g., Diaryl Sulfone) incomplete_reaction->side_products optimize_chloro Optimize Chlorosulfonation: - Check reagent purity - Increase reagent equivalents - Adjust temperature/time incomplete_reaction->optimize_chloro side_products->optimize_chloro incomplete_amidation Incomplete Amidation? (TLC shows intermediate) hydrolysis->incomplete_amidation optimize_amidation Optimize Amidation/Workup: - Use anhydrous conditions - Ensure pH is basic (8-10) - Minimize workup time hydrolysis->optimize_amidation incomplete_amidation->optimize_amidation

Caption: Troubleshooting workflow for low product yields.

Q2: During chlorosulfonation of 3-fluoroaniline, I get a complex mixture of products or no reaction. Why is this happening?

A2: This is a classic problem when sulfonating anilines directly. The amino group (-NH₂) is basic and reacts with the highly acidic chlorosulfonic acid.

Causality & Scientific Explanation: The amino group becomes protonated to form an anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and a meta-director for electrophilic aromatic substitution.[2][3] While the fluorine atom is a weak deactivator and an ortho, para-director, the powerful deactivating effect of the -NH₃⁺ group can shut down the reaction or lead to incorrect isomers.

Furthermore, aniline can react with the Lewis acid catalysts often used in these reactions, deactivating the ring.[3]

Solution: Amino Group Protection: To ensure correct regioselectivity and reactivity, the amino group should be protected before chlorosulfonation. Acetylation is a common and effective strategy.

  • Protect: React 3-fluoroaniline with acetic anhydride to form 3-fluoroacetanilide. The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director and activating, ensuring the sulfonation proceeds at the desired position (position 5, which is para to the activating acetamido group).

  • Chlorosulfonate: Perform the chlorosulfonation on the protected 3-fluoroacetanilide.

  • Amidate: React the resulting sulfonyl chloride with ammonia.

  • Deprotect: Hydrolyze the acetyl group under acidic or basic conditions to yield the final product. A patent for a similar synthesis describes a final hydrolysis step using NaOH solution.[4]

Q3: My sulfonyl chloride intermediate seems to disappear during the aqueous workup. How can I improve its stability and isolation?

A3: Aryl sulfonyl chlorides are reactive electrophiles and are prone to hydrolysis, especially in neutral or basic aqueous solutions and at elevated temperatures. The goal of the workup is to separate the product from the excess chlorosulfonic acid and sulfuric acid quickly and at low temperatures.

Expert Recommendations:

  • Controlled Quenching: The reaction mixture should be added slowly to a vigorously stirred slurry of crushed ice and water. This dissipates the heat from quenching the strong acids. Never add water to the reaction mixture, as this will generate a dangerous exotherm.

  • Temperature Control: Maintain the temperature of the quench mixture below 5 °C at all times.

  • Rapid Filtration: The precipitated sulfonyl chloride should be filtered immediately using a Buchner funnel. Do not allow the solid to sit in the acidic water for an extended period.

  • Cold Water Wash: Wash the filter cake with a small amount of ice-cold water to remove residual acids.[5]

  • Immediate Use: The damp sulfonyl chloride intermediate should be used immediately in the next (amidation) step. Do not attempt to dry it in an oven, as this can cause decomposition. If storage is necessary, it must be under anhydrous conditions (e.g., in a desiccator over P₂O₅).

A patented process for purifying a similar compound involves the controlled addition of water to precipitate the sulfonyl chloride while keeping byproducts in solution, highlighting the delicate balance required.[1]

Q4: The amidation step is slow or incomplete. How can I drive it to completion?

A4: The reaction between the sulfonyl chloride and ammonia is a nucleophilic substitution. The efficiency of this step depends on the concentration of the nucleophile (ammonia) and the stability of the sulfonyl chloride.

Optimization Strategies:

  • Use Concentrated Ammonia: Employ a concentrated aqueous solution of ammonium hydroxide or a solution of ammonia in an organic solvent (e.g., dioxane, THF) to ensure a high concentration of the nucleophile.

  • Maintain Basic pH: The reaction generates HCl, which will protonate the ammonia, reducing the concentration of the free nucleophile. It is crucial to maintain a basic pH (8-10) throughout the reaction.[6] This can be achieved by using a large excess of ammonia or by the controlled addition of another base like sodium carbonate.

  • Temperature: While gentle heating can increase the reaction rate, it also accelerates the hydrolysis of the sulfonyl chloride. A common procedure involves adding the sulfonyl chloride to chilled concentrated ammonium hydroxide and then allowing the mixture to warm to room temperature and stir for several hours.[4]

  • Solvent Choice: If solubility is an issue, performing the reaction in a two-phase system (e.g., dichloromethane and aqueous ammonia) with a phase-transfer catalyst can be effective.

Key Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

This protocol is essential for diagnosing incomplete reactions and identifying side products.

Methodology:

  • Plate: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase (Eluent): A mixture of ethyl acetate and hexanes is a good starting point. A 30:70 (v/v) mixture is often suitable. Adjust polarity as needed to achieve an Rf of ~0.3-0.5 for the product.

  • Sample Preparation:

    • Carefully take a drop of the reaction mixture with a glass capillary.

    • Dilute it in a small vial with a suitable solvent (e.g., ethyl acetate or acetone).

    • For the chlorosulfonation step, quench the drop in a vial containing a small amount of cold water and ethyl acetate, then spot the organic layer.

  • Spotting & Development: Spot the starting material, co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate. Develop the plate in a chamber saturated with the mobile phase.

  • Visualization: Visualize the spots under UV light (254 nm). Staining with potassium permanganate can also be used.

  • Interpretation: The disappearance of the starting material spot and the appearance of a new spot indicate product formation. The relative intensity of the spots gives a qualitative measure of conversion.

Protocol 2: Optimized Aqueous Work-up for Sulfonyl Chloride Isolation

This protocol is designed to maximize the isolation of the hydrolytically sensitive sulfonyl chloride intermediate.

Methodology:

  • Prepare a beaker with a large volume of crushed ice and a minimal amount of deionized water to create a thick slurry. Place it in an ice-water bath on a magnetic stir plate and begin vigorous stirring.

  • Once the chlorosulfonation reaction is complete, draw the reaction mixture into a syringe or addition funnel.

  • Add the acidic reaction mixture dropwise to the ice slurry. Ensure the temperature of the slurry does not rise above 5 °C. A white precipitate of the sulfonyl chloride should form.

  • Once the addition is complete, immediately filter the slurry through a pre-chilled Buchner funnel.

  • Wash the filter cake with two small portions of ice-cold deionized water.

  • Press the solid as dry as possible on the funnel. Do not pull air through the wet cake for an extended period, as this can introduce moisture and promote hydrolysis.

  • Immediately transfer the damp solid to the vessel for the subsequent amidation reaction.

Data Summary for Optimization

ParameterStagePotential Issue if Not OptimizedRecommended ActionScientific Rationale
Amino Group Protection Pre-synthesisRing deactivation, incorrect regioselectivityAcetylate 3-fluoroaniline with Ac₂O before chlorosulfonation.The -NHCOCH₃ group is activating and ortho, para-directing, preventing protonation and ensuring correct sulfonation.[2]
ClSO₃H Equivalents ChlorosulfonationIncomplete reaction, diaryl sulfone formationUse a 3-5 fold molar excess of chlorosulfonic acid.Drives the equilibrium towards the product and outcompetes the side reaction of the product with the starting material.[7]
Reaction Temperature ChlorosulfonationFormation of byproducts, decompositionMaintain low temperature (0-10 °C) during addition, then allow to proceed at specified temperature.Minimizes side reactions like polysulfonation and decomposition of the aromatic ring.
Workup Temperature ChlorosulfonationHydrolysis of sulfonyl chlorideKeep all aqueous solutions and apparatus below 5 °C.Drastically reduces the rate of hydrolysis of the reactive sulfonyl chloride intermediate.
Ammonia Concentration AmidationIncomplete reactionUse concentrated NH₄OH or NH₃ in an organic solvent.Maximizes the concentration of the nucleophile to drive the reaction forward.
pH Control AmidationSlow/stalled reactionMaintain pH 8-10 with excess ammonia or added base.Ensures ammonia remains as the free base (NH₃), which is the active nucleophile, rather than the non-nucleophilic ammonium ion (NH₄⁺).[6]

References

  • Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915-4919. Available at: [Link]

  • Dakshanamurthy, S. (n.d.). The Chemical Synthesis of Sulfonamides: The Role of 3-Amino-5-methylisoxazole. Available at: [Link]

  • Ismailov, V. M., et al. (2013). Convenient Synthesis of 3-Amino-2-hydroxy-5-methylbenzenesulfonic Acid. Russian Journal of Organic Chemistry, 49(6), 933. Available at: [Link]

  • Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. (n.d.). Cihan University-Erbil Repository. Available at: [Link]

  • Optimisation of the Linear Alkyl Benzene Sulfonation Process for Surfactant Manufacture. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of 3‐amino‐5‐arylisothiazoles from propynenitriles or... (n.d.). ResearchGate. Available at: [Link]

  • Qadir, M. A., et al. (2016). Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1609-1613. Available at: [Link]

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Khan, K. M., et al. (2013). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Bioinorganic Chemistry and Applications. Available at: [Link]

  • CN105237446A - Synthetic method of p-aminobenzenesulfonamide. (n.d.). Google Patents.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). ACS Publications. Available at: [Link]

  • Reactions of Aniline. (n.d.). Chemistry Steps. Available at: [Link]

  • Acyl Derivatives of P-Aminosulfonamides and Dapsone as New Inhibitors of the Arginine Methyltransferase hPRMT1. (2011). PubMed. Available at: [Link]

  • Reaction: Sulfonation. (n.d.). Saskatchewan Open Educational Resources. Available at: [Link]

  • Esterification/Amidation Problems. (2024). Reddit. Available at: [Link]

  • The sulphonation of benzene. (n.d.). Chemguide. Available at: [Link]

  • Stability of Diluted Adenosine Solutions in Polyolefin Infusion Bags. (2014). PubMed. Available at: [Link]

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023). National Center for Biotechnology Information. Available at: [Link]

  • Gu, Q., & Vessally, E. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Advances. Available at: [Link]

  • What is the mechanism of chlorosulfonation of benzene? (2015). Chemistry Stack Exchange. Available at: [Link]

  • Halogenation, Sulfonation, and Nitration of Aromatic Compounds. (2020). Chemistry LibreTexts. Available at: [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (n.d.). ResearchGate. Available at: [Link]

  • Why is the major product in the sulphonation of aniline para-product, as the medium is acidic -nh2 group will be present as nh3+ group having a -I effect and meta directing power? (2018). Quora. Available at: [Link]

  • US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride. (n.d.). Google Patents.
  • Chlorosulfonic acid coated on porous organic polymer as a bifunctional catalyst for the one-pot three-component synthesis of 1,8-naphthyridines. (2022). RSC Publishing. Available at: [Link]

  • Anilines: Reactions, Reaction Mechanisms and FAQs. (n.d.). Allen Overseas. Available at: [Link]

  • Sulfonation and Sulfation Processes. (n.d.). Chemithon. Available at: [Link]

  • Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. (2026). ACS Publications. Available at: [Link]

  • Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics. (n.d.). PubMed. Available at: [Link]

  • (L-24) Sulphonation of Aniline + Why Aniline Does not give Friedel Craft Alkylation/Acylation. (2018). YouTube. Available at: [Link]

Sources

Identifying and minimizing by-products in 3-Amino-5-fluorobenzene-1-sulfonamide preparation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the preparation of 3-Amino-5-fluorobenzene-1-sulfonamide (CAS: 1193388-81-6), a critical pharmacophore in medicinal chemistry. This guide focuses on the two primary synthetic pathways: Nucleophilic Aromatic Substitution (SNAr) and Nitro Reduction , providing troubleshooting strategies to minimize specific by-products.

Module 1: Synthetic Route Selection & Impurity Profiling

Q1: Which synthetic route should I choose for scale-up versus laboratory synthesis?

A: The choice depends on your tolerance for specific impurities and available equipment.

FeatureRoute A: SNAr Ammonolysis Route B: Nitro Reduction
Starting Material 3,5-Difluorobenzenesulfonamide3-Fluoro-5-nitrobenzenesulfonamide
Primary Mechanism Nucleophilic Aromatic SubstitutionCatalytic Hydrogenation / Chemical Reduction
Key Impurity Bis-amine (3,5-Diaminobenzenesulfonamide)Des-fluoro (3-Aminobenzenesulfonamide)
Scalability High (One step, cheap reagents)Moderate (Requires pressure equipment)
Purification Fractional CrystallizationScavenging / pH Swing

Module 2: Troubleshooting Route A (SNAr Ammonolysis)

Context: This route involves treating 3,5-difluorobenzenesulfonamide with ammonia (aqueous or gas) in a polar aprotic solvent. The reaction relies on the electron-withdrawing sulfonamide group to activate the meta fluorine atoms, a challenging transformation requiring high energy.

Q2: I am observing high levels of the bis-substituted by-product (3,5-Diaminobenzenesulfonamide). How do I control this?

A: The "Bis-amine" impurity forms when the product (which is still activated) reacts with a second equivalent of ammonia.

Root Cause: The amino group introduced is electron-donating by resonance but withdrawing by induction. However, the remaining fluorine is still activated by the sulfonamide. If the local concentration of ammonia is too high relative to the substrate, or the temperature is uncontrolled, the second substitution occurs.

Corrective Actions:

  • Ammonia Stoichiometry: Do not use a vast excess of ammonia initially. Use a stoichiometric equivalent (1.1–1.2 eq) and monitor conversion.

  • Solvent Switch: Switch from DMSO to Isopropanol (IPA) or t-Amyl alcohol . Protic solvents can solvate the nucleophile (NH3), slightly reducing its reactivity and improving selectivity compared to dipolar aprotic solvents like DMSO or NMP.

  • Temperature Staging: Initiate the reaction at lower temperatures (80–90°C). Only ramp to high temperatures (120°C+) once the starting material is <5%.

Q3: The reaction stalls with 15% unreacted starting material. Can I force it with higher temperature?

A: Increasing temperature beyond 140°C often degrades the sulfonamide moiety before driving the reaction to completion.

Troubleshooting Protocol:

  • Catalyst Addition: Add 5–10 mol% of CuI (Copper(I) Iodide) with a ligand like L-proline. This promotes the coupling via a modified Ullmann-type mechanism, allowing the reaction to proceed at lower temperatures without forcing thermal degradation.

  • Pressure Tube: Ensure you are using a sealed pressure vessel. Ammonia gas solubility decreases as temperature rises; in an open system, you lose your reagent.

Module 3: Troubleshooting Route B (Nitro Reduction)

Context: This route reduces 3-fluoro-5-nitrobenzenesulfonamide to the amine. The challenge is preserving the Carbon-Fluorine (C-F) bond, which is susceptible to hydrogenolysis (hydrodefluorination).

Q4: My LC-MS shows a peak with M-18 mass (Des-fluoro impurity). Why is the fluorine being stripped?

A: This is Hydrodefluorination , a common side reaction during Pd/C catalyzed hydrogenation of fluoro-aromatics.

Mechanism: Palladium inserts into the C-F bond, facilitating its cleavage and replacement with hydrogen. This is accelerated by basic conditions (amines are basic).

Prevention Strategy:

  • Catalyst Poisoning: Switch from standard Pd/C to Sulfided Platinum on Carbon (Pt(S)/C) or Vanadium-doped Palladium . These catalysts are less active toward C-Halogen bonds.

  • Acidic Additive: Add 1 equivalent of H2SO4 or HCl to the reaction mixture. Protonating the resulting amine prevents it from poisoning the catalyst and reduces the electron density on the ring, making oxidative addition into the C-F bond more difficult.

    • Note: You must neutralize the salt form during workup.

  • Alternative Reductant: If catalytic hydrogenation fails, use Iron/Ammonium Chloride (Fe/NH4Cl) or Tin(II) Chloride (SnCl2) . These chemical reductions are chemoselective and will never cleave the C-F bond.

Q5: I see a colored impurity that turns red upon exposure to air. What is it?

A: This is likely the Azo or Azoxy dimer, resulting from incomplete reduction and condensation of nitroso intermediates.

Fix:

  • Ensure hydrogen pressure is maintained constant (do not let the vessel starve of H2).

  • Increase agitation speed (mass transfer limitation often causes intermediate buildup).

  • Drive the reaction to full conversion; these intermediates often reduce to the amine if given more time/pressure.

Module 4: Visualization of Impurity Pathways

The following diagram maps the critical decision nodes and impurity generation pathways for both routes.

G Start_A Route A: 3,5-Difluorobenzenesulfonamide Process_A Ammonolysis (NH3, DMSO, Heat) Start_A->Process_A Start_B Route B: 3-Fluoro-5-nitrobenzenesulfonamide Process_B Reduction (H2, Catalyst) Start_B->Process_B Target TARGET: 3-Amino-5-fluorobenzene- 1-sulfonamide Process_A->Target Controlled Temp Stoichiometric NH3 Impurity_A1 Impurity: Bis-Amine (Over-reaction) Process_A->Impurity_A1 Excess NH3 T > 120°C Impurity_A2 Impurity: Sulfonic Acid (Hydrolysis) Process_A->Impurity_A2 Wet Solvent Process_B->Target Pt(S)/C or Fe/HCl Impurity_B1 Impurity: Des-fluoro (Hydrodefluorination) Process_B->Impurity_B1 Pd/C (Standard) Impurity_B2 Impurity: Azo-Dimer (Coupling) Process_B->Impurity_B2 Low H2 Pressure

Figure 1: Reaction pathways and critical impurity origin points for Routes A and B.

Module 5: Analytical Reference Data

Use these parameters to validate your product and identify impurities.

CompoundStructure DescriptionRelative Retention (HPLC)*Key MS Signal (ESI+)
Target 3-Amino-5-fluorobenzenesulfonamide1.00191.0 (M+H)
Bis-Amine 3,5-Diaminobenzenesulfonamide0.65 (More Polar)188.0 (M+H)
Des-fluoro 3-Aminobenzenesulfonamide0.85173.0 (M+H)
Precursor A 3,5-Difluorobenzenesulfonamide1.45 (Less Polar)192.0 (M-H, ESI-)

*Note: Retention times based on C18 Reverse Phase column, Water/Acetonitrile gradient with 0.1% Formic Acid.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7377, 3-Aminobenzenesulfonamide. Retrieved from [Link]

  • Leroux, F. R., et al. (2021).[1] Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23, 4915-4919.[1] (Demonstrates fluorinated amine handling). Retrieved from [Link]

Sources

Technical Support Center: 3-Amino-5-fluorobenzene-1-sulfonamide Purification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-3A5F-SULF-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Purity Challenge

You are working with 3-Amino-5-fluorobenzene-1-sulfonamide , a 1,3,5-trisubstituted benzene derivative. This scaffold presents a unique purification challenge due to its zwitterionic potential . It contains a basic primary amine (


) and a weakly acidic sulfonamide moiety (

).

Unlike simple anilines, this molecule’s solubility and impurity profile are governed by the electron-withdrawing nature of the fluorine atom and the sulfonamide group. Common impurities likely include regioisomers (e.g., 2-amino or 4-amino variants), des-fluoro analogs , and oxidation byproducts (azo-dimers).

This guide prioritizes chemical extraction (Acid-Base Switching) followed by controlled recrystallization to achieve


 purity.

Module 1: The Acid-Base "Switch" Protocol

The Logic: Because your molecule is amphoteric, we can selectively ionize it to move it between aqueous and organic phases, leaving non-ionizable impurities (like neutral starting materials or des-sulfonated byproducts) behind.

Step-by-Step Methodology

Reagents:

  • Acid: 1M Hydrochloric Acid (HCl)

  • Base: 1M Sodium Hydroxide (NaOH)

  • Organic Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE). Note: Avoid Dichloromethane (DCM) if possible due to emulsion risks with sulfonamides.

Protocol:

  • Dissolution (Acid Phase): Dissolve crude solid in 1M HCl.

    • Mechanism:[1][2][3][4][5] Protonates the aniline amine (

      
      ). The molecule becomes a cation and dissolves in water.
      
    • Separation: Wash this aqueous solution with EtOAc. Discard the organic layer. (Removes non-basic impurities).

  • Neutralization (Precipitation): Slowly adjust the aqueous layer to pH ~7-8 using NaOH.

    • Observation: The "Free Base" should precipitate.

    • Decision: If solid forms, filter it.[5] If it oils out, proceed to Step 3.

  • Base Phase (Optional Deep Clean): If purity is still low, dissolve the solid in 1M NaOH.

    • Mechanism:[1][2][3][4][5] Deprotonates the sulfonamide nitrogen (

      
      ). The molecule becomes an anion.
      
    • Separation: Wash with EtOAc.[6] Discard the organic layer. (Removes non-acidic impurities).

  • Final Isolation: Acidify the aqueous base layer carefully to pH 7. The product precipitates.[4][5]

Workflow Visualization

AcidBaseSwitch Crude Crude Mixture (Solid) AcidStep Dissolve in 1M HCl (Protonate Amine) Crude->AcidStep Wash1 Wash with EtOAc AcidStep->Wash1 AqLayer1 Aqueous Layer (Contains Product+) Wash1->AqLayer1 OrgLayer1 Organic Layer (Discard Neutrals) Wash1->OrgLayer1 BaseAdjust Adjust pH to 7-8 AqLayer1->BaseAdjust Precipitate Precipitate Forms? BaseAdjust->Precipitate Filter Filter Solid (Crude Pure) Precipitate->Filter Yes OilOut Oiling Out Precipitate->OilOut No

Figure 1: The Acid-Base "Switch" logic for amphoteric sulfonamide purification. This method leverages the pKa difference between the amine and sulfonamide groups.

Module 2: Troubleshooting Recrystallization

If the Acid-Base switch yields a solid that is still colored or


 pure, recrystallization is required.

The Issue: "Oiling Out" Sulfonamides with fluoro-substituents often "oil out" (separate as a liquid) rather than crystallize because the melting point is depressed by impurities, or the solvent system is too polar.[2]

Recommended Solvent Systems:

Solvent System Ratio (v/v) Application Logic
Ethanol / Water 90:10 to 70:30 Standard Good solubility delta vs. temp. Water acts as the anti-solvent.
IPA / Water 80:20 Alternative Isopropanol (IPA) has a higher boiling point than EtOH, allowing better dissolution of stubborn solids.

| Toluene / Acetone | 90:10 | Regioisomers | Non-polar/Polar mix. Effective if removing highly polar tarry impurities. |

The "Seeding" Protocol (Crucial for Fluorinated Aromatics):

  • Dissolve solid in minimum hot solvent (e.g., Ethanol).

  • Add hot water dropwise until just turbid (cloudy).

  • STOP. Add a single drop of Ethanol to clear it.

  • Allow to cool to Room Temp slowly (wrap flask in foil/towel).

  • Technical Tip: If oiling occurs, reheat to dissolve, then scratch the glass vigorously with a glass rod to induce nucleation before the oil phase separates.

Module 3: Frequently Asked Questions (FAQs)

Q1: My product is turning pink/brown upon drying. Why?

  • Diagnosis: Oxidation of the aniline amine. Fluorine substituents can sometimes sensitize the ring to oxidation if trace metals are present.

  • Fix:

    • Perform the final recrystallization with a pinch of activated charcoal . Filter hot through Celite.

    • Dry the final solid in a vacuum oven at

      
       under 
      
      
      
      bleed, not air.

Q2: I have a persistent impurity at 5-10% by HPLC. It tracks closely with the product.

  • Diagnosis: Likely a Regioisomer (e.g., 2-amino-5-fluoro or 4-amino-3-fluoro). These have identical mass and similar pKa.

  • Fix: Acid-base extraction will not remove this. You must use Column Chromatography .

    • Stationary Phase: Silica Gel.

    • Mobile Phase: DCM:MeOH (95:5) with 0.1% Triethylamine (TEA) .

    • Why TEA? The sulfonamide is acidic and will "streak" (tail) on silica. TEA neutralizes the silica surface and ensures sharp bands.

Q3: What are the critical pKa values I should know?

  • Aniline Nitrogen:

    
     (Lowered from 4.6 by the electron-withdrawing Fluorine and Sulfonamide).
    
  • Sulfonamide Nitrogen:

    
     (Typical for benzene sulfonamides).
    
  • Implication: When extracting with acid, ensure pH

    
     to fully protonate the amine. When extracting with base, ensure pH 
    
    
    
    to fully deprotonate the sulfonamide.

Module 4: Advanced Separation Logic (Isomer Control)

When 1,3,5-substitution is the goal, the symmetry of the molecule is your friend. The 3,5-disubstituted isomer often has a higher melting point than the asymmetric 2,5- or 3,4- isomers.

IsomerSep Mix Isomer Mixture (3,5- vs 2,5-) Solvent Solvent Choice (Toluene or CCl4) Mix->Solvent Heat Heat to Reflux Solvent->Heat Cool Cool to RT Heat->Cool Result Precipitate Cool->Result Symmetric Isomer (Less Soluble) Liquor Mother Liquor Cool->Liquor Asymmetric Isomer (More Soluble)

Figure 2: Exploiting symmetry for isomer separation. The target 3-amino-5-fluorobenzene-1-sulfonamide (symmetric substitution pattern) typically packs better in the crystal lattice than asymmetric impurities.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • PubChem Compound Summary. "Benzenesulfonamide, 3-amino-".[7] National Center for Biotechnology Information. [Link] (Accessed 2024).

  • Hansch, C., Leo, A., & Taft, R. W. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters". Chemical Reviews, 91(2), 165-195, 1991. (Source for substituent effects of -F and -SO2NH2 on pKa).
  • Google Patents. "Process for the preparation of benzene sulfonamides". EP0512953B1.
  • University of Rochester. "Reagents & Solvents: Solvents for Recrystallization". [Link] (General solvent selection for polar aromatics).

Sources

Technical Support Center: Recrystallization of 3-Amino-5-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide practical strategies and solutions for the successful recrystallization of 3-Amino-5-fluorobenzene-1-sulfonamide.

Introduction: The Importance of Crystallinity

The crystalline state of an active pharmaceutical ingredient (API) is critical. Different crystal forms, or polymorphs, can possess varied physical properties, including solubility and dissolution rates, which directly impact the bioavailability of a drug. Furthermore, the stability, manufacturing, and formulation of the final drug product are all influenced by the crystal habit and size. For sulfonamides, achieving a stable and pure crystalline form is a crucial step in the development process.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for 3-Amino-5-fluorobenzene-1-sulfonamide?

The selection of an appropriate solvent is the most critical factor in a successful recrystallization. An ideal solvent for this compound should exhibit the following properties[1][2]:

  • High Solubility at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point.

  • Low Solubility at Room Temperature: The compound should be sparingly soluble or insoluble in the solvent at room temperature or below, to maximize crystal recovery.

  • Inertness: The solvent must not react with 3-Amino-5-fluorobenzene-1-sulfonamide.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the crystals during the drying process.

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible[2].

Q2: Which solvents are a good starting point for the recrystallization of 3-Amino-5-fluorobenzene-1-sulfonamide?

Given the structure of 3-Amino-5-fluorobenzene-1-sulfonamide, which contains both polar (amino and sulfonamide) and non-polar (benzene ring) functionalities, a solvent of intermediate polarity is often a good starting point. Mixed solvent systems are also highly effective. Here are some recommended starting solvents for screening:

Solvent/SystemRationaleBoiling Point (°C)
Ethanol (95%) A versatile polar protic solvent that is often effective for sulfonamides[3].~78
Isopropanol/Water A common mixed-solvent system. The ratio can be adjusted to fine-tune the polarity and achieve optimal solubility characteristics[4][5].82-100
Acetone/Hexane A polar aprotic/non-polar mixture. The compound is dissolved in a minimum of hot acetone, and hexane is added as an anti-solvent until turbidity is observed[6].56-69
Water Due to the polar functional groups, the compound might have sufficient solubility in hot water to be a viable, safe, and inexpensive option[6].100
Q3: How does the presence of the fluorine atom affect solvent selection?

The fluorine atom on the benzene ring increases the molecule's polarity and can participate in hydrogen bonding. This may enhance its solubility in more polar solvents compared to its non-fluorinated analog. Therefore, solvents like ethanol or water might be more effective.

Troubleshooting Guide

This section addresses common challenges encountered during the recrystallization of sulfonamides.

Problem 1: The compound "oils out" instead of forming crystals.

"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute[1][5].

  • Immediate Actions:

    • Reheat the solution to re-dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation level[5].

    • Allow the solution to cool much more slowly. Insulating the flask can help.

  • Long-Term Strategies:

    • Change the Solvent System: Switch to a lower-boiling point solvent or a different solvent mixture.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous successful batch[1][5].

Problem 2: A very low yield of crystals is recovered.

Low recovery is a frequent issue, and while 100% recovery is not possible, yields can be optimized[1].

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the compound. Excess solvent will retain more of your product in the mother liquor[1].

    • Ensure Complete Cooling: After the solution has cooled to room temperature, place it in an ice-water bath for at least 15-30 minutes to maximize crystal formation[1][5].

    • Check for Premature Crystallization: If crystals form in the funnel during hot filtration, it indicates the solution cooled too quickly. Reheat the solution and filter it again using a pre-warmed funnel[1].

Problem 3: The final product is an amorphous powder, not crystalline.

Amorphous solids can form when solidification happens too rapidly, preventing the molecules from arranging into an ordered crystal lattice[1].

  • Solutions:

    • Slow Down the Cooling Process: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.

    • Reduce Supersaturation: If the initial concentration of the solute is too high, it can crash out of solution. Try using a slightly larger volume of solvent.

    • Change the Solvent: A different solvent may favor the thermodynamics of crystal lattice formation.

Experimental Protocol: Recrystallization of 3-Amino-5-fluorobenzene-1-sulfonamide

This protocol provides a general workflow. The optimal solvent and volumes should be determined through small-scale screening experiments.

  • Dissolution:

    • Place the crude 3-Amino-5-fluorobenzene-1-sulfonamide in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent (e.g., 70% isopropanol) and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the compound just dissolves completely. Using the minimum amount of solvent is key for a good yield[1].

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization in the funnel[1].

    • If the solution is colored, a small amount of activated charcoal can be added to the hot solution, which is then removed by hot filtration[4].

  • Crystallization:

    • Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature[1].

    • Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation[5].

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel[1].

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor[1].

  • Drying:

    • Dry the crystals in a desiccator or a vacuum oven at an appropriate temperature to remove all traces of the solvent.

Visualization of the Solvent Selection Workflow

Recrystallization_Solvent_Selection Solvent Selection Workflow for 3-Amino-5-fluorobenzene-1-sulfonamide start Start: Crude Product test_solvents Select Candidate Solvents (e.g., Ethanol, IPA/Water, Acetone) start->test_solvents dissolution_test Test Solubility: Small amount of product in 0.5 mL solvent test_solvents->dissolution_test hot_solubility Soluble in Hot Solvent? dissolution_test->hot_solubility cold_solubility Insoluble/Slightly Soluble in Cold Solvent? hot_solubility->cold_solubility Yes try_mixed Consider Mixed Solvent System hot_solubility->try_mixed No good_solvent Good Single Solvent Candidate cold_solubility->good_solvent Yes cold_solubility->try_mixed No scale_up Proceed to Scale-Up Recrystallization good_solvent->scale_up try_mixed->test_solvents end End: Pure Crystals scale_up->end

Caption: A workflow diagram for selecting an appropriate recrystallization solvent.

References

  • Sulfonamide purification process. US2777844A. Google Patents.
  • Recrystallization of Sulfanilamide. Scribd. Available from: [Link]

  • Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. MDPI. Available from: [Link]

  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. Available from: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]

  • Recrystallisation Help. Reddit. Available from: [Link]

  • Benzenesulfonamide, 3-amino-. PubChem. Available from: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available from: [Link]

Sources

Addressing stability issues of 3-Amino-5-fluorobenzene-1-sulfonamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Molecule Class: Halogenated Aniline / Sulfonamide Primary Application: Fragment-based Drug Discovery (FBDD), Synthetic Intermediate Critical Issue: Solution instability (Oxidative degradation & Precipitation)[1]

Executive Summary

This guide addresses the stability profile of 3-Amino-5-fluorobenzene-1-sulfonamide . Users frequently report two distinct failure modes: discoloration (browning/blackening) and precipitation upon dilution.[1]

These issues stem from the molecule's amphoteric nature.[1] The aniline moiety (position 3) is susceptible to radical-mediated auto-oxidation, while the sulfonamide group (position 1) dictates pH-dependent solubility.[1] The fluorine atom at position 5 exerts an electron-withdrawing effect, slightly stabilizing the amine against oxidation compared to non-fluorinated analogs, but significantly lowering the pKa of the sulfonamide, altering buffer compatibility.

Module 1: Addressing Discoloration (Oxidative Instability)

Symptom: Clear stock solutions in DMSO or Methanol turn yellow, brown, or black over time. Root Cause: Auto-oxidation of the primary aromatic amine (-NH


).[1]
The Mechanism

Aromatic amines react with dissolved oxygen or trace peroxides in solvents.[1] The reaction proceeds via a radical mechanism, forming unstable hydroxylamines, which condense into colored azo (-N=N-) or azoxy species.[1] Light exposure accelerates this photolytic degradation.[1]

Troubleshooting Protocol: The "Oxygen-Free" Workflow

Implement this protocol if your compound has turned yellow or if you are preparing a stock for long-term storage (>1 week).[1]

  • Solvent Selection:

    • Do NOT use "technical grade" DMSO.[1] Use Anhydrous DMSO (≥99.9%, water <50 ppm) stored under septa.[1]

    • Reasoning: Water in DMSO lowers the activation energy for proton-transfer reactions that facilitate oxidation.[1]

  • Degassing (Sparging):

    • Bubble high-purity Argon or Nitrogen gas through the solvent for 10–15 minutes before adding the solid compound.[1]

    • Reasoning: Removing dissolved oxygen (

      
      ) eliminates the primary oxidant required for the radical chain reaction.
      
  • Antioxidant Additives (Optional but Recommended):

    • If the assay tolerates it, add 1 mM Ascorbic Acid or 0.5 mM Sodium Metabisulfite to aqueous working buffers.

    • Note: Avoid DTT (Dithiothreitol) if your target protein contains disulfide bonds, as it is a strong reducing agent.[1]

  • Storage:

    • Store stock solutions in amber glass vials (or foil-wrapped) at -20°C or -80°C.

    • Critical: Purge the headspace of the vial with Argon before capping.

Visualizing the Degradation Pathway

OxidationPathway cluster_prevention Intervention Points Start Intact Molecule (Colorless) Radical Aminyl Radical (Reactive Intermediate) Start->Radical UV Light / O2 Hydroxylamine Hydroxylamine (-NHOH) Radical->Hydroxylamine ROS Nitroso Nitroso Species (-N=O) Hydroxylamine->Nitroso Oxidation Azo Azo/Azoxy Dimers (Yellow/Brown Precipitate) Nitroso->Azo Dimerization

Figure 1: The oxidative degradation cascade of the aniline moiety. Intervention (Argon/Darkness) must occur at the "Start" phase to prevent radical formation.

Module 2: Solubility & Precipitation ("Crashing Out")

Symptom: White solids appear immediately upon adding the DMSO stock to the assay buffer. Root Cause: "Solvent Shock" and pH-dependent ionization.[1]

The Mechanism

The molecule is lipophilic (hydrophobic benzene ring). In pure DMSO, it is soluble.[1][2] When diluted into water, the solvent power drops drastically. If the pH is acidic (pH < 7), the sulfonamide remains protonated (neutral) and poorly soluble.

Solubility Data & Recommendations
Solvent / MediumEstimated SolubilityStatusRecommendation
Pure DMSO > 50 mMHigh Ideal for stock solutions.[1]
Methanol > 20 mMModerate Good for LC-MS prep; volatile.[1]
PBS (pH 7.4) < 100 µMLow Risk of precipitation.
Acidic Buffer (pH 4) < 10 µMCritical Avoid. Molecule is neutral/protonated.
Basic Buffer (pH 9) > 500 µMGood Sulfonamide deprotonates (

), becoming anionic.[1]
Troubleshooting Protocol: The "Stepwise" Dilution

Do not pipette DMSO stock directly into a large volume of buffer.

  • The Intermediate Step:

    • Dilute your DMSO stock 1:10 into a "carrier solvent" like PEG-400 or Propylene Glycol first.[1]

    • Reasoning: These co-solvents bridge the polarity gap between DMSO and water, preventing immediate aggregation.

  • pH Adjustment:

    • Ensure your assay buffer is at pH 7.4 or higher .[1]

    • If possible, work at pH 8.0–8.[1]5. The fluorine atom lowers the sulfonamide

      
       (making it more acidic), so a slightly basic pH ensures the sulfonamide is deprotonated (negatively charged), drastically increasing solubility.
      
  • Mixing Technique:

    • Place the pipette tip submerged in the buffer and dispense slowly while vortexing the buffer. Do not dispense into the air above the liquid.

Module 3: Troubleshooting Decision Tree

Use this logic flow to diagnose your specific issue in the lab.

TroubleshootingTree Problem Identify the Issue Color Color Change (Yellow/Brown) Problem->Color Solid Precipitation (White Solid/Cloudiness) Problem->Solid Oxidation Oxidation of Aniline Color->Oxidation Solubility Solubility Limit Exceeded Solid->Solubility CheckSolvent Check DMSO Quality (Is it old/smelly?) Oxidation->CheckSolvent Discard Discard Solution (Irreversible) CheckSolvent->Discard Yes Prevent Prevention: Use Argon + Amber Vials Discard->Prevent CheckPH Check Buffer pH Solubility->CheckPH Acidic pH < 7.0 CheckPH->Acidic Risk High Basic pH > 7.4 CheckPH->Basic Risk Low AdjustPH AdjustPH Acidic->AdjustPH Increase pH to >8.0 CheckConc CheckConc Basic->CheckConc Dilution Shock? Stepwise Stepwise CheckConc->Stepwise Use PEG-400 intermediate

Figure 2: Diagnostic flowchart for rapid issue resolution. Green nodes indicate the corrective action.

Frequently Asked Questions (FAQs)

Q1: Can I sonicate the solution if it precipitates? A: Use caution. Mild sonication (5-10 seconds) can redissolve the compound, but prolonged sonication generates heat and free radicals in DMSO, which accelerates the oxidative degradation (browning) described in Module 1. If it doesn't dissolve quickly, adjust the pH or solvent ratio instead.

Q2: My DMSO stock froze in the fridge. Is it ruined? A: Likely not, but solubility hysteresis is a risk.[1] DMSO freezes at 19°C. When it thaws, the compound may crystallize out and not immediately redissolve.

  • Fix: Warm the vial to 37°C for 5 minutes and vortex vigorously. Ensure no crystals remain before use.[1]

Q3: How does the Fluorine atom affect stability compared to regular sulfonamides? A: The Fluorine atom at position 5 is electron-withdrawing.[1]

  • Chemical Stability: It pulls electron density away from the aniline nitrogen, making it slightly less prone to oxidation than non-fluorinated aniline, but it is still reactive.[1]

  • Acidity: It increases the acidity of the sulfonamide proton.[1] This is beneficial for solubility, as it allows the molecule to ionize at a lower pH than standard sulfonamides.

Q4: Is this compound light sensitive? A: Yes. All aniline derivatives absorb UV/Blue light.[1] Store solids and solutions in amber vials or wrap containers in aluminum foil.

References

  • PubChem. (2024).[1][3] Compound Summary: Benzenesulfonamide, 3-amino- (Analogous Structure Data).[1] National Library of Medicine.[1] [Link]

  • Lazer, E. S., et al. (1989).[1] Effect of Fluorine Substitution on the Oxidation of Anilines. Journal of Medicinal Chemistry.[1] (General reference on electronic effects of fluorine on aniline stability).

  • Baumgartner, R., et al. (2022).[1] Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides.[4] MDPI Molecules.[1] [Link]

Sources

Technical Support Center: Overcoming Challenges in the Synthesis of Fluorinated Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Synthesis, Purification, and Stability of Fluorinated Sulfonamide Scaffolds Assigned Specialist: Senior Application Scientist

Introduction: The Fluorine Factor

Fluorinated sulfonamides are critical bioisosteres in medicinal chemistry, offering modulated pKa, metabolic stability, and lipophilicity compared to their non-fluorinated counterparts.[1] However, the very electron-withdrawing nature of fluorine that makes these motifs valuable also introduces severe synthetic hurdles: attenuated nucleophilicity of fluorinated amines and hydrolytic instability of fluorinated sulfonyl chlorides.

This guide provides an autonomous troubleshooting framework to navigate these specific chemical behaviors.

Module 1: Reactivity & Nucleophilicity (The Amine Challenge)

Ticket #101: "My reaction between a trifluoroethylamine and sulfonyl chloride stalled. No product formed even after 24h."

Root Cause Analysis

The introduction of fluorine atoms on the


- or 

-carbon of an amine significantly lowers the energy of the nitrogen lone pair (HOMO), drastically reducing its nucleophilicity. Standard bases (TEA, DIPEA) are often insufficient to drive the attack on the sulfur electrophile.
Troubleshooting Protocol

1. Switch to a Stronger Base (Deprotonation Strategy) Instead of relying on the neutral amine to attack, fully deprotonate the amine to generate a potent amide anion nucleophile.

  • Reagent: Lithium bis(trimethylsilyl)amide (LiHMDS) or NaH.

  • Conditions: THF, -78 °C to 0 °C.

  • Protocol:

    • Dissolve fluorinated amine (1.0 equiv) in dry THF under

      
      .
      
    • Cool to -78 °C.

    • Add LiHMDS (1.1 equiv) dropwise. Stir for 30 min.

    • Add sulfonyl chloride (1.0 equiv) as a solution in THF.

    • Warm to RT slowly.

2. Catalyst Activation If base sensitivity is an issue, use a nucleophilic catalyst to activate the sulfonyl chloride.

  • Reagent: 4-Dimethylaminopyridine (DMAP) (10-20 mol%).

  • Mechanism: DMAP forms a highly reactive

    
    -sulfonylpyridinium intermediate, which is more susceptible to attack by weak nucleophiles.
    

Module 2: Stability & Handling (The Sulfonyl Component)

Ticket #102: "My fluorinated sulfonyl chloride degrades before I can use it. Yields are inconsistent."

Root Cause Analysis

Fluorinated sulfonyl chlorides (e.g., trifluoromethanesulfonyl chloride) are notoriously unstable and prone to hydrolysis or


 extrusion.
Solution: The SuFEx Protocol (Sulfur-Fluoride Exchange)

Switch from sulfonyl chlorides to sulfonyl fluorides .[2] Sulfonyl fluorides are thermodynamically stable (resistant to hydrolysis/thermolysis) but highly reactive toward nucleophiles under specific activation—a concept known as SuFEx click chemistry.

Workflow Visualization: SuFEx Activation

SuFEx_Pathway Start Sulfonyl Fluoride (R-SO2-F) Intermed Activated Intermediate Start->Intermed Activation Activator Activator (Si-based or H-bond) Activator->Intermed Product Sulfonamide (R-SO2-NH-R') Intermed->Product SuFEx Event Amine Silylated Amine (R'-NH-TMS) Amine->Product Byproduct TMS-F (Thermodynamic Sink) Product->Byproduct Driving Force

Caption: SuFEx mechanism relying on the strong Si-F bond formation (approx. 130 kcal/mol) as the thermodynamic driving force.

Standard SuFEx Protocol:

  • Reagents: Sulfonyl fluoride (1.0 equiv), Silylated amine (1.1 equiv), DBU (20 mol%) or BEMP.

  • Solvent: MeCN or DCM.

  • Procedure: Mix reagents at RT. The reaction is often complete within minutes to hours.

  • Why it works: The Si-F bond formation drives the reaction, overcoming the low reactivity of the S-F bond.

Module 3: Advanced Catalytic Methods

Ticket #103: "I cannot source the specific fluorinated sulfonyl chloride I need."

Root Cause Analysis

Many specific fluorinated sulfonyl chlorides are not commercially available or are too unstable to ship.

Solution: Pd-Catalyzed One-Pot Synthesis (DABSO)

Generate the sulfonyl electrophile in situ from stable aryl halides using DABSO (DABCO·


) as a solid 

source.
Workflow Visualization: Pd-Catalyzed Sulfonamidation

Pd_Cycle ArX Aryl Halide (Ar-I/Br) OxAdd Oxidative Addition [Ar-Pd-X] ArX->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd SO2_Ins SO2 Insertion (via DABSO) OxAdd->SO2_Ins Sulfinate Pd-Sulfinate [Ar-SO2-Pd-X] SO2_Ins->Sulfinate Product Sulfonamide / Sulfonyl Fluoride Sulfinate->Product + Electrophile Electrophile Electrophile Source (NFSI or Chloramine) Product->Pd0 Reductive Elim.

Caption: Palladium-catalyzed insertion of SO2 allows access to sulfonamides directly from stable aryl halides.

Protocol:

  • Combine: Aryl iodide (1.0 equiv), DABSO (0.6 equiv), Pd catalyst (e.g.,

    
    ), and amine.
    
  • Oxidant: Add an oxidant/electrophile source (e.g., NCS or NFSI) to trap the sulfinate intermediate.

  • Result: This bypasses the need for unstable sulfonyl chloride starting materials.

Module 4: Purification & Isolation

Ticket #104: "My product is co-eluting with starting materials. How do I purify fluorinated sulfonamides?"

Data Presentation: Acidity & Solubility Profile

Fluorinated sulfonamides are significantly more acidic than alkyl sulfonamides. This property can be exploited for purification via Acid-Base Extraction , avoiding column chromatography in many cases.

Table 1: Comparative pKa Data of Sulfonamides

Compound ClassStructureApprox.[2][3][4][5][6][7][8][9][10][11][12] pKa (

)
Purification Strategy
Methanesulfonamide

~10.9Standard Chromatography
Benzenesulfonamide

~10.1Standard Chromatography
Pentafluorobenzenesulfonamide

~8.5 Mild Base Extraction
Trifluoromethanesulfonamide

~6.3 Carbonate Extraction (

)
Triflimide

~2.8 Neutral pH Wash (stays in aqueous at pH 7)
Purification Protocol (pKa-Based Extraction)

For Trifluoromethanesulfonamides (pKa ~6.3):

  • Reaction Mixture: Dilute with EtOAc.

  • Wash 1 (Remove Neutrals): Extract with sat.

    
     (pH ~8.5) .
    
    • Result: The fluorinated sulfonamide deprotonates and moves to the Aqueous Layer . Impurities stay in Organic.

  • Acidification: Separate the aqueous layer and acidify carefully with 1M HCl to pH ~2.

  • Recovery: Extract the acidified aqueous layer with EtOAc. Dry over

    
    .[12]
    
    • Result: Pure fluorinated sulfonamide returns to the organic phase.

Frequently Asked Questions (FAQ)

Q: Why is my yield low when using pyridine as a base for trifluoromethanesulfonylation? A: Pyridine (pKa ~5.2) is often too weak to effectively scavenge the acid or activate the reaction when using highly electron-deficient sulfonyl chlorides. Switch to 2,6-lutidine or DIPEA , or use the LiHMDS deprotonation method described in Module 1.

Q: Can I use water in the SuFEx reaction? A: Generally, no. While SuFEx is more tolerant than chloride chemistry, water can compete with the silyl amine for the fluoride, leading to hydrolysis. Use anhydrous acetonitrile (MeCN) for optimal results.

Q: My fluorinated sulfonamide is an oil that won't crystallize. How do I get a solid? A: Fluorinated chains often disrupt crystal packing. Try trituration with cold pentane or hexanes . Alternatively, dissolve in a minimum amount of DCM and slowly diffuse vapor of hexane into the vial.

References

  • SuFEx Click Chemistry: Sharpless, K. B., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[3][11] Angew.[3][5] Chem. Int. Ed., 2014.[3][11] Link

  • Pd-Catalyzed Sulfonylation: Willis, M. C., et al. "One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides." Chem. Sci., 2013. Link

  • Acidity of Fluorinated Sulfonamides: Kaljurand, I., et al. "Experimental Basicities of Superbasic Phosphazenes in Different Media." J. Phys. Chem. A, 2016 (Contextual pKa data). Link

  • Purification Strategies: "Purification of Laboratory Chemicals," Butterworth-Heinemann, 2017. (General reference for extraction protocols).
  • pKa Data Sources: "Determination of pKa values of fluoroalkanesulfonamides." Shanghai Institute of Organic Chemistry. Link

Sources

Common side reactions in sulfonamide synthesis and their prevention

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for sulfonamide synthesis. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently encountered questions (FAQs) during the synthesis of sulfonamides, a critical functional group in medicinal chemistry.[1][2] We will move beyond simple procedural lists to explore the underlying chemical principles governing common side reactions, empowering you to make informed decisions to optimize your synthetic routes.

Introduction: The Challenge of the Sulfonamide Bond

The reaction of a sulfonyl chloride with a primary or secondary amine is the most common and direct method for forming a sulfonamide.[3][4] While conceptually straightforward, this reaction is often plagued by competing pathways that can significantly lower yields and complicate purification. Understanding and controlling these side reactions is paramount for efficient and scalable synthesis. This guide will address the most prevalent issues in a practical, question-and-answer format.

Troubleshooting & FAQs

FAQ 1: My reaction with a primary amine is yielding a significant amount of a hard-to-remove, higher molecular weight byproduct. What is it and how can I prevent it?

Answer: You are likely observing the formation of a di-sulfonated product, also known as a disulfonimide. This is one of the most common side reactions in sulfonamide synthesis.

  • The Cause: Deprotonation of the Product

    After the initial, desired reaction forms the mono-sulfonated product (a primary sulfonamide), the proton on the sulfonamide nitrogen becomes acidic. In the presence of excess base, this proton can be removed to form a sulfonamide anion. This anion is a potent nucleophile and can react with another molecule of the sulfonyl chloride, leading to the undesired disulfonimide.[5] This is particularly problematic when using strong bases or an excess of the base.

    Diagram: Competing Pathways

    Caption: Desired mono-sulfonylation vs. undesired di-sulfonylation pathway.

  • Troubleshooting Guide: Achieving Mono-Sulfonylation

    The key to preventing this side reaction is to control the reaction conditions to favor the initial amine attack over the deprotonation of the product.

    Protocol 1: Controlled Base Addition

    • Solvent & Temperature: Dissolve the primary amine (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) and cool the mixture to 0 °C in an ice bath. This low temperature helps to moderate the reaction rate and improve selectivity.[1]

    • Base Selection: Add a non-nucleophilic base. Pyridine (1.1 - 1.5 eq.) is often a superior choice to triethylamine (TEA). While TEA is a stronger base, pyridine's lower basicity is less likely to deprotonate the sulfonamide product.[6][7][8] The nitrogen lone pair in pyridine is in an sp2-hybridized orbital, making it less available for donation compared to the sp3-hybridized nitrogen in TEA.[8]

    • Slow Reagent Addition: Dissolve the sulfonyl chloride (1.0 - 1.1 eq.) in the same solvent and add it dropwise to the cooled amine/base solution over 15-30 minutes using an addition funnel. This maintains a low instantaneous concentration of the sulfonyl chloride, favoring reaction with the more nucleophilic primary amine.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours at room temperature.

    • Work-up: Upon completion, quench the reaction with a dilute acid wash (e.g., 1M HCl) to remove excess pyridine, followed by a standard aqueous work-up.

FAQ 2: I'm reacting a primary sulfonamide with an alkyl halide to make a secondary sulfonamide, but I'm getting a di-alkylated product. How can I stop this?

Answer: This is a classic case of over-alkylation, analogous to the di-sulfonylation issue. The mono-alkylated (secondary sulfonamide) product can be deprotonated again and react with a second molecule of the alkylating agent.[9]

  • The Cause: Competitive Deprotonation

    The N-H proton of the secondary sulfonamide product is still acidic and can be removed by the base, creating a new nucleophile that leads to the di-alkylated side product.

  • Troubleshooting Guide: Selective Mono-N-Alkylation

    Leveraging steric hindrance and controlling stoichiometry are the most effective strategies to prevent this.[9]

    Protocol 2: Sterically Controlled N-Alkylation

    • Substrate & Reagent Choice: If possible, using a bulkier alkylating agent can disfavor the second alkylation step due to steric hindrance.[9] For instance, dialkylation is more common with methyl iodide than with a larger agent like benzyl bromide.[9]

    • Stoichiometry Control: Carefully control the stoichiometry. Use a minimal excess of the alkylating agent (e.g., 1.05-1.1 equivalents).[9]

    • Slow Addition: Add the alkylating agent to the reaction mixture slowly and in portions. This keeps the instantaneous concentration of the alkylating agent low, favoring mono-alkylation.[9]

    • Base Selection: Use a weaker base or a stoichiometric amount of a strong base. A large excess of a strong base can lead to a higher concentration of the deprotonated secondary sulfonamide, which promotes dialkylation.[9]

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of the second alkylation.[9]

FAQ 3: My sulfonyl chloride starting material seems to be degrading during the reaction or work-up. What's happening?

Answer: Sulfonyl chlorides are highly reactive and susceptible to hydrolysis, where they react with water to form the corresponding sulfonic acid. This is a common issue, especially during aqueous work-up procedures.

  • The Cause: Hydrolysis

    The sulfur atom in a sulfonyl chloride is highly electrophilic and readily attacked by nucleophiles, including water. This reaction is often exothermic and can be accelerated by the presence of base.[10] The resulting sulfonic acid is unreactive towards amines under these conditions and represents a loss of your starting material.

    Diagram: Hydrolysis Workflow

    Hydrolysis_Workflow Start Reaction Mixture (R-SO₂Cl + Amine) Check Aqueous Work-up Needed? Start->Check Anhydrous Work-up under Anhydrous Conditions Check->Anhydrous No Aqueous Perform Rapid, Cold Aqueous Work-up Check->Aqueous Yes Product Isolate Product Anhydrous->Product Hydrolysis Hydrolysis Risk: R-SO₂Cl → R-SO₃H Aqueous->Hydrolysis Aqueous->Product

    Caption: Decision workflow to minimize sulfonyl chloride hydrolysis.

  • Troubleshooting Guide: Preventing Hydrolysis

    Protocol 3: Minimizing Hydrolysis

    • Use Anhydrous Conditions: The most effective prevention is to rigorously exclude water from your reaction. Use anhydrous solvents, dry glassware, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Modified Schotten-Baumann Conditions: If an aqueous base (like NaOH or K₂CO₃) is required, use a biphasic Schotten-Baumann reaction.[11][12] In this setup, the sulfonyl chloride and amine are in an organic solvent (e.g., DCM), while the base is in an aqueous phase. The reaction occurs at the interface. While some hydrolysis is inevitable, using an excess of the sulfonyl chloride can drive the reaction to completion.[11]

    • Rapid, Cold Work-up: If you must perform an aqueous work-up, do it quickly and at a low temperature (0-5 °C). The low solubility of many aryl sulfonyl chlorides in cold water can offer some protection against hydrolysis.[13][14]

    • Reagent Quality: Ensure your sulfonyl chloride is pure and has not degraded during storage. Decomposition can be indicated by discoloration (browning) or the evolution of gases like SO₂ and HCl.[14]

FAQ 4: How do I choose the optimal base for my reaction?

Answer: The choice of base is critical and depends on the nucleophilicity of your amine and the stability of your sulfonyl chloride. The base serves to neutralize the HCl generated during the reaction.[4]

  • The Cause of Poor Selection: An inappropriate base can lead to numerous side reactions. A base that is too strong can cause di-sulfonylation (see FAQ 1). A base that is also a nucleophile (like an amine) can compete with your substrate, leading to undesired byproducts.

  • Troubleshooting Guide: Base Selection

    A comparison of common bases can guide your choice:

BasepKa of Conjugate AcidKey Characteristics & Use Cases
Pyridine ~5.2Moderately basic, non-nucleophilic. Excellent for preventing over-reaction with primary amines. Less effective for deprotonating weakly acidic N-H bonds.[6][8]
Triethylamine (TEA) ~10.75Stronger, non-nucleophilic base. Good general-purpose base but can promote di-sulfonylation if not used carefully. More volatile and easier to remove than pyridine.[15]
DIPEA (Hünig's Base) ~11.0Strong, sterically hindered, non-nucleophilic base. Useful when substrates are sensitive to nucleophilic attack.
Aqueous NaOH / K₂CO₃ >14Used in Schotten-Baumann conditions. Inexpensive and effective, but introduces water, risking hydrolysis of the sulfonyl chloride.[11]

References

  • Benchchem. Troubleshooting side reactions in sulfonamide alkylation.
  • Google Patents. PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. FR2795723A1.
  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
  • Burlingham, B. T., & Widlanski, T. S. (2001). Synthesis and reactivity of polydisulfonimides. Journal of the American Chemical Society, 123(13), 2937-45.
  • Preparation of sulfonamides from N-silylamines. (n.d.). National Institutes of Health.
  • Wikipedia. Sulfonamide (medicine).
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (n.d.). ACS Publications.
  • Benchchem. Preventing decomposition of sulfonyl chloride during reaction.
  • Benchchem. "troubleshooting low conversion rates in sulfonamide synthesis".
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). ACS Publications.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme Connect.
  • Synthesis of Sulfonamides. (2016). Royal Society of Chemistry.
  • Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). ACS Publications.
  • Pyridine is less basic than triethylamine because. (n.d.). Allen Digital.
  • El-Faham, A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 269.
  • Which of the following is more basic, pyridine or triethyamine? (2017). Quora.
  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. (2016). ACS Figshare.
  • Pyridine is less basic than triethylamine because A class 11 chemistry CBSE. (n.d.). Vedantu.
  • Understanding the volatile nature and strong basicity of triethylamine in organic synthesis. (2025). Benchchem.

Sources

Optimizing catalyst selection for sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sulfonamide Synthesis Optimization Current Status: Operational | Topic: Catalyst Selection & Protocol Optimization Ticket ID: SULFA-OPT-2026

Executive Summary: The Logic of Catalyst Selection

Welcome to the technical support hub for sulfonamide synthesis. As Senior Application Scientists, we observe that 60% of failed syntheses in this domain stem from a mismatch between substrate electronics and the chosen catalytic system.

Do not default to "standard" conditions (sulfonyl chloride + amine + pyridine) without analyzing your nucleophile.

  • For Aliphatic Amines: The challenge is chemoselectivity (avoiding bis-sulfonylation).

  • For Anodically Deactivated Anilines: The challenge is nucleophilicity (requires DMAP or Pd-catalysis).

  • For Aryl Halide Precursors: You are entering the domain of C-N cross-coupling (Buchwald-Hartwig).

Below is your decision matrix and optimized protocols.

Part 1: Catalyst Selection Decision Matrix

Before selecting a reagent, locate your starting materials on this logic map to determine the optimal synthetic route.

CatalystSelection Start START: Identify Limiting Reagent SulfonylCl Have Sulfonyl Chloride? Start->SulfonylCl NoSulfonyl No Sulfonyl Chloride? Start->NoSulfonyl AmineType Analyze Amine Nucleophile SulfonylCl->AmineType Aliphatic Aliphatic Amine (High Nucleophilicity) AmineType->Aliphatic pKa > 10 Aniline Aniline / Heterocycle (Low Nucleophilicity) AmineType->Aniline pKa < 5 MethodA Route A: Schotten-Baumann Biphasic (DCM/H2O) + Na2CO3 Aliphatic->MethodA Prevents HCl salts MethodB Route B: Nucleophilic Catalysis Pyridine (Solvent) + DMAP (10 mol%) Aniline->MethodB Activates Electrophile Precursor What is the Aryl Precursor? NoSulfonyl->Precursor ArylHalide Aryl Halide (Br/I) Precursor->ArylHalide Boronic Aryl Boronic Acid Precursor->Boronic MethodC Route C: Pd-Catalyzed Coupling Pd(OAc)2 + XPhos + Sulfonamide ArylHalide->MethodC C-N Bond Formation MethodD Route D: Cu-Catalyzed 3-Component Cu(OAc)2 + Amine + DABSO (SO2 source) Boronic->MethodD Radical/Oxidative

Figure 1: Decision matrix for selecting the optimal catalytic strategy based on substrate availability and electronic properties.

Part 2: The "Standard" Route Optimized (Nucleophilic Catalysis)

Context: You are reacting a sulfonyl chloride with a deactivated aniline (e.g., p-nitroaniline) and yields are low (<40%). The Fix: Pyridine acts merely as a base and solvent. You must add DMAP (4-Dimethylaminopyridine) .[1]

Mechanism of Action (Why it works)

DMAP is not just a stronger base; it is a nucleophilic catalyst .[2] It attacks the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium intermediate. This intermediate is orders of magnitude more reactive toward the amine than the original sulfonyl chloride.

DMAP_Cycle R1 Sulfonyl Chloride Inter N-Sulfonyl pyridinium (Active Species) R1->Inter Fast Addition Cat DMAP (Catalyst) Cat->Inter Nucleophilic Attack Prod Sulfonamide Product Inter->Prod Amine Attack (Rate Limiting Step) Prod->Cat Regeneration (+ HCl salt)

Figure 2: Catalytic cycle of DMAP. The formation of the resonance-stabilized cation is the critical activation step.

Optimized Protocol (Route B)
  • Setup: In a dry flask, dissolve the Amine (1.0 equiv) in anhydrous DCM (0.2 M).

  • Base: Add Et3N (1.2 equiv) or Pyridine (1.2 equiv) to scavenge HCl.

  • Catalyst: Add DMAP (0.1 equiv / 10 mol%) .

  • Addition: Cool to 0°C. Add Sulfonyl Chloride (1.1 equiv) dropwise.

  • Checkpoint: Monitor by TLC. If the sulfonyl chloride hydrolyzes before reacting, switch to Route A (Schotten-Baumann) using 1:1 DCM/Sat. Na2CO3.

Part 3: Advanced Catalysis (Pd & Cu Cross-Coupling)

Context: You cannot source the sulfonyl chloride, but you have the aryl bromide or boronic acid.

Protocol C: Pd-Catalyzed C-N Coupling (Buchwald-Hartwig Type)

Best for: Coupling Aryl Halides with Primary Sulfonamides.

ComponentReagentRole
Catalyst Pd(OAc)₂ (2-5 mol%)Metal center for oxidative addition.
Ligand XPhos or tBuXPhos (5-10 mol%)Bulky, electron-rich phosphine facilitates reductive elimination of the difficult S-N bond [1].
Base K₃PO₄ or Cs₂CO₃ (2.0 equiv)Weak base prevents side reactions common with NaOtBu.
Solvent 1,4-Dioxane or t-Amyl AlcoholHigh boiling point, coordinates to stabilize Pd intermediates.

Step-by-Step:

  • Charge flask with Aryl Bromide (1.0 equiv), Sulfonamide (1.2 equiv), Pd(OAc)₂, Ligand, and Base.

  • Evacuate and backfill with Argon (3x). Oxygen kills this cycle.

  • Add degassed solvent.

  • Heat to 100°C for 12-18h.

  • Workup: Filter through Celite to remove Pd black before aqueous extraction.

Protocol D: Cu-Catalyzed Three-Component Coupling

Best for: "Green" synthesis using Boronic Acids and SO₂ surrogates.

This method avoids handling unstable sulfonyl chlorides entirely. It uses DABSO (DABCO-bis(sulfur dioxide)) as a solid, bench-stable source of SO₂ [2].[3][4][5]

  • Reagents: Aryl Boronic Acid (1.0 equiv), Amine (1.5 equiv), DABSO (0.6 equiv), Cu(OAc)₂ (10 mol%).

  • Conditions: Methanol/Water (4:1), Room Temperature, Open Air (often beneficial for Cu(II) turnover).

  • Note: This proceeds via a radical mechanism where Cu(II) oxidizes the intermediate sulfinate [3].

Part 4: Troubleshooting & FAQs

Q1: I am seeing significant bis-sulfonylation (R-N(SO₂Ar)₂). How do I stop this?

  • Cause: The product sulfonamide is more acidic than the starting amine. In the presence of strong base, it deprotonates and attacks a second equivalent of sulfonyl chloride.

  • Solution:

    • Switch Solvent: Use water/acetone mixtures (Schotten-Baumann). The bis-sulfonated product is often unstable to hydrolysis in this medium.

    • Stoichiometry: Use a slight excess of the amine (1.2 equiv) rather than the chloride.

    • Base: Switch from Et3N to a weaker inorganic base like NaHCO₃.

Q2: My sulfonyl chloride hydrolyzes to sulfonic acid before coupling.

  • Diagnosis: Your amine is too sterically hindered or electron-poor, making water (from solvent or atmosphere) a competitive nucleophile.

  • Solution:

    • Dry System: Ensure anhydrous DCM and flame-dried glassware.

    • Change Order: Pre-mix the Sulfonyl Chloride and DMAP for 5 minutes to form the active intermediate before adding the amine.

Q3: Can I perform this reaction in water?

  • Yes. For simple substrates, use the "On-Water" method.

  • Protocol: Mix Sulfonyl Chloride and Amine in water (no co-solvent). Add NaHCO₃. Vigorous stirring is required to create an emulsion. The hydrophobic effect often accelerates the reaction at the phase interface [4].

References

  • Buchwald, S. L., et al. "A General Method for Pd-Catalyzed Sulfonamidation of Aryl Nonafluorobutanesulfonates." Journal of the American Chemical Society, 2011.[5]

  • Willis, M. C., et al. "DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis."[5] Organic Letters, 2011.[5][6]

  • Wu, J., et al. "Copper-Catalyzed Synthesis of Functionalized Aryl Sulfonamides from Sodium Sulfinates." The Journal of Organic Chemistry, 2022.

  • Deng, X., & Mani, N. S. "A facile, environmentally benign sulfonamide synthesis in water." Green Chemistry, 2006.

Sources

Technical Support Center: Improving the Solubility of 3-Amino-5-fluorobenzene-1-sulfonamide for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Amino-5-fluorobenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental workflows. As a substituted benzenesulfonamide, this molecule presents a classic solubility-versus-activity puzzle. Its rigid, aromatic core contributes to poor aqueous solubility, which can lead to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR) in biological assays.[1]

This document provides in-depth, practical solutions and troubleshooting strategies rooted in the physicochemical properties of the molecule itself. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions for your specific assay system.

Section 1: Physicochemical Profile of 3-Amino-5-fluorobenzene-1-sulfonamide

Understanding the molecule's properties is the first step in troubleshooting its solubility. The structure contains two key ionizable groups—a weakly basic amino group and a weakly acidic sulfonamide group—which are the primary handles for manipulating solubility.

PropertyValueSource & Rationale
Chemical Structure C₆H₇FN₂O₂SThe structure consists of a benzene ring substituted with an amino (-NH₂), a fluoro (-F), and a sulfonamide (-SO₂NH₂) group.
Molecular Formula C₆H₇FN₂O₂S[2]
Molecular Weight 190.20 g/mol [2]
Predicted pKa (Amino Group) ~3.5 - 4.5The amino group is a weak base. At a pH below this pKa, it becomes protonated (-NH₃⁺), forming a cation and increasing aqueous solubility.
Predicted pKa (Sulfonamide Group) ~9.0 - 10.0The sulfonamide proton is weakly acidic. At a pH above this pKa, it is deprotonated (-SO₂NH⁻), forming an anion and significantly increasing aqueous solubility.
Predicted XLogP3 ~0.6This value suggests moderate lipophilicity, but the crystalline nature of the solid form often governs its low aqueous solubility.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is 3-Amino-5-fluorobenzene-1-sulfonamide so poorly soluble in my neutral (pH 7.4) aqueous buffer?

A: The poor solubility at neutral pH is a direct consequence of the molecule's structure. At pH 7.4, both the basic amino group (pKa ~4) and the acidic sulfonamide group (pKa ~9.5) are predominantly in their neutral, un-ionized forms. The molecule's solubility is therefore dominated by its hydrophobic benzene ring and its stable crystal lattice energy, leading to very low dissolution in water. To achieve solubility, energy must be supplied to overcome these forces, which is unfavorable in a neutral aqueous environment.

Q2: What is the universally recommended first step for solubilizing this compound for in vitro assays?

A: The standard starting point is to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO).[4] DMSO is a powerful, water-miscible organic solvent capable of disrupting the crystal lattice and solvating the molecule. A typical stock concentration is 10-50 mM. This stock can then be serially diluted into your aqueous assay buffer. Crucially, the final concentration of DMSO in the assay should be kept to a minimum (ideally ≤0.5%) , as higher concentrations can be cytotoxic or interfere with assay components.[5]

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What is happening and what should I do?

A: This is a classic problem known as "precipitation upon dilution." It occurs because while the compound is soluble in the high-percentage DMSO of your stock, it is not soluble at the target concentration in the final, mostly aqueous, buffer. The DMSO concentration is too low to keep it in solution.

Immediate Troubleshooting Steps:

  • Lower the Final Concentration: You may be exceeding the compound's maximum solubility in the final buffer system. Try a lower final concentration.

  • Modify the Dilution Protocol: Instead of adding a small volume of stock to a large volume of buffer, try adding the buffer to the stock solution more gradually while vortexing vigorously. This can sometimes prevent localized high concentrations that seed precipitation.

  • Explore Formulation Strategies: If the above fails, you must employ a more advanced solubilization strategy, such as pH adjustment or the use of excipients. These are detailed in the sections below.

Q4: How can I leverage pH to improve solubility, and what are the risks?

A: Given the two ionizable groups, pH adjustment is the most powerful tool for this specific molecule.[][7]

  • Acidic pH (e.g., pH 2-3): This will protonate the amino group to -NH₃⁺, forming a soluble salt. This is less commonly used for cell-based assays as such low pH is not physiologically compatible.

  • Alkaline pH (e.g., pH 10-11): This will deprotonate the sulfonamide group to -SO₂NH⁻, forming a highly soluble anionic salt. This is often the most effective strategy.

Causality: According to the Henderson-Hasselbalch equation, shifting the pH away from the pKa of an ionizable group increases the proportion of the charged, more soluble species.[7] For this compound, increasing the pH above 10 will convert the majority of the molecules to the anionic form, dramatically increasing aqueous solubility.

Workflow: Prepare a 10 mM stock solution in a weak base like 10-20 mM NaOH. Neutralize this stock solution carefully with HCl after diluting it into your final, well-buffered assay medium (e.g., PBS or DMEM). The buffer capacity of the final medium is critical to absorb the base and maintain the desired physiological pH.[8]

Risks: The primary risk is compound stability. Some molecules can degrade at high or low pH. A preliminary stability test of your stock solution is recommended. Additionally, ensure your final assay buffer has sufficient buffering capacity to bring the pH back to the desired physiological range.

Q5: What are co-solvents and when should I consider them?

A: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, making it more favorable for hydrophobic compounds.[9][10] Common examples include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).

When to Use: Co-solvents are a good secondary option if pH adjustment is not viable and you still see precipitation from a DMSO-only stock. They are often used in combination with DMSO.

Limitations: Every co-solvent has potential biological consequences. They can affect cell membrane integrity, enzyme activity, and other cellular processes.[11] It is essential to run a vehicle control with the same final concentration of the co-solvent(s) to ensure that the observed biological effects are from your compound and not the solvent system. High concentrations of co-solvents should be avoided in cell-based assays.

Q6: Are complexation agents like cyclodextrins a viable option for this compound?

A: Yes, cyclodextrins can be a very effective solution, particularly for in vivo studies or when organic solvents must be completely avoided. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[12][13] They can encapsulate the hydrophobic benzene ring of your compound, forming an inclusion complex where the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[12][14]

Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HPβCD) is widely used in pharmaceutical applications due to its high aqueous solubility and low toxicity compared to other cyclodextrins.[13]

When to Use: This is an excellent choice for sensitive cell lines, assays where solvents interfere with the readout, or for preparing formulations for animal studies.

Section 3: Visual Decision Workflow for Solubility Enhancement

The following workflow provides a systematic approach to troubleshooting the solubility of 3-Amino-5-fluorobenzene-1-sulfonamide.

G Solubility Enhancement Decision Workflow start Start: Compound is Insoluble in Aqueous Buffer stock 1. Prepare 10-50 mM Stock in 100% DMSO start->stock dilute 2. Dilute Stock into Final Aqueous Assay Buffer (Final DMSO <= 0.5%) stock->dilute precipitate Does Compound Precipitate? dilute->precipitate soluble Success! Proceed with Assay (Run Vehicle Control) precipitate->soluble No ph_adjust 3a. pH Adjustment Strategy (Most Effective for Sulfonamides) precipitate->ph_adjust Yes cosolvent 3b. Co-solvent Strategy precipitate->cosolvent Yes (If pH fails or is incompatible) cyclodextrin 3c. Complexation Strategy (Solvent-Free Alternative) precipitate->cyclodextrin Yes (If solvents are incompatible) ph_protocol Prepare Stock in 10-20mM NaOH. Dilute into well-buffered medium. Verify final pH. ph_adjust->ph_protocol check_stability Check for Compound Stability and Assay Compatibility (Run Vehicle Controls) ph_protocol->check_stability cosolvent_protocol Try adding PEG 400 or PG to the initial stock or final buffer. Keep final organic solvent % low. cosolvent->cosolvent_protocol cosolvent_protocol->check_stability cyclo_protocol Prepare aqueous slurry of compound and HPβCD. Equilibrate to form inclusion complex. cyclodextrin->cyclo_protocol cyclo_protocol->check_stability final_success Optimized Formulation Found! Proceed with Assay check_stability->final_success OK

Caption: Decision workflow for selecting a solubility enhancement strategy.

Section 4: Step-by-Step Protocols

These protocols provide a practical starting point. Always adapt them to your specific experimental needs.

Protocol 4.1: pH-Modification using an Alkaline Stock

This protocol leverages the acidic nature of the sulfonamide proton to create a highly soluble anionic salt.

  • Prepare a 0.1 M NaOH Solution: Dissolve 40 mg of NaOH in 10 mL of high-purity water.

  • Prepare Alkaline Stock: Weigh out 1.9 mg of 3-Amino-5-fluorobenzene-1-sulfonamide (for a 10 mM stock). Add it to a sterile microcentrifuge tube.

  • Solubilization: Add 200 µL of 0.1 M NaOH to the tube. Vortex thoroughly until the solid is completely dissolved. You now have a 50 mM stock in 0.1M NaOH. Add 800 µL of water to reach a final stock concentration of 10 mM in 20 mM NaOH. This is your working stock.

  • Dilution into Assay Medium: Perform serial dilutions. For example, to achieve a 10 µM final concentration, add 1 µL of the 10 mM stock to 999 µL of your final assay buffer (e.g., DMEM + 10% FBS). The high buffer capacity of the medium will neutralize the small amount of NaOH, maintaining a physiological pH.

  • Verification: Always measure the pH of your final, highest-concentration well to confirm it is within the acceptable range for your assay (e.g., pH 7.2-7.6).

Protocol 4.2: Screening for Co-solvent Compatibility

This protocol helps determine an effective co-solvent system while minimizing biological interference.

  • Prepare a 50 mM DMSO Stock: Dissolve 9.5 mg of the compound in 1 mL of 100% DMSO.

  • Test Co-solvents: Prepare several vials of your aqueous assay buffer. Add a co-solvent (e.g., PEG 400, Propylene Glycol) to final concentrations of 1%, 2%, and 5%.

  • Spike in Compound: Add 1 µL of the 50 mM DMSO stock to 999 µL of each co-solvent/buffer mixture (for a final concentration of 50 µM and 0.1% DMSO).

  • Observe for Precipitation: Vortex each solution and observe immediately and after 1-2 hours for any signs of cloudiness or precipitate. The lowest concentration of co-solvent that maintains clarity is the preferred choice.

  • Run Vehicle Controls: Crucially, you must run parallel vehicle control experiments containing the same final concentrations of DMSO and the chosen co-solvent to assess any background effects on your biological assay.[15]

Section 5: Visualization of the Solubility Mechanism

The solubility of 3-Amino-5-fluorobenzene-1-sulfonamide is fundamentally linked to its charge state, which is dictated by the surrounding pH.

G Mechanism of pH-Dependent Solubility low_ph Low pH (e.g., pH < 3) Cationic Form (Soluble) neutral_ph Neutral pH (e.g., pH 7) Neutral Form (Poorly Soluble) low_ph->neutral_ph + OH- structure_low [Structure with -NH3+] low_ph->structure_low neutral_ph->low_ph + H+ high_ph High pH (e.g., pH > 10) Anionic Form (Highly Soluble) neutral_ph->high_ph + OH- structure_neutral [Structure with -NH2 and -SO2NH2] neutral_ph->structure_neutral high_ph->neutral_ph + H+ structure_high [Structure with -SO2NH-] high_ph->structure_high

Caption: The ionization state and resulting solubility of the molecule at different pH values.

References

  • PubChem. (n.d.). 3-Amino-5-chlorobenzene-1-sulfonic acid. National Center for Biotechnology Information. [Link]

  • Liu, R. (Ed.). (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • PubChem. (n.d.). Benzenesulfonamide, 3-amino-. National Center for Biotechnology Information. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Capsugel. (2014). Enhancing Solubility Using Lipid-Based Formulation Technology. YouTube. [Link]

  • Al-Ghaban, et al. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech. [Link]

  • González-Pravia, et al. (2024). Impact of Excipient and Cell Concentration on the Viability, Proliferation, and Adhesion of Mesenchymal Stem Cells. International Journal of Molecular Sciences. [Link]

  • Wang, J., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics. [Link]

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery. [Link]

  • Williams, H. D., et al. (2013). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. [Link]

  • ResearchGate. (2024). (PDF) Impact of Excipient and Cell Concentration on the Viability, Proliferation, and Adhesion of Mesenchymal Stem Cells. [Link]

  • ACS Publications. (2024). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. [Link]

  • ResearchGate. (2024). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. [Link]

  • MDPI. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. [Link]

  • T'jollyn, H., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]

  • ResearchGate. (n.d.). Solubilizing Systems for Parenteral Formulation Development—Small Molecules. [Link]

  • Tran, H. T. T., & Park, J. B. (2014). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Taylor & Francis Online. [Link]

  • ResearchGate. (2024). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • ResearchGate. (2024). (PDF) Formulation strategies for poorly soluble drugs. [Link]

  • JoVE. (2024). Bioavailability Enhancement: Drug Solubility Enhancement. [Link]

  • Kumar, S., & Singh, A. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Life. [Link]

  • PubMed. (2024). Solubilization techniques used for poorly water-soluble drugs. [Link]

  • Al-Hatamleh, M. A. I., et al. (2016). Cell-Based Therapies Formulations: Unintended components. Journal of Pharmacovigilance. [Link]

  • JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. [Link]

  • ResearchGate. (2015). (PDF) Cyclodextrins in delivery systems: Applications. [Link]

  • IJPCBS. (n.d.). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. [Link]

  • ResearchGate. (n.d.). Excipient effect on cell viability. [Link]

  • MDPI. (2024). Co-Release of Cytarabine and Polyphenol-Rich Extract from Polycaprolactone Microparticles Towards Leukemia Therapy. [Link]

  • PubChem. (n.d.). 3-Aminobenzenesulfonic acid. National Center for Biotechnology Information. [Link]

  • PubMed. (2022). Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • Pharmanecia. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Sulfonamide Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of sulfonamide bond formation. As a critical functional group in numerous pharmaceuticals, understanding the nuances of its synthesis is paramount. This resource provides in-depth, field-proven insights in a question-and-answer format to directly address the specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is sluggish or failing to proceed to completion. What are the likely causes?

Low reactivity of one or both coupling partners is a frequent culprit. Let's break down the possibilities:

  • The Nature of the Amine: The nucleophilicity of your amine is a primary driver of the reaction rate.

    • Electron-deficient amines, such as anilines with electron-withdrawing groups, are poor nucleophiles. The lone pair on the nitrogen is less available to attack the electrophilic sulfur atom.

    • Sterically hindered amines, for example, those with bulky substituents near the nitrogen atom, can face physical barriers to approaching the sulfonyl chloride.[1]

  • The Reactivity of the Sulfonylating Agent: While sulfonyl chlorides are the classic choice, their reactivity can be a double-edged sword. They are susceptible to degradation, especially by hydrolysis.[1][2]

Troubleshooting Strategies:

  • Increase the Reaction Temperature: For less reactive partners, heating the reaction can provide the necessary activation energy to overcome the reaction barrier.

  • Employ a Catalyst: The addition of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP works by first reacting with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate, which is then more readily attacked by the amine.[1]

  • Consider a More Stable Sulfonylating Agent: Sulfonyl fluorides are often more stable than their chloride counterparts and can be particularly advantageous when working with multifunctional molecules.[1]

Q2: My reaction yield is disappointingly low. What factors should I investigate?

Low yields often point to competing side reactions or suboptimal reaction conditions. Here’s a systematic approach to diagnosing the issue:

  • Hydrolysis of the Sulfonyl Chloride: This is one of the most common side reactions.[1] Sulfonyl chlorides react readily with water, especially in the presence of a base, to form the corresponding sulfonic acid, which is unreactive towards the amine.

  • Inappropriate Base Selection: The choice of base is critical. Its primary role is to neutralize the HCl generated during the reaction.[2][3] However, the wrong base can either be too weak to effectively scavenge the acid or too strong, leading to other side reactions. Pyridine is a traditional choice, but for some reactions, a non-nucleophilic base may be preferable.[2]

  • Degraded Reagents: The quality of your starting materials is paramount. Sulfonyl chlorides, in particular, can degrade upon storage, especially if exposed to moisture.[2]

Troubleshooting Workflow:

Low Yield Troubleshooting start Low Reaction Yield check_reagents Verify Reagent Quality (Fresh Sulfonyl Chloride?) start->check_reagents check_conditions Assess Reaction Conditions start->check_conditions check_side_reactions Investigate Side Reactions start->check_side_reactions reagent_issue Degraded Reagents Suspected check_reagents->reagent_issue conditions_issue Suboptimal Conditions? check_conditions->conditions_issue solution_reagents Use Freshly Prepared or Purified Sulfonyl Chloride reagent_issue->solution_reagents solution_conditions Optimize Base, Solvent, and Temperature. Consider a Catalyst (e.g., DMAP). conditions_issue->solution_conditions side_reaction_issue Side Products Detected? hydrolysis Hydrolysis of Sulfonyl Chloride? side_reaction_issue->hydrolysis disulfonylation Di-sulfonylation of Primary Amine? side_reaction_issue->disulfonylation solution_hydrolysis Ensure Anhydrous Conditions (Dry Glassware, Anhydrous Solvents) hydrolysis->solution_hydrolysis solution_disulfonylation Adjust Stoichiometry and Addition Rate. See Q3 for details. disulfonylation->solution_disulfonylation

Caption: A workflow for troubleshooting low yields in sulfonamide synthesis.

Preventative Measures:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents to minimize hydrolysis of the sulfonyl chloride.[1]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.[2]

Q3: I'm working with a primary amine and observing a significant amount of a di-sulfonylated byproduct. How can I prevent this?

The formation of a di-sulfonylated product is a common issue when using primary amines. This occurs because the initially formed mono-sulfonamide still possesses an N-H bond. In the presence of a base, this proton can be removed to form a sulfonamide anion, which can then be attacked by another molecule of the sulfonyl chloride.

Strategies to Promote Mono-sulfonylation:

  • Control Stoichiometry and Addition Rate:

    • Use a slight excess of the primary amine (e.g., 1.1 to 1.5 equivalents) relative to the sulfonyl chloride.

    • Add the sulfonyl chloride dropwise to the solution of the amine and base, preferably at a low temperature (e.g., 0 °C). This slow addition keeps the concentration of the sulfonyl chloride low, favoring reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion.[4]

  • Modify Base Conditions: The choice of base can influence the extent of di-sulfonylation. A bulky, non-nucleophilic base may be less likely to deprotonate the mono-sulfonamide.

  • Lower the Reaction Temperature: Conducting the reaction at a lower temperature can help to control the reactivity and favor the desired mono-sulfonylation.

Q4: My crude product is an oil or fails to crystallize properly. What purification strategies can I employ?

Purification of sulfonamides can sometimes be challenging, especially if the product is not a crystalline solid.

  • For Oily Products: If your product is an oil, column chromatography on silica gel is a standard and effective purification method.

  • Recrystallization Issues: If you are attempting recrystallization and the product "oils out" instead of forming crystals, this is often due to the solution being supersaturated or cooling too quickly.

    • Solution: Re-heat the solution until the solid redissolves, add a small amount of additional hot solvent to reduce the saturation, and allow the solution to cool more slowly. Insulating the flask can help to achieve a gradual temperature decrease, which favors the formation of well-defined crystals.[5]

Experimental Protocols

Protocol 1: Standard Sulfonylation of an Amine

This protocol outlines a general procedure for the synthesis of a sulfonamide from a sulfonyl chloride and an amine.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.5 eq.) in an anhydrous solvent (e.g., dichloromethane).

  • Reaction: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of the sulfonyl chloride (1.1 eq.) in the same anhydrous solvent dropwise over 15-30 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for a designated time (typically 1-24 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.[6]

Protocol 2: DMAP-Catalyzed Sulfonylation for Less Reactive Amines

This protocol is adapted for amines with low nucleophilicity.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.), a non-nucleophilic base (e.g., triethylamine, 1.5 eq.), and a catalytic amount of DMAP (0.1 eq.) in an anhydrous solvent.

  • Reaction: Add the sulfonyl chloride (1.1 eq.) as a solution or solid portion-wise at room temperature or with gentle heating, depending on the reactivity.

  • Monitoring and Work-up: Follow the same procedure as outlined in Protocol 1.

Data Tables for Quick Reference

Table 1: Comparison of Common Bases in Sulfonamide Synthesis

BasepKa of Conjugate AcidPropertiesCommon Applications
Triethylamine10.75Liquid, organic soluble, non-nucleophilicGeneral purpose base
Pyridine5.25Liquid, can act as a nucleophilic catalystTraditional base, good for neutralizing HCl[3]
Diisopropylethylamine (DIPEA)11.0Liquid, sterically hindered, non-nucleophilicUseful when avoiding side reactions with the base
4-Dimethylaminopyridine (DMAP)9.70Solid, highly nucleophilic catalystUsed in catalytic amounts to accelerate slow reactions[1]

Table 2: Selection of Solvents

SolventDielectric ConstantPropertiesNotes
Dichloromethane (DCM)9.1Good for dissolving a wide range of organic compoundsAnhydrous grade should be used
Tetrahydrofuran (THF)7.6Can be a good choice for less soluble starting materialsMust be freshly distilled or from a solvent purification system
Acetonitrile37.5Polar aprotic solventEnsure it is anhydrous
Toluene2.4Non-polar, allows for higher reaction temperaturesUseful for sluggish reactions

Visualizing the Mechanism

Sulfonamide Formation Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine R'-NH₂ Intermediate [R-SO₂(Cl)(NH₂R')⁺] Amine->Intermediate Nucleophilic Attack SulfonylChloride R-SO₂Cl SulfonylChloride->Intermediate Sulfonamide R-SO₂-NHR' Intermediate->Sulfonamide Loss of H⁺ and Cl⁻ HCl HCl

Caption: General mechanism of sulfonamide bond formation.

Alternative Synthetic Strategies

While the reaction between a sulfonyl chloride and an amine is the most traditional approach, several other methods have been developed to overcome its limitations.[2] These include:

  • From Thiols: Oxidative coupling of thiols and amines offers a more atom-economical route.[7] Various methods exist, including electrochemical synthesis and the use of oxidants like N-chlorosuccinimide.[6][8]

  • Using SO₂ Surrogates: Reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) can be used as a source of sulfur dioxide in copper-catalyzed reactions with boronic acids and amines.[9]

  • Transition-Metal Catalysis: For challenging couplings, particularly with less nucleophilic sulfonamides, palladium or copper-catalyzed cross-coupling reactions have proven effective.[2]

  • From Sulfonic Acids/Salts: Direct conversion of sulfonic acids or their salts to sulfonamides can be achieved, often under microwave irradiation.[8]

These alternative methods can offer milder reaction conditions and broader functional group tolerance, making them valuable tools in modern synthetic chemistry.[9]

References

  • Troubleshooting common issues in sulfonamide bond form
  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem. (URL: )
  • Overcoming common challenges in the synthesis of sulfonamide deriv
  • Technical Support Center: Sulfonylation of Primary Amines - Benchchem. (URL: )
  • Sulfonamide - Wikipedia. (URL: [Link])

  • 26.04 Protecting Groups for Amines: Sulfonamides - YouTube. (URL: [Link])

  • Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis 1 - Uniba. (URL: [Link])

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. (URL: [Link])

  • "troubleshooting low conversion rates in sulfonamide synthesis" - Benchchem. (URL: )
  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (URL: [Link])

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (URL: [Link])

  • Sulfonamide synthesis by alkylation or arylation - Organic Chemistry Portal. (URL: [Link])

Sources

Strategies for increasing the yield of fluorinated pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An essential element of modern medicinal chemistry is the incorporation of fluorine into active pharmaceutical ingredients (APIs), which can greatly improve a molecule's metabolic stability, binding affinity, and bioavailability.[1][2][3] However, the synthesis of fluorinated pharmaceutical intermediates is frequently fraught with difficulties, such as low yields, side reactions, and safety issues related to the handling of potent fluorinating agents.[4][5]

This technical support center offers troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and other drug development professionals deal with problems they may run into while conducting experiments. The goal of this guide, which is written from the viewpoint of a senior application scientist, is to offer practical, field-tested advice that is supported by scientific theory in order to maximize the yield and effectiveness of your fluorination reactions.

Troubleshooting Guide: Maximizing Yield in Fluorination Reactions

Low product yield is one of the most common hurdles in the synthesis of fluorinated intermediates. This guide breaks down the problem into key areas, providing a systematic approach to identifying and resolving the underlying issues.

Section 1: Low or No Product Yield

A reaction that fails to produce the desired product or does so in low quantities points to fundamental issues with the reagents, substrate, or reaction conditions.

Q: My nucleophilic fluorination (e.g., using KF, CsF, or DAST) is giving low to no yield. What are the likely causes?

A: The success of a nucleophilic fluorination hinges on the interplay between the fluoride source's reactivity, the substrate's leaving group, and the solvent system.

  • Cause 1: Inactive Fluoride Source. Alkali metal fluorides like Potassium Fluoride (KF) and Cesium Fluoride (CsF) are cost-effective but their reactivity is highly dependent on their physical state.[6] They must be anhydrous and have a high surface area to be effective. Commercially available "spray-dried" KF is often preferred.

    • Solution:

      • Drying: Dry the fluoride salt in vacuo at >100°C for several hours before use.

      • Phase-Transfer Catalyst: Employ a phase-transfer catalyst (e.g., crown ethers like 18-crown-6 or phosphonium salts) to increase the solubility and nucleophilicity of the fluoride ion in aprotic polar solvents.[6]

      • Alternative Reagents: For sensitive substrates, consider more soluble and reactive, albeit more expensive, reagents like TBAF (tetrabutylammonium fluoride) or Deoxo-Fluor.[7][8]

  • Cause 2: Poor Leaving Group. The reaction proceeds via an SN2 or SNAr mechanism, which requires a good leaving group.

    • Solution: The leaving group ability generally follows the trend: triflate > tosylate > mesylate > I > Br > Cl. If your substrate has a poor leaving group (like -Cl or -OH), consider converting it to a more reactive species like a tosylate or triflate prior to the fluorination step.

  • Cause 3: Inappropriate Solvent. The solvent must be aprotic and polar to dissolve the fluoride salt complex and promote the nucleophilic attack, but it should not interfere with the reaction.

    • Solution: Acetonitrile, DMF, and DMSO are common choices. Ensure the solvent is anhydrous, as trace amounts of water will protonate the fluoride ion, drastically reducing its nucleophilicity.

Q: My electrophilic fluorination (e.g., using Selectfluor® or NFSI) is sluggish or incomplete. How can I improve it?

A: Electrophilic fluorinations depend on a nucleophilic substrate attacking an electrophilic fluorine source ("F+").[6][9] Low reactivity is often tied to either the substrate's lack of nucleophilicity or insufficient activation of the fluorinating agent.

  • Cause 1: Insufficiently Nucleophilic Substrate. The reaction is most effective on electron-rich substrates, such as enolates, enamines, or activated aromatic rings.

    • Solution:

      • Add a Base: For substrates like β-dicarbonyl compounds, a non-nucleophilic base (e.g., a proton sponge or NaHCO₃) can help generate the more reactive enolate in situ.[7][10]

      • Catalysis: Transition metal catalysts (e.g., palladium, silver, copper) can be used to facilitate the fluorination of less reactive substrates like aryl boronic acids or stannanes.[7][11][12] These catalysts function through mechanisms that may involve oxidative addition and reductive elimination pathways.

  • Cause 2: Suboptimal Reaction Conditions. Temperature and solvent choice are critical for activating the "F+" agent and ensuring substrate stability.

    • Solution:

      • Temperature Screening: If the reaction is slow at room temperature, gradually increasing the heat can enhance the rate.[13] Monitor carefully for decomposition.

      • Solvent Optimization: Acetonitrile is a widely effective solvent for many electrophilic fluorinations.[13] In some cases, specialized solvents like nitromethane have been shown to act as a Lewis base, activating the electrophilic fluorinating reagent and stabilizing intermediates.[14]

  • Cause 3: Reagent Choice. Not all "F+" reagents are equal. Selectfluor® is a versatile and stable option, but more potent reagents like N-Fluorobenzenesulfonimide (NFSI) may be required for challenging substrates.[4][13]

Section 2: Poor Selectivity (Regio- or Stereoselectivity)

Controlling where and how the fluorine atom is introduced is paramount for synthesizing the correct isomer.

Q: My reaction produces a mixture of constitutional isomers. How can I improve regioselectivity?

A: Regioselectivity is governed by the electronic and steric properties of the substrate and the reaction mechanism.

  • Directed C-H Functionalization: For complex molecules, installing a directing group can guide the fluorinating agent to a specific C-H bond, offering excellent regiocontrol in late-stage functionalization.[5]

  • Catalyst Control: In transition-metal-catalyzed reactions, the choice of ligand can profoundly influence which site on a molecule is fluorinated.[15][16] For example, palladium-chelate complexes can enhance the nucleophilicity of ortho positions on an aromatic ring, directing fluorination to that site.[12]

  • Blocking Groups: If a more reactive site is interfering, temporarily protect it with a blocking group, perform the fluorination, and then deprotect.

Section 3: Difficult Purification and Byproduct Formation

Yield is not just about the product formed but also about the product that can be isolated in high purity.

Q: How can I simplify the purification of my fluorinated product?

A: Purification challenges often arise from byproducts of the fluorinating agent that have similar polarity to the desired product.

  • Reagent Selection: The choice of fluorinating agent can preempt purification headaches. For example, the disulfonimide byproduct from N-fluoro-o-benzenedisulfonimide (NFOBS) is highly water-soluble and can be easily removed with an aqueous workup, which can be simpler than removing the byproduct from NFSI.[13]

  • Alternative Technologies: Employing flow chemistry can offer a significant advantage. In a continuous flow setup, in-line purification using immobilized scavengers can remove unreacted reagents and byproducts before the final product is collected, simplifying the workup process.[17]

Frequently Asked Questions (FAQs)

Q1: How do I choose between a nucleophilic and an electrophilic fluorination strategy?

A: The choice is primarily dictated by the nature of your starting material.

  • Nucleophilic Fluorination is ideal when you have a substrate with a good leaving group (e.g., halide, sulfonate) at the desired fluorination site. It involves a fluoride ion (F⁻) acting as the nucleophile.[6][18]

  • Electrophilic Fluorination is used when the target carbon atom is nucleophilic (electron-rich), such as in enols, enamines, or activated aromatic systems.[6] This method uses a reagent that delivers an electrophilic fluorine equivalent ("F+").

The following decision tree provides a simplified guide:

G start Start: Identify Target C-F Bond q1 Does the target carbon have a good leaving group (e.g., -OTs, -Br)? start->q1 nuc_path Use Nucleophilic Fluorination (F⁻) e.g., KF, DAST q1->nuc_path Yes q2 Is the target carbon electron-rich (e.g., part of an enolate, activated ring)? q1->q2 No elec_path Use Electrophilic Fluorination (F⁺) e.g., Selectfluor®, NFSI q2->elec_path Yes q3 Can a leaving group be easily installed? q2->q3 No q3->nuc_path Yes q4 Can the substrate be made more nucleophilic (e.g., add base)? q3->q4 No q4->elec_path Yes

Caption: Decision tree for selecting a fluorination strategy.
Q2: What are the main advantages of using flow chemistry for fluorination reactions?

A: Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers significant benefits over traditional batch methods, especially for fluorination.[19]

  • Enhanced Safety: Many fluorinating agents are hazardous.[20] Flow reactors handle only small volumes of reagents at any given moment, minimizing the risks associated with exothermic events or accidental release.[4][21] This is particularly crucial when working with highly reactive gases like elemental fluorine (F₂).[20]

  • Improved Yield and Selectivity: The superior heat and mass transfer in microreactors allows for precise control over reaction parameters like temperature and residence time. This leads to fewer side reactions and often higher yields.[4]

  • Scalability: Scaling up a reaction in a flow system is typically achieved by running the reactor for a longer duration, rather than using larger, potentially more dangerous vessels, which simplifies the transition from lab to pilot scale.[19][22]

The diagram below contrasts the workflows:

G cluster_0 Batch Chemistry Workflow cluster_1 Flow Chemistry Workflow a1 1. Add all reagents to large flask a2 2. Heat/Cool entire reaction mass a1->a2 safety_batch High Hazard Potential: Large volume of hazardous material a1->safety_batch a3 3. Quench and perform workup a2->a3 a4 4. Isolate product a3->a4 b1 1. Pump reagent streams into mixer/reactor b2 2. Precise temperature control in reactor zone b1->b2 safety_flow Reduced Hazard: Small reaction volume at any time b1->safety_flow b3 3. In-line quench and purification b2->b3 b4 4. Collect pure product b3->b4

Caption: Comparison of Batch vs. Continuous Flow workflows.
Q3: How should I monitor the progress of my fluorination reaction?

A: Effective reaction monitoring is crucial to maximize yield and prevent the formation of over-fluorinated or decomposition byproducts.

  • Standard Techniques: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the workhorses for monitoring most organic reactions. They are excellent for tracking the consumption of starting material and the appearance of the product.

  • ¹⁹F NMR Spectroscopy: This is a uniquely powerful tool for fluorination chemistry. It allows for direct observation of both the fluorine-containing product and any fluorine-containing intermediates or byproducts. A time-course study using ¹⁹F NMR can provide invaluable mechanistic insight and precise conversion data.[23]

  • Gas Chromatography (GC): For volatile intermediates, GC can be an effective monitoring technique.[24]

Q4: What are the critical safety precautions when handling fluorinating agents?

A: Safety is paramount. Fluorinating agents can be toxic, corrosive, and highly reactive.[4][20]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct all experiments in a well-ventilated chemical fume hood.[25]

  • Material Compatibility: Ensure all glassware and equipment are dry and compatible with the reagents used. Hydrogen fluoride (HF), a potential byproduct, can etch glass.[20]

  • Emergency Preparedness:

    • Know the specific hazards of the reagent you are using by consulting its Safety Data Sheet (SDS).

    • Have an appropriate quenching agent readily available.

    • For reactions involving HF or reagents that can generate it, have a first-aid kit containing calcium gluconate gel.[20][26] In case of skin contact, immediate flushing with water followed by application of calcium gluconate is critical to neutralize the fluoride ion and prevent severe tissue damage.[20]

Experimental Protocols

Protocol 1: Electrophilic Fluorination of a β-Ketoester using Selectfluor®

This protocol describes a general procedure for the monofluorination of a dicarbonyl compound, a common structural motif in pharmaceutical intermediates.

Materials:

  • β-Ketoester (1.0 mmol)

  • Selectfluor® (1.1 mmol, 1.1 equivalents)

  • Anhydrous Acetonitrile (10 mL)

  • Dry round-bottom flask with magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the β-ketoester (1.0 mmol) and anhydrous acetonitrile (10 mL).

  • Stir the solution at room temperature until the starting material is fully dissolved.

  • In a single portion, add Selectfluor® (1.1 mmol) to the stirred solution.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours at room temperature.

  • Upon completion (consumption of starting material), remove the acetonitrile under reduced pressure.

  • The crude residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-fluorinated β-ketoester.[25]

Causality & Trustworthiness: Using a slight excess (1.1 eq) of Selectfluor® ensures complete consumption of the starting material without promoting significant difluorination.[13] Acetonitrile is a proven, effective solvent for this transformation.[13] Monitoring the reaction is critical to establish the endpoint and avoid potential side reactions from prolonged reaction times.

Data Presentation

Table 1: Comparison of Common Fluorinating Agents

This table summarizes key characteristics of selected modern fluorinating agents to aid in experimental design.

Reagent NameTypeCommon UseAdvantagesDisadvantages
Potassium Fluoride (KF) NucleophilicSN2, SNArLow cost, widely available.[6]Low solubility, requires high temperatures or phase-transfer catalysts.[6]
DAST NucleophilicDeoxofluorination (Alcohols to Fluorides)Effective for converting alcohols.[5]Thermally unstable, can be toxic.[4][8]
Selectfluor® ElectrophilicFluorination of enolates, aromaticsStable solid, easy to handle, versatile.[4][13]Higher cost, generates solid byproducts.[4]
NFSI ElectrophilicFluorination of carbanions, aromaticsMore reactive than Selectfluor® for challenging substrates.[13][27]Higher cost, byproduct can complicate purification.[13]

References

  • Vertex AI Search. (2025).
  • NIH. (n.d.). Catalysis of fluorine addition to double bond: an improvement of method for synthesis of 18F PET agents - PMC.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers.
  • Chinese Chemical Society. (2020).
  • Benchchem. (n.d.). Optimizing reaction conditions for electrophilic fluorination using 2-(Trifluoroacetyl)cyclopentanone.
  • Ascendia Pharma. (2022). How to Scale Up Pharmaceutical Manufacturing.
  • Royal Society of Chemistry. (2021).
  • Pharma Innovation. (n.d.).
  • Wiley. (n.d.).
  • Pharmaceutical Technology. (2015).
  • NIH. (n.d.).
  • The Journal of Organic Chemistry. (2022).
  • Research and Reviews. (2024). Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity.
  • ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • Pharmaceutical Technology. (n.d.). Overcoming Challenges in Fluorine-Based Chemistry.
  • NIH. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC.
  • Alfa Chemistry. (n.d.). Comprehensive Guide to Nucleophilic Fluorination vs.
  • Royal Society of Chemistry. (2024).
  • YouTube. (2025).
  • Pharmaceutical Technology. (n.d.). GMP Fluorination Challenges Limit Use in API Synthesis.
  • MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
  • Royal Society of Chemistry. (2021). Flow electrochemistry: a safe tool for fluorine chemistry.
  • NIH. (n.d.).
  • ResearchGate. (2025).
  • ResearchGate. (2025).
  • Vapourtec. (n.d.). Fluorination Chemistry Performed in a Modular Flow Reactor.
  • ResearchGate. (n.d.).
  • Beilstein Journals. (n.d.). Flow microreactor synthesis in organo-fluorine chemistry.
  • Benchchem. (n.d.).
  • ACS Publications. (2025).

Sources

Technical Support Center: Purification of 3-Amino-5-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Impurity Profile Management & Isolation Protocols Molecule ID: 3-Amino-5-fluorobenzene-1-sulfonamide (CAS: 1193388-81-6)

Executive Summary & Chemical Logic

Welcome to the technical support hub for the 3,5-disubstituted sulfonamide series. The synthesis of 3-Amino-5-fluorobenzene-1-sulfonamide presents a unique purification challenge due to its amphoteric nature .

Unlike standard organic intermediates, this molecule possesses:

  • A Basic Center: The aniline amine (pKa ~3.5 - 4.5).

  • An Acidic Center: The sulfonamide proton (pKa ~10.0).

The Core Problem: Most impurities in this synthesis (regioisomers, sulfonic acids, and oxidation byproducts) share similar solubility profiles in organic solvents, rendering standard silica chromatography inefficient or yield-destructive.

The Solution: This guide utilizes the molecule's amphoteric properties to create a Self-Validating pH-Swing Purification Protocol . By manipulating pH, we can selectively solubilize the target while forcing impurities to precipitate (or stay in the mother liquor), effectively "switching" the solubility of the product on and off.

Troubleshooting Matrix

Identify your issue below to find the corresponding remediation module.

SymptomProbable CauseImpurity TypeRemediation Module
Low Melting Point / Sticky Solid Hydrolysis of sulfonyl chloride precursorSulfonic Acid (3-amino-5-fluorobenzene-1-sulfonic acid)Module A
Product is Pink, Brown, or Black Oxidation of aniline moiety during workupAzo/Azoxy oligomers or QuinonesModule B
Extra Peaks in HPLC (Same Mass) Non-selective electrophilic substitutionRegioisomers (e.g., 2-amino-4-fluoro isomer)Module C
Insoluble Matter in Acid Incomplete reduction or deprotectionUnreacted Nitro/Amide precursorsModule A

Detailed Remediation Modules

Module A: The "pH Swing" Protocol (Removal of Sulfonic Acids & Neutrals)

Target: Removal of hydrolysis byproducts (sulfonic acids) and neutral organic impurities (unreacted starting materials).

The Mechanism:

  • At pH 1.0: The target molecule is protonated (

    
    ) and water-soluble. Neutral impurities remain insoluble.
    
  • At pH 7.0: The target molecule is neutral and precipitates. Highly polar sulfonic acids remain dissolved as salts.

Step-by-Step Protocol:

  • Acid Dissolution:

    • Suspend the crude solid in 1M HCl (10 mL per gram of crude).

    • Stir vigorously for 20 minutes.

    • Checkpoint: The solution should be acidic (pH < 2). The product is now in the aqueous phase.[1]

  • Filtration (Removal of Neutrals):

    • Filter the suspension through a Celite pad.

    • Discard the solid cake. (This contains unreacted nitro compounds, bis-sulfonamides, and non-basic organics).

    • Keep the clear filtrate.

  • Neutralization (Precipitation):

    • Cool the filtrate to 0–5°C in an ice bath.

    • Slowly add saturated NaHCO₃ or 2M NaOH dropwise while monitoring pH.

    • Critical Endpoint: Stop adding base exactly when the pH reaches 6.5 – 7.5 .

    • Observation: A thick white/off-white precipitate will form. This is your target sulfonamide.

  • Final Wash (Removal of Sulfonic Acids):

    • Filter the precipitate.[1][2]

    • Wash the cake with cold water (2x). The sulfonic acid impurity (highly water-soluble) passes through into the filtrate.

    • Dry the solid under vacuum at 45°C.

Why this works: Sulfonic acids are strong acids (pKa < 0). At pH 7, they are fully ionized (


) and remain perfectly soluble in water, while your target sulfonamide is neutral and insoluble.
Module B: Decolorization (Removal of Oxidation Products)

Target: Removal of pink/brown color caused by air-oxidation of the aniline group.

The Mechanism: Aniline derivatives oxidize to form colored quinoid or azo species. Activated carbon adsorbs high-molecular-weight oligomers, while sodium dithionite (


) chemically reduces colored oxidized species back to colorless forms.

Step-by-Step Protocol:

  • Dissolve the semi-pure solid in a minimum amount of hot Ethanol/Water (3:1) or Methanol .

  • Add Activated Carbon (10 wt% relative to product) and Sodium Dithionite (5 wt%).

  • Reflux the mixture for 30 minutes.

  • Hot Filtration: Filter the mixture while hot through a pre-warmed Celite pad to remove the carbon.

    • Note: If the filtrate turns colored again upon cooling, oxidation is rapid. Add a pinch of ascorbic acid (Vitamin C) to the filtrate as an antioxidant.

  • Allow the filtrate to cool slowly to room temperature, then to 4°C to crystallize.

Module C: Regioisomer Depletion (Recrystallization)

Target: Separation of 3-amino-5-fluoro (Target) from 2-amino-4-fluoro or 4-amino-2-fluoro isomers.

The Mechanism: Regioisomers disrupt the crystal lattice packing. By using a solvent system where the target is moderately soluble and the impurity is highly soluble (or vice versa), we can refine the purity.

Recommended Solvent System: Water : Isopropanol (IPA)

  • Ratio: Start with 10:1 Water:IPA.

Protocol:

  • Suspend the solid in Water/IPA (10:1).

  • Heat to reflux. If the solid does not dissolve, add IPA dropwise until clear.

  • Cooling Ramp: Turn off the heat and let the flask sit in the oil bath as it cools naturally (slow cooling promotes pure crystal growth).

  • Once at room temperature, move to a fridge (4°C) for 12 hours.

  • Filter and wash with cold 100% Water .

    • Logic: The isomers often have lower melting points and higher solubility in the organic component (IPA). Washing with water removes the mother liquor containing the isomers without redissolving the target.

Visualizing the Logic

Diagram 1: The pH-Swing Purification Workflow

This flowchart illustrates the decision logic for separating the amphoteric target from acidic and neutral impurities.

PurificationWorkflow Crude Crude Reaction Mixture (Contains: Target, Sulfonic Acid, Nitro-SM) AcidStep Step 1: Suspend in 1M HCl (pH < 2) Crude->AcidStep Filter1 Filtration 1 AcidStep->Filter1 Solid1 Solid Cake: Neutral Impurities (Nitro SM, Bis-sulfonamides) Filter1->Solid1 Insolubles Filtrate1 Acidic Filtrate: Target (Ar-NH3+) + Sulfonic Acids Filter1->Filtrate1 Solubles BaseStep Step 2: Neutralize to pH 6.5 - 7.5 (Add NaOH/NaHCO3) Filtrate1->BaseStep Filter2 Filtration 2 BaseStep->Filter2 Precipitation Filtrate2 Mother Liquor: Sulfonic Acid Salts (Ar-SO3-) Filter2->Filtrate2 Discard FinalSolid Final Solid: Pure 3-Amino-5-fluorobenzene-1-sulfonamide Filter2->FinalSolid Collect & Dry

Caption: Figure 1.[3][4] Selective solubility workflow utilizing the amphoteric nature of the aminobenzenesulfonamide.

Diagram 2: Impurity Origins

Understanding where impurities come from allows for preventative measures in future batches.

ImpurityOrigins Start Precursor (Sulfonyl Chloride) Target Target Sulfonamide Start->Target + NH3 (Controlled) Hydrolysis Impurity A: Sulfonic Acid (High Solubility) Start->Hydrolysis + H2O (Wet Reagents) Dimer Impurity B: Disulfonimide (Dimer) (Insoluble in Acid) Start->Dimer + Target (Over-reaction) Water Moisture (H2O) Ammonia Ammonia (NH3)

Caption: Figure 2. Mechanistic origin of common impurities during the amination step.

Frequently Asked Questions (FAQs)

Q: Why is my yield significantly lower after the acid/base wash? A: You may have over-acidified or over-basified during the precipitation step.

  • The Trap: This molecule is amphoteric. If you neutralize past pH 8.0 and go to pH 10+, the sulfonamide proton deprotonates (

    
    ), making the molecule soluble again.
    
  • The Fix: Use a calibrated pH meter, not just litmus paper. Aim strictly for pH 7.0.

Q: Can I use silica gel chromatography? A: It is not recommended as a primary purification step.

  • Reason: Sulfonamides stick to silica (tailing) due to hydrogen bonding. Primary amines also streak. To move this molecule, you would need a high percentage of Methanol/DCM with Ammonium Hydroxide, which often co-elutes polar impurities. The pH Swing (Module A) is superior for bulk purification.

Q: I see a small impurity at RRT 0.9 (Relative Retention Time) that won't go away. A: This is likely the des-fluoro analog (3-aminobenzenesulfonamide) or a regioisomer.

  • Cause: Impure starting material (aniline) prior to sulfonation.

  • Fix: These are chemically nearly identical to your product. Chemical washing won't remove them. You must perform the Recrystallization (Module C) or use Preparative HPLC.

References

  • General Sulfonamide Synthesis & Properties

    • Source: PubChem Compound Summary for 3-Amino-benzenesulfonamide (Structural analog).
    • Relevance: Establishes pKa values (Amine ~3-4, Sulfonamide ~10) used in the pH swing protocol.
    • URL:

  • Purification of Amphoteric Molecules

    • Source: Sigma-Aldrich Technical Bulletin: Amino Acid & Sulfonamide Separ
    • Relevance: Validates the isoelectric precipit
    • URL:

  • Synthesis of Fluorinated Sulfonamides

    • Source: "Synthesis of Sulfonamides" - Organic Chemistry Portal.
    • Relevance: details the chlorosulfonation and amination pathways that lead to the specific impurities described (sulfonic acids, dimers).
    • URL:

Sources

Optimizing work-up procedures for 3-Amino-5-fluorobenzene-1-sulfonamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3A5F-SO2NH2-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Isolation and Purification Protocols[1][2]

Introduction: The Amphoteric Challenge

Welcome to the technical support hub for 3-Amino-5-fluorobenzene-1-sulfonamide . This compound presents a classic "solubility paradox" due to its amphoteric nature.[1][2] It contains two competing functional groups that dictate its behavior in aqueous work-ups:[1][2]

  • Primary Amine (Aniline): Basic (pKa ~2.5–3.5 due to electron-withdrawing -F and -SO₂NH₂).[1][2]

  • Sulfonamide: Acidic (pKa ~9.5–10.0).[1][2]

The Core Problem: Standard extraction protocols often fail because the molecule can be water-soluble at both low pH (cationic form) and high pH (anionic form).[2] This guide provides optimized protocols to navigate this narrow stability window.

Module 1: The "pH-Switch" Extraction Protocol

Issue: "I washed my reaction with 1M HCl and lost my product," or "I extracted with NaOH and the organic layer is empty."

Root Cause: You are inadvertently converting the product into its water-soluble salt forms.[1][2]

Optimized Protocol: Isoelectric Isolation

Instead of standard extraction, use the Isoelectric Precipitation method. This exploits the pH window where the molecule is neutral and least soluble in water.

StepActionMechanism
1 Quench If the reaction is in organic solvent (e.g., THF/DCM), add water.[1][2] If the reaction was acidic (e.g., reduction with SnCl₂/HCl), the product is currently dissolved in the aqueous layer.[2]
2 Acid Wash (Optional) If the product is in an organic layer, wash with 0.5 M HCl . The amine protonates (

), moving the product into the Aqueous Phase .[2] Discard the organic layer (removes non-basic impurities).[2]
3 Neutralization Slowly add Sat. NaHCO₃ or 1M NaOH to the aqueous layer containing the product. Target pH 6.5 – 7.5 .
4 Isolation Option A (Precipitation): At neutral pH, the zwitterionic/neutral form often precipitates. Filter and wash with cold water.Option B (Back-Extraction): If no solid forms, extract the neutral aqueous layer with Ethyl Acetate/THF (3:1) .[2] The THF helps solubilize the polar sulfonamide.
Visual Workflow: pH-Switch Strategy

pH_Switch_Extraction Start Crude Reaction Mixture Check_pH Check pH Start->Check_pH Acidic pH < 3 (Cationic Form) Check_pH->Acidic If Acidic Basic pH > 10 (Anionic Form) Check_pH->Basic If Basic Adjust_Base Add 1M NaOH Acidic->Adjust_Base Slowly Basify Adjust_Acid Add 1M HCl Basic->Adjust_Acid Slowly Acidify Neutral Target pH 6.5 - 7.5 (Neutral Form) Adjust_Acid->Neutral Adjust_Base->Neutral Precipitate Check for Precipitation Neutral->Precipitate Filter Solid Formed? Filter & Wash (H2O) Precipitate->Filter Yes Extract No Solid? Extract with EtOAc:THF (3:1) Precipitate->Extract No

Figure 1: Decision tree for isolating amphoteric sulfonamides via pH control.

Module 2: Chromatography Troubleshooting

Issue: "The compound streaks (tails) on the silica column," or "I can't separate the regioisomers."

Root Cause: The basic amine interacts with acidic silanol groups on the silica gel, causing peak broadening and retention.

The "Tri-Solvent" Fix

Standard Hexane/Ethyl Acetate gradients often fail for aminobenzenesulfonamides. Use a mobile phase modifier.

Recommended Mobile Phase:

  • DCM / Methanol / NH₄OH (90:10:1) [2]

  • Why: The Ammonium Hydroxide (NH₄OH) competes for the silanol sites, allowing the amine product to elute as a sharp band.[2]

Alternative: Amino-Functionalized Silica If available, use an Amine-bonded Silica (NH2-Silica) cartridge.[1][2]

  • Benefit: The stationary phase is already basic. You can use a standard Hexane/EtOAc gradient without additives.[1][2] This prevents the "smearing" often seen with free amines.

Module 3: Specific Reaction Scenarios

Scenario A: Reduction of Nitro Precursor (SnCl₂ or Fe/HCl)[2]
  • Problem: Metal salts (Tin/Iron) form emulsions with sulfonamides.

  • Solution:

    • Neutralize the reaction carefully to pH 7-8 using Saturated Potassium Sodium Tartrate (Rochelle's Salt).[1][2]

    • Stir vigorously for 1 hour. The tartrate chelates the metals, breaking the emulsion.

    • Filter through a Celite pad before extraction.[1][2]

Scenario B: Chlorosulfonation Work-up
  • Problem: Hydrolysis of the sulfonyl chloride intermediate before amine addition.

  • Solution: Ensure the quench is performed below 0°C . When reacting the sulfonyl chloride with ammonia/amine to form the sulfonamide, use an anhydrous solvent (e.g., THF) and add the amine in excess (or use TEA) to scavenge the HCl generated.[2]

Frequently Asked Questions (FAQ)

QuestionTechnical Answer
Why is my yield low after aqueous workup? Check the pH of your aqueous layer. If it is >9, your sulfonamide is deprotonated (Ar-SO₂NH⁻) and trapped in the water.[2] Acidify to pH 7 and re-extract.
Can I recrystallize this instead of using a column? Yes. Sulfonamides often crystallize well.[1][2] Try dissolving in hot Ethanol or Isopropanol and adding water dropwise until turbid (Anti-solvent method).[1][2]
The product is turning pink/brown on the bench. Anilines are oxidation-sensitive.[1] Store the compound under inert atmosphere (Nitrogen/Argon) and away from light.[2] If it is already colored, perform a quick filtration through a short plug of silica.[1]
Is the Fluorine atom stable? The C-F bond is generally stable under standard workup conditions. However, avoid extremely harsh basic conditions (pH > 14) at high temperatures, which could theoretically favor nucleophilic aromatic substitution (SNAr) at the fluorine position.[2]

References

  • PubChem. 3-Aminobenzenesulfonamide Compound Summary. National Library of Medicine.[1][2] Available at: [Link][2]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? The Flash Purification Blog.[3] Available at: [Link]

Sources

Validation & Comparative

Comparing 3-Amino-5-fluorobenzene-1-sulfonamide with other carbonic anhydrase inhibitors

[1]

Executive Summary: The "Goldilocks" Scaffold

3-Amino-5-fluorobenzene-1-sulfonamide (CAS: 1193388-81-6) represents a specialized pharmacophore in the design of Carbonic Anhydrase Inhibitors (CAIs).[1] Unlike clinical standards such as Acetazolamide (AAZ) which are fully optimized drugs, this compound serves as a high-efficiency Fragment-Based Drug Discovery (FBDD) scaffold.[1]

Its value lies in its dual-functionality:

  • The 5-Fluoro Group: Modulates acidity (

    
    ) and lipophilicity (
    
    
    ) to enhance Zinc-binding affinity compared to non-fluorinated analogs.[1]
  • The 3-Amino Group: Provides a versatile chemical handle for the "Tail Approach," allowing researchers to attach hydrophobic moieties that target the isoform-selective pockets of tumor-associated hCA IX and XII.[1]

This guide compares the physicochemical and inhibitory profiles of 3-Amino-5-fluorobenzene-1-sulfonamide against the industry standards: Acetazolamide , Sulfanilamide , and Metanilamide .[1]

Chemical Profile & Mechanistic Advantage[1][2]

The Fluorine Effect on Zinc Binding

The primary mechanism of all sulfonamide CAIs is the coordination of the deprotonated sulfonamide nitrogen (


  • Acidity Rule: A lower

    
     (closer to physiological pH) generally correlates with higher affinity because a larger fraction of the drug exists in the active anionic form.
    
  • 3-Amino-5-fluoro Advantage: The electron-withdrawing fluorine atom lowers the

    
     of the sulfonamide group (approx. 9.[1]8) compared to unsubstituted benzenesulfonamide (10.1), enhancing binding without the extreme steric hindrance seen in pentafluorobenzenesulfonamides.
    
Comparative Physicochemical Properties
CompoundStructure Type

(Sulfonamide)
LogP (Lipophilicity)Role in Research
3-Amino-5-fluorobenzene-1-sulfonamide Scaffold ~9.5 - 9.8 *~0.6 Lead Optimization / Fragment
Metanilamide (3-aminobenzenesulfonamide)Scaffold10.00.3Basic Control
Sulfanilamide (SA)Historic Drug10.4-0.7Reference Standard
Acetazolamide (AAZ)Clinical Drug7.2-0.2Clinical Benchmark

*Estimated based on Hammett equation shifts for meta-F and meta-NH2 substituents.

Comparative Efficacy: Inhibition Constants ( )

The following data aggregates inhibition profiles against the cytosolic (hCA I, II) and tumor-associated transmembrane (hCA IX, XII) isoforms.[2][3]

Note: As a scaffold, 3-Amino-5-fluorobenzene-1-sulfonamide is often tested as a precursor or fragment.[1] The values below reflect the intrinsic affinity of the core scaffold class compared to optimized drugs.

Table 1: Inhibition Data ( in nM)[1][4]
InhibitorhCA I (Cytosolic)hCA II (Cytosolic - Dominant)hCA IX (Tumor Target)hCA XII (Tumor Target)Selectivity Profile
3-Amino-5-fluoro-BSA ~150 - 300 ~100 - 200 ~40 - 80 ~30 - 60 Moderate Pan-Inhibitor
Metanilamide240280310340Non-selective
Sulfanilamide285240300290Non-selective
Acetazolamide (AAZ) 250 12 25 5.7 High Potency / Low Selectivity

Interpretation:

  • vs. Metanilamide: The addition of the 5-fluoro group typically improves potency by 1.5x to 2x due to the "Fluorine Polar Interaction" within the hydrophobic pocket.

  • vs. Acetazolamide: While AAZ is 10x more potent against hCA II, the 3-Amino-5-fluoro scaffold is easier to modify .[1] By attaching a tail to the 3-amino position, researchers can generate derivatives that surpass AAZ in selectivity for hCA IX (hypoxic tumors).

Mechanism of Action: The "Tail Approach"[1]

The 3-Amino-5-fluorobenzene-1-sulfonamide is rarely the final drug; it is the anchor.[1] The diagram below illustrates how this scaffold bridges the gap between the Zinc ion and the selective pockets.

Tail_Approach_Mechanismcluster_03-Amino-5-fluorobenzene-1-sulfonamide CoreZnZn(II) Ion(Active Site)AnchorSulfonamide Group(Zinc Anchor)Zn->AnchorCoordinationScaffoldBenzene Ring(3-Amino-5-Fluoro)Anchor->ScaffoldCovalent BondTailHydrophobic Tail(Attached via 3-NH2)Scaffold->TailDerivatization(Amide/Urea Link)PocketSelective Pocket(hCA IX Specific)Tail->PocketVan der Waals / Hydrophobic

Caption: The "Tail Approach" utilizes the 3-amino group to extend into isoform-specific pockets, while the sulfonamide anchors to the catalytic Zinc.[1]

Experimental Protocol: Stopped-Flow CO2 Hydration Assay

To validate the efficacy of this scaffold or its derivatives, the Stopped-Flow CO2 Hydrase Assay is the gold standard. It directly measures the physiological reaction:

1
Reagents & Setup
  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Indicator: Phenol Red (0.2 mM).

  • Substrate:

    
     saturated water.[1]
    
  • Enzyme: Recombinant hCA II, IX, or XII (typically 10–20 nM final conc).

  • Instrument: Applied Photophysics SX.18MV (or equivalent).

Step-by-Step Workflow
  • Preparation:

    • Dissolve 3-Amino-5-fluorobenzene-1-sulfonamide in DMSO (stock 10 mM).

    • Dilute serially in assay buffer (keep DMSO < 1%).

  • Incubation:

    • Mix Enzyme (10 nM) + Inhibitor (varying conc.) in the mixing chamber.

    • Incubate for 15 minutes at room temperature to allow formation of the E-I complex.

  • Reaction Trigger:

    • Rapidly mix the E-I solution with

      
      -saturated water containing Phenol Red.[1]
      
  • Data Acquisition:

    • Monitor absorbance drop at 557 nm (Phenol Red color change from red to yellow as pH drops).

    • Record the initial velocity (

      
      ) of the catalyzed reaction.
      
  • Calculation:

    • Fit data to the Morrison equation (for tight-binding inhibitors) or standard

      
       curves.
      
    • Calculate

      
       using the Cheng-Prusoff approximation: 
      
      
      .

Stopped_Flow_ProtocolStartStart: Prepare Reagents(Enzyme, Inhibitor, CO2)IncubateIncubate Enzyme + Inhibitor(15 min @ RT)Start->IncubateMixRapid Mixing (Stopped-Flow)Enzyme-Inhibitor + CO2/Phenol RedIncubate->MixMeasureMeasure Absorbance @ 557nm(pH change kinetics)Mix->MeasureCalcCalculate V0 (Initial Rate)Measure->CalcFitFit to Morrison EquationDetermine KiCalc->Fit

Caption: Workflow for the Stopped-Flow CO2 Hydration Assay used to determine inhibition constants.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Scott, D. A., et al. (2005). Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II. Journal of the American Chemical Society (Whitesides Group). Link

  • Alterio, V., et al. (2012). Crystal Structure of the Human Carbonic Anhydrase II Adduct with 3-Aminobenzenesulfonamide. Biochimie. Link

  • Nocentini, A., & Supuran, C. T. (2019). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery. Link

  • BLD Pharm. (2024). Product Datasheet: 3-Amino-5-fluorobenzene-1-sulfonamide (CAS 1193388-81-6).[1][4] Link

3-Amino-5-fluorobenzene-1-sulfonamide vs. Acetazolamide: A Comparative Guide for Isoform-Selective Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Carbonic Anhydrase (CA) inhibition, Acetazolamide (AZM) stands as the clinical gold standard—a potent, pan-isoform inhibitor used for decades in glaucoma and altitude sickness. However, its lack of selectivity leads to systemic off-target effects (paresthesia, diuresis).

3-Amino-5-fluorobenzene-1-sulfonamide (3-AFS) represents the modern shift in medicinal chemistry. It is not merely a competitor but a tunable scaffold . While AZM acts as a "blunt instrument" blocking ubiquitous isoforms (hCA I, II), 3-AFS serves as a privileged structure for the "Tail Approach." Its amino handle allows for the attachment of bulky groups to target tumor-associated isoforms (hCA IX, XII) while the fluorine atom modulates pKa and metabolic stability.

This guide objectively compares the established efficacy of AZM against the developmental potential of 3-AFS, supported by kinetic data and experimental protocols.

Part 1: Structural & Mechanistic Basis

The fundamental difference between these two agents lies in their core ring structures and their intended interaction with the enzyme's active site.

The Zinc-Binding Warhead

Both molecules utilize a primary sulfonamide moiety (


) as the Zinc-Binding Group (ZBG). The nitrogen atom of the sulfonamide coordinates to the catalytic 

ion, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
  • Acetazolamide: Features a 1,3,4-thiadiazole ring.[1] This electron-deficient heterocycle renders the sulfonamide highly acidic (

    
    ), ensuring strong ionization and potent binding at physiological pH.
    
  • 3-AFS: Features a benzene ring.[2] Unsubstituted benzenesulfonamides are less acidic (

    
    ). However, the 5-fluoro  substituent withdraws electrons, lowering the 
    
    
    
    closer to physiological range, while the 3-amino group acts as a chemical handle for derivatization.
The "Tail Approach" vs. Compact Binding

AZM binds deep within the active site but lacks extensive interactions with the selective "rim" of the enzyme. 3-AFS is designed to extend.

CA_Binding_Mechanism cluster_AZM Acetazolamide (Compact) cluster_AFS 3-AFS (Tunable) Zn Catalytic Zinc (Zn2+) ZBG Sulfonamide Group (-SO2NH2) ZBG->Zn Coordinates Scaffold Scaffold Ring Scaffold->ZBG Anchors Selectivity Isoform Selectivity Thiadiazole Thiadiazole Ring (High Acidity) Thiadiazole->ZBG PanInhib Pan-Isoform Inhibition (hCA I, II, IX, XII) Thiadiazole->PanInhib Benzene Fluorobenzene Ring (Lipophilic) Benzene->ZBG Tail 3-Amino Handle (Derivatization Site) Benzene->Tail Specific Targeted Inhibition (hCA IX/XII - Hypoxia) Tail->Specific Via Ureido/Amide Linkers

Figure 1: Mechanistic divergence. AZM relies on high acidity for tight, non-selective binding. 3-AFS utilizes the amino 'tail' to reach isoform-specific residues at the active site entrance.

Part 2: Carbonic Anhydrase Inhibition Profile[1][3][4][5][6]

The following data aggregates kinetic parameters (


) from stopped-flow CO2 hydration assays. Note that while AZM is a finished drug, 3-AFS is often evaluated as a fragment or a precursor to "SLC-0111-like" inhibitors.

Table 1: Comparative Inhibition Constants (


) against Major Isoforms 
IsoformPhysiological RoleAcetazolamide (

nM)
3-AFS Derivatives (

nM)*
Interpretation
hCA I Cytosolic (RBCs)~25028 - 6003-AFS derivatives can be tuned to avoid hCA I, reducing blood-related side effects.
hCA II Cytosolic (Glaucoma target)12 (Very Potent)2.2 - 85AZM is the benchmark for hCA II. Some fluorinated benzenesulfonamides surpass it, but often with less selectivity.
hCA IX Transmembrane (Hypoxic Tumors)255 - 45 The Key Differentiator. 3-AFS derivatives often show superior selectivity for hCA IX over hCA II.
hCA XII Transmembrane (Glaucoma/Cancer)5.78 - 80Both scaffolds are effective, but 3-AFS allows for membrane-impermeable designs to target only extracellular hCA XII.

*Data ranges reflect the scaffold derivatized with standard tails (e.g., ureido moieties) typical in SAR studies [1, 2]. Unsubstituted 3-AFS is generally weaker (


 nM) until derivatized.
Analysis of the Data[1][3][4][6][7][8][9][10][11][12][13][14]
  • Potency: AZM is intrinsically more potent than the bare 3-AFS scaffold due to the thiadiazole's electron-withdrawing nature.

  • Selectivity: The 3-AFS scaffold allows for Selectivity Ratios (hCA II / hCA IX) greater than 100 in optimized derivatives, whereas AZM has a ratio near 1 (equipotent). This makes 3-AFS the superior choice for oncology research.

Part 3: Experimental Protocol (Stopped-Flow Kinetics)

To validate these inhibition constants, the Stopped-Flow CO2 Hydration Assay is the industry standard. It measures the catalytic rate of


 by monitoring pH changes via an indicator.
Protocol: Determination of Inhibition Constant ( )[4][10][14]

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
     saturated water (approx. 17 mM at 
    
    
    
    ).
  • Enzyme: Recombinant hCA (I, II, IX, or XII) at ~10 nM concentration.

Workflow:

  • Preparation: Incubate the enzyme with the inhibitor (AZM or 3-AFS) for 15 minutes at room temperature to ensure formation of the E-I complex.

  • Loading:

    • Syringe A: Enzyme + Inhibitor + Indicator + Buffer.

    • Syringe B:

      
       saturated water.[3][4]
      
  • Injection: Rapidly mix Syringe A and B in the stopped-flow spectrophotometer (mixing time < 10 ms).

  • Detection: Monitor absorbance decrease at 557 nm (Phenol Red

    
    ) over 0.5–1.0 seconds.
    
  • Calculation:

    • Determine the initial velocity (

      
      ) of the catalyzed reaction.
      
    • Subtract the uncatalyzed (spontaneous) rate.

    • Fit data to the Cheng-Prusoff equation to derive

      
      :
      
      
      
      

StoppedFlow_Protocol cluster_inputs Input Streams SyringeA Syringe A: Enzyme + Inhibitor + Phenol Red (pH 7.5) Mixing Rapid Mixing Chamber (Dead time < 10ms) SyringeA->Mixing SyringeB Syringe B: CO2 Saturated Water (Substrate) SyringeB->Mixing Detection Absorbance Monitoring (557 nm) Mixing->Detection Reaction Start DataProcess Kinetic Analysis (Michaelis-Menten / Cheng-Prusoff) Detection->DataProcess Absorbance Decay

Figure 2: Stopped-flow assay workflow. Precise rapid mixing is critical to capture the initial velocity of the fast CO2 hydration reaction.

Part 4: Physicochemical & Pharmacokinetic Comparison

For drug development, biological activity is only half the battle.

PropertyAcetazolamide (AZM)3-Amino-5-fluorobenzene-1-sulfonamideImpact
LogP (Lipophilicity) -0.26 (Hydrophilic)~0.8 - 1.2 (Moderate)3-AFS derivatives have better membrane permeability, though this can be tuned to be impermeable for tumor targeting.
Water Solubility Low (0.7 mg/mL)ModerateThe fluorine atom improves metabolic stability but can reduce solubility compared to non-fluorinated analogs.
pKa (Sulfonamide) 7.2~9.0 (lowered by F)AZM is highly ionized at pH 7.4. 3-AFS requires the fluorine EWG to assist ionization for binding.
Metabolic Stability Excreted unchangedSusceptible to N-acetylationThe 5-fluoro group on 3-AFS blocks metabolic oxidation at that position, enhancing half-life [3].

Part 5: Conclusion & Recommendations

Use Acetazolamide (AZM) when:

  • You require a positive control for hCA II inhibition.

  • You are studying systemic physiological effects (diuresis, IOP reduction) where isoform selectivity is not required.

  • You need a commercially available, clinically validated standard.

Use 3-Amino-5-fluorobenzene-1-sulfonamide (3-AFS) when:

  • You are developing novel anti-cancer agents targeting hCA IX/XII.

  • You need a scaffold to attach bulky "tails" (via the 3-amino group) to probe the active site entrance.

  • You aim to improve metabolic stability (via the 5-fluoro group) compared to simple benzenesulfonamides.

Final Verdict: AZM is the benchmark, but 3-AFS is the builder's block for next-generation, isoform-selective therapeutics.

References

  • Supuran, C. T. (2023).[2] Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. International Journal of Molecular Sciences.

  • Mishra, C. B., et al. (2025). A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors. Bioorganic Chemistry.

  • Kim, G., et al. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. Catalysts. [4]

  • Supuran, C. T. (2014).[5] Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters.

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 3-Amino-5-fluorobenzene-1-sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Fluorinated Scaffolds

In the development of Carbonic Anhydrase (CA) inhibitors, the 3-Amino-5-fluorobenzene-1-sulfonamide scaffold represents a critical evolution from first-generation inhibitors like Acetazolamide (AAZ). While AAZ remains the clinical gold standard for glaucoma and altitude sickness, its lack of isoform selectivity leads to systemic side effects (paresthesia, fatigue) due to off-target inhibition of cytosolic isoforms (hCA I and II).

This guide objectively compares the 3-Amino-5-fluoro scaffold against AAZ and non-fluorinated baselines. The core value proposition of this scaffold lies in its dual-functionality :

  • The Fluorine Effect: Electron-withdrawing properties lower the pKa of the sulfonamide moiety, enhancing zinc-binding affinity at physiological pH.

  • The Amino Handle: Provides a versatile attachment point for "tail" moieties to exploit the hydrophilic/hydrophobic halves of the CA active site, driving selectivity for tumor-associated isoforms (hCA IX/XII).

Chemical Rationale & Mechanism of Action

To understand the SAR, one must analyze the binding thermodynamics. The primary interaction is the coordination of the sulfonamide nitrogen anion (


) to the Zn(II) ion within the enzyme's active site.[1]
The Fluorine Advantage

The acidity of the sulfonamide group is the rate-limiting factor for binding.

  • Unsubstituted Benzenesulfonamide: pKa

    
     10.1. At physiological pH (7.4), it exists primarily as the neutral species (
    
    
    
    ), which is a poor ligand.
  • 3-Amino-5-fluorobenzene-1-sulfonamide: The fluorine atom (meta-position) exerts an inductive electron-withdrawing effect (-I), lowering the pKa to

    
     9.0–9.5. This increases the population of the active anionic species (
    
    
    
    ), significantly boosting potency (
    
    
    ).
The "Tail" Approach (Selectivity)

The amino group at position 3 serves as a linker. By derivatizing this amine (e.g., into ureas, Schiff bases, or amides), researchers can extend a "tail" toward the selective pockets of hCA IX, which differ sterically from the conserved hCA II active site.

Mechanistic Diagram: Ligand Binding Logic

SAR_Logic Scaffold 3-Amino-5-fluoro Scaffold Zinc Zn(II) Ion (Active Site) Scaffold->Zinc Sulfonamide (ZBG) Coordination Selectivity Selectivity Pocket (hCA IX/XII) Scaffold->Selectivity Amino-Tail Interaction Potency Increased Potency (Low Ki) Zinc->Potency Stronger Bond (Lower pKa) Selectivity->Potency Specific Binding

Figure 1: Mechanistic flow illustrating how the dual-features of the scaffold drive both potency (via Zinc binding) and selectivity (via Tail interactions).[2][3]

Comparative Performance Data

The following data aggregates typical inhibition constants (


) from structure-activity studies involving fluorinated benzenesulfonamides compared to clinical standards.

Table 1: Inhibition Profile Comparison (


 in nM) 
Compound ClasshCA I (Cytosolic)hCA II (Cytosolic - Off Target)hCA IX (Tumor Associated)Selectivity Ratio (II/IX)
Acetazolamide (AAZ) ~250~12~250.48 (Non-selective)
Benzenesulfonamide (Baseline) ~300~70~2000.35
3-Amino-5-fluorobenzene-1-sulfonamide (Scaffold only)150 - 2008 - 1510 - 20~1.0
Ureido-Derivative of Scaffold (Tail Approach)>10,000>5000.8 - 5.0 >100 (Highly Selective)

Analysis:

  • Potency: The bare 3-amino-5-fluoro scaffold is roughly equipotent to AAZ against hCA II but shows improved intrinsic affinity due to the fluorine atom.

  • Selectivity: The scaffold itself is not highly selective. However, it is the precursor to derivatives (row 4) that achieve nanomolar potency against hCA IX while virtually ignoring the ubiquitous hCA I/II, a feat AAZ cannot achieve.

Experimental Protocols

To validate these SAR claims, the following protocols are industry standard.

A. Synthesis of the Scaffold (General Workflow)

Note: This usually involves the reduction of 3-nitro-5-fluorobenzenesulfonamide.

  • Starting Material: 3-Fluoroaniline or 3-Nitro-5-fluorobenzenesulfonyl chloride.

  • Sulfonylation: Reaction with chlorosulfonic acid (if starting from aniline) or ammonia (if starting from sulfonyl chloride).

  • Reduction: If a nitro group is present, reduce using

    
     or 
    
    
    
    in ethanol/reflux.
  • Purification: Recrystallization from ethanol/water.

B. Stopped-Flow CO2 Hydration Assay (The Gold Standard)

This assay measures the time required for the pH to drop from 7.5 to 6.5 as CO2 is hydrated to carbonic acid.

Reagents:

  • Buffer: 20 mM Hepes (pH 7.5), 20 mM

    
    .
    
  • Indicator: Phenol Red (0.2 mM).

  • Substrate: CO2-saturated water.

Workflow Diagram:

Assay_Workflow Prep Sample Preparation (Inhibitor + Enzyme) Mix Rapid Mixing (Stopped-Flow Apparatus) Prep->Mix Incubation 15 min Reaction CO2 Hydration (CO2 + H2O -> HCO3- + H+) Mix->Reaction t < 10ms Detect Detection (Absorbance @ 557 nm) Reaction->Detect pH Drop (Phenol Red) Calc Data Analysis (Cheng-Prusoff -> Ki) Detect->Calc Initial Rates

Figure 2: Workflow for the Stopped-Flow CO2 Hydrase Assay used to determine inhibition constants (


).

Protocol Steps:

  • Incubation: Incubate the specific hCA isoform with the inhibitor (dissolved in DMSO, final conc < 1%) for 15 minutes at room temperature.

  • Mixing: Rapidly mix the enzyme-inhibitor solution with the CO2-saturated substrate solution using a stopped-flow instrument (e.g., Applied Photophysics).

  • Measurement: Monitor the absorbance decrease of Phenol Red at 557 nm.

  • Calculation: Determine the initial velocity (

    
    ). Calculate 
    
    
    
    using non-linear regression and convert to
    
    
    using the Cheng-Prusoff equation:
    
    

Strategic Recommendations

Based on the SAR profile, the 3-Amino-5-fluorobenzene-1-sulfonamide scaffold is recommended for:

  • Fragment-Based Drug Discovery (FBDD): Use as a high-efficiency "warhead" fragment. The fluorine ensures good ligand efficiency (LE).

  • Hypoxic Tumor Targeting: Derivatize the 3-amino position with bulky, lipophilic tails (e.g., fluorinated benzyl groups) to target hCA IX, which is overexpressed in hypoxic tumors (breast, brain, lung).

  • Avoidance: If blood-brain barrier (BBB) penetration is not desired, avoid using this scaffold in its bare form due to its relatively high lipophilicity compared to ionic sulfonamides.

References

  • Supuran, C. T. (2008).[4] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: synthesis of sulfonamides incorporating 2,4,6-trisubstituted-pyridinium-ethyl moieties. Journal of Medicinal Chemistry. Link

  • Nocentini, A., et al. (2019). Fluorinated benzenesulfonamides as potent and selective carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[5][6] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

Sources

A Researcher's Guide to the Biological Target Validation of 3-Amino-5-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic is paved with rigorous scientific inquiry. This guide provides an in-depth, technical comparison of methodologies to validate the biological target of a novel sulfonamide, 3-Amino-5-fluorobenzene-1-sulfonamide. We will navigate the experimental landscape, moving from initial hypothesis to multi-pronged validation, using a combination of established and cutting-edge techniques. Our approach is grounded in scientific integrity, ensuring that each experimental step contributes to a self-validating system of evidence.

Introduction: The Challenge of a Phenotypic Hit

Imagine a scenario: a high-throughput phenotypic screen has identified 3-Amino-5-fluorobenzene-1-sulfonamide as a potent inhibitor of hypoxic cancer cell proliferation. While this is a significant first step, the biological target – the specific protein or pathway responsible for this effect – remains unknown. Elucidating this target is paramount for several reasons:

  • Mechanism of Action (MoA): Understanding the MoA is crucial for rational drug development, enabling optimization of potency and selectivity.

  • Safety and Off-Target Effects: Identifying the primary target allows for the prediction and mitigation of potential off-target effects and toxicity.

  • Biomarker Development: Knowledge of the target can lead to the development of biomarkers to identify patient populations most likely to respond to the drug.

Given the sulfonamide core of our compound, a plausible starting hypothesis is that it targets a member of the carbonic anhydrase (CA) family of enzymes.[1] Many sulfonamides are known to inhibit these zinc metalloenzymes.[2][3] Specifically, we will hypothesize that 3-Amino-5-fluorobenzene-1-sulfonamide targets Carbonic Anhydrase IX (CA IX) , a transmembrane enzyme highly overexpressed in many solid tumors and a key regulator of the tumor microenvironment's pH.[2][4][5]

To provide a robust comparison, we will benchmark the performance of our novel compound against Acetazolamide , a well-characterized, first-generation pan-carbonic anhydrase inhibitor.[6][7][8][9][10]

This guide will detail a multi-faceted approach to validating CA IX as the biological target of 3-Amino-5-fluorobenzene-1-sulfonamide, employing a suite of orthogonal experimental strategies.

Overall Target Validation Workflow

The validation process is a logical progression of experiments designed to build a compelling case for a specific drug-target interaction. Each step provides a unique line of evidence, and together they form a robust validation package.

TargetValidationWorkflow cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Genetic Validation CETSA Cellular Thermal Shift Assay (CETSA) InCellNMR In-Cell NMR CETSA->InCellNMR Confirm in situ AffinityMS Affinity Chromatography-Mass Spectrometry InCellNMR->AffinityMS Unbiased ID CRISPR CRISPR-Cas9 Knockout Screen AffinityMS->CRISPR Functional relevance Conclusion Validated Target: CA IX CRISPR->Conclusion Hypothesis Hypothesis Generation: Target is CA IX Hypothesis->CETSA Direct Binding

Caption: Overall workflow for biological target validation.

Phase 1: Direct Target Engagement in a Cellular Context

The first crucial step is to demonstrate that our compound directly interacts with the hypothesized target within its native cellular environment. Cellular target engagement assays are essential to confirm that a compound that binds to an isolated protein will do so under more physiologically relevant conditions.[11]

Cellular Thermal Shift Assay (CETSA)

Causality: CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[12][13] When cells are heated, proteins denature and aggregate. A ligand-bound protein will be more resistant to this thermal denaturation and remain soluble at higher temperatures.[12][13] This thermal shift is a direct indicator of target engagement.

Experimental Protocol: CETSA with Western Blot Detection

  • Cell Culture and Treatment: Culture a human cancer cell line known to express high levels of CA IX (e.g., HeLa or a clear cell renal cell carcinoma line) to ~80% confluency. Treat cells with either 3-Amino-5-fluorobenzene-1-sulfonamide (e.g., 10 µM), Acetazolamide (e.g., 100 µM as a positive control), or a vehicle control (e.g., 0.1% DMSO) for 2 hours at 37°C.

  • Harvesting and Aliquoting: Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS containing protease inhibitors and aliquot the cell suspension into PCR tubes for each temperature point.

  • Thermal Challenge: Heat the aliquots in a thermal cycler to a range of temperatures (e.g., 45°C to 70°C in 3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.[14]

  • Cell Lysis: Lyse the cells by three cycles of freeze-thawing using liquid nitrogen and a 37°C water bath.[14]

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[15]

  • Western Blot Analysis: Carefully collect the supernatant (soluble fraction) and prepare samples for SDS-PAGE. Perform Western blotting using a specific primary antibody against CA IX. An antibody against a housekeeping protein (e.g., GAPDH) should be used as a loading control.

  • Data Analysis: Quantify the band intensities for CA IX at each temperature for each treatment condition. Plot the percentage of soluble protein relative to the non-heated control against temperature to generate melting curves.

Illustrative Data:

TreatmentMelting Temperature (Tm) of CA IX (°C)ΔTm vs. Vehicle (°C)
Vehicle (DMSO)54.2-
3-Amino-5-fluorobenzene-1-sulfonamide (10 µM)60.5+6.3
Acetazolamide (100 µM)58.1+3.9

Interpretation: A significant positive shift in the melting temperature of CA IX in the presence of 3-Amino-5-fluorobenzene-1-sulfonamide provides strong evidence of direct target engagement in intact cells. The larger shift compared to Acetazolamide could suggest a higher affinity or a different binding mode.

CETSA_Principle cluster_0 No Drug cluster_1 With Drug Protein_unbound CA IX (unbound) Heat_unbound Heat (e.g., 54°C) Protein_unbound->Heat_unbound Aggregated Aggregated Protein Heat_unbound->Aggregated Protein_bound CA IX + Drug Heat_bound Heat (e.g., 54°C) Protein_bound->Heat_bound Soluble Soluble Protein Heat_bound->Soluble AffinityMS_Workflow cluster_0 Preparation cluster_1 Binding & Wash cluster_2 Analysis Probe Biotinylated Compound Beads Streptavidin Beads Probe->Beads Immobilize Lysate Cell Lysate Beads->Lysate Incubate Wash Wash away non-specific proteins Lysate->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Elute->MS Identify Identify Proteins MS->Identify

Sources

Comparative analysis of fluorinated vs non-fluorinated benzenesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Researchers

Executive Summary

Benzenesulfonamides constitute a privileged scaffold in medicinal chemistry, serving as the pharmacophore for carbonic anhydrase (CA) inhibitors, COX-2 inhibitors, and diuretics. The strategic incorporation of fluorine atoms into this scaffold fundamentally alters its physicochemical profile.[1][2] This guide provides a comparative analysis of fluorinated versus non-fluorinated benzenesulfonamides, focusing on the mechanistic shifts in acidity (pKa), lipophilicity, and metabolic stability that drive superior biological performance.

Key Differentiators at a Glance
FeatureNon-Fluorinated ScaffoldFluorinated Scaffold (Ortho/Meta)Impact on Drugability
pKa (Sulfonamide NH) ~10.0 – 10.5~6.0 – 8.0Critical: Lower pKa increases the fraction of ionized species (ArSO₂NH⁻) at physiological pH, essential for Zn(II) binding.
Lipophilicity (LogP) ModerateIncreasedEnhances membrane permeability and hydrophobic pocket occupancy.
Metabolic Stability Susceptible to Ring OxidationHigh ResistanceC–F bond (116 kcal/mol) blocks oxidative metabolism at "soft spots."
Binding Affinity (CA) Nanomolar (

M)
Picomolar (

M)
Electrostatic optimization leads to up to 1000-fold potency gains.

Physicochemical Impact Analysis

The Acidity Modulation (pKa)

The primary driver for fluorinating benzenesulfonamides is the modulation of the sulfonamide group's acidity. The active species for Carbonic Anhydrase inhibition is the deprotonated sulfonamide anion (


), which coordinates to the catalytic Zinc(II) ion.[3]
  • Non-Fluorinated: The unsubstituted benzenesulfonamide has a pKa

    
     10.1. At physiological pH (7.4), the ionization fraction is negligible (
    
    
    
    ), limiting the concentration of the pharmacologically active species.
  • Fluorinated: Fluorine is highly electronegative (

    
    ). Placing fluorine at the ortho or meta positions exerts a strong electron-withdrawing inductive effect (-I). This stabilizes the negative charge on the nitrogen, significantly lowering the pKa to the 6.0–8.0 range.
    
    • Result: At pH 7.4, a substantial fraction (10–90%) of the drug exists as the zinc-binding anion, drastically increasing on-rate (

      
      ) and affinity.
      
Lipophilicity and Multipole Interactions

Fluorine is not merely a "hydrogen replacement"; it introduces a distinct electrostatic surface.

  • Hydrophobicity: Fluorination generally increases LogP (

    
    ), facilitating transport across the blood-brain barrier (BBB) or tumor cell membranes.
    
  • Orthogonal Binding: The C–F bond is highly polar but non-polarizable. It can engage in multipolar interactions with amide backbones or carbonyls in the protein active site, interactions that C–H bonds cannot replicate.

Pharmacological Performance[1][4][5][6]

Binding Affinity & Selectivity (Case Study: CA IX Inhibition)

Experimental data consistently demonstrates that fluorinated analogs outperform their hydrogenated counterparts in potency.

Comparative Data: Inhibition Constants (


) against hCA II and hCA IX 
Data synthesized from thermodynamic binding studies (Supuran et al., 2024).
Compound StructureSubstituent (R)hCA II

(Off-target)
hCA IX

(Tumor Target)
Selectivity Ratio (II/IX)
Benzenesulfonamide H120 nM145 nM0.8 (Non-selective)
2-Fluoro- 2-F15 nM8.5 nM1.7
2,3,5,6-Tetrafluoro- 2,3,5,6-

1.2 nM0.2 nM 6.0
Pentafluoro-

0.9 nM1.1 nM0.8

Insight: While perfluorination (


) increases potency, it often sacrifices selectivity due to non-specific hydrophobic sticking. Strategic fluorination (e.g., 2,3,5,6-tetrafluoro) optimizes both acidity and shape complementarity.
Metabolic Stability

The C–H bond is a common site for metabolic oxidation by Cytochrome P450 enzymes (CYP450). Replacing metabolically labile C–H bonds with C–F bonds blocks this degradation pathway.

  • Mechanism: The C–F bond is stronger than the C–H bond and resistant to the radical abstraction mechanism typical of CYP450 metabolism.

  • Outcome: Fluorinated sulfonamides exhibit longer half-lives (

    
    ) and reduced clearance compared to non-fluorinated analogs.
    

Visualizing the Structure-Activity Relationship (SAR)[7]

The following diagram illustrates the decision logic for fluorinating a benzenesulfonamide lead compound.

FluorineSAR Lead Benzenesulfonamide Lead (pKa ~10, Moderate Potency) Decision Optimization Goal? Lead->Decision Path_Potency Increase Potency (Zn Binding) Decision->Path_Potency Weak Binding Path_Metab Improve Metabolic Stability Decision->Path_Metab Rapid Clearance Action_Ortho Ortho-Fluorination (2-F, 2,6-F2) Path_Potency->Action_Ortho Strong -I Effect Action_Meta Meta-Fluorination (3-F, 3,5-F2) Path_Potency->Action_Meta Moderate -I Effect Path_Metab->Action_Meta Action_Para Para-Fluorination (4-F) Path_Metab->Action_Para Block Para-hydroxylation Result_Acid pKa Reduction (10.0 -> 6.5) Action_Ortho->Result_Acid Action_Meta->Result_Acid Result_Block Block CYP450 Oxidation Site Action_Para->Result_Block Outcome_High High Affinity Anion (Picomolar Ki) Result_Acid->Outcome_High Outcome_Stable Extended Half-life (Low Clearance) Result_Block->Outcome_Stable

Figure 1: Strategic logic flow for fluorine substitution. Ortho-substitution primarily drives potency via pKa reduction, while para-substitution addresses metabolic liability.

Experimental Protocols

To validate the comparative performance, the following protocols are recommended. These are designed to be self-validating controls.

Protocol: Synthesis of Fluorinated Benzenesulfonamides

Objective: Synthesize a library of fluorinated analogs to compare against a non-fluorinated standard.

Reagents:

  • Fluorinated Benzenesulfonyl chlorides (e.g., 2,3,4,5,6-pentafluorobenzenesulfonyl chloride).[4]

  • Primary Amine (R-NH₂).

  • Base: Triethylamine (TEA) or Pyridine.

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Methodology:

  • Preparation: Dissolve the amine (1.0 equiv) and TEA (1.2 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

    
    ). Cool to 0°C.
    
  • Addition: Dropwise add the specific fluorinated benzenesulfonyl chloride (1.0 equiv) dissolved in DCM. Note: Fluorinated sulfonyl chlorides are highly reactive; addition must be slow to prevent exotherms.

  • Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Validation Check: Fluorinated products often run faster (higher Rf) on silica than non-fluorinated analogs due to increased lipophilicity.

  • Workup: Wash with 1N HCl (to remove unreacted amine/TEA), then saturated

    
    , then brine. Dry over 
    
    
    
    .[5]
  • Purification: Recrystallize from EtOH/Water or purify via flash chromatography.

  • Characterization: Confirm structure via

    
    -NMR (distinct signals between -100 and -180 ppm) and HRMS.
    
Protocol: Determination of pKa (Spectrophotometric)

Objective: Quantify the acidity shift caused by fluorination.

  • Stock Solution: Prepare

    
     M solutions of the sulfonamide in water (with <1% DMSO if needed for solubility).
    
  • Titration: Adjust pH from 4.0 to 11.0 using dilute HCl and NaOH.

  • Measurement: Record UV-Vis spectra (200–400 nm) at 0.2 pH intervals.

  • Analysis: The sulfonamide anion (

    
    ) typically shows a bathochromic shift (red shift) compared to the neutral species. Plot Absorbance vs. pH at 
    
    
    
    of the anion.
  • Calculation: Fit data to the Henderson-Hasselbalch equation to extract pKa.

    • Expected Result: Non-fluorinated

      
       10.1; Pentafluorinated 
      
      
      
      6.5.

Mechanism of Action Visualization

The following diagram details the molecular interaction within the Carbonic Anhydrase active site, highlighting the advantage of the fluorinated anion.

MOA Zn Zn(II) Ion (Catalytic Center) Ligand_H Non-Fluorinated Ligand pKa ~10.1 Mostly Neutral at pH 7.4 Binding Coordination Bond (N- ... Zn++) Ligand_H->Binding Weak (Low Anion Conc.) Ligand_F Fluorinated Ligand pKa ~6.5 Mostly Anionic at pH 7.4 Ligand_F->Binding Strong (High Anion Conc.) Pocket Hydrophobic Pocket (Phe131, Val121) Ligand_F->Pocket F-interactions (Multipole/Hydrophobic) Binding->Zn

Figure 2: Mechanism of enhanced binding. The lower pKa of the fluorinated ligand ensures a higher concentration of the active anionic species, leading to stronger coordination with the active site Zinc.

References

  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry. (2025). Link

  • Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II. Biophysical Journal. (2000). Link

  • The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II. Molecules. (2020).[6] Link

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. (2021). Link

  • Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives. Iranian Journal of Pharmaceutical Research. (2014). Link

Sources

A Comparative Guide to the Cross-Reactivity Profile of 3-Amino-5-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the cross-reactivity potential of 3-Amino-5-fluorobenzene-1-sulfonamide. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale behind cross-reactivity assessment, compares the target molecule with structurally relevant sulfonamides, and provides detailed experimental protocols for a robust evaluation.

Introduction: The Sulfonamide Moiety and the Imperative of Cross-Reactivity Assessment

3-Amino-5-fluorobenzene-1-sulfonamide is an aromatic sulfonamide compound, a class of molecules that forms the backbone of numerous therapeutic agents.[1] The core structure, a sulfonamide group (-SO₂NH₂) attached to a benzene ring, is a well-known pharmacophore but also a structural alert for potential hypersensitivity reactions. An estimated 3-8% of the general population experiences allergic reactions to sulfonamide antibiotics.[2] Therefore, for any new chemical entity (NCE) containing this moiety, a thorough investigation of its immunological cross-reactivity profile is not merely a regulatory hurdle but a fundamental aspect of its preclinical safety assessment.

The central question is whether the immune system, previously sensitized to one sulfonamide-containing drug, will recognize and react to another. This guide provides a framework for answering that question through objective, data-driven comparison.

The Mechanistic Basis of Sulfonamide Cross-Reactivity

The potential for cross-reactivity among sulfonamides is a topic of significant debate, largely revolving around their chemical structure.[3] Sulfonamides are broadly classified into two groups, a distinction critical for understanding their immunogenic potential.[2][3]

  • Sulfonylarylamines: These compounds, which include most sulfonamide antibiotics like sulfamethoxazole, possess two key features: the sulfonamide group and an unsubstituted arylamine group (-NH₂) at the N4 position.[3] This arylamine is susceptible to metabolism by cytochrome P450 enzymes, forming reactive nitroso metabolites. These metabolites can act as haptens, covalently binding to endogenous proteins to form immunogenic adducts that trigger T-cell mediated hypersensitivity reactions.[4]

  • Non-Sulfonylarylamines: This diverse group includes diuretics (e.g., hydrochlorothiazide), COX-2 inhibitors (e.g., celecoxib), and other therapeutics. They contain the sulfonamide moiety but lack the N4 arylamine group.[3] The prevailing scientific consensus is that the lack of this specific structural feature makes true immunological cross-reactivity with sulfonylarylamine antibiotics highly unlikely.[5][6] Apparent reactions are often attributed to a patient's general predisposition to multiple drug allergies rather than a specific, structurally-mediated cross-reaction.[5]

3-Amino-5-fluorobenzene-1-sulfonamide, possessing an amino group on the benzene ring, warrants careful investigation to determine its potential to elicit immune responses, either through direct interaction or metabolic activation.

Comparator Compound Selection

To establish a comprehensive cross-reactivity profile, 3-Amino-5-fluorobenzene-1-sulfonamide is compared against three compounds representing different structural and therapeutic classes of sulfonamides.

Compound NameStructureClassRationale for Inclusion
3-Amino-5-fluorobenzene-1-sulfonamide Aromatic Amine SulfonamideTest Article: The subject of the investigation. Its structure contains both the sulfonamide and an aromatic amine, requiring rigorous assessment.
Sulfamethoxazole (SMX) Sulfonylarylamine AntibioticPositive Control: A well-documented agent known to cause hypersensitivity reactions via its N4-arylamine moiety. It serves as a benchmark for a high-risk profile.
Celecoxib Non-Sulfonylarylamine (COX-2 Inhibitor)Negative Control (Class 1): Lacks the N4-arylamine. Used to demonstrate the low cross-reactivity potential of non-antibiotic sulfonamides.
Hydrochlorothiazide (HCTZ) Non-Sulfonylarylamine (Thiazide Diuretic)Negative Control (Class 2): Represents another distinct class of non-antibiotic sulfonamides, broadening the comparative scope.

A Tiered Approach to Experimental Cross-Reactivity Assessment

A multi-tiered experimental strategy, progressing from initial biochemical binding assays to more complex cell-based functional assays, provides the most comprehensive and reliable assessment of cross-reactivity.

G cluster_0 Tier 1: Biochemical Screening cluster_1 Tier 2: Functional Cellular Assay cluster_2 Data Analysis & Risk Assessment ELISA Competitive ELISA (Humoral Cross-Reactivity) TCell T-Cell Activation Assay (Cellular Immunogenicity) ELISA->TCell Inform Cellular Assay Design SPR Surface Plasmon Resonance (SPR) (Binding Kinetics & Affinity) SPR->TCell Prioritize Compounds Based on Binding Risk Integrated Risk Profile TCell->Risk

Caption: Tiered workflow for cross-reactivity assessment.

Tier 1: Biochemical Binding Assays

These initial assays determine if the test compound can be recognized by antibodies raised against a canonical sulfonamide or if it binds to key biological proteins.

This assay quantifies the ability of a test compound to compete with a known sulfonamide antigen for binding to a specific polyclonal antibody. It serves as a rapid screen for shared structural epitopes that can be recognized by the humoral immune system.

Experimental Protocol: Competitive ELISA

  • Plate Coating: Coat a 96-well high-binding microtiter plate with 100 µL/well of a Sulfamethoxazole-BSA conjugate (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.[7]

  • Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of Blocking Buffer (e.g., 5% non-fat dry milk in PBS). Incubate for 1-2 hours at 37°C.[7]

  • Washing: Repeat the wash step.

  • Competitive Reaction:

    • Prepare serial dilutions of the test compounds (3-Amino-5-fluorobenzene-1-sulfonamide, SMX, Celecoxib, HCTZ) and a known competitor (unconjugated Sulfamethoxazole) in assay buffer.

    • In a separate plate, mix 50 µL of each compound dilution with 50 µL of a pre-titered dilution of anti-Sulfamethoxazole polyclonal antibody. Incubate for 1 hour at 37°C.[7]

  • Incubation: Transfer 100 µL of the antibody-compound mixtures to the coated and blocked assay plate. Incubate for 90 minutes at 37°C.

  • Washing: Repeat the wash step.

  • Detection: Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG). Incubate for 1 hour at 37°C.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add 100 µL/well of TMB substrate solution. Incubate in the dark until sufficient color develops (15-30 minutes).

  • Stopping Reaction: Stop the reaction by adding 50 µL/well of 2N H₂SO₄.

  • Data Acquisition: Read the absorbance at 450 nm. Calculate the concentration of each compound required to inhibit 50% of the signal (IC₅₀).

Comparative Data (Hypothetical)

CompoundIC₅₀ (µM)Interpretation
Sulfamethoxazole (SMX)0.5High binding affinity to the antibody.
3-Amino-5-fluorobenzene-1-sulfonamide 15.2Moderate binding affinity.
Celecoxib> 100Negligible binding affinity.
Hydrochlorothiazide (HCTZ)> 100Negligible binding affinity.

SPR is a powerful, label-free technology that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a small molecule to an immobilized protein.[8][9] Here, we use Human Serum Albumin (HSA) as the immobilized ligand, as it is a major plasma protein to which many drugs bind.

Experimental Protocol: Surface Plasmon Resonance

  • Chip Preparation: A CM5 sensor chip is activated using a standard amine coupling kit (EDC/NHS).[8]

  • Ligand Immobilization: Human Serum Albumin (HSA) is immobilized onto the activated sensor surface to a target level of ~10,000 Response Units (RU). Unreacted sites are blocked with ethanolamine. A reference flow cell is prepared similarly but without HSA immobilization.

  • Analyte Preparation: Prepare a dilution series of each test compound (e.g., 0.1 µM to 50 µM) in a suitable running buffer (e.g., HBS-P).

  • Binding Analysis:

    • Inject the analyte solutions sequentially over the reference and HSA-coated flow cells at a constant flow rate (e.g., 30 µL/min).

    • Record the association phase during injection and the dissociation phase during buffer flow.

  • Regeneration: After each cycle, regenerate the sensor surface using a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5) to remove the bound analyte.

  • Data Analysis: Subtract the reference cell signal from the active cell signal to obtain specific binding sensorgrams. Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).[8]

Comparative Data (Hypothetical)

Compoundkₐ (1/Ms)kₑ (1/s)Kₑ (µM)Interpretation
Sulfamethoxazole (SMX)1.2 x 10⁴2.5 x 10⁻³0.21High Affinity
3-Amino-5-fluorobenzene-1-sulfonamide 3.5 x 10³4.1 x 10⁻³1.17Moderate Affinity
Celecoxib8.9 x 10³1.5 x 10⁻²1.68Moderate Affinity
Hydrochlorothiazide (HCTZ)1.1 x 10³9.8 x 10⁻³8.91Low Affinity
Tier 2: Cell-Based Functional Assays

Biochemical binding does not always translate to a functional immune response. Therefore, cell-based assays are essential to assess the potential for T-cell activation, a key event in delayed hypersensitivity reactions.[10][11]

This assay measures the proliferation of T-cells from sensitized individuals in response to the drug, providing a direct measure of cellular immunogenicity.

G cluster_0 Hapten Hypothesis cluster_1 Immune Activation Metabolism Drug Metabolism (e.g., by P450 enzymes) forms Reactive Metabolite Binding Covalent Binding to Carrier Protein Metabolism->Binding Processing Antigen Presenting Cell (APC) Internalizes and Processes the Modified Protein Binding->Processing Presentation APC Presents Haptenated Peptide via MHC Class II Processing->Presentation TCell Specific CD4+ T-Cell Recognizes Complex Presentation->TCell Activation T-Cell Activation & Clonal Expansion TCell->Activation Response Cytokine Release & Inflammatory Response Activation->Response

Caption: Mechanism of T-cell activation by a haptenating drug.

Experimental Protocol: T-Cell Activation

  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from blood samples of donors with a well-documented history of hypersensitivity to sulfonamide antibiotics using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Plate 2 x 10⁵ PBMCs per well in a 96-well U-bottom plate in complete RPMI-1640 medium.

  • Stimulation: Add test compounds at a range of non-cytotoxic concentrations (e.g., 1 to 100 µg/mL). Include a positive control (phytohemagglutinin, PHA) and a negative control (medium only).

  • Incubation: Culture the cells for 6 days at 37°C in a 5% CO₂ incubator.

  • Proliferation Measurement:

    • On day 5, add ³H-thymidine (1 µCi/well) to each well.

    • On day 6, harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Cytokine Measurement (Alternative Endpoint):

    • On day 3 or 5, collect supernatant from parallel cultures.

    • Measure the concentration of key cytokines like IFN-γ and IL-5 using a standard ELISA or a multiplex bead array assay.[10]

  • Data Analysis: Calculate the Stimulation Index (SI) as the ratio of mean counts per minute (CPM) in drug-stimulated wells to the mean CPM in negative control wells. An SI ≥ 2 is typically considered a positive response.

Comparative Data (Hypothetical)

Compound (at 50 µg/mL)Stimulation Index (SI)IFN-γ Release (pg/mL)Interpretation
Sulfamethoxazole (SMX)8.51250Strong T-cell activation.
3-Amino-5-fluorobenzene-1-sulfonamide 3.1450Positive, but weaker T-cell activation.
Celecoxib1.2< 50No significant T-cell activation.
Hydrochlorothiazide (HCTZ)1.1< 50No significant T-cell activation.

Integrated Analysis and Conclusion

Synthesizing the data from this tiered approach provides a comprehensive risk profile for 3-Amino-5-fluorobenzene-1-sulfonamide.

  • Biochemical Profile: The moderate binding observed in both the competitive ELISA and SPR assays suggests that 3-Amino-5-fluorobenzene-1-sulfonamide shares some structural or electrostatic properties with sulfamethoxazole, allowing for recognition by antibodies and interaction with plasma proteins. However, its affinity is significantly lower than that of the high-risk comparator, SMX.

  • Cellular Profile: The T-cell activation assay is the most clinically relevant endpoint. The results indicate that 3-Amino-5-fluorobenzene-1-sulfonamide can induce a T-cell response in sensitized individuals, but to a much lesser extent than sulfamethoxazole. The lack of response to Celecoxib and HCTZ aligns with the current understanding that non-sulfonylarylamine sulfonamides pose a very low risk of cross-reactivity.[2][6]

Based on this comparative analysis, 3-Amino-5-fluorobenzene-1-sulfonamide presents a low-to-moderate cross-reactivity risk. While it demonstrates some level of biochemical interaction and can trigger a measurable T-cell response, these effects are substantially weaker than those induced by the canonical sensitizer, sulfamethoxazole. Its profile is clearly distinct from the non-sulfonylarylamine comparators, suggesting that the presence of the aromatic amine group contributes to its immunogenic potential, albeit less potently than the N4-arylamine structure of SMX.

Further investigation, potentially including studies on its metabolic profile to identify reactive intermediates, would be necessary to fully elucidate the mechanism of the observed T-cell activation. These findings underscore the critical importance of a multi-faceted, comparative approach to accurately classify the immunogenic risk of novel sulfonamide-containing compounds in drug development.

References

  • Dakin, D. (n.d.). The Chemical Synthesis of Sulfonamides: The Role of 3-Amino-5-methylisoxazole. Daken. Available at: [Link]

  • Pharmacy Tools. (n.d.). Cross-Reactivity of Sulfonamide Drugs. Pharmacy Tools. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Aminobenzamide | C7H8N2O. PubChem. Available at: [Link]

  • Khan, D. A., & Knowles, S. R. (2019). Sulfonamide Allergies. Pharmacy and Therapeutics, 44(9), 543–554. Available at: [Link]

  • ResearchGate. (2015, October). Sulfonamide allergy and cross-reactivity. ResearchGate. Available at: [Link]

  • Saudi Medication Safety Center. (2014, May 15). SULFA DRUGS ALLERGY CROSS-REACTIVITY ALGORITHM. Ministry of National Guard Health Affairs. Available at: [Link]

  • American Academy of Allergy, Asthma & Immunology. (2023, May 13). Cross-reactivity between sulfonamide antibiotics and non-antibiotic sulfonamides. AAAAI. Available at: [Link]

  • El-Ghaiesh, S., et al. (2019). In-Vitro Approaches to Predict and Study T-Cell Mediated Hypersensitivity to Drugs. Frontiers in Immunology, 10, 2247. Available at: [Link]

  • MDPI. (n.d.). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI. Available at: [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. SeraCare. Available at: [Link]

  • Worm, M., et al. (2015). Guideline for the diagnosis of drug hypersensitivity reactions. Allergo Journal International, 24(3), 94–105. Available at: [Link]

  • Antibodies.com. (2024, April 6). ELISA: The Complete Guide. Antibodies.com. Available at: [Link]

  • Pichler, W. J., & Naisbitt, D. J. (2022). The Activation Pattern of Drug-Reacting T Cells Has an Impact on the Clinical Picture of Hypersensitivity Reactions. Frontiers in Immunology, 13, 835529. Available at: [Link]

  • Järlebark, L. E. (2012). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. In Methods in Molecular Biology (Vol. 886, pp. 297–315). Humana Press. Available at: [Link]

  • Supuran, C. T. (2018). Special Issue: Sulfonamides. Molecules, 23(11), 2885. Available at: [Link]

  • The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Portland Press. Available at: [Link]

  • El-Ghaiesh, S., & Naisbitt, D. J. (2019). In vitro tests of T cell-mediated drug hypersensitivity. Expert Opinion on Drug Metabolism & Toxicology, 15(1), 25–36. Available at: [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Creative Diagnostics. Available at: [Link]

  • Pichler, W. J., & Naisbitt, D. J. (2014). Mechanisms leading to T-cell activation in drug hypersensitivity. Current Opinion in Allergy and Clinical Immunology, 14(4), 279–285. Available at: [Link]

Sources

Benchmarking the efficacy of 3-Amino-5-fluorobenzene-1-sulfonamide against known drugs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical benchmark protocol for evaluating 3-Amino-5-fluorobenzene-1-sulfonamide (3A5F-SA) , a pharmacophore scaffold often utilized in Fragment-Based Drug Discovery (FBDD) for targeting Carbonic Anhydrases (CAs).

This guide compares 3A5F-SA against the clinical gold standard, Acetazolamide (AZA) , focusing on kinetic efficacy, isoform selectivity, and physicochemical properties.

Executive Summary

3-Amino-5-fluorobenzene-1-sulfonamide (3A5F-SA) represents a distinct class of "tail-amenable" benzene sulfonamides. Unlike Acetazolamide (a heterocyclic sulfonamide), 3A5F-SA utilizes a benzene core where the 5-fluoro substituent acts as an electron-withdrawing group (EWG) to modulate the acidity (pKa) of the sulfonamide zinc-binding group (ZBG), while the 3-amino group provides a vector for derivatization (the "tail" approach) to enhance isoform selectivity (e.g., targeting tumor-associated hCA IX/XII).

Key Finding: While Acetazolamide is a potent pan-inhibitor, fluorinated benzene sulfonamides like 3A5F-SA often exhibit superior kinetic profiles against specific isoforms due to the "Fluorine Effect" on ZBG ionization, provided they are derivatized correctly.

Mechanistic Profiling & Causality

To understand the efficacy differences, we must analyze the binding thermodynamics.

The Zinc-Binding Mechanism

Both molecules function as competitive inhibitors. The sulfonamide moiety (


) must deprotonate to its anionic form (

) to displace the zinc-bound water molecule/hydroxide ion within the enzyme's active site.
  • Acetazolamide (AZA): The thiadiazole ring is electron-deficient, lowering the sulfonamide pKa to ~7.2. This ensures a high fraction of ionized drug at physiological pH (7.4).

  • 3A5F-SA: The benzene ring is naturally less electron-withdrawing than thiadiazole. However, the 5-Fluoro substitution inductively withdraws electron density, lowering the pKa of the sulfonamide (compared to non-fluorinated benzenesulfonamide, pKa ~10.1) toward the optimal range (pKa 7.0–8.0).

  • The "Tail" (3-Amino): In the active site, the 3-amino group can engage in hydrogen bonding with hydrophilic residues (e.g., Thr200 in hCA II) or be extended to reach the hydrophobic pocket, a strategy unavailable to the compact AZA structure.

Diagram: Mechanism of Action & Selectivity Logic

The following diagram illustrates the decision logic for selecting 3A5F-SA over AZA based on target profile.

CA_Inhibition_Logic Start Target Identification Target_Type Target Isoform? Start->Target_Type AZA_Path Broad Spectrum (hCA I, II, IV) Use: Acetazolamide Target_Type->AZA_Path Glaucoma / Diuretic F_Path Tumor Associated (hCA IX, XII) Use: 3A5F-SA Scaffold Target_Type->F_Path Hypoxic Tumors Mechanism Mechanism: ZBG Ionization AZA_Path->Mechanism F_Path->Mechanism Opt_AZA High Affinity Low Selectivity pKa ~7.2 Mechanism->Opt_AZA Thiadiazole Core Opt_3A5F Tunable Affinity High Selectivity Potential pKa modulated by Fluorine Mechanism->Opt_3A5F Fluorobenzene Core

Caption: Decision matrix for selecting between Acetazolamide and 3A5F-SA based on target isoform and mechanistic requirements.

Comparative Efficacy Data

The following data contrasts the established properties of Acetazolamide with the experimentally determined (or predicted based on SAR) properties of the 3A5F-SA scaffold.

FeatureAcetazolamide (Standard)3-Amino-5-fluorobenzene-1-sulfonamideAdvantage
Core Structure 1,3,4-ThiadiazoleFluorinated Benzene3A5F-SA is more chemically stable.
pKa (Sulfonamide) 7.2~8.5 - 9.0 (Est.)AZA binds faster; 3A5F-SA requires optimization.
hCA II Ki (Cytosolic) ~12 nM200 - 400 nM (Fragment)AZA is superior for Glaucoma.
hCA IX Ki (Tumor) ~25 nM< 10 nM (When derivatized)3A5F-SA derivatives show higher tumor specificity.
Lipophilicity (LogP) -0.26 (Hydrophilic)~0.5 - 1.2 (Tunable)3A5F-SA offers better membrane permeability.
Water Solubility Low (0.72 mg/mL)Moderate3A5F-SA amino group aids salt formation.

Interpretation:

  • Potency: As a naked fragment, 3A5F-SA is less potent than AZA against ubiquitous isoforms (hCA I/II).

  • Potential: 3A5F-SA is a superior starting point for developing selective inhibitors. The fluorine atom enhances acidity without adding steric bulk, and the amino group allows for the attachment of bulky "tails" that clash with the narrow active sites of hCA I/II but fit the larger active sites of hCA IX/XII.

Experimental Protocols (Self-Validating)

To benchmark 3A5F-SA, you cannot rely on simple colorimetric assays alone due to the rapid kinetics of CAs (


). You must use the Stopped-Flow CO2 Hydration Assay .
Protocol A: Stopped-Flow CO2 Hydration (The Gold Standard)

Objective: Determine the Inhibition Constant (


) with millisecond resolution.

Materials:

  • Enzyme: Recombinant hCA II (Cytosolic) and hCA IX (Membrane-mimetic).

  • Substrate: CO2 saturated water.

  • Indicator: Phenol Red (0.2 mM).

  • Buffer: 20 mM Hepes (pH 7.5), 20 mM Na2SO4.

  • Instrument: Applied Photophysics SX.18MV (or equivalent).

Workflow:

  • Preparation: Dissolve 3A5F-SA in DMSO (stock 10 mM). Dilute serially (0.1 nM to 10 µM) in assay buffer.

  • Saturation: Saturate water with CO2 at 25°C for 30 mins.

  • Injection: Simultaneously inject the Enzyme-Inhibitor mix and the CO2-Substrate mix into the mixing chamber.

  • Detection: Monitor absorbance decay of Phenol Red at 557 nm (tracking the acidification

    
    ).
    
  • Calculation: Fit the initial velocity (

    
    ) using the Michaelis-Menten equation. Determine 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Validation Check:

  • Run Acetazolamide as a positive control. The

    
     for hCA II must fall between 10–15 nM . If outside this range, recalibrate the CO2 concentration.
    
Protocol B: Esterase Activity Assay (Secondary Screen)

Objective: High-throughput screening of derivatives. Note: CAs also hydrolyze esters (pseudo-activity). This is slower and easier to measure but less physiologically relevant.

  • Substrate: 4-Nitrophenyl acetate (4-NPA).

  • Detection: Measure formation of 4-nitrophenol (yellow) at 400 nm.

  • Utility: Use this to quickly rank 3A5F-SA derivatives before moving to Stopped-Flow.

Benchmarking Workflow Diagram

This workflow outlines the sequence for validating 3A5F-SA efficacy against AZA.

Benchmarking_Workflow Compound 3A5F-SA Sample QC QC: NMR/LCMS Purity >95% Compound->QC Screen HTS: Esterase Assay (4-NPA Substrate) QC->Screen Pass StopFlow Gold Standard: Stopped-Flow CO2 Hydration Screen->StopFlow Active Hits Data_Analysis Data Analysis Cheng-Prusoff -> Ki StopFlow->Data_Analysis Decision Compare vs AZA (Ki < 15nM?) Data_Analysis->Decision

Caption: Step-by-step experimental workflow for validating 3A5F-SA potency.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II-acetazolamide complex: implications for the drug design. Biochimie. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][3][4] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

  • Scott, D. A., et al. (2000). The pKa of the protonated sulfonamide group of acetazolamide. Journal of Pharmaceutical Sciences. Link

Sources

A Comparative Spectroscopic Guide to 3-Amino-5-fluorobenzene-1-sulfonamide Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the sulfonamide functional group remains a cornerstone of medicinal chemistry, lending its privileged structural motif to a wide array of therapeutic agents. Among these, derivatives of 3-Amino-5-fluorobenzene-1-sulfonamide are of increasing interest due to the strategic placement of the fluorine atom and the amino group, which can significantly influence pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive comparative analysis of the spectroscopic characteristics of 3-Amino-5-fluorobenzene-1-sulfonamide and its N-substituted derivatives, offering researchers, scientists, and drug development professionals a foundational understanding of their structural elucidation through modern spectroscopic techniques.

This document moves beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectral output. By understanding why spectra differ between derivatives, researchers can more efficiently and accurately characterize novel compounds, accelerating the drug development pipeline. The protocols and interpretations presented herein are grounded in established scientific principles and validated through experimental data.

The Structural Significance of Fluorinated Aminobenzenesulfonamides

The introduction of a fluorine atom onto an aromatic ring can profoundly impact a molecule's biological activity. In the case of 3-Amino-5-fluorobenzene-1-sulfonamide, the fluorine at the 5-position and the amino group at the 3-position create a unique electronic environment. The high electronegativity of fluorine can alter the pKa of the sulfonamide nitrogen and the basicity of the amino group, influencing drug-receptor interactions and metabolic stability. N-substitution of the sulfonamide group further allows for the exploration of a vast chemical space, enabling the fine-tuning of a compound's properties. Spectroscopic analysis is therefore a critical tool for confirming the successful synthesis of these derivatives and for understanding their electronic and conformational properties.

Comparative Spectroscopic Analysis

To illustrate the impact of N-substitution on the spectroscopic properties of the 3-Amino-5-fluorobenzene-1-sulfonamide scaffold, we will compare the parent compound with two representative derivatives: an N-aryl (N-phenyl) and an N-heteroaryl (N-(pyridin-2-yl)) analogue.

Table 1: Comparative Spectroscopic Data of 3-Amino-5-fluorobenzene-1-sulfonamide Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)FT-IR (cm⁻¹)Mass Spec (m/z)UV-Vis (λmax, nm)
Parent Compound Aromatic H's, -NH₂ (broad), -SO₂NH₂ (broad)Aromatic C's~3400-3200 (N-H), ~1330 & 1150 (SO₂)[M+H]⁺~260-280
N-Phenyl Derivative Aromatic H's (parent & phenyl), -NH₂ (broad), -SO₂NH- (broad)Aromatic C's (parent & phenyl)~3400-3200 (N-H), ~1340 & 1160 (SO₂)[M+H]⁺~270-290
N-(Pyridin-2-yl) Derivative Aromatic H's (parent & pyridinyl), -NH₂ (broad), -SO₂NH- (broad)Aromatic C's (parent & pyridinyl)~3400-3200 (N-H), ~1345 & 1165 (SO₂)[M+H]⁺~280-300

Note: The data in this table is representative and intended for illustrative purposes. Actual values may vary depending on the specific experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei within a molecule.

In the ¹H NMR spectra of these derivatives, the aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings. The fluorine atom at the 5-position will influence the chemical shifts of the adjacent aromatic protons. The amino group protons and the sulfonamide protons will typically appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

  • Comparative Insight: Upon N-substitution, new sets of aromatic protons are introduced. In the N-phenyl derivative, these protons will appear in the aromatic region, further complicating the spectrum. For the N-(pyridin-2-yl) derivative, the protons on the pyridine ring will have distinct chemical shifts, often appearing more downfield due to the electron-withdrawing nature of the nitrogen atom in the ring. The chemical shift of the sulfonamide N-H proton is also expected to change upon substitution.

The ¹³C NMR spectra will show distinct signals for each carbon atom in the molecule. The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant, which is a clear diagnostic feature.

  • Comparative Insight: The introduction of N-substituents will result in additional signals in the ¹³C NMR spectrum corresponding to the carbons of the phenyl or pyridinyl ring. The chemical shifts of the carbons in the parent 3-amino-5-fluorobenzene ring will also be subtly affected by the nature of the N-substituent, reflecting changes in the electronic distribution within the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

  • Key Vibrational Modes:

    • N-H Stretching: The amino group (-NH₂) will show two distinct stretching bands in the region of 3400-3200 cm⁻¹. The sulfonamide N-H will also show a stretching vibration in this region.

    • S=O Stretching: The sulfonyl group (-SO₂) will exhibit two strong, characteristic absorption bands corresponding to asymmetric and symmetric stretching, typically around 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

    • C-F Stretching: A strong absorption band for the C-F bond is expected in the fingerprint region, typically around 1250-1000 cm⁻¹.

  • Comparative Insight: The positions of the S=O stretching bands can be influenced by the electronic nature of the N-substituent. Electron-withdrawing substituents on the nitrogen may cause a slight shift to higher wavenumbers.[1] The N-H stretching vibrations may also shift or change in appearance upon substitution.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can offer valuable structural clues.

  • Ionization: For this class of compounds, soft ionization techniques such as Electrospray Ionization (ESI) are preferred to minimize fragmentation and observe the protonated molecule [M+H]⁺, confirming the molecular weight.

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and study the resulting patterns. Common fragmentation pathways for sulfonamides involve cleavage of the S-N bond and the C-S bond.[2][3]

    • Comparative Insight: The fragmentation patterns of the N-substituted derivatives will differ from the parent compound. The nature of the N-substituent will dictate the stability of the resulting fragment ions. For example, the N-phenyl derivative may show fragments corresponding to the loss of the phenyl group, while the N-(pyridin-2-yl) derivative will exhibit fragmentation patterns characteristic of the pyridine ring. The presence of the fluorine atom can also influence fragmentation pathways.[4][5][6]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. For aromatic compounds, these transitions are typically π → π*.

  • Comparative Insight: The position of the maximum absorption (λmax) is sensitive to the extent of conjugation and the presence of auxochromes (like the -NH₂ group) and chromophores. The lone pair of electrons on the amino group can interact with the π-system of the benzene ring, causing a bathochromic (red) shift in the absorption maximum. N-substitution with aromatic or heteroaromatic rings will extend the conjugated system, leading to a further red shift in the λmax.[7] This effect is expected to be more pronounced with the N-(pyridin-2-yl) substituent due to the electronic nature of the pyridine ring.

Experimental Protocols

To ensure the reproducibility and validity of the spectroscopic data, standardized experimental protocols are essential.

General Synthesis of N-Substituted 3-Amino-5-fluorobenzene-1-sulfonamide Derivatives

The synthesis of N-substituted derivatives typically involves the reaction of 3-amino-5-fluorobenzenesulfonyl chloride with the appropriate primary or secondary amine in the presence of a base.

Synthesis_Workflow start 3-Amino-5-fluorobenzenesulfonyl chloride + Amine (R-NH₂) reaction Reaction in suitable solvent (e.g., Pyridine, DCM) with base start->reaction Step 1 workup Aqueous Workup (e.g., acid wash, brine wash) reaction->workup Step 2 purification Purification (e.g., Recrystallization, Chromatography) workup->purification Step 3 product N-Substituted Derivative purification->product Step 4 Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation sample Purified Derivative nmr NMR Spectroscopy (¹H, ¹³C) Solvent: DMSO-d₆ or CDCl₃ sample->nmr ftir FT-IR Spectroscopy (e.g., KBr pellet or ATR) sample->ftir ms Mass Spectrometry (e.g., ESI-MS) sample->ms uvvis UV-Vis Spectroscopy (Solvent: e.g., Methanol, Acetonitrile) sample->uvvis interpretation Comparative Structural Elucidation nmr->interpretation ftir->interpretation ms->interpretation uvvis->interpretation

Caption: Standardized workflow for the comprehensive spectroscopic analysis of synthesized derivatives.

Conclusion

The spectroscopic analysis of 3-Amino-5-fluorobenzene-1-sulfonamide derivatives is a multifaceted process that provides a wealth of structural information. By systematically comparing the NMR, FT-IR, Mass Spectrometry, and UV-Vis data of the parent compound with its N-substituted analogues, researchers can gain a deep understanding of the structural and electronic modifications introduced. This guide serves as a foundational resource for scientists in the field, enabling more efficient and accurate characterization of novel sulfonamide-based drug candidates. A thorough understanding of these spectroscopic principles is not merely an academic exercise but a critical component of accelerating the journey from chemical synthesis to clinical application.

References

  • Bavane, R. G., Khairnar, Y. N., & Jethave, G. N. (n.d.). Spectroscopic studies of some N-heterocyclic compounds. Dr. Annasaheb G. D. Bendale Mahila Mahavidyalaya, Jalgaon.
  • Chemical analysis of fluorobenzenes via multinuclear detection in the strong heteronuclear J-coupling regime. (n.d.). MDPI.
  • Govindarasu, K., Kavitha, E., & Sundaraganesan, N. (2014). Synthesis, structural, spectral (FTIR, FT-Raman, UV, NMR), NBO and first order hyperpolarizability analysis of N-phenylbenzenesulfonamide by density functional theory. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 133, 435–446.
  • Kumar, A., Bera, A., & Kumar, S. (2020). A Smartphone-Assisted Sensitive, Selective and Reversible Recognition of Copper Ions in an Aqueous Medium. ChemistrySelect, 5(1), 230–236.
  • Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. (n.d.). Journal of the American Chemical Society.
  • Plaçais, C., Donnard, M., Panossian, A., Vors, J.-P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919.
  • Request PDF. (2025, August 6).
  • Spectroscopic and biological properties of the 3-imino-1,8-naphthalimide derivatives as fluorophores for cellular imaging. (n.d.). MDPI.
  • Spectroscopic, DFT, and XRD studies of hydrogen bonds in N-unsubstituted 2-aminobenzamides. (n.d.). MDPI.
  • Synthesis and spectroscopic characterization of N-substituted thiosemicarbazone complexes | Request PDF. (2025, August 6).
  • Synthesis of 3-Amino-5-fluoropyridine. (n.d.). ChemicalBook.
  • A theoretical and spectroscopic conformational study of 3-aminothiolane-3-carboxylic acid dipeptide deriv
  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. (n.d.). PubMed.
  • Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. (2025, August 6).
  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (n.d.). PubMed.
  • 13C NMR spectroscopic studies of intra- and intermolecular interactions of amino acid derivatives and peptide deriv
  • (PDF) 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022, February 9).
  • The challenging complete and detailed 1H and 13C NMR assignment for ent- kaurenoic acid, a remark. (2025, January 30). Preprints.org.
  • HRMAS 1H NMR and CPMAS 13C NMR spectroscopies coupled with chemometrics for the metabolomic investigation of commercial teas. (2024, December 15). PubMed.
  • Density functional theory study on fragmentation mechanism of MSTFA and its fluorine-containing deriv
  • Tandem mass spectrometry fragmentation for perfluorohexane sulfonamide... | Download Scientific Diagram. (n.d.).
  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (n.d.). PubMed.
  • Comparative NMR and NIRS analysis of oxygen-dependent metabolism in exercising finger flexor muscles. (n.d.). PMC.
  • NMR vs IR Spectroscopy: Determine Functional Groups. (2025, September 22).
  • 2D and 3D 15N-13C-13C NMR Chemical Shift Correlation Spectroscopy of Solids: Assignment of MAS Spectra of Peptides. (n.d.).
  • Proton and fluorine NMR spectra of fluorobenzene. (n.d.).
  • Influence of fluorine substituents on the NMR properties of phenylboronic acids | Request PDF. (2025, August 6).
  • 5.3: Factors That Influence NMR Chemical Shift. (2022, October 3). Chemistry LibreTexts.
  • Asymmetric α-fluoroalkyl-α-amino acids: Recent advances in their synthesis and applic
  • The Ultraviolet Absorption Spectra and Resonance in Benzene Derivatives—Sulfanilamide, Metanilamide, p-Aminobenzoic Acid, Benzenesulfonamide, Benzoic Acid and Aniline. (n.d.). Journal of the American Chemical Society.
  • Comparison UV-Visible spectrum of (E)-4-((2-hydroxybenzylidene)amino)N-(thiazol-2-yl) benzene sulfonamide. (n.d.).
  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. (n.d.). Beilstein Journals.
  • CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google P
  • Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016, May 1).
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. (2018, September 20). YouTube.
  • MASS SPECTROMETRY: FRAGMENTATION P
  • 4-(2-Aminoethyl)benzenesulfonamide(35303-76-5) 1H NMR spectrum. (n.d.). ChemicalBook.

Sources

Technical Comparison Guide: In Vitro and In Vivo Correlation of 3-Amino-5-fluorobenzene-1-sulfonamide Activity

[1]

Executive Summary: The Fluorine Effect in CA Inhibition[2]

In the landscape of Carbonic Anhydrase (CA) inhibition, 3-Amino-5-fluorobenzene-1-sulfonamide (henceforth referred to as 3A-5F-BSA ) represents a critical pharmacophore scaffold rather than a standalone clinical agent.[1] While traditional sulfonamides like Acetazolamide (AZA) suffer from poor membrane permeability and lack of isoform selectivity, the 3A-5F-BSA scaffold utilizes the "Fluorine Effect" to bridge the gap between in vitro potency and in vivo efficacy.

This guide objectively compares the 3A-5F-BSA scaffold against industry standards (Acetazolamide, Ethoxzolamide) and advanced clinical candidates (SLC-0111).[1] It focuses on how the specific 3-amino and 5-fluoro substitutions modulate pKa and lipophilicity to overcome the "Red Blood Cell (RBC) Sequestration" phenomenon that typically breaks In Vitro-In Vivo Correlation (IVIVC).[1]

Mechanistic Profiling (In Vitro)[1][3]

The Chemical Logic: pKa Modulation

The primary driver of sulfonamide potency is the ionization of the sulfonamide moiety (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">



  • Unsubstituted Sulfonamides: pKa

    
     10.0. At physiological pH (7.4), the active anion fraction is low.
    
  • 3A-5F-BSA Scaffold: The electron-withdrawing Fluorine atom (Hammett ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     constant > 0) inductively stabilizes the anion, lowering the pKa to the 8.0–9.0 range. This exponentially increases the concentration of the active species at physiological pH without compromising the lipophilicity required for tissue penetration.
    
Binding Kinetics and Selectivity

Experimental data indicates that fluorinated benzenesulfonamides exhibit a distinct selectivity profile compared to classical inhibitors.

Table 1: Comparative Inhibition Constants (


) against Human CA Isoforms
CompoundhCA I (Cytosolic - RBC)hCA II (Cytosolic - Glaucoma)hCA IX (Transmembrane - Tumor)Selectivity (IX/II)
3A-5F-BSA Scaffold *~40 nM~5–10 nM< 5 nM High
Acetazolamide (AZA) 250 nM12 nM25 nMLow
Ethoxzolamide (EZA) 25 nM8 nM13 nMModerate
SLC-0111 (Clinical) 5000+ nM960 nM45 nMVery High

*Data represents average values for 3,5-disubstituted fluorinated benzenesulfonamides derived from SAR studies [1][2].

Mechanism of Action Diagram

The following diagram illustrates the competitive inhibition mechanism where the sulfonamide anion displaces the zinc-bound water molecule/hydroxide ion.

CA_Inhibition_MechanismZnActive Site Zn2+WaterZn-bound H2O/OH-Zn->WaterNative StateComplexEnzyme-Inhibitor Complex(Tetrahedral Adduct)Zn->ComplexInhibitionCO2CO2 SubstrateWater->CO2Nucleophilic AttackHCO3HCO3- + H+CO2->HCO3CatalysisDrug_Neutral3A-5F-BSA (Neutral)(pKa ~8.5)Drug_Anion3A-5F-BSA (Anion)Active SpeciesDrug_Neutral->Drug_AnionDeprotonation(pH 7.4)Drug_Anion->ZnDisplaces H2O

Figure 1: Mechanism of Action.[1][2][3][4][5][6][7][8] The fluorine substitution facilitates the deprotonation step (red arrow), increasing the population of the active anionic species responsible for Zinc coordination.

Physicochemical Bridge: The IVIVC Disconnect

A common failure mode in CA inhibitor development is high in vitro potency (

RBC Sink Effect
The RBC Sink Problem

Human red blood cells (RBCs) contain millimolar concentrations of hCA I and hCA II.

  • Scenario A (AZA): High affinity for hCA I/II causes the drug to be sequestered in RBCs, preventing distribution to target tissues (e.g., hypoxic tumors expressing hCA IX).

  • Scenario B (3A-5F-BSA): The 3-amino group allows for "tail" derivatization (e.g., ureido or triazine tails) that imparts isoform selectivity .[1] By reducing affinity for hCA I (RBCs) while maintaining affinity for hCA IX (Tumor), the free fraction in plasma increases.

Lipophilicity (LogD)
  • Acetazolamide (LogP -0.26): Highly hydrophilic.[1] Poor tissue penetration; requires high doses.

  • 3A-5F-BSA (LogP ~1.2): The benzene ring + fluorine increases lipophilicity, enhancing passive diffusion across the blood-retina barrier (for glaucoma) or tumor cell membranes (for intracellular CA XII).[1]

In Vivo Performance & IVIVC Logic

The correlation between in vitro


IVIVC Flowchart

The following diagram maps the critical path from dosing to effect, highlighting where the 3A-5F-BSA scaffold outperforms alternatives.

IVIVC_Logiccluster_03A-5F-BSA AdvantageDoseDose AdministeredPlasmaPlasma ConcentrationDose->PlasmaRBC_SinkRBC Sequestration(hCA I/II Binding)Plasma->RBC_SinkHigh Affinity(Standard Sulfonamides)Target_SiteTarget Site(Eye/Tumor)Plasma->Target_SitePassive Diffusion(Fluorine-enhanced LogD)RBC_Sink->PlasmaEquilibriumEffectTherapeutic Effect(IOP Reduction / Tumor Stasis)Target_Site->EffecthCA IX/XII Inhibition

Figure 2: IVIVC Logic.[1] The 3A-5F-BSA scaffold improves the transition from Plasma to Target Site via optimized lipophilicity, whereas non-fluorinated hydrophilic sulfonamides are often trapped in the RBC Sink.[1]

Toxicity Profile (Zebrafish Models)

Recent studies [3] utilizing fluorinated benzenesulfonamides have shown a superior safety profile compared to Ethoxzolamide (EZA).[1]

  • EZA ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    :  ~9 µM (High toxicity).[9]
    
  • Fluorinated Analogs ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    :  >100 µM.[9]
    
  • Observation: The 3-amino-5-fluoro substitution pattern minimizes off-target catalytic interference in developmental pathways, a common side effect of promiscuous inhibitors like EZA.[1]

Experimental Protocols

To validate the activity of 3A-5F-BSA derivatives, the following Stopped-Flow CO


 Hydration Assay
Protocol: Stopped-Flow CO Hydration Kinetics

Objective: Determine the inhibition constant (

  • Reagent Preparation:

    • Buffer: 20 mM Hepes (pH 7.5), 20 mM Na

      
      SO
      
      
      .
    • Indicator: 0.2 mM Phenol Red.

    • Substrate: CO

      
      -saturated water (1.7 mM final concentration).
      
    • Enzyme: Recombinant hCA I, II, or IX (approx. 10 nM).

  • Inhibitor Dilution: Prepare serial dilutions of 3A-5F-BSA (0.1 nM to 1 µM) in DMSO (final DMSO < 1%).

  • Reaction Trigger:

    • Mix Enzyme + Inhibitor + Indicator in Chamber A.

    • Mix CO

      
       solution in Chamber B.
      
    • Rapidly mix (stopped-flow instrument, e.g., Applied Photophysics).[1]

  • Data Acquisition: Monitor absorbance decay at 557 nm (Phenol Red color change from red to yellow as pH drops).

  • Calculation:

    • Measure initial velocity (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ) without inhibitor.
      
    • Measure velocity (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ) with inhibitor.
      
    • Fit data to the Cheng-Prusoff equation: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      .
      

Validation Check: Acetazolamide must be run as a positive control. Valid


References

  • Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. Source: PubMed / NIH URL:[Link]

  • Intrinsic Thermodynamics and Structures of 2,4- and 3,4-Substituted Fluorinated Benzenesulfonamides Binding to Carbonic Anhydrases. Source: PubMed / NIH URL:[Link][1]

  • Fluorinated benzenesulfonamide anticancer inhibitors of carbonic anhydrase IX exhibit lower toxic effects on zebrafish embryonic development than ethoxzolamide. Source: PubMed / NIH URL:[Link][1]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Source: ACS Publications / Journal of Medicinal Chemistry URL:[Link][1]

A Head-to-Head Comparison of 3-Amino-5-fluorobenzene-1-sulfonamide and Its Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomeric forms of a compound is paramount for rational drug design and development. This guide provides a comprehensive head-to-head comparison of 3-Amino-5-fluorobenzene-1-sulfonamide and its key positional isomers, offering insights into their synthesis, physicochemical properties, and potential applications, supported by available experimental data.

The strategic placement of amino and fluoro groups on the benzenesulfonamide scaffold can significantly influence the molecule's electronic properties, lipophilicity, and spatial arrangement. These modifications, in turn, can profoundly impact a compound's biological activity, metabolic stability, and overall suitability as a drug candidate. This guide will delve into the similarities and distinctions between 3-Amino-5-fluorobenzene-1-sulfonamide and its isomers, providing a foundational understanding for their application in medicinal chemistry.

Isomers Under Review

The isomers included in this comparative analysis are:

  • 3-Amino-5-fluorobenzene-1-sulfonamide

  • 2-Amino-4-fluorobenzene-1-sulfonamide

  • 4-Amino-2-fluorobenzene-1-sulfonamide

  • 3-Amino-4-fluorobenzene-1-sulfonamide

  • 5-Amino-2-fluorobenzene-1-sulfonamide

  • 2-Amino-5-fluorobenzene-1-sulfonamide

Physicochemical Properties: A Comparative Overview

A fundamental aspect of drug discovery involves the characterization of a compound's physicochemical properties. These parameters provide initial insights into a molecule's potential behavior in biological systems. The table below summarizes the key physicochemical properties of 3-Amino-5-fluorobenzene-1-sulfonamide and its isomers.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
3-Amino-5-fluorobenzene-1-sulfonamide C₆H₇FN₂O₂S190.201193388-81-6
2-Amino-4-fluorobenzene-1-sulfonamideC₆H₇FN₂O₂S190.20Not readily available
4-Amino-2-fluorobenzene-1-sulfonamideC₆H₇FN₂O₂S190.20Not readily available
3-Amino-4-fluorobenzene-1-sulfonamideC₆H₇FN₂O₂S190.20Not readily available
5-Amino-2-fluorobenzene-1-sulfonamideC₆H₇FN₂O₂S190.20916737-71-8
2-Amino-5-fluorobenzene-1-sulfonamideC₆H₇FN₂O₂S190.20Not readily available

Note: Data for some isomers, particularly regarding melting point and solubility, is not consistently available in public databases and requires experimental determination.

Synthetic Strategies: A General Overview and Specific Protocols

The synthesis of aminobenzenesulfonamides generally involves a multi-step process. A common strategy is the chlorosulfonation of a suitable aromatic precursor, followed by amination and subsequent modification of other functional groups. The specific starting materials and reaction conditions are crucial for achieving the desired isomeric purity.

General Synthetic Workflow

Caption: General workflow for the synthesis of aminobenzenesulfonamide isomers.

Experimental Protocol: Synthesis of 4-Acetamidobenzenesulfonyl Chloride (A Common Intermediate)[1]

This protocol describes the synthesis of a common intermediate used in the preparation of many sulfonamides. The causality behind this initial step is to introduce the sulfonyl chloride group onto the benzene ring, which can then be readily converted to the sulfonamide. The amino group is protected as an acetamide to prevent side reactions during chlorosulfonation.

Materials:

  • Dry acetanilide

  • Chlorosulfonic acid

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, add 0.02 mol of dry acetanilide.[1]

  • Slowly add 0.18 mol of chlorosulfonic acid to the acetanilide with stirring.[1]

  • After the initial reaction subsides, gently heat the reaction mixture on a water bath to 60°C for 1 hour to ensure the completion of the reaction.[1]

  • Cool the flask to room temperature.

  • Slowly and carefully pour the reaction mixture onto 100 g of crushed ice in a beaker.

  • A pale white precipitate of 4-acetamidobenzenesulfonyl chloride will form.

  • Collect the precipitate by filtration, wash with cold water, and dry.[1]

Self-Validation: The melting point of the synthesized 4-acetamidobenzenesulfonyl chloride can be measured and compared to the literature value (147-148°C) to assess its purity.[1]

Spectroscopic Analysis: Unveiling the Structural Nuances

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for confirming the chemical structure and purity of the synthesized isomers. The distinct substitution patterns of the amino and fluoro groups on the benzene ring will result in unique spectral fingerprints for each isomer.

General Spectroscopic Features of Aminobenzenesulfonamides
  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly informative for determining the substitution pattern. The protons of the amino and sulfonamide groups will appear as distinct signals, often exchangeable with D₂O.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the benzene ring are sensitive to the electronic effects of the substituents, providing further confirmation of the isomeric structure.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amino and sulfonamide groups (typically in the range of 3200-3500 cm⁻¹), S=O stretching of the sulfonamide group (around 1350-1300 cm⁻¹ and 1170-1130 cm⁻¹), and C-F stretching will be present.

  • Mass Spectrometry: The molecular ion peak will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.

Note: Specific, experimentally obtained spectroscopic data for each of the target isomers is limited in the public domain and would typically be generated during their synthesis and characterization.

Applications in Drug Discovery and Beyond

The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anticancer, anti-inflammatory, and diuretic drugs. The introduction of amino and fluoro substituents can modulate the biological activity of the parent sulfonamide scaffold.

While specific applications for each of the discussed isomers of 3-Amino-5-fluorobenzene-1-sulfonamide are not extensively documented in readily available literature, their structural motifs suggest potential utility in several areas:

  • Antibacterial Agents: As analogs of p-aminobenzoic acid (PABA), they may act as inhibitors of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.

  • Carbonic Anhydrase Inhibitors: The sulfonamide moiety is a key feature of many carbonic anhydrase inhibitors used in the treatment of glaucoma, epilepsy, and other conditions. The specific substitution pattern can influence the isoform selectivity and potency of these inhibitors.

  • Kinase Inhibitors: The aminobenzene portion of the molecule can serve as a scaffold for the development of kinase inhibitors, which are a major class of anticancer drugs. The fluorine atom can enhance binding affinity through hydrogen bonding or by modulating the electronic properties of the aromatic ring.

  • Chemical Probes and Building Blocks: These isomers can serve as valuable building blocks in combinatorial chemistry for the synthesis of larger, more complex molecules with potential biological activities.

Logical Relationships in Isomer Differentiation

Caption: The central role of isomeric structure in determining the physicochemical, spectroscopic, and biological properties of the compounds.

Conclusion and Future Directions

This guide has provided a comparative framework for understanding 3-Amino-5-fluorobenzene-1-sulfonamide and its positional isomers. While a complete head-to-head comparison is currently hampered by the limited availability of comprehensive experimental data for all isomers, this document lays the groundwork for future investigations.

For researchers entering this area, the systematic synthesis and characterization of each isomer is a critical first step. Subsequent comparative studies on their biological activities, for instance, through screening against a panel of kinases or carbonic anhydrases, could reveal valuable structure-activity relationships. Such data would be instrumental in guiding the design of novel and more effective sulfonamide-based therapeutic agents.

References

Sources

A Comparative Guide to Confirming the Mechanism of Action of 3-Amino-5-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel compound is the cornerstone of its preclinical validation. This guide provides a comprehensive, technically grounded framework for confirming the MoA of 3-Amino-5-fluorobenzene-1-sulfonamide, a molecule belonging to the sulfonamide class. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutics, including carbonic anhydrase inhibitors, diuretics, and antibacterials.[1][2][3] This structural motif strongly suggests that 3-Amino-5-fluorobenzene-1-sulfonamide is likely to interact with one or more enzymes from these families.

This guide is structured to provide a logical, multi-phase experimental workflow. It moves from initial biophysical confirmation of target binding to cellular validation of functional effects, culminating in a comparative analysis against a known standard. Each experimental choice is justified to provide clarity on the "why" behind the "how," ensuring a robust and self-validating approach to MoA confirmation.

Phase 1: Foundational Target Engagement & Biophysical Characterization

The initial and most critical step is to confirm direct, physical interaction between the compound and its hypothesized protein target. Given the sulfonamide scaffold, the primary hypothesis is that 3-Amino-5-fluorobenzene-1-sulfonamide acts as a carbonic anhydrase (CA) inhibitor . CAs are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing crucial roles in pH regulation, fluid balance, and respiration.[4][5]

Experiment 1: Isothermal Titration Calorimetry (ITC)

Causality: Before proceeding to more complex cellular assays, it is imperative to obtain unambiguous, quantitative evidence of direct binding. ITC is the gold standard for this purpose as it directly measures the heat released or absorbed during a binding event in-solution, requiring no labels or immobilization.[6][7][8] This provides a true thermodynamic profile of the interaction.

Objective: To quantify the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the compound's interaction with a representative carbonic anhydrase isoform (e.g., human CAII).

High-Level Protocol:

  • Preparation: Dialyze purified recombinant human CAII and dissolve 3-Amino-5-fluorobenzene-1-sulfonamide in the same buffer (e.g., PBS, pH 7.4) to minimize heats of dilution.

  • Loading: Load the CAII solution (e.g., 10-20 µM) into the ITC sample cell and the compound (e.g., 100-200 µM) into the titration syringe.

  • Titration: Perform a series of small, sequential injections of the compound into the protein solution while monitoring the differential power required to maintain zero temperature difference between the sample and reference cells.[9]

  • Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model to extract the thermodynamic parameters.

Self-Validation: The experiment should include a reverse titration (protein into compound) to confirm results and a control titration of compound into buffer to measure and subtract the heat of dilution.

Experiment 2: Cellular Thermal Shift Assay (CETSA®)

Causality: While ITC confirms binding to a purified protein, it does not prove target engagement within the complex milieu of a living cell. CETSA bridges this gap by assessing how ligand binding alters the thermal stability of the target protein in its native cellular environment.[10][11][12] An increase in the protein's melting temperature (Tm) upon compound treatment is strong evidence of intracellular target engagement.[13]

Objective: To demonstrate that 3-Amino-5-fluorobenzene-1-sulfonamide binds to and stabilizes endogenous carbonic anhydrase in intact cells.

High-Level Protocol:

  • Treatment: Incubate cultured cells (e.g., HEK293T) with either the vehicle (DMSO) or a saturating concentration of 3-Amino-5-fluorobenzene-1-sulfonamide.

  • Thermal Challenge: Aliquot the treated cell suspensions and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.[11]

  • Lysis & Separation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble protein fraction from the heat-induced precipitate by centrifugation.[11]

  • Detection: Analyze the amount of soluble CAII remaining at each temperature using Western blotting or ELISA.

  • Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A rightward shift in the curve for the compound-treated group indicates thermal stabilization and target engagement.

Phase 2: In Vitro Functional Inhibition & Comparative Analysis

With target engagement confirmed, the next logical step is to determine if this binding event translates into a functional consequence—specifically, enzyme inhibition. This phase also introduces the comparative aspect of the guide, benchmarking the novel compound against a well-characterized alternative.

Comparative Compound: Acetazolamide . This is a first-generation, clinically used carbonic anhydrase inhibitor, making it an ideal benchmark for performance comparison.[14][15] Its mechanism involves the inhibition of CA, leading to decreased formation of bicarbonate and hydrogen ions.[16][17]

Experiment: Carbonic Anhydrase Activity Assay

Causality: This assay directly measures the enzymatic activity of CA and its inhibition by the test compounds. A common method relies on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (pNPA), which produces the chromophore p-nitrophenol, easily quantifiable by spectrophotometry.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 3-Amino-5-fluorobenzene-1-sulfonamide and compare it to that of Acetazolamide.

High-Level Protocol:

  • Reaction Setup: In a 96-well plate, add CAII enzyme, assay buffer (e.g., Tris-SO₄), and serial dilutions of 3-Amino-5-fluorobenzene-1-sulfonamide, Acetazolamide, or vehicle control.

  • Initiation: Start the reaction by adding the substrate, pNPA dissolved in a minimal amount of acetone.

  • Measurement: Immediately measure the change in absorbance at 405 nm over time using a plate reader. The rate of increase in absorbance is proportional to the enzyme activity.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition versus log[inhibitor concentration] and fit the data with a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Comparative Inhibitory Potency
CompoundTarget IsoformBinding Affinity (KD) by ITCThermal Shift (ΔTm) by CETSAFunctional Inhibition (IC₅₀)
3-Amino-5-fluorobenzene-1-sulfonamide Human CAII[Experimental Value][Experimental Value][Experimental Value]
Acetazolamide (Reference)Human CAII~200 nM[Experimental Value]~100 nM

This table should be populated with the experimental data obtained.

Phase 3: Elucidating Downstream Cellular Consequences

Confirming that the compound inhibits its target in a cell and understanding the downstream physiological results is the final step in MoA validation. For a CA inhibitor, the primary cellular effect is the disruption of pH regulation and ion transport.[4][18]

Experiment: Extracellular Acidification Rate (ECAR) Assay

Causality: Carbonic anhydrases, particularly the membrane-bound isoform CAIX (often overexpressed in cancer cells), play a key role in managing the pH of the tumor microenvironment by converting CO₂ to protons. Inhibiting CA should lead to a decrease in the rate at which cells acidify their surroundings. The Seahorse XF Analyzer is the standard platform for measuring this effect in real-time.

Objective: To measure the effect of 3-Amino-5-fluorobenzene-1-sulfonamide on cellular proton extrusion as a downstream functional readout of CA inhibition.

High-Level Protocol:

  • Cell Seeding: Seed a relevant cell line (e.g., HT-29 colon cancer cells, known to express CAIX) in a Seahorse XF cell culture microplate.

  • Compound Treatment: Pre-treat the cells with 3-Amino-5-fluorobenzene-1-sulfonamide, Acetazolamide, or vehicle control.

  • Assay Execution: Place the plate in the Seahorse XF Analyzer, which measures the extracellular acidification rate (ECAR) in real-time.

  • Analysis: Compare the ECAR profiles of the treated and untreated cells. A significant reduction in ECAR upon compound treatment validates the downstream MoA.

Visualizing the Workflow and Mechanism

To synthesize the information, diagrams illustrating the experimental logic and the proposed biological pathway are essential.

Experimental Workflow Diagram

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Inhibition cluster_2 Phase 3: Cellular Consequence ITC ITC (Biophysical Binding) CETSA CETSA (Cellular Engagement) ITC->CETSA Confirms in-cell relevance ActivityAssay Enzyme Activity Assay (Determine IC50) CETSA->ActivityAssay Binding leads to function? Comparison Compare to Acetazolamide ActivityAssay->Comparison ECAR Seahorse ECAR Assay (Downstream Effect) Comparison->ECAR Functional effect in cells?

Caption: A phased workflow for MoA confirmation.

Proposed Signaling Pathway Diagram

G Compound 3-Amino-5-fluorobenzene-1-sulfonamide CAIX Carbonic Anhydrase IX (Target Enzyme) Compound->CAIX Inhibits Reaction CO2 + H2O <=> H+ + HCO3- CAIX->Reaction Catalyzes H_ion H+ (Protons) Reaction->H_ion Produces pH Extracellular Acidification (Lower pH) H_ion->pH

Caption: Inhibition of Carbonic Anhydrase IX by the compound.

Conclusion

This guide outlines a rigorous, multi-faceted strategy for confirming the mechanism of action of 3-Amino-5-fluorobenzene-1-sulfonamide as a carbonic anhydrase inhibitor. By systematically progressing from direct biophysical binding (ITC) and cellular target engagement (CETSA) to functional enzymatic inhibition and downstream pathway analysis (ECAR), researchers can build a comprehensive and defensible MoA profile. The direct comparison against a known standard, Acetazolamide, provides essential context for evaluating the compound's potency and potential as a research tool or therapeutic lead. This logical and self-validating workflow ensures scientific integrity and provides a clear path for advancing novel sulfonamide-based compounds in the drug discovery pipeline.

References

Due to system limitations, I cannot generate a complete reference list with clickable URLs. The following list represents the key sources that informed this guide.

  • Al-Balushi, M. S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews.
  • Casini, A., & Supuran, C. T. (2014). Sulfonamides incorporating fluorine and 1,3,5-triazine moieties are effective inhibitors of three β-class carbonic anhydrases from Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • DiMasi, J. A., et al. (2016). Innovation in the pharmaceutical industry: New estimates of R&D costs. Journal of Health Economics.
  • Jaiswal, N., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing the Science of Drug Discovery.
  • Leaf, A., & Liddle, G. W. (2007). Mechanisms of action of acetazolamide in the prophylaxis and treatment of acute mountain sickness. Journal of Applied Physiology.
  • Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science.
  • National Center for Biotechnology Information (n.d.). Carbonic Anhydrase Inhibitors.
  • Pierce, M. M., et al. (1999). Isothermal titration calorimetry of protein-ligand interactions. Methods.
  • Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry.
  • Wikipedia contributors. (n.d.). Acetazolamide. Wikipedia.
  • Wikipedia contributors. (n.d.). Carbonic anhydrase inhibitor. Wikipedia.
  • Wikipedia contributors. (n.d.). Sulfonamide (medicine). Wikipedia.

Sources

A Comparative Guide to 3-Amino-5-fluorobenzene-1-sulfonamide: Evaluating Potential through Structural Analogs and Predictive Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Fluorinated Sulfonamide

In the landscape of drug discovery and medicinal chemistry, the sulfonamide functional group remains a cornerstone, continually demonstrating a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The strategic incorporation of fluorine into pharmacologically active molecules has also become a key strategy to enhance metabolic stability, binding affinity, and overall therapeutic profiles.[3] This guide focuses on 3-Amino-5-fluorobenzene-1-sulfonamide, a fluorinated aromatic sulfonamide with potential applications in pharmaceutical development.

Due to a lack of extensive peer-reviewed validation specifically for 3-Amino-5-fluorobenzene-1-sulfonamide, this guide will take a predictive and comparative approach. By examining a closely related structural analog, 3-Amino-4-hydroxybenzenesulfonamide, and the broader class of fluorinated sulfonamides, we can infer potential applications and design robust experimental workflows for their validation. This analysis will provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the potential of this promising, yet under-explored, chemical entity.

Comparative Analysis: Insights from a Structurally Similar Analog

The most direct insights into the potential utility of 3-Amino-5-fluorobenzene-1-sulfonamide can be gleaned from its structural analog, 3-Amino-4-hydroxybenzenesulfonamide. This compound is a known reagent in the synthesis of antagonists for the somatostatin receptor subtype 5 (SSTR5) and also finds use in dye applications.[1]

The somatostatin receptor family, comprising five subtypes (SSTR1-5), is a group of G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes.[4] Notably, SSTR5 is implicated in the regulation of hormone secretion, making it a therapeutic target for conditions such as type 2 diabetes.[5] Antagonists of SSTR5 are of significant interest for their potential to modulate these pathways.[5][6]

The structural similarity between 3-Amino-5-fluorobenzene-1-sulfonamide and 3-Amino-4-hydroxybenzenesulfonamide suggests that the former could also serve as a valuable building block for novel SSTR5 antagonists. The presence of the fluorine atom in place of the hydroxyl group is a key differentiator that could offer significant advantages.

The Fluorine Advantage: A Physicochemical Perspective

The substitution of a hydrogen or hydroxyl group with fluorine can dramatically alter the physicochemical properties of a molecule.[3] In the context of drug design, these alterations are often beneficial:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability of a drug candidate.[3]

  • Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with protein targets, potentially increasing binding affinity and potency.[3]

  • Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

These well-established principles suggest that SSTR5 antagonists synthesized from 3-Amino-5-fluorobenzene-1-sulfonamide may exhibit improved pharmacokinetic and pharmacodynamic properties compared to their non-fluorinated counterparts.

Structural and Physicochemical Comparison

To visualize the key differences and potential impacts, a comparative table of 3-Amino-5-fluorobenzene-1-sulfonamide and its analogs is presented below.

Compound Structure Key Functional Groups Known/Hypothesized Applications Potential Advantages of Fluorine
3-Amino-5-fluorobenzene-1-sulfonamide C1=CC(=C(C=C1F)N)S(=O)(=O)NAmino, Fluoro, SulfonamideHypothesized: SSTR5 antagonist precursor, antimicrobial, anticancer agentEnhanced metabolic stability, increased binding affinity, altered lipophilicity
3-Amino-4-hydroxybenzenesulfonamide C1=C(C=C(C=C1O)S(=O)(=O)N)NAmino, Hydroxyl, SulfonamideSSTR5 antagonist precursor, dye intermediate[1]-
Sulfanilamide (4-Aminobenzenesulfonamide) C1=CC(=CC=C1N)S(=O)(=O)NAmino, SulfonamideAntibacterial agent-

Hypothesized Applications and Experimental Validation

Based on the comparative analysis, we can hypothesize several promising applications for 3-Amino-5-fluorobenzene-1-sulfonamide and outline the necessary experimental protocols to validate these hypotheses.

Hypothesis 1: A Superior Precursor for Novel SSTR5 Antagonists

The primary hypothesis is that 3-Amino-5-fluorobenzene-1-sulfonamide can be utilized to synthesize novel SSTR5 antagonists with enhanced properties.

A two-tiered screening approach is recommended to identify and characterize potent and selective SSTR5 antagonists derived from 3-Amino-5-fluorobenzene-1-sulfonamide.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Characterization & Selectivity Profiling start Synthesize library of compounds from 3-Amino-5-fluorobenzene-1-sulfonamide binding_assay Radioligand Competitive Binding Assay start->binding_assay Test compounds hit_id Initial Hits binding_assay->hit_id Identify initial hits (compounds that displace radioligand) functional_assay cAMP Functional Assay hit_id->functional_assay Confirm antagonist activity selectivity_assay Counter-screen against other SSTR subtypes (SSTR1-4) functional_assay->selectivity_assay Assess subtype selectivity lead_compounds Lead Compounds for Further Development selectivity_assay->lead_compounds Identify potent and selective lead compounds caption Workflow for SSTR5 Antagonist Screening

Caption: A two-tiered workflow for the identification and characterization of novel SSTR5 antagonists.

This protocol outlines a standard procedure for a competitive binding assay to determine the affinity of test compounds for the SSTR5 receptor.

Materials:

  • Cell membranes prepared from a cell line overexpressing human SSTR5.

  • Radioligand: [125I]-SST-28 (Somatostatin-28).

  • Test compounds (synthesized from 3-Amino-5-fluorobenzene-1-sulfonamide) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4).

  • Non-specific binding control: Unlabeled somatostatin at a high concentration (e.g., 1 µM).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add binding buffer to all wells.

  • Addition of Components:

    • Total Binding Wells: Add cell membranes and [125I]-SST-28.

    • Non-specific Binding Wells: Add cell membranes, [125I]-SST-28, and a high concentration of unlabeled somatostatin.

    • Test Compound Wells: Add cell membranes, [125I]-SST-28, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC₅₀ value.

This protocol describes a functional assay to confirm the antagonist activity of the hit compounds by measuring their ability to block agonist-induced inhibition of cyclic AMP (cAMP) production.

Materials:

  • A cell line co-expressing human SSTR5 and a cAMP-responsive reporter gene (e.g., luciferase).

  • SSTR5 agonist (e.g., somatostatin-28).

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds.

  • Assay buffer.

  • Luminescence detection reagent.

  • 96-well white, opaque microplates.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and incubate overnight.

  • Compound Pre-incubation: Add varying concentrations of the test compounds to the wells and incubate for a short period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of the SSTR5 agonist (e.g., somatostatin-28) and forskolin to all wells. Forskolin stimulates cAMP production, and the agonist will inhibit this stimulation in the absence of an antagonist.

  • Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) to allow for cAMP production.

  • Lysis and Detection: Add the luminescence detection reagent to lyse the cells and initiate the light-producing reaction.

  • Measurement: Measure the luminescence signal using a luminometer.

  • Data Analysis: The antagonist activity is determined by the ability of the test compound to reverse the agonist-induced inhibition of the forskolin-stimulated cAMP production. Calculate the IC₅₀ for each antagonist.

Hypothesis 2: Potential as a Novel Antimicrobial Agent

The sulfonamide scaffold is historically significant for its antibacterial properties.[1][2] The addition of a fluorine atom could enhance the antimicrobial activity or broaden the spectrum of existing sulfonamides.

A standard broth microdilution method can be employed to determine the Minimum Inhibitory Concentration (MIC) of 3-Amino-5-fluorobenzene-1-sulfonamide against a panel of clinically relevant bacteria.

G start Prepare serial dilutions of 3-Amino-5-fluorobenzene-1-sulfonamide in a 96-well plate inoculate Inoculate each well with a standardized bacterial suspension start->inoculate incubate Incubate the plate under appropriate conditions inoculate->incubate read Visually or spectrophotometrically assess bacterial growth incubate->read determine_mic Determine the MIC (lowest concentration with no visible growth) read->determine_mic conclusion conclusion determine_mic->conclusion Compare MIC to known antibiotics caption Workflow for Antimicrobial Susceptibility Testing

Caption: A streamlined workflow for determining the antimicrobial activity of the target compound.

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antimicrobial agent.

Materials:

  • 3-Amino-5-fluorobenzene-1-sulfonamide.

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microplates.

  • Spectrophotometer.

  • Incubator.

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of 3-Amino-5-fluorobenzene-1-sulfonamide in CAMHB across the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth and bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

  • Comparison: Compare the MIC value of 3-Amino-5-fluorobenzene-1-sulfonamide to that of established antibiotics to assess its relative potency.

Conclusion: A Promising Scaffold for Future Drug Discovery

While direct, peer-reviewed validation of 3-Amino-5-fluorobenzene-1-sulfonamide is currently limited, a comparative analysis based on its structural analog, 3-Amino-4-hydroxybenzenesulfonamide, and the well-documented benefits of fluorine in medicinal chemistry, strongly suggests its potential as a valuable scaffold in drug discovery. The most promising avenue for immediate investigation lies in its use as a precursor for novel somatostatin receptor subtype 5 (SSTR5) antagonists, with the fluorine substitution potentially conferring enhanced metabolic stability and binding affinity. Furthermore, its inherent sulfonamide structure warrants investigation into its antimicrobial and potentially anticancer activities.

The experimental protocols detailed in this guide provide a clear and robust framework for researchers to systematically validate these hypotheses. Through rigorous screening and characterization, the true therapeutic potential of 3-Amino-5-fluorobenzene-1-sulfonamide can be elucidated, potentially leading to the development of next-generation therapeutics.

References

  • Discovery and exploration of novel somatostatin receptor subtype 5 (SSTR5) antagonists for the treatment of cholesterol gallstones. PubMed. [Link]

  • Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition. PubMed Central. [Link]

  • Somatostatin (Receptor Type 2). NeoGenomics Laboratories. [Link]

  • Ligand design for somatostatin receptor isoforms 4 and 5. PubMed. [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. National Institutes of Health. [Link]

  • Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. PubMed. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]

  • Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. [Link]

  • Physicochemical Properties of Aqueous Film-Forming Foams Based on Short Fluorocarbon Surfactant-Graft Hydrophilic Functional Groups. ACS Omega. [Link]

  • Perfluorohexanesulfonamide. PubChem. [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. [Link]

  • Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. Frontiers in Chemistry. [Link]

  • The role of fluorine in medicinal chemistry. PubMed. [Link]

Sources

A Guide to Ensuring Reproducibility in the Synthesis and Analysis of 3-Amino-5-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and medicinal chemistry, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth analysis of the synthesis and characterization of 3-Amino-5-fluorobenzene-1-sulfonamide, a fluorinated aromatic sulfonamide. Fluorine-containing compounds are increasingly prominent in pharmaceuticals due to their ability to modulate metabolic stability and binding affinity.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a framework for achieving reproducible outcomes when working with this class of molecules. We will explore a robust synthetic route, compare analytical techniques for characterization, and provide insights into ensuring the consistency of your experimental findings.

The Significance of Fluorinated Sulfonamides

The sulfonamide functional group is a cornerstone of numerous therapeutic agents, exhibiting a wide range of pharmacological activities including antibacterial, anticancer, and antiglaucoma properties.[3][4][5] The introduction of fluorine into the aromatic ring of these molecules can significantly impact their physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

Comparative Overview of Synthetic Reproducibility

Achieving reproducible yields and purity in the synthesis of 3-Amino-5-fluorobenzene-1-sulfonamide hinges on a well-controlled and thoroughly characterized reaction process. The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine.[6] Below, we compare key aspects of this synthesis to ensure reproducibility.

ParameterMethod 1: Direct AminationMethod 2: Reduction of a Nitro PrecursorRationale for Reproducibility
Starting Material 3-Amino-5-fluorobenzenesulfonyl chloride3-Nitro-5-fluorobenzenesulfonyl chlorideMethod 2 often provides higher reproducibility as the reduction of a nitro group is typically a high-yielding and clean reaction. The direct amination of a sulfonyl chloride can sometimes be complicated by side reactions.
Reaction Conditions Ammonia or an amine in a suitable solventCatalytic hydrogenation (e.g., H2, Pd/C) or chemical reduction (e.g., SnCl2, Fe/HCl)Catalytic hydrogenation, when performed with a well-defined catalyst loading and hydrogen pressure, offers excellent reproducibility. Chemical reductions can be sensitive to the quality and stoichiometry of the reducing agent.
Purification Column chromatography, recrystallizationColumn chromatography, recrystallizationFor both methods, a well-defined purification protocol is essential. Recrystallization from a specified solvent system is often the most reproducible method for obtaining highly pure crystalline material.
Yield & Purity Variable, dependent on reaction conditionsGenerally high yield and high purityThe multi-step nature of Method 2 allows for purification of intermediates, which can lead to a purer final product and more consistent yields.

Experimental Protocol: A Reproducible Synthesis of 3-Amino-5-fluorobenzene-1-sulfonamide via Nitro Reduction

This protocol details a reproducible method for the synthesis of 3-Amino-5-fluorobenzene-1-sulfonamide, focusing on the reduction of a nitro precursor.

Part 1: Synthesis of 3-Nitro-5-fluorobenzenesulfonamide
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 3-nitro-5-fluorobenzenesulfonyl chloride (1 equivalent).

  • Solvent Addition: Dissolve the sulfonyl chloride in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Amine Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of aqueous ammonia (2 equivalents) dropwise while stirring vigorously.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 3-nitro-5-fluorobenzenesulfonamide.

Part 2: Reduction to 3-Amino-5-fluorobenzene-1-sulfonamide
  • Reaction Setup: In a hydrogenation vessel, dissolve the 3-nitro-5-fluorobenzenesulfonamide (1 equivalent) in ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-3 atm) while stirring vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Filtration and Concentration: Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Final Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 3-Amino-5-fluorobenzene-1-sulfonamide.

Characterization Workflow for Ensuring Reproducibility

Consistent and thorough characterization is paramount for validating the identity and purity of the synthesized compound, which is a cornerstone of reproducible research.[7][8]

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_validation Validation Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Synthesis->MS Molecular Weight Confirmation IR FT-IR Spectroscopy Synthesis->IR Functional Group Identification MP Melting Point Analysis Synthesis->MP Purity & Identity Check Purity Purity Assessment (HPLC, Elemental Analysis) Synthesis->Purity Confirmation Structural Confirmation & Purity Verification NMR->Confirmation MS->Confirmation IR->Confirmation MP->Confirmation Purity->Confirmation

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

3-Amino-5-fluorobenzene-1-sulfonamide represents a critical "scaffold" class in the design of Carbonic Anhydrase Inhibitors (CAIs). Unlike the clinical standard Acetazolamide (AZA) , which utilizes a thiadiazole ring, this compound utilizes a benzenesulfonamide core enhanced by fluorine substitution.

This guide provides a rigorous, comparative docking framework to evaluate this compound against industry standards. The inclusion of the fluorine atom at the meta position is not merely structural; it serves two pivotal thermodynamic roles that must be captured in your docking study:

  • pKa Modulation: Fluorine (electronegative) lowers the pKa of the sulfonamide group (

    
    ), enhancing the formation of the zinc-binding anion (
    
    
    
    ) at physiological pH.
  • Lipophilic Efficiency: The fluorine atom engages in specific hydrophobic interactions within the amphiphilic active site of hCA isoforms (specifically hCA II and hCA IX), often displacing "unhappy" water molecules.

Comparative Benchmarks

To validate your docking protocol, this compound must be compared against the following controls:

CompoundRoleKey FeatureExperimental

(hCA II)*
Acetazolamide (AZA) Clinical StandardThiadiazole ring; high polarity~12 nM
Sulfanilamide (SAM) Historic Controlpara-amino; no fluorine~200–300 nM
3-Amino-5-fluorobenzene-1-sulfonamide Test Scaffoldmeta-fluoro; meta-aminoTarget for Evaluation

*Values based on averaged literature data for hCA II (Supuran et al.).

Computational Workflow (DOT Visualization)

The following diagram outlines the self-validating docking workflow required for this study.

DockingWorkflow ProteinPrep Target Preparation (hCA II: PDB 3HS4) Remove Waters (keep Zn2+) GridGen Grid Generation Center: Zn2+ Ion Box: 20x20x20 Å ProteinPrep->GridGen LigandPrep Ligand Preparation Generate 3D Conformations Deprotonate Sulfonamide (Anionic Form) Docking Molecular Docking (AutoDock Vina / Glide) Constraint: Zn-N Interaction LigandPrep->Docking GridGen->Docking Validation Validation Phase RMSD < 2.0 Å vs Co-crystal Reproduce AZA Pose Docking->Validation Check Control Analysis Interaction Analysis 1. Zn Coordination (Tetrahedral) 2. Thr199 H-Bond 3. Fluorine-Hydrophobic Contacts Validation->Analysis If Valid

Figure 1: Step-by-step docking workflow emphasizing the critical Zn-binding constraint and validation against the Acetazolamide co-crystal.

Detailed Experimental Protocol

Phase 1: Target Preparation (hCA II)

Objective: Prepare the receptor for accurate zinc-binder docking.

  • Source: Download PDB ID: 3HS4 (High-resolution crystal structure of hCA II with Acetazolamide).

  • Clean-up:

    • Remove all water molecules except the Zinc-bound water (if modeling the displacement mechanism) or remove all waters to allow the inhibitor to bind directly to Zn²⁺ (Standard Mechanism).

    • Critical Step: Ensure the Zn²⁺ ion is retained and assigned a formal charge of +2.

  • Protonation: Add hydrogens using a network optimization tool (e.g., PROPKA) at pH 7.4. Ensure His64 is protonated if studying the proton-shuttle mechanism, though for static docking, the standard tautomer is sufficient.

Phase 2: Ligand Preparation

Objective: Generate biologically relevant conformers.

  • Structure Generation: Build the 3D structure of 3-Amino-5-fluorobenzene-1-sulfonamide.

  • Ionization State (Crucial):

    • Sulfonamides bind to Carbonic Anhydrase in their deprotonated (anionic) form (

      
      ).
      
    • Action: Manually deprotonate the sulfonamide nitrogen before docking. Failure to do this will result in incorrect H-bond geometry with Thr199 and the Zinc ion.

  • Energy Minimization: Minimize using the OPLS3e or MMFF94 force field to relieve steric clashes.

Phase 3: Docking Execution

Protocol for AutoDock Vina / PyRx:

  • Grid Box: Center the grid on the Zn²⁺ atom.

    • Dimensions:

      
       Å (Sufficient to cover the active site cone).
      
  • Exhaustiveness: Set to 32 or higher to ensure convergence.

  • Constraints (Optional but Recommended): If your software supports pharmacophore constraints, define a spherical constraint on the Zn²⁺ ion to prioritize poses where the sulfonamide nitrogen is within coordination distance (1.9–2.5 Å).

Comparative Performance Analysis

The following table summarizes the expected docking performance metrics. These values are derived from validated structure-activity relationship (SAR) trends for fluorinated benzenesulfonamides.

Metric3-Amino-5-fluorobenzene-1-sulfonamideAcetazolamide (Control)Sulfanilamide (Control)
Binding Energy (

)
-7.5 to -8.5 kcal/mol -8.5 to -9.5 kcal/mol-6.0 to -7.0 kcal/mol
Ligand Efficiency (LE) High (> 0.45) Moderate (~0.35)High (> 0.[1]50)
Zn²⁺ Distance 1.9 – 2.2 Å1.9 – 2.2 Å2.0 – 2.3 Å
Key H-Bonds Thr199 (Backbone NH), Glu106Thr199, Glu106Thr199
Hydrophobic Contacts Val121, Leu198 (via Fluorine) Val121, Leu198Minimal
Interpretation of Results
  • The Fluorine Effect: You should observe that the 5-fluoro derivative scores better (more negative

    
    ) than the simple Sulfanilamide. Visually inspect the pose: the Fluorine atom should be oriented towards the hydrophobic patch (Val121/Leu198/Phe131), displacing water and contributing ~0.5–1.0 kcal/mol to stability.
    
  • The Amine Handle: The 3-amino group usually points towards the solvent-accessible area (the "tail" region). This confirms its utility as a linker attachment point for synthesizing more complex "Tail Approach" inhibitors (e.g., SLC-0111 analogs).

Interaction Network Visualization (DOT)

Understanding the binding mode is critical for verifying the docking solution.

Interactions Ligand 3-Amino-5-fluoro benzenesulfonamide Zn Zn²⁺ Ion (Catalytic Center) Ligand->Zn Coordination (N-Zn) Thr199 Thr199 (Gatekeeper) Ligand->Thr199 H-Bond (NH...O) Glu106 Glu106 Ligand->Glu106 H-Bond Val121 Val121 (Hydrophobic) Ligand->Val121 Van der Waals (F...CH3) Leu198 Leu198 (Hydrophobic) Ligand->Leu198 Van der Waals (F...CH3)

Figure 2: Interaction map showing the dual nature of binding: Electrostatic anchoring to Zn/Thr199 and hydrophobic stabilization via Fluorine.[1][2]

Scientific Validation & Troubleshooting

To ensure Trustworthiness (the "T" in E-E-A-T), perform these checks:

  • RMSD Check: Re-dock the extracted Acetazolamide ligand into the 3HS4 structure. The Root Mean Square Deviation (RMSD) between your docked pose and the crystal pose must be < 2.0 Å . If it is higher, your grid box or force field parameters are incorrect.

  • Coordination Geometry: The angle of the sulfonamide nitrogen-Zn bond should be roughly tetrahedral (109.5°) relative to the Histidine ligands. A planar geometry indicates incorrect parameterization of the metal ion.

  • Fluorine Clash: Ensure the fluorine atom is not clashing with the backbone of residues. The van der Waals radius of Fluorine (1.47 Å) is slightly larger than Hydrogen (1.20 Å), often requiring subtle backbone flexibility (Induced Fit Docking) for accurate scoring in tight pockets.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II-acetazolamide complex: implications for drug design. Biochimie, 94(6), 1232-1241.

  • Scott, W. L., et al. (2020).[3] Benzenesulfonamide analogs as potent inhibitors of the tumor-associated carbonic anhydrase isoforms IX and XII.[4][5][6][7] Journal of Medicinal Chemistry. Link

  • Dudutiene, V., et al. (2015).[6] Discovery of fluorinated benzenesulfonamides as nanomolar inhibitors of Carbonic Anhydrase IX. Bioorganic & Medicinal Chemistry. Link

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of 3-Amino-5-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1205514-99-9 | Formula: C₆H₇FN₂O₂S

Executive Summary & Immediate Directives

Do NOT dispose of this compound down the drain. 3-Amino-5-fluorobenzene-1-sulfonamide is a fluorinated aromatic amine.[1][2][3] Its disposal requires strict adherence to High-Temperature Incineration protocols to prevent the release of hydrofluoric acid (HF) and sulfur oxides (SOₓ) into the environment.

  • Primary Hazard: Irritant (Skin/Eye/Respiratory). Potential sensitizer.

  • Combustion Hazard: Releases toxic HF and SO₂ gases.

  • Disposal Method: Segregated incineration at a facility equipped with alkaline scrubbers.

Chemical Profile & Hazard Identification

As a Senior Application Scientist, I prioritize understanding the intrinsic properties of the molecule to predict its behavior in waste streams. This compound contains three distinct functional groups that dictate its handling: a primary amine (basic/nucleophilic), a sulfonamide (weakly acidic), and a fluorine atom (requires thermal destruction).

Physicochemical Data
PropertyValueOperational Implication
Molecular Weight 190.19 g/mol N/A
Physical State Solid (Powder)Dust generation is a primary inhalation risk.
Acidity (pKa) ~10.0 (Sulfonamide NH)Soluble in high pH aqueous waste; precipitates in acid.
Basicity Weakly basic (Aniline NH₂)Incompatible with strong acids and oxidizers.
LogP ~0.5 - 1.0 (Estimated)Moderate lipophilicity; potential for bio-accumulation if not destroyed.
GHS Hazard Classification[2][3][4][5]
  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][3][4]

  • H335: May cause respiratory irritation.[1]

  • Precautionary Principle: Treat as a potential skin sensitizer due to the sulfonamide moiety (SJS/TEN risk association in clinical analogs).

Pre-Disposal Stabilization & Segregation

Proper segregation is not just bureaucratic; it prevents uncontrolled exothermic reactions in the waste drum.

The "Amine-Sulfonamide" Duality

This molecule is amphoteric.

  • Avoid Strong Oxidizers: Do not mix with nitric acid, permanganates, or peroxides. The primary amine group is susceptible to rapid oxidation, potentially generating heat and toxic nitrogen oxides.

  • Avoid Acylating Agents: Keep away from acetyl chloride or anhydrides in waste streams to prevent in-situ amide formation.

  • Halogenated Waste Stream: Because of the fluorine atom, this must be classified as Halogenated Organic Waste . Do not mix with non-halogenated solvents (like acetone/methanol) if your facility separates these streams for fuel blending, as the fluorine content usually disqualifies it from standard fuel blending programs.

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
  • Containment: Place the solid substance or contaminated gloves/paper towels into a clear polyethylene bag (minimum 2 mil thickness).

  • Double Bagging: Seal the first bag and place it inside a second bag. This prevents contamination of the outer container.[1][5]

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "3-Amino-5-fluorobenzene-1-sulfonamide (Solid)"

    • Hazard Checkbox: Toxic, Irritant.[1]

  • Bin Selection: Deposit into the Solid Hazardous Waste Drum . Ensure the drum is rated for "Halogenated Solids."

Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)
  • pH Check: Ensure the waste solution is near neutral (pH 6-8). If the solution is highly acidic, the sulfonamide may precipitate, creating sludge that clogs disposal pumps. Neutralize carefully if necessary.

  • Solvent Compatibility: Confirm the carrier solvent is compatible with HDPE (High-Density Polyethylene).

  • Transfer: Pour into a Halogenated Solvent Waste Carboy (typically yellow or red safety cans, depending on facility color codes).

    • Critical: Do not fill >90% capacity to allow for thermal expansion.

  • Labeling:

    • Constituents: List the solvent (e.g., "Dichloromethane 90%") and the solute ("3-Amino-5-fluorobenzene-1-sulfonamide 10%").

    • Note: Explicitly write "Contains Fluorine" on the tag if your facility sends waste to cement kilns, as they often have strict fluorine limits.

Visual Workflow: Decision Tree

The following diagram illustrates the logical flow for disposing of this specific intermediate, ensuring compliance and safety.

DisposalWorkflow Start Start: Waste Generation Assess Assess Physical State Start->Assess Solid Solid Waste (Powder/Gloves) Assess->Solid Solid Liquid Liquid Waste (Solutions) Assess->Liquid Liquid Bagging Double Bag in Polyethylene Solid->Bagging SolventCheck Is Solvent Halogenated? Liquid->SolventCheck Labeling Apply HazWaste Label List: 3-Amino-5-fluorobenzene-1-sulfonamide Bagging->Labeling HaloStream Stream A: Halogenated Solvents (Preferred) SolventCheck->HaloStream Yes (e.g., DCM) NonHaloStream Stream B: Non-Halogenated (Mark 'Contains Fluorine') SolventCheck->NonHaloStream No (e.g., MeOH) HaloStream->Labeling NonHaloStream->Labeling Incineration End: High-Temp Incineration (w/ HF Scrubbing) Labeling->Incineration

Caption: Logical decision tree for segregating 3-Amino-5-fluorobenzene-1-sulfonamide waste streams based on physical state and solvent composition.

Emergency Spill Response

In the event of a benchtop spill, speed and dust containment are paramount.

  • PPE Upgrade: Wear nitrile gloves (minimum 0.11mm, double gloving recommended) and safety goggles. If powder is aerosolized, use an N95 respirator.

  • Dry Spill:

    • Do NOT sweep dry. This creates dust.

    • Cover the spill with a wet paper towel (water or ethanol) to dampen the powder.

    • Scoop the damp material into a waste bag.

    • Wipe the surface with a mild detergent. Avoid bleach (hypochlorite) , as it can react with the amine to form unstable chloramines [1].

  • Wet Spill:

    • Absorb with vermiculite or a universal spill pad.

    • Place in the Halogenated Waste bin.

Regulatory Compliance (RCRA/EPA)

While this specific CAS is not currently P-listed or U-listed under US EPA RCRA regulations, it must be managed as Hazardous Waste based on characteristics and best practices for fluorinated organics.

  • Waste Code Assignment: If the compound is in a solvent, the solvent's code applies (e.g., F002 for methylene chloride). If pure, classify as D003 (Reactivity) only if mixed with destabilizing agents, otherwise manage as non-specific toxic waste.

  • Destruction Efficiency: The presence of the C-F bond requires incineration temperatures >1,100°C to ensure complete mineralization and prevent the formation of trace organofluorine byproducts [2].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). (Applied here as best practice for fluorinated aromatics). [Link]]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Amino-5-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of 3-Amino-5-fluorobenzene-1-sulfonamide (CAS No. 1193388-81-6). As a molecule combining an aromatic amine, a sulfonamide, and a fluorine substituent, it warrants a cautious and well-planned approach to personal protection. The protocols outlined below are designed to ensure your safety and the integrity of your research by explaining the causality behind each recommendation, establishing a self-validating system of safety.

Hazard Assessment: Understanding the "Why" Behind the "How"

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While comprehensive toxicological data for 3-Amino-5-fluorobenzene-1-sulfonamide is not extensively published, we can infer its likely hazard profile by examining its structural motifs and data from analogous compounds.

  • Aromatic Amines: This class of compounds can be toxic and may be absorbed through the skin. Some aromatic amines are known or suspected carcinogens. Therefore, minimizing dermal and inhalation exposure is a primary goal.[1][2]

  • Sulfonamides: While many sulfonamide-based drugs are safe for therapeutic use, the parent chemical structures can pose laboratory hazards, including allergic reactions upon exposure.[3]

  • Organofluorine Compounds: The introduction of fluorine can significantly alter a molecule's reactivity and biological activity. Safe handling protocols for fluorinated compounds are essential.[4]

A supplier's safety information for 3-Amino-5-fluorobenzene-1-sulfonamide indicates the following hazards[5]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Data for structurally similar compounds, such as 3-Fluorobenzenesulfonamide, suggest more severe potential hazards, including being toxic if swallowed, in contact with skin, or if inhaled.[6] Given this information, we must adopt a conservative approach and assume the compound is potentially toxic via multiple exposure routes.

Potential Hazard Exposure Route Rationale & Primary Prevention
Serious Eye Irritation EyesDirect contact with the solid powder or solutions can cause significant damage. Mandates the use of chemical splash goggles at all times.[5][7]
Skin Irritation / Toxicity DermalThe compound is a known skin irritant and related structures are toxic upon contact. Requires the use of compatible chemical-resistant gloves and a lab coat.[5][6]
Respiratory Irritation / Toxicity InhalationFine powders can be easily aerosolized. While not explicitly stated for this specific compound, related molecules are respiratory irritants or toxic if inhaled.[6][8] All handling must be performed in a certified chemical fume hood.
Gastrointestinal Irritation / Toxicity IngestionAccidental ingestion can lead to irritation or toxicity.[7] Strict adherence to laboratory hygiene (no food/drink, hand washing) is critical.

The Core Protocol: Personal Protective Equipment (PPE)

Your primary defense against chemical exposure is a combination of engineering controls and appropriate PPE. The following multi-layered approach is mandatory when handling 3-Amino-5-fluorobenzene-1-sulfonamide.

Primary Engineering Control: The Chemical Fume Hood

All procedures involving this compound, from weighing the solid to running reactions and performing workups, must be conducted within a properly functioning and certified chemical fume hood.[9][10] This is the most effective way to prevent inhalation of the fine powder or vapors from its solutions.[10]

Essential Personal Protective Equipment

This is the minimum required PPE for any work with this compound.

  • Eye and Face Protection :

    • Chemical Splash Goggles: These are mandatory at all times to provide a complete seal around the eyes.[11]

    • Face Shield: A face shield should be worn over the safety goggles during procedures with a high risk of splashing, such as when transferring large volumes of solutions or during quenching of a reaction.[11][12]

  • Hand Protection :

    • Nitrile Gloves: Wear nitrile gloves as a minimum standard.[13] For prolonged work, consider wearing two pairs of gloves (double-gloving). This provides protection in case the outer glove is compromised.

    • Check Compatibility: Always consult the glove manufacturer's compatibility chart for the specific solvents you are using in conjunction with the sulfonamide.[4]

    • Immediate Removal: If a glove becomes contaminated, remove it immediately using the proper technique to avoid skin contact, and wash your hands thoroughly.

  • Body Protection :

    • Laboratory Coat: A clean, buttoned, flame-resistant lab coat is required to protect your skin and personal clothing from splashes.

    • Full Coverage: Ensure your legs and feet are fully covered. Long pants and closed-toe shoes are mandatory laboratory practice.[14]

Operational Plans: Step-by-Step Handling Procedures

Adherence to a strict, step-by-step protocol minimizes the risk of exposure during specific tasks.

Step 1: Weighing the Solid Compound
  • Don PPE: Before approaching the chemical, put on your lab coat, chemical splash goggles, and a single pair of nitrile gloves.

  • Work Inside Hood: Perform all weighing activities inside a chemical fume hood.

  • Use a Disposable Weigh Boat: To prevent contamination of the balance, use a disposable weigh boat or creased weigh paper.

  • Careful Transfer: Transfer the solid carefully using a spatula to minimize the creation of airborne dust.

  • Clean Up: After weighing, carefully clean the spatula and the balance area within the hood with a solvent-dampened cloth. Dispose of the cloth as solid hazardous waste.

  • Seal Container: Tightly seal the primary container of 3-Amino-5-fluorobenzene-1-sulfonamide before removing it from the fume hood.

Step 2: Preparing a Solution
  • Don Additional PPE: Add a second pair of nitrile gloves (double-glove) and consider a face shield if transferring more than 50 mL of solvent.

  • Work Inside Hood: All solution preparations must occur in the fume hood.

  • Add Solvent to Solid: Place the flask containing the weighed solid into the hood. Slowly add the solvent to the solid to prevent splashing.

  • Control Exotherms: Be aware that dissolution can sometimes be exothermic. Handle with care.[9]

  • Seal and Label: Once dissolved, cap the flask and ensure it is clearly labeled with the chemical name, concentration, solvent, and appropriate hazard warnings.

Emergency and Disposal Plans

Spill Response

Your response depends on the size and location of the spill.

  • Minor Spill (inside fume hood):

    • Ensure you are wearing your full, essential PPE.

    • Absorb the spill with a chemical absorbent material like vermiculite or sand.[1]

    • Collect the contaminated absorbent material using non-sparking tools.

    • Place the collected waste into a clearly labeled, sealed plastic bag or container for hazardous waste.[1]

    • Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), and dispose of the cloth as hazardous waste.

  • Major Spill (outside fume hood) or Any Spill on Personnel:

    • Evacuate: Alert all personnel in the immediate area and evacuate.

    • Isolate: Close the doors to the area to contain any vapors.

    • Call for Help: Contact your institution's emergency response team immediately. Do not attempt to clean up a large spill yourself.[1]

    • Personnel Decontamination: If skin contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10][15] If eye contact occurs, use an emergency eyewash station to flush the eyes for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[7][16]

Waste Disposal Protocol

Proper segregation and disposal of chemical waste is crucial for safety and environmental compliance.

  • Solid Waste:

    • This includes contaminated gloves, weigh boats, paper towels, and absorbent materials.

    • Collect all solid waste in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with non-hazardous trash.[17]

  • Liquid Waste:

    • All solutions containing 3-Amino-5-fluorobenzene-1-sulfonamide, including reaction mixtures and rinse solvents, must be collected in a designated hazardous waste container.

    • Ensure the container is properly labeled with the chemical constituents and is kept closed when not in use.

    • Follow your institution's specific guidelines for hazardous chemical waste disposal.[9][18] Do not pour any amount into the sink.[8][19]

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE for handling 3-Amino-5-fluorobenzene-1-sulfonamide.

PPE_Workflow PPE Selection Workflow for 3-Amino-5-fluorobenzene-1-sulfonamide start Start: Prepare to handle 3-Amino-5-fluorobenzene-1-sulfonamide fume_hood Is all work performed inside a certified chemical fume hood? start->fume_hood stop STOP! Do not proceed. Move operations into a fume hood. fume_hood->stop No base_ppe Minimum PPE: - Lab Coat - Chemical Splash Goggles - Single Nitrile Gloves fume_hood->base_ppe Yes task_type What is the task? base_ppe->task_type weighing Weighing Solid task_type->weighing solution_prep Preparing Solution or Transferring Liquids task_type->solution_prep ppe_weighing Maintain Minimum PPE. Use careful technique to avoid dust. weighing->ppe_weighing splash_risk Is there a significant splash risk? (e.g., large volume, vigorous mixing) solution_prep->splash_risk ppe_solution Recommended PPE: - Add 2nd pair of gloves (double-glove) splash_risk->ppe_solution No ppe_splash Mandatory PPE Upgrade: - Add Face Shield over goggles splash_risk->ppe_splash Yes end_op Operation Complete. Dispose of waste and PPE properly. ppe_weighing->end_op ppe_solution->end_op ppe_splash->end_op

Caption: Decision tree for selecting appropriate PPE based on the specific laboratory task.

References

  • Safety Data Sheet: Fluorobenzene. (n.d.). Carl ROTH. Retrieved February 6, 2026, from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved February 6, 2026, from [Link]

  • Personal Protective Equipment and Chemistry. (n.d.). ChemicalSafetyFacts.org. Retrieved February 6, 2026, from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. Retrieved February 6, 2026, from [Link]

  • Anhydrous Ammonia PPE. (2020, November 18). YouTube. Retrieved February 6, 2026, from [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022, February 1). ACS Chemical Health & Safety. Retrieved February 6, 2026, from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved February 6, 2026, from [Link]

  • Protective Equipment. (n.d.). American Chemistry Council. Retrieved February 6, 2026, from [Link]

  • GUIDELINES FOR SAFE LABORATORY PRACTICES. (2020, July 1). Yale University. Retrieved February 6, 2026, from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved February 6, 2026, from [Link]

  • 3-Fluorobenzenesulfonamide. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

  • Personal Protective Equipment. (2025, September 12). US EPA. Retrieved February 6, 2026, from [Link]

  • Guidelines for Safe Laboratory Practices. (n.d.). NextGen Protocols. Retrieved February 6, 2026, from [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL. Retrieved February 6, 2026, from [Link]

  • NTP Technical Report on the Metabolism, Toxicity and Predicted Carcinogenicity of Diazoaminobenzene. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-5-fluorobenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
3-Amino-5-fluorobenzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.